molecular formula C22H44ClNO4 B10830503 Pentadecanoyl-L-carnitine (chloride)

Pentadecanoyl-L-carnitine (chloride)

カタログ番号: B10830503
分子量: 422.0 g/mol
InChIキー: VAUHJRCIRYKXSR-VEIFNGETSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pentadecanoyl-L-carnitine (chloride) is a useful research compound. Its molecular formula is C22H44ClNO4 and its molecular weight is 422.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pentadecanoyl-L-carnitine (chloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pentadecanoyl-L-carnitine (chloride) including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C22H44ClNO4

分子量

422.0 g/mol

IUPAC名

[(2R)-3-carboxy-2-pentadecanoyloxypropyl]-trimethylazanium;chloride

InChI

InChI=1S/C22H43NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)27-20(18-21(24)25)19-23(2,3)4;/h20H,5-19H2,1-4H3;1H/t20-;/m1./s1

InChIキー

VAUHJRCIRYKXSR-VEIFNGETSA-N

異性体SMILES

CCCCCCCCCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-]

正規SMILES

CCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]

製品の起源

United States
Foundational & Exploratory

What is the role of Pentadecanoyl-L-carnitine in fatty acid metabolism?

Author: BenchChem Technical Support Team. Date: March 2026

Pentadecanoyl-L-carnitine (PDC) in Fatty Acid Metabolism: A Technical Guide to Its Biochemical Role and Analytical Quantification

Executive Summary

The re-evaluation of odd-chain saturated fatty acids (OCFAs) has catalyzed a paradigm shift in lipid biochemistry. Pentadecanoic acid (C15:0), once considered a minor dietary component, is now recognized as an essential fatty acid with broad metabolic benefits[1]. Central to its mechanism of action is its endogenous metabolite, Pentadecanoyl-L-carnitine (PDC) . Recently identified as a full-acting endocannabinoid, PDC bridges the gap between mitochondrial energy metabolism and pleiotropic receptor signaling[2]. This whitepaper provides an in-depth mechanistic analysis of PDC, detailing its pharmacological profile, metabolic pathways, and the self-validating analytical workflows required for its quantification in drug development and biomarker research.

Biochemical Mechanisms & Pharmacology

Mitochondrial Transport and β-Oxidation

L-Carnitine is a highly polar zwitterion essential for the mitochondrial β-oxidation pathway, functioning as the primary transport vehicle for long-chain fatty acyl-CoAs across the impermeable inner mitochondrial membrane[3]. Upon cellular uptake, dietary C15:0 is activated to pentadecanoyl-CoA by acyl-CoA synthetase. To enter the mitochondrial matrix, it is transesterified to PDC by Carnitine Palmitoyltransferase 1 (CPT1).

Once translocated by the carnitine-acylcarnitine translocase, CPT2 reconverts PDC back to pentadecanoyl-CoA, which undergoes successive cycles of β-oxidation. Because it is an odd-chain fatty acid, the final cleavage yields one molecule of acetyl-CoA and one molecule of propionyl-CoA, the latter of which is anaplerotically fed into the TCA cycle via succinyl-CoA, bypassing the ketogenic pathways associated with even-chain fatty acids.

Pleiotropic Receptor Signaling

Beyond its role as a metabolic intermediate, PDC has been identified as a novel endocannabinoid[2]. High-throughput screening across primary human cell systems has demonstrated that PDC acts as a full agonist at both Cannabinoid 1 (CB1) and Cannabinoid 2 (CB2) receptors[4]. Furthermore, PDC exhibits serotonergic activity as a 5-HT1A and 5-HT1B receptor agonist, and functions as a histamine H1 and H2 receptor antagonist[2]. This dual role—acting both as an energy substrate and a potent signaling molecule—explains the broad anti-inflammatory and mood-regulating benefits associated with C15:0 intake[1][2].

G C15 Pentadecanoic Acid (C15:0) PDC Pentadecanoyl-L-carnitine (PDC) C15->PDC Acyl-CoA Synthetase CPT1 CPT1 Transporter PDC->CPT1 Intracellular Transport CB CB1 / CB2 Receptors PDC->CB Receptor Agonism Mito Mitochondrial Matrix CPT1->Mito Translocation via CPT2 PropCoA Propionyl-CoA + Acetyl-CoA Mito->PropCoA β-Oxidation AntiInflam Pleiotropic Effects CB->AntiInflam Downstream Signaling

Caption: Metabolic synthesis of Pentadecanoyl-L-carnitine and its dual role in energy and signaling.

Quantitative Pharmacological Profile

To contextualize PDC's efficacy for drug development professionals, the following table synthesizes its receptor binding affinities and downstream biomarker modulation based on recent primary human cell-based assays[2][4].

Target / BiomarkerAssay MethodologyPDC Pharmacological EffectClinical & Biological Relevance
CB1 Receptor GPCR Functional AssayFull Agonist (EC50 = 3.7 µM, 111% max)Regulation of pain, mood, and sleep architecture.
CB2 Receptor GPCR Functional AssayFull Agonist (EC50 = 3.2 µM, 106% max)Peripheral immunomodulation and anti-inflammatory action.
5-HT1A / 1B Receptor Binding AssayAgonist ActivationSerotonergic regulation of anxiety and cognitive function.
IL-1α Cytokine ProfilingDose-dependent ReductionAttenuation of acute systemic inflammatory responses.
MCP-1 / IP-10 Chemokine ProfilingDose-dependent ReductionInhibition of macrophage recruitment in tissue injury.

Experimental Methodologies

As a Senior Application Scientist, ensuring the integrity of experimental data requires implementing self-validating systems. Below are the definitive protocols for quantifying PDC and validating its receptor pharmacology.

Protocol 1: Absolute Quantification of PDC via LC-MS/MS

Acylcarnitines are highly polar and require specialized mass spectrometry techniques. We utilize a Data-Independent Acquisition (DIA) LC-MS/MS method[5][6].

  • Causality of Design: DIA is selected over Data-Dependent Acquisition (DDA) because it systematically fragments all precursor ions within a defined window. This ensures that low-abundance acylcarnitines like PDC are not missed due to intensity-thresholding. All acylcarnitines characteristically yield a product ion at m/z 85.0 (due to the loss of the trimethylamine group and cleavage of the carnitine moiety)[5]. Monitoring this specific transition (386.3 → 85.0 for PDC) provides unparalleled specificity[5][6].

Step-by-Step Workflow:

  • Sample Aliquoting & Spiking: Aliquot 50 µL of human serum/plasma. Spike with 10 µL of an isotopically labeled internal standard (e.g., C16-d3 carnitine). Self-Validation: The internal standard corrects for matrix suppression and extraction losses; a stable IS peak area across all samples validates extraction efficiency.

  • Cold Protein Precipitation: Add 200 µL of ice-cold Methanol/Acetonitrile (1:1 v/v). Causality: The low temperature (4°C) arrests residual esterase activity that could prematurely hydrolyze the acylcarnitine ester bond, while the organic solvent precipitates high-molecular-weight proteins.

  • Centrifugation: Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to an LC vial.

  • UHPLC Separation: Inject 2 µL onto a C18 reversed-phase column. Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • DIA MS/MS Acquisition: Operate the Q-TOF or Triple Quadrupole in positive electrospray ionization (ESI+) mode. Monitor the specific precursor m/z 386.3 and the diagnostic fragment m/z 85.0[5].

Workflow Sample Serum/Plasma Sample Spike Internal Standard Spiking Sample->Spike Step 1 Ext Protein Precipitation Spike->Ext Step 2: Extraction LC UHPLC Separation Ext->LC Step 3: Supernatant MS DIA MS/MS Acquisition LC->MS Step 4: Ionization Data Quantification MS->Data Step 5: m/z 85.0 Analysis

Caption: Self-validating LC-MS/MS workflow for the absolute quantification of acylcarnitines.

Protocol 2: In Vitro Validation of CB1/CB2 Receptor Agonism

To validate that PDC is a true functional agonist (and not merely a binding ligand), a cAMP accumulation assay must be employed.

  • Causality of Design: CB1 and CB2 are Gi/o-coupled G-protein coupled receptors (GPCRs). True agonism is demonstrated by the functional inhibition of adenylyl cyclase, which lowers intracellular cAMP levels following stimulation.

Step-by-Step Workflow:

  • Cell Seeding: Plate CHO-K1 cells stably expressing human CB1 or CB2 receptors at 10,000 cells/well in a 384-well plate.

  • Forskolin Stimulation: Treat cells with 10 µM Forskolin to artificially stimulate adenylyl cyclase and establish a maximum cAMP baseline.

  • Compound Treatment: Concurrently treat the cells with varying concentrations of PDC (0.1 µM to 50 µM).

  • Antagonist Control (Self-Validation): In a parallel set of wells, pre-incubate cells with a selective CB1 antagonist (e.g., SR141716) prior to PDC treatment. Validation Check: If PDC's suppression of cAMP is reversed by the antagonist, the agonistic effect is definitively proven to be receptor-mediated, ruling out off-target cytotoxicity or assay interference[2].

  • Detection: Lyse cells and measure cAMP levels using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay. Calculate the EC50 using non-linear regression.

References

  • Venn-Watson, S., Reiner, J., & Jensen, E. D. (2022). Pentadecanoylcarnitine is a newly discovered endocannabinoid with pleiotropic activities relevant to supporting physical and mental health. Scientific Reports. URL:[Link]

  • Luque-Córdoba, D., et al. (2022). Combining data acquisition modes in liquid-chromatography–tandem mass spectrometry for comprehensive determination of acylcarnitines in human serum. Metabolomics. URL:[Link]

  • Nutritional Outlook. (2022). New study finds pentadecanoic acid metabolizes into full-acting endogenous cannabinoid called pentadecanoylcarnitine. URL:[Link]

Sources

The Biosynthesis and Metabolic Dynamics of Pentadecanoyl-L-Carnitine in Mammalian Systems: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in lipidomics and metabolic pathways, I present this comprehensive technical guide on the biosynthesis and metabolism of Pentadecanoyl-L-carnitine (C15-carnitine). Historically, odd-chain saturated fatty acids (OCFAs) like pentadecanoic acid (C15:0) were relegated to the role of internal standards in mass spectrometry. However, recent paradigms have unveiled their critical role as bioactive molecules that replenish the tricarboxylic acid (TCA) cycle and mitigate metabolic dysfunction[1][2]. The gateway to these systemic benefits is the carnitine shuttle, a highly regulated biosynthetic pathway that synthesizes Pentadecanoyl-L-carnitine to transport C15:0 into the mitochondrial matrix for β-oxidation.

Part 1: Biochemical Causality & Pathway Mechanics

The journey of pentadecanoic acid from the cytosol to the mitochondrial matrix is governed by a strict sequence of enzymatic reactions. Each step is designed to overcome cellular compartmentalization barriers.

Phase 1: Cytosolic Activation

Before C15:0 can interact with the carnitine shuttle, it must be metabolically activated. In the cytosol, Long-Chain Acyl-CoA Synthetase (ACSL) hydrolyzes ATP to catalyze the thioesterification of C15:0 with Coenzyme A, yielding Pentadecanoyl-CoA . This step is thermodynamically driven forward by the subsequent rapid hydrolysis of pyrophosphate (PPi).

Phase 2: Biosynthesis via CPT1 (The Rate-Limiting Gatekeeper)

The core biosynthesis of Pentadecanoyl-L-carnitine occurs at the outer mitochondrial membrane (OMM). Carnitine Palmitoyltransferase 1 (CPT1) catalyzes the transesterification of the pentadecanoyl group from CoA to the hydroxyl group of L-carnitine[3]. This reaction is the definitive rate-limiting step of mitochondrial fatty acid oxidation. It is allosterically inhibited by malonyl-CoA, a mechanism that ensures fatty acid synthesis and degradation do not occur simultaneously in a futile cycle[4].

Phase 3: Translocation and Matrix Re-esterification

Pentadecanoyl-L-carnitine is translocated across the impermeable inner mitochondrial membrane (IMM) by the Carnitine-Acylcarnitine Translocase (CACT) in a 1:1 stoichiometric exchange with free L-carnitine. Once inside the matrix, Carnitine Palmitoyltransferase 2 (CPT2) reverses the CPT1 reaction, regenerating Pentadecanoyl-CoA and liberating L-carnitine to sustain the shuttle[3].

Phase 4: β-Oxidation and Anaplerosis

Unlike even-chain fatty acids that exclusively yield acetyl-CoA, the β-oxidation of Pentadecanoyl-CoA undergoes successive cycles to yield six molecules of Acetyl-CoA and one terminal molecule of Propionyl-CoA [1]. Propionyl-CoA is uniquely anaplerotic; it is carboxylated and isomerized into Succinyl-CoA, directly replenishing the TCA cycle and supporting gluconeogenesis[2][4].

Pathway C15 Pentadecanoic Acid (C15:0) C15CoA Pentadecanoyl-CoA (Cytosol) C15->C15CoA ACSL (ATP + CoA) C15Carn Pentadecanoyl-L-carnitine (OMM) C15CoA->C15Carn CPT1 (L-Carnitine) C15Carn_Mat Pentadecanoyl-L-carnitine (Matrix) C15Carn->C15Carn_Mat CACT (Translocation) C15CoA_Mat Pentadecanoyl-CoA (Matrix) C15Carn_Mat->C15CoA_Mat CPT2 (CoA) BetaOx Beta-Oxidation Cycle C15CoA_Mat->BetaOx Acyl-CoA Dehydrogenases Products 6 Acetyl-CoA + 1 Propionyl-CoA BetaOx->Products TCA Succinyl-CoA -> TCA Cycle Products->TCA Propionyl-CoA Carboxylase & Mutase

Biosynthetic and metabolic pathway of Pentadecanoyl-L-carnitine in mammals.

Part 2: Quantitative Data & Stoichiometric Profiling

Understanding the energetic distinction between odd-chain and even-chain fatty acids is paramount for metabolic engineering and nutritional pharmacology. The table below summarizes the stoichiometric divergence during β-oxidation.

ParameterPentadecanoic Acid (C15:0)Palmitic Acid (C16:0)Biological Implication
Carbon Chain Length 15 (Odd-chain)16 (Even-chain)Determines the final terminal cleavage product.
β-Oxidation Cycles 6 Cycles7 CyclesDictates total NADH and FADH₂ generation prior to the TCA cycle.
Acetyl-CoA Yield 6 Molecules8 MoleculesDirect entry into the TCA cycle for ATP production.
Propionyl-CoA Yield 1 Molecule0 MoleculesServes as a unique precursor for Succinyl-CoA[1].
Succinate Anaplerosis Yes (+1 mole)NoC15:0 actively replenishes depleted TCA cycle intermediates[2].

Part 3: Self-Validating Experimental Protocols

To rigorously study this pathway, empirical validation must rely on self-contained, reproducible methodologies. Below are field-proven protocols designed with internal controls and mechanistic rationales to ensure data integrity.

Protocol 1: In Vitro CPT1 Activity Assay with Pentadecanoyl-CoA

Causality & Rationale: To isolate the kinetics of CPT1 from CPT2, mitochondria must be selectively permeabilized. Digitonin is utilized in Step 2 because it selectively solubilizes the cholesterol-rich OMM while leaving the cholesterol-poor IMM intact. This prevents the matrix-localized CPT2 from converting the newly synthesized acylcarnitine back into acyl-CoA, which would confound the assay results.

  • Mitochondrial Isolation: Isolate mitochondria from mammalian liver tissue using differential centrifugation (700 × g, followed by 10,000 × g) in an ice-cold sucrose/HEPES buffer.

  • Permeabilization: Treat the mitochondrial pellet with 0.1 mg/mL digitonin for exactly 2 minutes on ice to permeabilize the OMM.

  • Reaction Assembly: Prepare a reaction buffer containing 150 mM KCl, 10 mM HEPES, 50 µM Pentadecanoyl-CoA, and 200 µM L-[methyl-¹⁴C]carnitine (as the radiolabeled tracer).

  • Initiation: Add 50 µg of permeabilized mitochondria to initiate the reaction. Incubate at 37°C for 5 minutes.

  • Quenching & Extraction: Halt the reaction with 1.2 M HCl. Extract the synthesized ¹⁴C-Pentadecanoyl-L-carnitine using water-saturated butanol. The unreacted free carnitine remains in the aqueous phase.

  • Quantification: Measure the organic phase via liquid scintillation counting to determine CPT1 specific activity (nmol/min/mg protein).

Protocol 2: LC-MS/MS Quantification of Pentadecanoyl-L-carnitine in Plasma

Causality & Rationale: Accurate quantification requires overcoming the matrix effect of mammalian plasma. A 1:1 Methanol/Acetonitrile mixture is utilized for precipitation because methanol efficiently disrupts hydrophobic lipid-protein binding, while acetonitrile provides superior precipitation of bulky plasma proteins, ensuring maximum recovery of acylcarnitines[5].

  • Internal Standardization: Spike 50 µL of mammalian plasma with 10 µL of stable isotope-labeled internal standard (Pentadecanoyl-L-carnitine-d3).

  • Protein Precipitation: Add 200 µL of Methanol/Acetonitrile (1:1 v/v). Vortex vigorously for 1 minute to disrupt protein-lipid complexes.

  • Phase Separation: Centrifuge the homogenate at 14,000 × g for 10 minutes at 4°C.

  • Concentration: Transfer the supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase (Water/Acetonitrile containing 0.1% Formic Acid).

  • LC-MS/MS Analysis: Inject 5 µL into a Triple Quadrupole LC-MS/MS system. Utilize Multiple Reaction Monitoring (MRM) mode, targeting the precursor ion[M+H]⁺ and the characteristic m/z 85 product ion (resulting from the loss of the trimethylamine group)[5].

Workflow Step1 Plasma Spike (C15-Carnitine-d3) Step2 Protein Precipitation (MeOH:ACN 1:1) Step1->Step2 Step3 Centrifugation & Supernatant Recovery Step2->Step3 Step4 LC-MS/MS Analysis (MRM Mode) Step3->Step4 Step5 Data Quantification (m/z 85 product ion) Step4->Step5

LC-MS/MS analytical workflow for the extraction and quantification of acylcarnitines.

References

1.[1] A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease Source: National Institutes of Health (nih.gov) URL:1

2.[2] Molecular and cellular mechanisms of pentadecanoic acid Source: National Institutes of Health (nih.gov) URL:2

3.[5] Combining data acquisition modes in liquid-chromatography–tandem mass spectrometry for comprehensive determination of acylcarnitines in human serum Source: National Institutes of Health (nih.gov) URL:5

4.[3] Carnitine palmitoyltransferase 1 facilitates fatty acid oxidation in a non-cell-autonomous manner Source: National Institutes of Health (nih.gov) URL:3

5.[4] Beta oxidation Source: Wikipedia (wikipedia.org) URL:4

Sources

Pentadecanoyl-L-carnitine: An Endogenous Agonist of Cannabinoid Receptors – A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The endocannabinoid system (ECS) is a crucial neuromodulatory network that influences a myriad of physiological processes.[1] While anandamide and 2-arachidonoylglycerol are the most studied endogenous cannabinoids, recent discoveries have expanded the repertoire of these signaling lipids.[2] This guide provides an in-depth technical exploration of Pentadecanoyl-L-carnitine (PDC), a recently identified endogenous metabolite of the dietary odd-chain fatty acid, pentadecanoic acid (C15:0), which functions as a full agonist at both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[3][4] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of PDC's pharmacology, methods for its synthesis and quantification, and detailed protocols for its characterization as a cannabinoid receptor agonist.

Introduction: The Expanding Endocannabinoid System

The endocannabinoid system is a complex and widespread signaling network composed of cannabinoid receptors, their endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation.[1][5] The two primary cannabinoid receptors, CB1 and CB2, are G protein-coupled receptors (GPCRs) that mediate the physiological effects of cannabinoids.[6] CB1 receptors are predominantly located in the central nervous system, while CB2 receptors are primarily found in the periphery, particularly on immune cells.[6] The ECS is integral to regulating a host of physiological and cognitive processes, including pain, mood, appetite, and immune function.[7]

The discovery of Pentadecanoyl-L-carnitine as a full-acting agonist at both CB1 and CB2 receptors has significant implications for our understanding of the ECS and its potential therapeutic manipulation.[3][4] Unlike the classical endocannabinoids, which are derivatives of arachidonic acid, PDC is an N-acyl carnitine, a class of molecules primarily known for their role in fatty acid metabolism.[5][8] This discovery opens new avenues for research into the interplay between metabolism and cannabinoid signaling.

This guide will delve into the scientific underpinnings of PDC's function, providing the necessary technical details for its study in a research setting.

Pharmacology of Pentadecanoyl-L-carnitine

Pentadecanoyl-L-carnitine has been identified as a full agonist at both human CB1 and CB2 receptors.[3] In cell-based assays, it demonstrated dose-dependent activity with EC50 values of 3.7 µM for CB1 and 3.2 µM for CB2.[1][3] Notably, its efficacy was comparable to that of the positive control, with 111% and 106% maximum activity for CB1 and CB2, respectively.[1][3]

Beyond its cannabinoid receptor activity, PDC has been shown to exhibit pleiotropic effects, acting as an agonist at serotonin 5-HT1A and 5-HT1B receptors and as an antagonist at histamine H1 and H2 receptors.[3] This broad pharmacological profile suggests that PDC may have multifaceted roles in regulating inflammation, pain, mood, and sleep.[3][4]

Biosynthesis and Metabolism

Pentadecanoyl-L-carnitine is an endogenous metabolite of pentadecanoic acid (C15:0), an odd-chain saturated fatty acid.[4] The biosynthesis involves the esterification of L-carnitine with pentadecanoyl-CoA, a reaction catalyzed by carnitine acyltransferases.[8][9] The homeostasis of the carnitine pool, which includes free L-carnitine and various acylcarnitines, is maintained through dietary absorption, de novo synthesis, and renal reabsorption.[5] The quantification of specific acylcarnitines like PDC can provide insights into mitochondrial function and fatty acid metabolism.[5][10]

Methodologies for the Study of Pentadecanoyl-L-carnitine

Chemical Synthesis of Pentadecanoyl-L-carnitine

The synthesis of Pentadecanoyl-L-carnitine is crucial for obtaining the pure compound required for in vitro and in vivo studies. A common approach involves the acylation of L-carnitine with pentadecanoic acid or its activated derivatives.[9]

Protocol: Synthesis of Pentadecanoyl-L-carnitine

  • Step 1: Activation of Pentadecanoic Acid: Convert pentadecanoic acid to its more reactive acyl chloride. To do this, incubate the free fatty acid with thionyl chloride (e.g., 15 mg of pentadecanoic acid per microliter of thionyl chloride) with continuous shaking for 4 hours at 70°C.[9]

  • Step 2: Esterification with L-Carnitine: Dissolve L-carnitine hydrochloride in trichloroacetic acid and add it to the pentadecanoyl chloride.[9] Incubate this reaction mixture at 45°C for 18 hours.[9]

  • Step 3: Purification: After cooling the reaction, precipitate the product and wash it multiple times with cold diethyl ether to remove unreacted starting materials and byproducts.[9] Further purification can be achieved using chromatographic techniques.

Synthesis_Workflow Pentadecanoic_Acid Pentadecanoic Acid Pentadecanoyl_Chloride Pentadecanoyl Chloride Pentadecanoic_Acid->Pentadecanoyl_Chloride Activation (70°C, 4h) Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Pentadecanoyl_Chloride PDC_crude Crude Pentadecanoyl-L-carnitine Pentadecanoyl_Chloride->PDC_crude Esterification (45°C, 18h) L_Carnitine L-Carnitine HCl L_Carnitine->PDC_crude PDC_pure Purified Pentadecanoyl-L-carnitine PDC_crude->PDC_pure Purification (Precipitation & Washing)

Figure 1: Workflow for the chemical synthesis of Pentadecanoyl-L-carnitine.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of acylcarnitines in biological matrices.[9][10]

Protocol: LC-MS/MS Quantification of Pentadecanoyl-L-carnitine

  • Sample Preparation:

    • For plasma or tissue homogenates, perform a protein precipitation step using a suitable organic solvent (e.g., acetonitrile).

    • Centrifuge to pellet the precipitated proteins and collect the supernatant.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.[9]

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is typically used for the separation of acylcarnitines (e.g., Zorbax Eclipse XDB-C18, 150 mm length, 3.0 mm internal diameter, 3.5 µm particle size).[9]

    • Mobile Phase: A gradient elution using a binary solvent system is employed.[9]

      • Solvent A: 0.1% formic acid, 2.5 mM ammonium acetate, and 0.005% HFBA in water.[9]

      • Solvent B: 0.1% formic acid, 2.5 mM ammonium acetate, and 0.005% HFBA in acetonitrile.[9]

    • Gradient: A typical gradient would start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B to elute the more hydrophobic long-chain acylcarnitines.[9]

  • Tandem Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. The precursor ion for Pentadecanoyl-L-carnitine is selected, and a specific product ion is monitored after collision-induced dissociation.

ParameterValueReference
Column Zorbax Eclipse XDB-C18 (150 x 3.0 mm, 3.5 µm)[9]
Mobile Phase A 0.1% formic acid, 2.5 mM ammonium acetate, 0.005% HFBA in H₂O[9]
Mobile Phase B 0.1% formic acid, 2.5 mM ammonium acetate, 0.005% HFBA in ACN[9]
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)

Table 1: Key parameters for LC-MS/MS analysis of Pentadecanoyl-L-carnitine.

Cannabinoid Receptor Binding Assays

Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor.[11] A competitive binding assay is used to determine the inhibitory constant (Ki) of Pentadecanoyl-L-carnitine against a known high-affinity radioligand for CB1 and CB2 receptors.

Protocol: Competitive Radioligand Binding Assay

  • Materials:

    • Membrane preparations from cells expressing human CB1 or CB2 receptors.

    • Radioligand (e.g., [³H]CP-55,940 or [³H]WIN 55,212-2).[11]

    • Pentadecanoyl-L-carnitine (test compound).

    • Non-specific binding control (e.g., 10 µM WIN 55,212-2).[11]

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% Bovine Serum Albumin (BSA), pH 7.4.[11]

    • Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.[11]

    • 96-well filter plates (GF/B or GF/C).

    • Scintillation counter.

  • Procedure:

    • In a 96-well plate, add a fixed concentration of the radioligand to all wells.

    • Add increasing concentrations of Pentadecanoyl-L-carnitine to the experimental wells.

    • In separate wells, add the non-specific binding control.

    • Add a fixed amount of the membrane preparation to each well.

    • Incubate the plate for 60-90 minutes at 30°C with gentle agitation.

    • Terminate the assay by rapid filtration through the filter plate using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters and add scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the Pentadecanoyl-L-carnitine concentration.

    • Determine the IC50 value (the concentration of PDC that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Plate Preparation Radioligand Add Radioligand Add_Membranes Add CB1/CB2 Membranes Radioligand->Add_Membranes Test_Compound Add PDC (serial dilution) Test_Compound->Add_Membranes NSB_Control Add NSB Control NSB_Control->Add_Membranes Incubate Incubate (30°C, 60-90 min) Add_Membranes->Incubate Filter_Wash Filter & Wash Incubate->Filter_Wash Count Scintillation Counting Filter_Wash->Count Analyze Data Analysis (IC50, Ki) Count->Analyze

Figure 2: Workflow for a competitive radioligand binding assay.

Functional Assays: [³⁵S]GTPγS Binding Assay

The [³⁵S]GTPγS binding assay is a functional assay that measures the activation of G proteins coupled to a receptor.[12] It provides a measure of the agonist's potency (EC50) and efficacy (Emax).[12]

Protocol: [³⁵S]GTPγS Binding Assay

  • Materials:

    • Membrane preparations from cells expressing CB1 or CB2 receptors.

    • [³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog).[12]

    • GDP.

    • Pentadecanoyl-L-carnitine (test compound).

    • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

    • 96-well filter plates (GF/B).

    • Scintillation counter.

  • Procedure:

    • In a 96-well plate, add the membrane preparation, GDP, and increasing concentrations of Pentadecanoyl-L-carnitine.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate the plate at 30°C for 60 minutes.

    • Terminate the reaction by rapid filtration through the filter plate.

    • Wash the filters with ice-cold wash buffer.

    • Dry the filters and add scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the amount of [³⁵S]GTPγS bound against the logarithm of the Pentadecanoyl-L-carnitine concentration.

    • Determine the EC50 (the concentration of PDC that produces 50% of the maximal response) and the Emax (the maximal response) from the dose-response curve.

GTPgS_Assay_Workflow cluster_prep Reaction Setup Membranes_GDP Add Membranes & GDP Add_GTPgS Add [³⁵S]GTPγS Membranes_GDP->Add_GTPgS Test_Compound Add PDC (serial dilution) Test_Compound->Add_GTPgS Incubate Incubate (30°C, 60 min) Add_GTPgS->Incubate Filter_Wash Filter & Wash Incubate->Filter_Wash Count Scintillation Counting Filter_Wash->Count Analyze Data Analysis (EC50, Emax) Count->Analyze

Figure 3: Workflow for a [³⁵S]GTPγS binding assay.

In Vivo and Therapeutic Potential

The discovery of Pentadecanoyl-L-carnitine as an endocannabinoid opens up new possibilities for therapeutic interventions. Its pleiotropic activities suggest potential applications in conditions where inflammation, pain, and mood are dysregulated.[3][4] Given that its precursor, pentadecanoic acid, is a dietary fatty acid, there is potential for nutritional strategies to modulate the levels of this endogenous cannabinoid.

Further in vivo studies are warranted to fully elucidate the physiological roles of Pentadecanoyl-L-carnitine and its therapeutic potential. Such studies would involve administering PDC to animal models of disease and assessing its effects on relevant behavioral and physiological parameters.

Conclusion

Pentadecanoyl-L-carnitine represents a novel and exciting addition to the endocannabinoid family. Its unique origin as a metabolite of a dietary fatty acid and its full agonist activity at both CB1 and CB2 receptors highlight the intricate connections between metabolism and neuromodulation. The methodologies outlined in this guide provide a framework for researchers to further investigate the pharmacology of this intriguing molecule and explore its potential as a therapeutic agent. As our understanding of the expanded endocannabinoid system grows, so too will the opportunities for developing innovative treatments for a wide range of human diseases.

References

  • Kuhajda, F. P., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 56(8), 1635-1644. [Link]

  • BenchChem. (2025).
  • Venn-Watson, S., Reiner, J., & Jensen, E. (2022). Pentadecanoylcarnitine is a newly discovered endocannabinoid with pleiotropic activities relevant to supporting physical and mental health. Scientific Reports, 12(1), 13717. [Link]

  • BenchChem. (2025). Application Notes and Protocols for GTPγS Binding Assay with ZCZ011. BenchChem.
  • Kuhajda, F. P., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 56(8), 1635-1644. [Link]

  • Venn-Watson, S., Reiner, J., & Jensen, E. (2022). (PDF) Pentadecanoylcarnitine is a newly discovered endocannabinoid with pleiotropic activities relevant to supporting physical and mental health. ResearchGate. [Link]

  • Davis, J. (2020). In-Vitro Assessment of CB1/CB2 Receptor Binding and Function. eGrove.
  • Pertwee, R. G. (2016). Assay of CB1 Receptor Binding. In Cannabinoid Receptors (pp. 15-27). Humana Press, New York, NY.
  • Schuel, H., et al. (1994). Endogenous cannabinoid ligands--chemical and biological studies. Life sciences, 55(5-6), 359-368.
  • Assay Guidance Manual. (2012). GTPγS Binding Assays. NCBI Bookshelf.
  • Reuter, S. E., & Evans, A. M. (2012). Carnitine and acylcarnitines: pharmacokinetic, pharmacological and clinical aspects. Clinical pharmacokinetics, 51(9), 553-572. [Link]

  • Venn-Watson, S. (2022). Synthesis of pentadecanoylcarnitine using a 3-step process.
  • Reuter, S. E., & Evans, A. M. (2012). Carnitine and acylcarnitines: pharmacokinetic, pharmacological and clinical aspects. University of South Australia.
  • McCoin, C. S., et al. (2015). Acylcarnitines activate proinflammatory signaling pathways. American Journal of Physiology-Endocrinology and Metabolism, 309(10), E821-E829. [Link]

  • McCoin, C. S., et al. (2015). Acylcarnitines activate proinflammatory signaling pathways. American Journal of Physiology-Endocrinology and Metabolism, 309(10), E821-E829.
  • Pertwee, R. G. (2016). Assay of CB1 Receptor Binding.
  • van de Weijer, T., et al. (2013). Acylcarnitines: Reflecting or Inflicting Insulin Resistance?. Diabetes, 62(1), 1-8. [Link]

  • Rebouche, C. J. (2004). Kinetics, pharmacokinetics, and regulation of L-carnitine and acetyl-L-carnitine metabolism. Annals of the New York Academy of Sciences, 1033(1), 30-41. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Sykes, D. A., et al. (2022). Development of a membrane-based Gi-CASE biosensor assay for profiling compounds at cannabinoid receptors. Frontiers in Pharmacology, 13, 989839. [Link]

  • Reuter, S. E., & Evans, A. M. (2012). Carnitine and Acylcarnitines Pharmacokinetic, Pharmacological and Clinical Aspects.
  • American Society for Biochemistry and Molecular Biology. (2022). Acylcarnitines, a warning signal for Type 2 diabetes. ASBMB.
  • Kumar, A., & Singh, N. (2024). Efficacy of a Mixture of Palmitoyl ethonalamide, acetyl L Carnitine and Vitamin E as a Nutraceutical in Decreasing the Intensity of Chronic Pain – A Randomized Double Blinded Trial. Food & Nutrition Journal.
  • Morales, P., et al. (2023). A Robust and Efficient FRET-Based Assay for Cannabinoid Receptor Ligands Discovery. International Journal of Molecular Sciences, 24(24), 17495. [Link]

  • Mechoulam, R., & Hanuš, L. O. (2020). Beyond THC and Endocannabinoids. Annual Review of Pharmacology and Toxicology, 60, 537-557.
  • SCIEX. (n.d.). High sensitivity quantification of acylcarnitines using the SCIEX 7500 system. SCIEX.
  • Liu, Z., et al. (2008). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers for peroxisome proliferator‐activated receptor agonist activity. Rapid Communications in Mass Spectrometry, 22(21), 3434-3442.
  • Fine, P. G., & Rosenfeld, M. J. (2013). The endocannabinoid system, cannabinoids, and pain. Rambam Maimonides medical journal, 4(4), e0022.
  • Lu, H. C., & Mackie, K. (2021). Review of the Endocannabinoid System. Biological psychiatry. Cognitive neuroscience and neuroimaging, 6(6), 607–615.

Sources

The discovery of Pentadecanoyl-L-carnitine and its physiological significance.

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The identification of novel endogenous signaling molecules is a rare and paradigm-shifting event in modern pharmacology. In 2022, lipidomics research yielded a groundbreaking discovery: Pentadecanoyl-L-carnitine (PDC) , the acylcarnitine ester of the odd-chain saturated fatty acid pentadecanoic acid (C15:0), was identified as a fully functioning endocannabinoid[1][2].

Unlike classical arachidonic acid-derived endocannabinoids (e.g., anandamide and 2-AG), PDC is synthesized from a dietary fatty acid and exhibits a uniquely broad, pleiotropic pharmacological profile. It acts as a full agonist at both Cannabinoid Receptors 1 and 2 (CB1/CB2), an agonist at serotonin receptors (5-HT1A/5-HT1B), and an antagonist at histamine receptors (H1/H2)[2][3]. This whitepaper synthesizes the discovery, biosynthetic pathways, mechanistic pharmacology, and validated experimental protocols necessary for researchers investigating PDC's therapeutic potential in metabolic, inflammatory, and neuropsychiatric disorders.

The Discovery: From Marine Mammal Metabolomics to Human Physiology

The discovery of PDC originated from an unexpected model organism: the bottlenose dolphin (Tursiops truncatus). Researchers at the US Navy Marine Mammal Program, investigating metabolic syndrome and accelerated aging, noted that dolphins with higher dietary intake of specific fish exhibited lower rates of chronic age-related diseases[1][4].

By applying untargeted metabolomics to longitudinal serum samples, researchers identified that elevated dietary intake of C15:0 strongly correlated with healthspan extension. However, the most predictive biomarker of this clinical improvement was not C15:0 itself, but its downstream metabolite, Pentadecanoyl-L-carnitine [1][3]. This finding catalyzed subsequent in vitro screening across diverse human primary cell systems, revealing PDC's profound immunomodulatory and receptor-binding capabilities[2][3].

Biosynthesis and Mitochondrial Transport

PDC is not synthesized de novo but is strictly dependent on the availability of its precursor, pentadecanoic acid (C15:0), an emerging essential fatty acid[5][6]. The conversion of C15:0 to PDC is a highly regulated process intrinsically linked to mitochondrial β-oxidation[7].

The CPT1-Mediated Pathway
  • Activation: In the cytosol, C15:0 is activated by Acyl-CoA synthetase, consuming ATP to form C15:0-CoA.

  • Conjugation: Because long-chain and odd-chain acyl-CoAs cannot passively diffuse across the inner mitochondrial membrane, C15:0-CoA is conjugated to L-carnitine by Carnitine Palmitoyltransferase I (CPT1) located on the outer mitochondrial membrane[7].

  • Translocation: This reaction yields Pentadecanoyl-L-carnitine (PDC), which is then shuttled across the inner membrane by Carnitine-Acylcarnitine Translocase (CACT) for subsequent β-oxidation or systemic signaling.

G C15 Pentadecanoic Acid (C15:0) ACS Acyl-CoA Synthetase (Cytosol) C15->ACS ATP + CoA C15CoA C15:0-CoA ACS->C15CoA CPT1 Carnitine Palmitoyltransferase I (Mitochondrial Outer Membrane) C15CoA->CPT1 L-Carnitine PDC Pentadecanoyl-L-carnitine (PDC) CPT1->PDC CoA Release

Figure 1: Biosynthetic pathway of Pentadecanoyl-L-carnitine via CPT1 mitochondrial transport.

Mechanisms of Action: A Pleiotropic Pharmacological Profile

PDC defies the "one drug, one target" paradigm. Its physiological significance lies in its network pharmacology, simultaneously tuning multiple G-protein coupled receptors (GPCRs) to achieve systemic homeostasis[3][5].

Endocannabinoid System Activation

PDC is only the second known endogenous molecule capable of acting as a full agonist at both CB1 and CB2 receptors[4].

  • CB1 Receptors: Primarily localized in the central nervous system, CB1 activation by PDC regulates mood, pain perception, and sleep architecture.

  • CB2 Receptors: Predominantly found on immune cells, CB2 activation drives PDC's potent anti-inflammatory effects, reducing cytokine storms without the psychoactive liabilities typically associated with exogenous CB1 agonists[3].

Serotonergic and Histaminergic Modulation

Beyond the endocannabinoid system, PDC exhibits dose-dependent affinity for other critical GPCRs[2][3]:

  • 5-HT1A & 5-HT1B Agonism: Supports anxiolytic and antidepressant-like physiological states.

  • H1 & H2 Antagonism: Blunts allergic responses and mast cell degranulation, offering a novel endogenous mechanism for allergy mitigation.

Signaling PDC Pentadecanoyl-L-carnitine (PDC) CB CB1 & CB2 Receptors (Full Agonist) PDC->CB HT 5-HT1A & 5-HT1B (Agonist) PDC->HT HIST H1 & H2 Receptors (Antagonist) PDC->HIST INF ↓ Pro-inflammatory Cytokines (IL-1α, MCP-1, IP-10) CB->INF MOOD Mood & Sleep Regulation (Anxiolytic-like) HT->MOOD ALLERGY ↓ Histamine Response (Anti-allergic) HIST->ALLERGY

Figure 2: Receptor pharmacology and downstream physiological effects of PDC.

Quantitative Data: Pharmacodynamics and Biomarker Modulation

To facilitate drug development and benchmarking, the quantitative pharmacological profile of PDC is summarized below, derived from gold-standard cell-based assays[2][3].

Table 1: Pharmacological Receptor Profile of PDC

Receptor TargetActionPotency (EC50 / IC50)Max Activity (vs. Positive Control)Physiological Relevance
CB1 Full Agonist3.7 µM (EC50)111%Pain regulation, mood, sleep
CB2 Full Agonist3.2 µM (EC50)106%Immunomodulation, anti-inflammation
5-HT1A AgonistDose-dependentN/AAnxiolytic, neuroprotection
5-HT1B AgonistDose-dependentN/ASerotonergic tone regulation
H1 Antagonist10.9 µM (IC50)N/AAnti-allergic, anti-pruritic
H2 Antagonist6.1 µM (IC50)N/AGastric acid regulation, immune tolerance

Table 2: Key Biomarker Modulation in Human Primary Cell Systems

BiomarkerDisease Model ContextPDC EffectMechanistic Causality
IL-1α Skin / Psoriasis modelsSignificant DecreaseCB2-mediated suppression of macrophage activation.
MCP-1 Cardiovascular / AtherosclerosisSignificant DecreaseInhibition of monocyte chemotaxis via GPCR tuning.
IP-10 Pulmonary / FibrosisSignificant DecreaseAttenuation of IFN-γ induced inflammatory signaling.
ITAC Immune / AutoimmunitySignificant DecreaseDownregulation of CXCR3 ligand expression.

Experimental Protocols: Validating PDC Activity

To ensure the trustworthiness and reproducibility of PDC research, the following self-validating protocols detail the exact methodologies required to quantify PDC and verify its receptor activity.

Protocol A: LC-MS/MS Quantification of PDC in Serum

Accurate measurement of PDC is critical for pharmacokinetic studies and nutritional epidemiology[8].

  • Rationale: Acylcarnitines are highly polar zwitterions[7]. Traditional reverse-phase chromatography often fails to retain them adequately. This protocol utilizes hydrophilic interaction liquid chromatography (HILIC) or specialized derivatization.

  • Step 1: Protein Precipitation. Aliquot 50 µL of serum. Add 200 µL of ice-cold methanol containing isotopically labeled internal standards (e.g., C15:0-d3-carnitine). Causality: Methanol denatures carrier proteins, releasing bound PDC while the internal standard corrects for matrix effects and ion suppression.

  • Step 2: Centrifugation. Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an LC vial.

  • Step 3: Chromatographic Separation. Inject 5 µL onto a C8 or HILIC column. Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Causality: Formic acid ensures the carnitine moiety remains fully ionized (positive charge) for optimal MS detection.

  • Step 4: Mass Spectrometry (MRM Mode). Monitor the specific transition for PDC: m/z 386.3 → 85.0 in positive electrospray ionization (ESI+) mode[8]. Causality: The 85.0 m/z product ion is the characteristic fragment of the carnitine backbone, ensuring absolute structural specificity.

Protocol B: GPCR cAMP Modulation Assay for CB1/CB2 Agonism

To validate PDC as a full cannabinoid agonist, researchers must measure downstream cyclic AMP (cAMP) accumulation[3].

  • Rationale: CB1 and CB2 are Gi/o-coupled receptors. Agonism results in the inhibition of adenylyl cyclase, thereby decreasing intracellular cAMP levels.

  • Step 1: Cell Preparation. Culture CHO-K1 cells stably expressing human CB1 or CB2 receptors. Plate at 10,000 cells/well in a 384-well plate.

  • Step 2: Forskolin Stimulation. Treat cells with 10 µM Forskolin. Causality: Forskolin directly activates adenylyl cyclase, artificially spiking cAMP levels to create a measurable baseline that a Gi-coupled agonist can suppress.

  • Step 3: PDC Treatment. Add PDC in a 10-point dose-response curve (0.1 µM to 20 µM). Include CP 55940 as a positive control full agonist.

  • Step 4: Detection. After 30 minutes of incubation, lyse cells and add a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP detection reagent.

  • Step 5: Analysis. Calculate the EC50. A successful assay will show PDC suppressing the Forskolin-induced cAMP spike in a dose-dependent manner, validating its Gi-coupled agonism[2][3].

Conclusion

The discovery of Pentadecanoyl-L-carnitine bridges the gap between nutritional biochemistry and advanced receptor pharmacology. By demonstrating that a dietary odd-chain fatty acid (C15:0) is metabolized into a full-acting endocannabinoid with profound anti-inflammatory, serotonergic, and anti-histaminergic properties, PDC opens novel therapeutic avenues for metabolic syndrome, autoimmune conditions, and neuropsychiatric disorders[3][5][6]. Future drug development efforts should leverage the protocols outlined herein to further elucidate the network pharmacology of this extraordinary endogenous molecule.

Sources

Pentadecanoyl-L-Carnitine in Mitochondrial Bioenergetics: Mechanisms, Anaplerosis, and Pleiotropic Signaling

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The metabolic landscape of lipid bioenergetics has historically been dominated by even-chain fatty acids. However, recent multi-omics analyses and pharmacological profiling have illuminated the critical role of odd-chain fatty acids (OCFAs), specifically pentadecanoic acid (C15:0), in cellular homeostasis. Pentadecanoyl-L-carnitine (C15-carnitine) is the primary intracellular metabolite and mitochondrial transport vehicle of C15:0.

Unlike its even-chain counterparts, which strictly yield acetyl-CoA, the β -oxidation of C15-carnitine yields both acetyl-CoA and propionyl-CoA. This unique stoichiometry provides a direct anaplerotic feed into the tricarboxylic acid (TCA) cycle via succinyl-CoA, driving Complex II respiration and stabilizing the mitochondrial membrane potential ( ΔΨm​ ) (). Furthermore, recent drug discovery efforts have identified C15-carnitine as a full-acting endocannabinoid with potent pleiotropic signaling capabilities (). This whitepaper dissects the dual nature of C15-carnitine as both a bioenergetic substrate and a signaling molecule, providing validated experimental protocols for its investigation.

Mitochondrial Import and Anaplerotic Metabolism

The bioenergetic superiority of C15-carnitine lies in its ability to bypass the metabolic bottlenecks associated with even-chain lipid overload.

Translocation and β -Oxidation

C15:0 is activated to pentadecanoyl-CoA in the cytosol and subsequently converted to pentadecanoyl-L-carnitine by Carnitine Palmitoyltransferase 1 (CPT1). It crosses the inner mitochondrial membrane via the Carnitine-Acylcarnitine Translocase (CACT) ()[1]. Once inside the matrix, CPT2 reconverts it to pentadecanoyl-CoA, initiating β -oxidation.

The Anaplerotic Advantage

The terminal cleavage of the 15-carbon chain yields one molecule of propionyl-CoA . Through a biotin- and Vitamin B12-dependent pathway, propionyl-CoA is carboxylated and isomerized into succinyl-CoA . This direct replenishment of TCA cycle intermediates (anaplerosis) enhances succinate-driven Complex II (Succinate Dehydrogenase) respiration. By supplying electrons directly to ubiquinone via Complex II, C15-carnitine bypasses Complex I dysfunction, significantly reducing electron leak and mitigating mitochondrial reactive oxygen species (ROS) generation ()[2].

G C15 Pentadecanoic Acid (C15:0) CPT1 CPT1 (Outer Membrane) C15->CPT1 Activation C15_Carn Pentadecanoyl-L-carnitine CPT1->C15_Carn +Carnitine CACT CACT Translocase C15_Carn->CACT Transport CPT2 CPT2 (Inner Membrane) CACT->CPT2 C15_CoA Pentadecanoyl-CoA CPT2->C15_CoA +CoA BetaOx Beta-Oxidation C15_CoA->BetaOx PropCoA Propionyl-CoA BetaOx->PropCoA Terminal Cleavage SuccCoA Succinyl-CoA (Anaplerosis) PropCoA->SuccCoA Carboxylation TCA TCA Cycle (Complex II) SuccCoA->TCA Replenishment

C15-Carnitine Mitochondrial Metabolism and TCA Cycle Anaplerosis Pathway

Pleiotropic Signaling: The Endocannabinoid Connection

Beyond its role as a metabolic substrate, C15-carnitine acts as an intracellular signaling molecule. Recent screening across 148 clinically relevant biomarkers revealed that pentadecanoylcarnitine is a second discovered full-acting endocannabinoid ()[3].

It acts as a potent agonist at Cannabinoid 1 (CB1) and Cannabinoid 2 (CB2) receptors, facilitating vasorelaxation, immunomodulation, and mood regulation. Furthermore, it exhibits dose-dependent anti-inflammatory activities by lowering pro-inflammatory cytokines such as IL-1 α , MCP-1, and IP-10 ()[4].

Table 1: Quantitative Pharmacological Profile of Pentadecanoyl-L-carnitine

Data synthesized from primary human cell systems and receptor modulation assays[3][4].

Target ReceptorActivity TypeEC50 / IC50 ( μ M)Physiological Implication in Drug Development
Cannabinoid 1 (CB1) Full Agonist3.7Central/peripheral neuromodulation, pain mitigation.
Cannabinoid 2 (CB2) Full Agonist3.2Systemic anti-inflammatory and immunomodulatory effects.
Serotonin 5-HT1A Agonist9.6Stress reduction, mood support, and anxiolytic potential.
Serotonin 5-HT1B Agonist9.3Regulation of vascular tone and synaptic plasticity.
Histamine H1 Antagonist10.9Attenuation of allergic responses and endothelial permeability.
Histamine H2 Antagonist6.1Modulation of gastric acid secretion and immune cell crosstalk.

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the bioenergetic and metabolic impact of C15-carnitine, researchers must employ orthogonal validation techniques. The following protocols are designed with built-in causal controls to ensure data integrity.

Protocol 1: Seahorse XF Mito Stress Test for Succinate-Driven Respiration

Rationale: To isolate the anaplerotic contribution of C15-carnitine, we must measure the Oxygen Consumption Rate (OCR) driven specifically by Complex II, bypassing Complex I.

  • Expert Insight: Using a Plasma Membrane Permeabilizer (PMP) allows direct delivery of succinate to the mitochondria, while Rotenone ensures any measured OCR is exclusively Complex II-dependent.

Step-by-Step Methodology:

  • Cell Seeding: Seed primary human fibroblasts in a Seahorse XF96 microplate at 20,000 cells/well and incubate overnight.

  • Treatment: Treat cells with 10–50 μ M Pentadecanoyl-L-carnitine for 24 hours.

  • Permeabilization: Wash cells and replace media with Mitochondrial Assay Solution (MAS) containing 1 nM XF PMP.

  • Complex I Inhibition: Add 2 μ M Rotenone to the MAS buffer to block NADH-driven electron flow.

  • Substrate Injection (Port A): Inject 10 mM Succinate to fuel Complex II directly.

  • Bioenergetic Mapping (Ports B-D): Sequentially inject 1 μ M Oligomycin (ATP synthase inhibition), 2 μ M FCCP (maximal uncoupled respiration), and 0.5 μ M Antimycin A (Complex III inhibition) to map the respiratory capacity.

  • Validation: Normalize all OCR values to total protein content using a standard BCA assay.

Protocol 2: LC-MS/MS Quantification of Intracellular Acylcarnitines

Rationale: Validating the intracellular accumulation and mitochondrial uptake of C15-carnitine requires high-resolution mass spectrometry.

  • Expert Insight: Acylcarnitines are highly labile. Rapid quenching with ice-cold organic solvents is mandatory to halt enzymatic hydrolysis by esterases, preserving the in vivo metabolic snapshot.

Step-by-Step Methodology:

  • Metabolic Quenching: Wash treated cells rapidly with ice-cold PBS (4°C) to halt cellular metabolism.

  • Extraction: Add 500 μ L of chilled Methanol:Acetonitrile:Water (2:2:1, v/v/v) buffer containing 100 nM of a stable isotope-labeled internal standard (e.g., d3​ -palmitoylcarnitine).

  • Precipitation: Scrape cells, vortex for 30 seconds, and centrifuge at 15,000 x g for 15 minutes at 4°C to precipitate proteins.

  • Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas and reconstitute in 50 μ L of 50% acetonitrile.

  • Chromatography: Inject 5 μ L into an LC-MS/MS system equipped with a C18 reverse-phase column.

  • Detection: Utilize Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode. Target the specific precursor-to-product ion transition for pentadecanoylcarnitine ( m/z 414.3 85.1).

  • Quantification: Calculate absolute concentrations against a standard curve generated using analytical grade Pentadecanoyl-L-carnitine chloride.

Workflow cluster_assays Parallel Validation Assays CellCulture Cell Culture (Primary Fibroblasts) Treatment C15-Carnitine Treatment (10-50 µM) CellCulture->Treatment Seahorse Seahorse XF (Mito Stress Test) Treatment->Seahorse LCMS LC-MS/MS (Acylcarnitine Profiling) Treatment->LCMS DataIntegration Bioenergetic & Metabolic Synthesis Seahorse->DataIntegration OCR/ECAR Data LCMS->DataIntegration Metabolite Flux

Experimental Workflow for Bioenergetic and Metabolic Validation

Translational Perspectives

The dual functionality of Pentadecanoyl-L-carnitine—acting simultaneously as an anaplerotic mitochondrial fuel and a pleiotropic endocannabinoid—positions it as a highly compelling target for drug development. By activating AMPK, suppressing mTOR, and replenishing the TCA cycle, C15-carnitine addresses the core bioenergetic deficits observed in metabolic syndrome, cellular senescence, and age-related mitochondrial dysfunction. Future clinical investigations should prioritize its efficacy in reversing lipid peroxidation and restoring endothelial function in chronic inflammatory states.

References

  • Venn-Watson, S., Reiner, J., & Jensen, E.D. "Pentadecanoylcarnitine is a newly discovered endocannabinoid with pleiotropic activities relevant to supporting physical and mental health." Scientific Reports, 12(1), 13717 (2022).[Link]

  • Mercola, J. "Molecular and cellular mechanisms of pentadecanoic acid." World Journal of Biological Chemistry, 16(4), 111258 (2025).[Link]

Sources

In vivo distribution and clearance of Pentadecanoyl-L-carnitine (chloride).

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vivo Distribution and Clearance of Pentadecanoyl-L-Carnitine (Chloride)

Executive Summary

Pentadecanoyl-L-carnitine (PDC), also known as C15:0 carnitine, is an endogenous odd-chain acylcarnitine and a newly classified endocannabinoid[1]. Derived from the essential dietary odd-chain fatty acid pentadecanoic acid (C15:0), PDC has emerged as a critical signaling lipid with pleiotropic pharmacological activities, acting as a full agonist at cannabinoid (CB1/CB2) and serotonin (5-HT1A/5-HT1B) receptors, while antagonizing histamine receptors[1][2]. This whitepaper provides a comprehensive technical synthesis of its in vivo distribution, metabolic clearance, and the analytical protocols required for its quantification in pharmacokinetic (PK) studies.

Molecular Identity and Biosynthesis

Pentadecanoyl-L-carnitine chloride (CAS: 173686-57-2) is the chloride salt of the L-carnitine ester of pentadecanoic acid[2]. In vivo, its formation is dictated by the bioenergetic requirement to transport long-chain fatty acids across the impermeable inner mitochondrial membrane[3].

The biosynthesis of PDC is a highly regulated, enzyme-driven cascade:

  • Activation: Cytosolic C15:0 is activated by acyl-CoA synthetase to form pentadecanoyl-CoA[3].

  • Esterification: Carnitine palmitoyltransferase I (CPT-I), located on the outer mitochondrial membrane, catalyzes the transfer of the pentadecanoyl group from CoA to L-carnitine, forming PDC[3].

  • Translocation: The carnitine-acylcarnitine translocase (CACT) shuttles PDC across the inner mitochondrial membrane in exchange for free carnitine[4].

Pathway C15 Pentadecanoic Acid (C15:0) AcylCoA_Cyt Pentadecanoyl-CoA (Cytosol) C15->AcylCoA_Cyt Acyl-CoA Synthetase PDC_Cyt Pentadecanoylcarnitine (Cytosol) AcylCoA_Cyt->PDC_Cyt CPT-I PDC_Mit Pentadecanoylcarnitine (Mitochondria) PDC_Cyt->PDC_Mit CACT Transporter AcylCoA_Mit Pentadecanoyl-CoA (Mitochondria) PDC_Mit->AcylCoA_Mit CPT-II BetaOx Beta-Oxidation AcylCoA_Mit->BetaOx AcetylCoA 6 x Acetyl-CoA BetaOx->AcetylCoA PropionylCoA 1 x Propionyl-CoA BetaOx->PropionylCoA TCA TCA Cycle AcetylCoA->TCA PropionylCoA->TCA via Succinyl-CoA

Biosynthesis and mitochondrial beta-oxidation pathway of Pentadecanoyl-L-carnitine.

In Vivo Distribution Dynamics

The distribution of PDC is governed by its amphipathic nature, allowing it to partition into both aqueous plasma and lipid-rich cellular membranes.

  • Systemic Circulation & Erythrocytes: Upon dietary intake or endogenous mobilization of C15:0, PDC levels rise systemically. It is highly distributed in plasma and red blood cells (RBCs), where it stabilizes erythrocyte membranes and reduces hemolysis[5].

  • Blood-Brain Barrier (BBB) Penetration: Acylcarnitines utilize the OCTN2 (Organic Cation/Carnitine Transporter 2) to cross the BBB. Metabolomic profiling of brain tissue demonstrates that PDC actively distributes into the cerebral parenchyma. For instance, during metabolic reprogramming post-stroke, brain levels of PDC (C15 carnitine) are significantly elevated, indicating active transport and localized cerebral beta-oxidation[6].

  • Tissue Partitioning: High concentrations of PDC are found in metabolically demanding tissues such as the myocardium and skeletal muscle, where it serves as both an energy substrate and a signaling molecule[4][5].

Receptor Pharmacology & Binding Profile

Unlike even-chain acylcarnitines, PDC functions as a potent signaling lipid. It is a full agonist at both CB1 and CB2 receptors, outperforming synthetic THC controls in certain assays[1]. The causality behind its pleiotropic effects (anti-inflammatory, mood-regulating, and antihistamine) lies in its broad receptor affinity profile[1][2].

Table 1: Receptor Binding Profile of Pentadecanoyl-L-Carnitine

Target ReceptorActivity TypeEC50 / IC50 (µM)Physiological Implication
Cannabinoid CB1 Full Agonist3.7 µMNeuromodulation, pain regulation, mood stabilization[1][2].
Cannabinoid CB2 Full Agonist3.2 µMImmunomodulation, systemic anti-inflammatory effects[1][2].
Serotonin 5-HT1A Agonist9.6 µMAnxiolytic properties, sleep architecture regulation[1][2].
Serotonin 5-HT1B Agonist9.3 µMVascular tone regulation, migraine mitigation[1][2].
Histamine H1 Antagonist10.9 µMAnti-allergic response, reduction of pruritus[1][2].
Histamine H2 Antagonist6.1 µMGastric acid regulation, immune cell modulation[1][2].

Clearance Mechanisms: Metabolism and Renal Excretion

The clearance of PDC relies on two distinct physiological axes: mitochondrial beta-oxidation and renal filtration.

Mitochondrial Beta-Oxidation (The Anaplerotic Edge)

Once inside the mitochondrial matrix, CPT-II converts PDC back into pentadecanoyl-CoA and free carnitine[3]. The acyl-CoA undergoes successive rounds of beta-oxidation. Because it is an odd-chain fatty acid, the terminal cleavage yields six molecules of Acetyl-CoA and one molecule of Propionyl-CoA (C3)[4].

  • Causality of Metabolic Benefit: Unlike Acetyl-CoA, Propionyl-CoA is converted to Succinyl-CoA, which directly enters the TCA cycle as an anaplerotic intermediate. This replenishes TCA cycle intermediates without generating excess ketone bodies, providing a highly efficient, clean energy source for the myocardium and brain[4].

Renal Clearance and Differential Tubular Reabsorption

The kidneys are the primary site of systemic acylcarnitine clearance. The renal handling of PDC is highly specific and acts as a detoxification mechanism to prevent acyl-CoA buildup.

  • Mechanism: Free L-carnitine is freely filtered at the glomerulus and >90% is reabsorbed in the proximal tubule. Conversely, the tubular reabsorption of acylcarnitines (like PDC) is deliberately limited.

  • Clearance Rate: The fractional excretion of acylcarnitines is 4 to 8 times greater than that of free carnitine. This differential clearance ensures that excess PDC and its downstream odd-chain metabolites (e.g., propionylcarnitine) are rapidly eliminated in the urine, maintaining mitochondrial homeostasis[4].

Experimental Protocols: LC-MS/MS Quantification

To accurately measure the in vivo distribution and clearance of PDC, researchers must utilize Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS)[6]. The following protocol is designed as a self-validating system to ensure absolute trustworthiness in PK data.

Step-by-Step Methodology

1. Sample Preparation & Protein Precipitation:

  • Causality: Methanol is used because it effectively denatures binding proteins while maintaining the solubility of the amphipathic PDC molecule.

  • Action: Aliquot 50 µL of plasma or tissue homogenate into a microcentrifuge tube. Add 200 µL of ice-cold Methanol containing 50 nM of isotopically labeled internal standard (e.g., d3-pentadecanoylcarnitine).

  • Validation Check: The inclusion of the d3-internal standard is mandatory. If the internal standard recovery deviates by >15% across samples, the extraction is invalidated, ensuring matrix effects do not compromise quantitative integrity.

2. Extraction and Centrifugation:

  • Vortex the mixture for 2 minutes at 4°C.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet precipitated proteins.

  • Transfer the supernatant to an LC-MS autosampler vial.

3. UPLC Separation:

  • Column: C18 Reverse-Phase Column (e.g., 1.8 µm, 2.1 × 100 mm) maintained at 40°C[7].

  • Mobile Phases: Phase A (Water + 0.1% Formic Acid) and Phase B (Acetonitrile + 0.1% Formic Acid)[7].

  • Gradient: Run a linear gradient from 5% B to 95% B over 10 minutes. This ensures the baseline resolution of PDC from even-chain isomers (e.g., C14 or C16 carnitines)[8].

4. ESI-MS/MS Detection:

  • Operate the mass spectrometer in Positive Electrospray Ionization (+ESI) mode using Multiple Reaction Monitoring (MRM)[7][8].

  • Monitor the specific precursor-to-product ion transition for PDC (typically [M+H]+ m/z 386.3 → m/z 85.1, corresponding to the carnitine backbone fragment).

Workflow S1 1. Sample Collection (Plasma/Tissue) S2 2. Protein Precipitation (MeOH + d3-ISTD) S1->S2 S3 3. UPLC Separation (C18 Column) S2->S3 S4 4. ESI-MS/MS Detection (MRM Mode) S3->S4 S5 5. PK Data Analysis & Validation S4->S5

Self-validating LC-MS/MS experimental workflow for acylcarnitine quantification.

References

  • Venn-Watson, S., Reiner, J., & Jensen, E. D. (2022). Pentadecanoylcarnitine is a newly discovered endocannabinoid with pleiotropic activities relevant to supporting physical and mental health. Scientific Reports. Available at:[Link]

  • Doctorabad. (2017). Carnitine metabolism in renal disease and dialysis. Doctorabad. Available at:[Link]

  • National Center for Biotechnology Information (NIH). (n.d.). Metabolic Impairment in Coronary Artery Disease: Elevated Serum Acylcarnitines Under the Spotlights. PMC. Available at:[Link]

  • bioRxiv. (2022). Increased fatty acid metabolism and decreased glycolysis are hallmarks of metabolic reprogramming in the brain during recovery from experimental stroke. bioRxiv. Available at:[Link]

Sources

The Pleiotropic Effects of Pentadecanoyl-L-Carnitine on Cellular Signaling: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pentadecanoyl-L-carnitine (PDC), also known as C15:0 carnitine, has recently emerged from lipidomics research as a potent, endogenous signaling molecule. Originally identified as a mitochondrial acylcarnitine metabolite of pentadecanoic acid (C15:0)—an essential odd-chain saturated fatty acid—PDC is now classified as a newly discovered endocannabinoid ()[1]. Unlike traditional even-chain acylcarnitines that primarily serve as intermediate energy substrates or markers of metabolic dysfunction, PDC acts as a pleiotropic signaling hub, bridging lipid metabolism with neuro-immune modulation. This whitepaper provides an in-depth technical analysis of PDC’s receptor pharmacology, downstream signaling cascades, and the self-validating experimental protocols required to study its effects.

The Pharmacological Profile of Pentadecanoyl-L-Carnitine

PDC exhibits a remarkable multi-receptor binding profile that distinguishes it from classical endocannabinoids like anandamide (AEA) and 2-arachidonoylglycerol (2-AG).

Through rigorous cell-based target assays, PDC has been validated as a full agonist at both Cannabinoid Receptors 1 and 2 (CB1/CB2)[1]. Beyond the endocannabinoid system, PDC modulates the serotonergic and histaminergic systems, acting as an agonist at 5-HT1A and 5-HT1B receptors, and an antagonist at histamine H1 and H2 receptors ()[2].

Quantitative Receptor Affinity Summary

To facilitate drug development comparisons, the half-maximal effective concentrations ( EC50​ ) and half-maximal inhibitory concentrations ( IC50​ ) of PDC are summarized below[1][2].

Target ReceptorPharmacological ActionPotency ( EC50​ / IC50​ )Maximum Activity (vs. Control)
CB1 Full Agonist 3.7μM 111%
CB2 Full Agonist 3.2μM 106%
5-HT1A Agonist 9.6μM N/A
5-HT1B Agonist 9.3μM N/A
Histamine H1 Antagonist 10.9μM N/A
Histamine H2 Antagonist 6.1μM N/A

Mechanistic Pathways and Cellular Signaling

The pleiotropic effects of PDC are primarily driven by its interaction with G-protein coupled receptors (GPCRs). CB1, CB2, 5-HT1A, and 5-HT1B are all Gi/o​ -coupled receptors.

The cAMP/AMPK Axis: Activation of these Gi/o​ -coupled receptors by PDC leads to the direct inhibition of adenylate cyclase, resulting in a dose-dependent decrease in intracellular cyclic AMP (cAMP) accumulation[2]. This reduction in cAMP alters downstream kinase activity, notably activating AMP-activated protein kinase (AMPK) and subsequently inhibiting the mechanistic target of rapamycin (mTOR) pathway[3]. This axis is fundamental to PDC's ability to lower insulin and cholesterol levels, mimicking established longevity-enhancing compounds[4].

Anti-Inflammatory Cascades: In immune cells, CB2 activation by PDC suppresses the NF-κB and JAK/STAT pathways[3]. This leads to a profound reduction in pro-inflammatory chemokines and cytokines. Specifically, PDC has been shown to inhibit T cell proliferation and significantly reduce levels of Interleukin-1 alpha (IL-1α), Monocyte Chemoattractant Protein-1 (MCP-1/CCL2), Interferon-inducible T-cell alpha chemoattractant (I-TAC), and Interferon gamma-induced protein 10 (IP-10)[1][5].

PDCSignaling PDC Pentadecanoyl-L-carnitine (PDC) CB CB1 / CB2 Receptors (Gi/o-coupled) PDC->CB Full Agonist HT 5-HT1A / 5-HT1B Receptors (Gi/o-coupled) PDC->HT Agonist Hist H1 / H2 Receptors (Gq/Gs-coupled) PDC->Hist Antagonist cAMP ↓ cAMP Accumulation CB->cAMP Inflam ↓ IL-1α, MCP-1, IP-10 CB->Inflam Metab ↑ AMPK / ↓ mTOR CB->Metab HT->cAMP

Fig 1. PDC multi-receptor signaling network and downstream cellular cascades.

Experimental Methodologies and Validation Protocols

To rigorously evaluate PDC's signaling efficacy, assays must be designed to isolate specific receptor pathways while controlling for off-target cytotoxicity. The following protocols represent the gold standard for investigating PDC, built entirely on self-validating logic.

Protocol 1: TR-FRET cAMP Modulation Assay for CB1/CB2 Agonism

Causality & Design: Because CB1 and CB2 are Gi​ -coupled, their activation decreases cAMP. To measure this, baseline cAMP must first be artificially elevated using Forskolin (an adenylate cyclase activator). Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard ELISA because its ratiometric emission readout inherently normalizes for well-to-well variations in cell number or liquid dispensing, creating a self-validating data point.

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO-K1 cells stably expressing human CB1 or CB2 receptors into a 384-well microplate at a density of 5,000 cells/well.

  • Stimulation & Treatment: Co-treat cells with 10μM Forskolin (to stimulate adenylate cyclase) and a serial dilution of PDC ( 0.1μM to 30μM ) in assay buffer containing 0.5 mM IBMX (to prevent cAMP degradation by phosphodiesterases).

  • Incubation: Incubate for 30 minutes at room temperature to allow Gi​ -mediated inhibition of cAMP production.

  • Lysis & Detection: Add TR-FRET cAMP detection reagents (Europium-labeled cAMP tracer and ULight-labeled anti-cAMP antibody). Incubate for 1 hour.

  • Quantification: Read the plate on a TR-FRET compatible microplate reader (excitation at 320 nm; dual emission at 615 nm and 665 nm). Calculate the 665/615 ratio to determine EC50​ values.

Protocol 2: Multiplex Cytokine Profiling in Primary Human Macrophages

Causality & Design: Primary human macrophages are utilized because they express high physiological levels of CB2 receptors and are primary drivers of MCP-1 and IL-1α secretion. A self-validating multiplex approach is required: we must measure pro-inflammatory cytokine reduction alongside a cell viability dye (e.g., Calcein AM). This ensures that the observed anti-inflammatory effect of PDC is due to true receptor-mediated signaling, not merely cytotoxic cell death.

Step-by-Step Methodology:

  • Differentiation: Differentiate human blood-derived CD14+ monocytes into macrophages in vitro using M-CSF for 7 days[6].

  • Seeding & Starvation: Seed macrophages into 96-well plates and serum-starve for 12 hours to synchronize signaling baselines.

  • Inflammatory Induction: Stimulate cells with 100 ng/mL Lipopolysaccharide (LPS) to induce NF-κB mediated cytokine production.

  • PDC Intervention: Immediately treat with PDC at varying concentrations ( 1μM to 20μM ). Incubate for 24 hours.

  • Viability Check: Add Calcein AM to the wells 30 minutes prior to endpoint. Read fluorescence to confirm >95% cell viability across all PDC concentrations.

  • Supernatant Analysis: Harvest the supernatant and quantify IL-1α, MCP-1, and IP-10 using a bead-based multiplex ELISA.

Workflow Step1 1. Cell Seeding (CHO-K1 or Macrophages) Step2 2. Pathway Stimulation (Forskolin or LPS) Step1->Step2 Step3 3. PDC Treatment (0.1 - 30 µM) Step2->Step3 Step4 4. Signal Quantification (TR-FRET or ELISA) Step3->Step4

Fig 2. Self-validating experimental workflow for high-throughput PDC screening.

Translational Implications in Drug Development

The discovery of Pentadecanoyl-L-carnitine provides a mechanistic explanation for the cardiometabolic and anti-inflammatory benefits associated with dietary C15:0 intake[7]. By acting as a multi-target ligand—simultaneously agonizing the endocannabinoid and serotonergic systems while antagonizing histaminergic responses—PDC represents a unique template for drug development. Its ability to lower insulin and cholesterol while blunting fibrotic and inflammatory responses positions PDC, and its synthetic analogs, as highly promising candidates for treating metabolic syndrome, chronic inflammatory diseases, and mood disorders[1][4].

References

  • Venn-Watson S, Reiner J, Jensen ED. "Pentadecanoylcarnitine is a newly discovered endocannabinoid with pleiotropic activities relevant to supporting physical and mental health." Scientific Reports, 2022;12(1):13717.[Link]

  • Venn-Watson S, et al. "Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds." Nutrients, 2023.[Link]

Sources

Pentadecanoyl-L-carnitine (C15:0 Carnitine) as a Next-Generation Biomarker for Metabolic and Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide

Executive Summary

Historically, acylcarnitines have been viewed strictly as intermediate shuttles responsible for transporting fatty acids across the inner mitochondrial membrane for β-oxidation. However, high-resolution multi-omics and targeted pharmacological assays have recently redefined Pentadecanoyl-L-carnitine (C15:0 carnitine) from a mere metabolic byproduct into an active, pleiotropic signaling lipid. As a Senior Application Scientist specializing in targeted metabolomics, I have designed this whitepaper to bridge the gap between the mechanistic biology of C15:0 carnitine and the rigorous analytical methodologies required to quantify it reliably in clinical and preclinical settings.

Mechanistic Causality: Beyond a Passive Metabolite

Pentadecanoyl-L-carnitine (Formula: C22H43NO4; HMDB0062517) is an endogenous long-chain acylcarnitine formed by the esterification of pentadecanoic acid (an odd-chain fatty acid) with L-carnitine via the Carnitine Palmitoyltransferase 1 (CPT1) enzyme (1)[1].

Recent functional screenings have uncovered that C15:0 carnitine operates through a dual-action pathway:

  • Mitochondrial Energy Homeostasis: It serves as a direct substrate for mitochondrial β-oxidation, reflecting real-time shifts in lipid metabolism and mitochondrial health.

  • Endocannabinoid-Like Signaling: C15:0 carnitine acts as a full agonist at cannabinoid CB1 and CB2 receptors (EC50s = 3.7 and 3.2 µM, respectively) and modulates histamine H1/H2 receptors. This receptor engagement actively downregulates pro-inflammatory cytokines such as IL-1α and MCP-1 (2)[2].

Pathway PA Pentadecanoic Acid (C15:0) CPT1 CPT1 Enzyme (Outer Mitochondrial Membrane) PA->CPT1 LC L-Carnitine LC->CPT1 C15CAR Pentadecanoyl-L-carnitine (C15:0 Carnitine) CPT1->C15CAR Esterification BETA Mitochondrial β-Oxidation (Energy Homeostasis) C15CAR->BETA CPT2 / Inner Membrane CB CB1 / CB2 Receptors (Agonism) C15CAR->CB Extracellular Signaling INFLAM Anti-Inflammatory Response (Cytokine Reduction) CB->INFLAM Downregulates IL-1α, MCP-1

Caption: Dual-Action Pathway of C15:0 Carnitine in Metabolism and Receptor Signaling.

Diagnostic Relevance in Metabolic Diseases

Because C15:0 carnitine sits at the intersection of lipid metabolism and immune regulation, fluctuations in its systemic concentration serve as a high-fidelity biomarker for various metabolic and inflammatory disruptions.

Table 1: Quantitative Biomarker Profile of C15:0 Carnitine in Pathological Models
Disease ModelBiospecimenC15:0 Carnitine TrendMechanistic Pathway / CausalityReference
Acute Liver Injury (CCl4) Serum / LiverDecreased (Rescued by therapeutics)Disruption of mitochondrial β-oxidation; rescued via PPARα modulation.[3]
DSS-Induced Colitis Feces / SerumIncreased (via 2'-FL treatment)Suppression of the PI3K-Akt signaling cascade, driving anti-inflammatory effects.[4]
Experimental Stroke Brain (Peri-infarct)Transiently IncreasedCatabolism of myelin lipid debris and localized upregulation of β-oxidation.[5]
Fetal Growth Restriction Cardiac TissueSignificantly AlteredDevelopmental metabolic reprogramming and cardiac stress in late preterm models.[6]

Data Synthesis: In liver injury models, the loss of PPARα signaling blunts acylcarnitine utilization, dropping C15:0 carnitine levels (3)[3]. Conversely, during tissue recovery (e.g., post-stroke or colitis resolution), C15:0 carnitine spikes as tissues clear lipid debris and suppress inflammation (5)[5].

Analytical Methodology: LC-MS/MS Protocol for C15:0 Carnitine Quantification

A critical failure point in acylcarnitine analysis is ex vivo hydrolysis and severe ion suppression from high-abundance matrix lipids. As an application scientist, I strongly advocate for Hydrophilic Interaction Liquid Chromatography (HILIC) over traditional Reversed-Phase Liquid Chromatography (RPLC). HILIC leverages the highly polar quaternary amine of the carnitine backbone, ensuring that acylcarnitines are strongly retained and elute well past the solvent void volume, thereby maximizing ionization efficiency (7)[7].

Self-Validating Step-by-Step Protocol

Step 1: Sample Quenching and Protein Precipitation

  • Action: Aliquot 50 µL of plasma/serum into a pre-chilled microcentrifuge tube. Immediately add 200 µL of ice-cold Methanol:Acetonitrile (1:1, v/v) containing an isotopically labeled internal standard (e.g., C16-d3 carnitine).

  • Causality: Immediate exposure to cold organic solvents denatures endogenous esterases. If esterases remain active, they will cleave the ester bond of C15:0 carnitine, artificially inflating free carnitine levels and destroying the biomarker's quantitative integrity.

Step 2: Extraction and Centrifugation

  • Action: Vortex aggressively for 2 minutes, then incubate at -20°C for 20 minutes. Centrifuge at 14,000 × g for 15 minutes at 4°C.

  • Causality: The sub-zero incubation maximizes the flocculation of high-abundance plasma proteins (like albumin). Removing these proteins is non-negotiable to prevent rapid column degradation and ESI source fouling.

Step 3: Supernatant Recovery and Reconstitution

  • Action: Transfer 150 µL of the supernatant to an LC vial. Evaporate to dryness under a gentle stream of nitrogen. Reconstitute in 50 µL of Acetonitrile:Water (90:10, v/v) with 10 mM ammonium formate.

  • Causality: Reconstituting the sample in a high-organic solvent perfectly matches the initial mobile phase conditions of the HILIC column. Injecting a highly aqueous sample onto a HILIC column causes severe peak splitting and loss of resolution.

Step 4: LC-MS/MS Acquisition (HILIC-MRM Mode)

  • Action: Inject 2 µL onto a ZIC-pHILIC column. Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

  • Detection Parameters: Monitor the specific Multiple Reaction Monitoring (MRM) transition for Pentadecanoyl-L-carnitine at m/z 386.3 → 85.0 .

  • Causality: The precursor ion (m/z 386.3) represents the intact protonated molecule [M+H]+. The product ion (m/z 85.0) corresponds to the highly stable +CH2-CH=CH-COOH fragment derived exclusively from the carnitine backbone. This specific transition filters out isobaric lipid interferences, creating a highly selective and self-validating detection method.

Workflow S1 Plasma Sample (50 µL) S2 Protein Precipitation (MeOH:ACN + IS) S1->S2 S3 Centrifugation (14,000 x g, 4°C) S2->S3 Halts Esterases S4 Reconstitution (90% ACN) S3->S4 Removes Proteins S5 HILIC Separation (ZIC-pHILIC) S4->S5 Matches Mobile Phase S6 ESI+ MS/MS (m/z 386.3 -> 85.0) S5->S6 Resolves Isobars S7 Data Processing (Quantification) S6->S7 High Selectivity

Caption: Self-Validating LC-MS/MS Workflow for C15:0 Carnitine Extraction and Quantification.

Conclusion & Future Directions

Pentadecanoyl-L-carnitine is rapidly emerging as a critical node connecting mitochondrial β-oxidation with systemic immune regulation. Its dual role as an energy substrate and an endocannabinoid-like signaling molecule makes it an invaluable biomarker for tracking the efficacy of metabolic and anti-inflammatory therapeutics. By implementing rigorous, HILIC-based LC-MS/MS protocols, researchers can ensure the analytical fidelity required to translate these metabolomic discoveries into actionable clinical diagnostics.

References

  • Source: nih.
  • Source: nih.
  • Source: researchgate.
  • Source: researchgate.
  • Source: acs.
  • Source: biorxiv.
  • Source: physiology.

Sources

The Transcriptional Impact of Pentadecanoyl-L-carnitine In Vitro: A Technical Guide to Endocannabinoid-Mediated Gene Regulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pentadecanoyl-L-carnitine (PDC) is an endogenous metabolite derived from the odd-chain saturated fatty acid pentadecanoic acid (C15:0). Recently classified as a fully acting endocannabinoid, PDC exhibits profound pleiotropic effects on cellular signaling and gene expression[1]. This technical guide provides an in-depth mechanistic analysis of PDC's pharmacological profile, detailing its role as a dual CB1/CB2 agonist, serotonin receptor agonist, and histamine receptor antagonist[1][2]. Designed for drug development professionals and application scientists, this whitepaper outlines the causal pathways through which PDC modulates pro-inflammatory gene expression in vitro and provides a robust, self-validating experimental protocol for transcriptomic profiling.

Receptor Pharmacology and Mechanistic Pathways

Unlike traditional fatty acid metabolites that primarily serve as energy substrates, PDC functions as a potent signaling lipid. Its transcriptomic effects are driven by its interaction with G-protein coupled receptors (GPCRs) rather than direct nuclear receptor binding (which is characteristic of its parent compound, C15:0, a known PPARα/δ agonist)[1][3].

  • Cannabinoid Receptors (CB1/CB2): PDC acts as a full agonist at both CB1 and CB2 receptors with low micromolar efficacy[1][2]. Activation of the Gi/o-coupled CB2 receptor, which is predominantly expressed on immune cells, inhibits adenylyl cyclase. This leads to a reduction in intracellular cyclic AMP (cAMP), dampening Protein Kinase A (PKA) activity. The ultimate downstream effect is the suppression of nuclear translocation of NF-κB and AP-1, transcription factors critical for pro-inflammatory cytokine expression.

  • Histamine Receptors (H1/H2): PDC functions as an antagonist at H1 and H2 receptors[1][2]. By blocking histamine-induced calcium mobilization and cAMP spikes, PDC further represses transcriptional networks associated with endothelial permeability and immune cell hyperactivation.

  • Serotonin Receptors (5-HT1A/1B): Agonism at these receptors contributes to the compound's broader physiological effects, modulating pathways linked to cellular stress and metabolic homeostasis[1][2].

Quantitative Pharmacological Profile

To contextualize PDC's potency, the following table summarizes its receptor binding affinities and functional efficacies, derived from targeted in vitro pharmacological assays.

Target ReceptorActivity TypePotency (EC₅₀ / IC₅₀)Efficacy (Emax vs. Control)Biological Implication
CB1 Receptor Full Agonist3.7 µM111%Central/peripheral neuromodulation
CB2 Receptor Full Agonist3.2 µM106%Immune cell regulation / Anti-inflammatory
Histamine H1 Antagonist10.9 µMN/AReduction of allergic/inflammatory response
Histamine H2 Antagonist6.1 µMN/AGastric and vascular tone modulation
5-HT1A Agonist9.6 µMN/ASerotonergic signaling modulation
5-HT1B Agonist9.3 µMN/AVascular and neurological homeostasis

Table 1: Receptor binding profile of Pentadecanoyl-L-carnitine (PDC)[1][2].

In Vitro Gene Expression & Cellular Phenotypes

The downstream consequence of PDC's GPCR engagement is a marked shift in the cellular transcriptome, particularly under inflammatory stress. In primary human cell systems (e.g., the BioMAP platform), PDC demonstrates a dose-dependent repression of genes encoding key chemokines and cytokines[1][4].

Biomarker / GeneFunctional RolePDC Effect In VitroCellular Context
IL-1α Primary pro-inflammatory cytokineDownregulatedBroad immune/neoplastic cell systems
MCP-1 (CCL2) Macrophage chemotaxisDownregulatedMphg primary human cell systems
IP-10 (CXCL10) T-cell chemoattractantDownregulatedInflamed endothelial/immune interfaces
I-TAC (CXCL11) Interferon-inducible chemoattractantDownregulatedBroad inflammatory models
Proliferation Markers T-cell expansion (e.g., IL-2 pathways)InhibitedSAg-stimulated primary T-cells

Table 2: Key transcriptomic and biomarker modulations driven by PDC[1][2].

Signaling Pathway Visualization

The logical relationship between PDC receptor binding and subsequent gene expression modulation is mapped below. Notice how multiple receptor targets converge on the suppression of the NF-κB pathway.

PDC_Signaling cluster_receptors Membrane Receptors PDC Pentadecanoyl-L-carnitine (PDC) CB2 CB1 / CB2 Receptors (Agonist) PDC->CB2 Activates H1H2 H1 / H2 Receptors (Antagonist) PDC->H1H2 Blocks HT1 5-HT1A / 1B Receptors (Agonist) PDC->HT1 Activates AC Adenylyl Cyclase (AC) CB2->AC Inhibits (Gi) NFKB NF-κB / AP-1 Translocation H1H2->NFKB Attenuates cAMP Intracellular cAMP AC->cAMP Reduces cAMP->NFKB Suppresses Genes Pro-inflammatory Gene Expression (↓ IL-1α, CCL2, CXCL10) NFKB->Genes Transcriptional Repression

Fig 1. PDC signaling pathways modulating gene expression via GPCR networks.

Experimental Methodology: Evaluating PDC-Mediated Gene Expression

To ensure high-fidelity, reproducible data, the following protocol details a self-validating workflow for assessing PDC's transcriptomic effects in vitro.

Expertise & Causality Note: Primary human macrophages or peripheral blood mononuclear cells (PBMCs) are strictly recommended over immortalized lines (e.g., THP-1 or Jurkat). Immortalized lines frequently exhibit altered GPCR stoichiometry and dysregulated basal NF-κB activity, which can severely skew the pharmacological response of a multi-target endocannabinoid like PDC.

Step-by-Step Protocol
  • Cell Isolation and Culture: Isolate primary human CD14+ monocytes from healthy donor buffy coats. Differentiate them into macrophages using M-CSF (50 ng/mL) for 7 days in RPMI 1640 supplemented with 10% FBS.

  • Compound Preparation: Dissolve2[2] in high-purity DMSO to create a 10 mM stock.

    • Self-Validation Check: Ensure the final DMSO concentration in the culture media does not exceed 0.1% to avoid solvent-induced transcriptomic noise. Include a 0.1% DMSO vehicle control in all plates.

  • Pre-incubation (The Causality Check): Treat the macrophages with PDC (dose range: 1 µM, 3.2 µM, 10 µM, 20 µM) for 1 hour prior to inflammatory stimulation.

    • Why? This pre-incubation is critical. It allows PDC to bind CB2/H1/H2 receptors and initiate the Gi-mediated suppression of cAMP before the massive transcriptional wave induced by the stressor. Simultaneous co-treatment often masks the efficacy of GPCR-mediated transcriptional repressors.

  • Inflammatory Challenge: Stimulate the cells with Lipopolysaccharide (LPS, 100 ng/mL) or a Superantigen (SAg) to forcefully activate TLR4/NF-κB pathways[2].

  • RNA Extraction (Time-Course): Harvest cells at 4h, 12h, and 24h post-stimulation.

    • Why? Early time points capture primary response genes (e.g., IL1A), while later points capture secondary chemokines (e.g., CCL2, CXCL10). Extract total RNA using a column-based method with on-column DNase digestion to ensure genomic DNA does not inflate qPCR signals.

  • Transcriptomic Analysis: Perform RT-qPCR or bulk RNA-sequencing.

    • Self-Validation Check: Normalize data against at least two stable housekeeping genes (e.g., RPL13A and TBP) rather than GAPDH. Lipid treatments and metabolic modulators can alter GAPDH expression, rendering it an unreliable baseline for fatty acid metabolites.

Experimental Workflow Visualization

Workflow CellCulture Primary Human Cells (CD14+ Macrophages) Treatment PDC Pre-incubation (1 hr, 0.1-20 µM) CellCulture->Treatment Stimulation Disease Stimulation (LPS / SAg) Treatment->Stimulation Receptor Binding RNAExtraction RNA Extraction (DNase Treated) Stimulation->RNAExtraction 4-24 hrs Transcriptomics Gene Expression (RT-qPCR / RNA-Seq) RNAExtraction->Transcriptomics Quality Control

Fig 2. Self-validating in vitro workflow for assessing PDC transcriptomics.

Conclusion

Pentadecanoyl-L-carnitine represents a critical evolutionary bridge between dietary odd-chain fatty acids and the human endocannabinoid system. By acting as a multi-target GPCR modulator (CB1/CB2, 5-HT, Histamine), it exerts potent, upstream control over inflammatory gene expression in vitro. For researchers and drug development professionals, PDC offers a highly viable, non-cytotoxic scaffold for targeting immune-mediated and metabolic transcriptomes.

References

  • Source: National Institutes of Health (NIH)
  • Source: ResearchGate / Scientific Reports (2022)
  • Synthesis of pentadecanoylcarnitine using a 3-step process.
  • Pentadecanoyl-L-carnitine (chloride)

Sources

Methodological & Application

Guide for the Preparation and Handling of Pentadecanoyl-L-carnitine Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This technical guide provides a detailed protocol and best practices for the preparation, storage, and use of Pentadecanoyl-L-carnitine (C15:0-carnitine) stock solutions for cell-based in vitro assays. As an endogenous metabolite with demonstrated pleiotropic activities, including full agonism of cannabinoid receptors CB1 and CB2, precise and consistent solution preparation is paramount for obtaining reproducible experimental results.[1][2] This document addresses the inherent challenges of solubilizing this long-chain acylcarnitine in aqueous systems and provides a validated methodology to ensure solution integrity and minimize compound precipitation.

Introduction: The Scientific Imperative for Proper Handling

Pentadecanoyl-L-carnitine is an endogenous endocannabinoid with significant therapeutic potential, showing dose-dependent anti-inflammatory, serotonergic, and antihistaminic activities in various human cell systems.[1][2][3] Its molecular structure, featuring a long C15:0 fatty acid chain, gives it an amphipathic character that complicates its solubility in the aqueous buffers and media used for in vitro research. Improper dissolution can lead to the formation of micro-precipitates, which not only reduces the effective concentration of the compound but can also introduce confounding artifacts and cytotoxicity in cell-based assays.

This guide moves beyond a simple recitation of steps; it explains the causality behind each procedural choice, empowering researchers to prepare high-quality, reliable stock solutions. Adherence to this protocol is the first step in ensuring the trustworthiness and validity of downstream experimental data.

Physicochemical Profile

A foundational understanding of the compound's properties is critical for its successful application. The key characteristics of Pentadecanoyl-L-carnitine chloride are summarized below.

PropertyValueSource(s)
CAS Number 173686-57-2[4][5][6]
Molecular Formula C₂₂H₄₄NO₄ · Cl[4][5][6]
Molecular Weight 422.0 g/mol [4][6]
Appearance A solid[4][5][6]
Purity ≥98%[4][5]
Recommended Storage -20°C (as solid)[6][7]
Known Solubility DMSO: Slightly soluble[4][6]

Primary High-Concentration Stock Solution Protocol (10 mM in DMSO)

The objective is to create a concentrated stock solution in an organic solvent that can be extensively diluted into the final aqueous assay medium, ensuring the final solvent concentration remains non-toxic to cells (typically ≤0.1% v/v).[8]

The Rationale for Solvent Selection: Why Anhydrous DMSO?

While supplier data sheets describe Pentadecanoyl-L-carnitine as "slightly soluble" in Dimethyl Sulfoxide (DMSO), it remains the most effective and widely used solvent for this class of compounds.[4][6] The term "slightly soluble" in this context often reflects the difficulty of dissolution without mechanical aid. The long acyl chain hinders interaction with polar solvents.

Our primary recommendation is to use high-purity, anhydrous DMSO. Water is a poor solvent for the acyl chain and its presence in DMSO can significantly lower the solubilization capacity for hydrophobic molecules. Protocols for similar long-chain lipids confirm that anhydrous DMSO is superior.[9] While ethanol is a solvent for the parent L-carnitine molecule, its polarity makes it less suitable for the long-chain ester derivative.[10]

Materials and Equipment
  • Pentadecanoyl-L-carnitine (chloride) solid

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Sterile, amber glass vial or polypropylene microcentrifuge tube

  • Calibrated analytical balance

  • Vortex mixer

  • Bath sonicator or water bath set to 37°C

Step-by-Step Dissolution Protocol

This protocol details the preparation of 1 mL of a 10 mM stock solution.

  • Tare the Vial: Place your sterile amber vial on the analytical balance and tare the weight.

  • Weigh the Compound: Carefully weigh out 4.22 mg of Pentadecanoyl-L-carnitine into the tared vial.

    • Causality: The required mass is calculated as follows:

      • Desired Concentration (C) = 10 mM = 0.010 mol/L

      • Volume (V) = 1 mL = 0.001 L

      • Molecular Weight (MW) = 422.0 g/mol

      • Mass = C x V x MW = (0.010 mol/L) x (0.001 L) x (422.0 g/mol ) = 0.00422 g = 4.22 mg

  • Add Solvent: Add 1 mL of anhydrous DMSO to the vial containing the solid compound.

  • Initial Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes. The solution will likely appear as a suspension or contain visible particulate matter.

  • Assisted Solubilization (Critical Step): To achieve full dissolution, use one of the following methods. This step is essential to overcome the kinetic barrier of solubilizing the long acyl chain.

    • Method A (Recommended): Bath Sonication. Place the vial in a bath sonicator and sonicate for 10-15 minutes. Check for clarity. If needed, repeat in 5-minute intervals.

    • Method B: Gentle Warming. Place the vial in a 37°C water bath for 10-20 minutes.[8] Periodically remove and vortex gently. Caution: Do not exceed 40°C, as prolonged exposure to higher temperatures could risk compound degradation.

  • Final Verification: After the assisted solubilization step, the solution must be a perfectly clear, homogenous liquid with no visible precipitates. Hold the vial against a light source to confirm. If particulates remain, repeat Step 5.

Storage, Stability, and Quality Control

The long-term integrity of the stock solution is as crucial as its initial preparation. Acylcarnitines can be susceptible to hydrolysis, especially in the presence of water or at non-neutral pH.[11]

Validated Storage Protocol
  • Aliquot: Dispense the 10 mM DMSO stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, low-retention polypropylene tubes.

    • Causality: Aliquoting prevents contamination and degradation associated with repeated freeze-thaw cycles.

  • Long-Term Storage: Store the aliquots at -80°C . Under these conditions (anhydrous DMSO, low temperature), the stock solution is expected to be stable for up to 6 months, based on data for similar compounds.[9]

  • Working Aliquots: For frequent use, an aliquot may be stored at -20°C for up to one month.

Essential Quality Control
  • Visual Inspection: Before each use, thaw an aliquot and bring it to room temperature. Confirm it is still a clear, precipitate-free solution. If any crystals or cloudiness appear, discard the aliquot.

  • Vehicle Control: In all in vitro experiments, a vehicle control group must be included. This group should be treated with the highest volume of DMSO used for the test articles to differentiate the effect of the compound from the effect of the solvent.[8]

Preparation of Aqueous Working Solutions

Diluting the hydrophobic DMSO stock into an aqueous cell culture medium is a critical failure point. A phenomenon known as "solvent shock" can cause the compound to rapidly precipitate out of solution.[8] The following workflow is designed to prevent this.

Experimental Workflow for Assay Plate Preparation

G cluster_prep Stock & Intermediate Preparation cluster_plate 96-Well Assay Plate stock 1. Thaw 10 mM Stock in DMSO at RT intermediate 2. Prepare 100µM Intermediate in Pre-Warmed Medium (37°C) stock->intermediate Add 1µL Stock to 99µL Medium (Vortex during addition) vehicle Vehicle Control (DMSO only) stock->vehicle Dilute DMSO in Medium well_high Final: 10µM (10µL Interm.) intermediate->well_high Add to 90µL cells well_mid Final: 1µM (1µL Interm.) intermediate->well_mid Add to 99µL cells well_low Final: 0.1µM (0.1µL Interm.) intermediate->well_low Add to 99.9µL cells

Caption: Workflow for preparing assay-ready dilutions from a concentrated DMSO stock.

Step-by-Step Protocol for Aqueous Working Solutions

This protocol describes creating a dilution series for a typical dose-response experiment (e.g., final concentrations of 0.1 µM to 20 µM), given that the EC₅₀ values are in the low micromolar range.[1][5]

  • Pre-warm Medium: Place a sufficient volume of your cell culture medium or assay buffer in a 37°C water bath or incubator for at least 30 minutes.

    • Causality: Diluting into cold medium dramatically increases the risk of precipitation.

  • Prepare Highest Concentration Working Solution: To achieve a final assay concentration of 20 µM, you will perform a 1:500 dilution of the 10 mM stock.

    • While gently vortexing 499 µL of the pre-warmed medium, slowly add 1 µL of the 10 mM DMSO stock solution.

    • This creates a 20 µM working solution with a final DMSO concentration of 0.2%. Visually inspect for clarity.

  • Perform Serial Dilutions: Use the 20 µM working solution to create lower concentrations directly in your assay plate or in separate tubes using pre-warmed medium. For example, to make a 10 µM solution, mix equal volumes of the 20 µM solution and pre-warmed medium.

  • Add to Cells: Add the prepared working solutions to your cells in the assay plate. Mix gently by tapping the plate or using a plate shaker.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Solid will not dissolve in DMSO 1. Insufficient sonication/warming. 2. DMSO is not anhydrous (has absorbed water). 3. Compound purity/quality issue.1. Increase sonication/warming time as described in section 2.3. 2. Use a fresh, sealed bottle of high-purity, anhydrous DMSO. 3. Contact the supplier for a certificate of analysis.
Precipitate forms upon dilution into aqueous medium 1. "Solvent shock" from poor technique. 2. Final concentration is above the aqueous solubility limit. 3. Assay medium was not pre-warmed.1. Ensure you are adding the DMSO stock to the medium (not vice-versa) while vortexing. Perform a serial dilution.[8] 2. Re-evaluate the required final concentration. 3. Always use medium pre-warmed to 37°C.
Inconsistent assay results 1. Stock solution degradation from freeze-thaw cycles. 2. Inaccurate pipetting of viscous DMSO stock. 3. Precipitation in wells after incubation.1. Use single-use aliquots stored at -80°C. 2. Use positive displacement pipettes or reverse pipetting technique for DMSO. 3. Check for precipitate under a microscope. If present, the concentration may be too high or a BSA-conjugation protocol may be needed.

References

  • Venn-Watson, S., et al. (2022). Pentadecanoylcarnitine is a newly discovered endocannabinoid with pleiotropic activities relevant to supporting physical and mental health. Scientific Reports, 12(1), 13717. Retrieved from [Link]

  • Venn-Watson, S., et al. (2022). Pentadecanoylcarnitine is a newly discovered endocannabinoid with pleiotropic activities relevant to supporting physical and mental health. PubMed. Retrieved from [Link]

  • Grebow, J. (2022, August 23). New study finds pentadecanoic acid metabolizes into full-acting endogenous cannabinoid called pentadecanoylcarnitine. Nutritional Outlook. Retrieved from [Link]

  • Venn-Watson, S., et al. (2022). Synthesis of pentadecanoylcarnitine using a 3-step process. ResearchGate. Retrieved from [Link]

  • Avanti Polar Lipids. (n.d.). C15:0 L-carnitine (HCl salt). Retrieved from [Link]

  • Strnadová, K. A., et al. (2007). Long-Term Stability of Amino Acids and Acylcarnitines in Dried Blood Spots. Clinical Chemistry, 53(4), 717-722. Retrieved from [Link]

  • Sisco Scientific. (n.d.). L-Carnitine CAS No 541-15-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]

  • Strnadová, K. A., et al. (2007). Long-Term Stability of Amino Acids and Acylcarnitines in Dried Blood Spots. Clinical Chemistry. Retrieved from [Link]

  • Longo, A., et al. (1996). Determination of L-carnitine, acetyl-L-carnitine and propionyl-L-carnitine in human plasma by high-performance liquid chromatography after pre-column derivatization with l-aminoanthracene. Journal of Chromatography B: Biomedical Sciences and Applications, 686(2), 129-139. Retrieved from [Link]

Sources

Application Note: In Vivo Models for Elucidating the Pharmacological Effects of Pentadecanoyl-L-carnitine (PDC)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Pentadecanoyl-L-carnitine (PDC) is a newly discovered, endogenous odd-chain acylcarnitine metabolite derived from the dietary saturated fatty acid, pentadecanoic acid (C15:0)[1][2]. Recent pharmacological profiling has identified PDC as a pleiotropic endocannabinoid. Unlike classical endocannabinoids (e.g., anandamide), PDC acts as a full agonist at both Cannabinoid 1 (CB1) and Cannabinoid 2 (CB2) receptors, an agonist at serotonin 5-HT1A/5-HT1B receptors, and an antagonist at histamine H1/H2 receptors[1][3].

For researchers and drug development professionals, studying PDC in vivo requires carefully selected animal models that can bridge the gap between dietary lipid intake, mitochondrial β-oxidation (where C15:0 is conjugated to carnitine by CPT1), and systemic phenotypic outcomes[4][5]. This application note provides a comprehensive guide to selecting appropriate animal models, understanding the causality behind experimental designs, and executing self-validating protocols to study PDC's efficacy in metabolic syndrome, inflammation, and neuroprotection.

Mechanistic Pathway & Target Engagement

Understanding the biosynthesis and receptor engagement of PDC is critical for designing in vivo experiments. Dietary C15:0 is taken up by cells and transported into the mitochondria, where it is converted into PDC[5]. This metabolite then enters systemic circulation to engage multiple G-protein coupled receptors (GPCRs)[2][6].

G Diet Dietary C15:0 (Pentadecanoic Acid) Mito Mitochondrial CPT1 System (Carnitine Conjugation) Diet->Mito Cellular uptake PDC Pentadecanoyl-L-carnitine (PDC) Mito->PDC Biosynthesis CB CB1 & CB2 Receptors (Full Agonist) PDC->CB GPCR Binding HT 5-HT1A & 5-HT1B Receptors (Agonist) PDC->HT GPCR Binding H1H2 H1 & H2 Receptors (Antagonist) PDC->H1H2 GPCR Binding Metabolism Metabolic Homeostasis (Lower Insulin/Lipids) CB->Metabolism Inflammation Anti-Inflammatory (Lower MCP-1, IL-6) CB->Inflammation Neuro Neuroprotection & Mood Regulation HT->Neuro H1H2->Inflammation

Biosynthesis of Pentadecanoyl-L-carnitine (PDC) and its downstream pleiotropic receptor signaling.

Selection of Animal Models

To achieve high scientific integrity, the choice of animal model must align with the specific pharmacological axis of PDC being investigated.

The Diet-Induced Obesity (DIO) / NAFLD Mouse Model

Purpose: Evaluating PDC's efficacy against metabolic syndrome, dyslipidemia, and meta-inflammation. Rationale: C57BL/6J mice fed a high-fat diet (HFD) reliably develop nonalcoholic fatty liver disease (NAFLD), hypercholesterolemia, and insulin resistance[7]. Because PDC acts as a CB2 agonist and modulates AMPK/mTOR pathways[5][8], this model is ideal for observing the lipid-lowering and anti-fibrotic effects of PDC. Previous studies have shown that C15:0 supplementation in this model lowers pro-inflammatory cytokines (MCP-1, IL-6) and attenuates hepatic steatosis[7][8].

Bottlenose Dolphins (Tursiops truncatus)

Purpose: Translational aging and spontaneous metabolic syndrome research. Rationale: The discovery of PDC's endocannabinoid activity originated from metabolomic studies in bottlenose dolphins[2][3]. Dolphins are large-brained, long-lived mammals that naturally develop age-related metabolic conditions similar to humans (e.g., hypercholesterolemia, fatty liver). When fed a modified fish diet high in C15:0, dolphins exhibited a significant serum metabolome shift, with PDC emerging as the primary biomarker predicting lowered insulin and cholesterol[2][3].

Middle Cerebral Artery Occlusion (MCAO) Stroke Model

Purpose: Investigating neuroprotection and mitochondrial reprogramming. Rationale: During recovery from ischemic stroke, the brain undergoes severe metabolic reprogramming. In the MCAO mouse model, mitochondrial fatty acid β-oxidation increases significantly, leading to a measurable accumulation of acylcarnitines, specifically PDC, in the peri-infarct region[4]. This model is crucial for studying PDC's role in myelin lipid catabolism, 5-HT receptor-mediated mood regulation post-stroke, and neuro-inflammation[3][4].

Quantitative Data: PDC Pharmacodynamics & Biomarker Shifts

The following table summarizes the quantitative pharmacological profile of PDC and its precursor (C15:0) across various biological systems, providing benchmarking data for in vivo assay validation[1][2][7][8].

Target / BiomarkerAssay System / ModelQuantitative Effect / AffinityCausality & Physiological Implication
CB1 / CB2 Receptors Cell-based GPCR cAMP AssayEC50: 3.7 µM / 3.2 µM (111% / 106% Max Activity)Full agonism drives systemic anti-inflammatory responses and modulates lipid metabolism.
Histamine H1 / H2 Cell-based Target AssayIC50: 10.9 µM / 6.1 µMAntagonism blunts histamine-induced endothelial permeability, aiding in vascular health.
MCP-1, IL-6, TNFα DIO Mouse Model (In Vivo)Significant reduction vs. Vehicle (p < 0.05)Attenuates systemic meta-inflammation and macrophage infiltration in adipose/liver tissue.
Total Cholesterol DIO Mouse Model (In Vivo)Significant reduction vs. VehicleAmeliorates dyslipidemia; linked to AMPK activation and CB2 engagement.

Self-Validating Experimental Protocol: Evaluating PDC in the DIO Mouse Model

Phase 1: Baseline Establishment & Diet Induction
  • Subject Selection: Procure 8-week-old male C57BL/6J mice. Randomize into three groups (n=10/group): Standard Chow (Lean Control), HFD + Vehicle (Disease Control), and HFD + PDC (Treatment).

  • Induction: Feed the HFD (e.g., 60% kcal from fat) for 8 weeks to induce baseline obesity and insulin resistance.

  • Validation Checkpoint 1 (Metabolic Baseline): At week 8, perform a 6-hour fast followed by tail-vein blood collection. Measure fasting blood glucose (FBG) and serum total cholesterol. Causality: Fasting ensures baseline lipid readouts are not confounded by acute postprandial chylomicron spikes. Proceed only if the HFD group shows significantly elevated FBG and cholesterol vs. Lean Controls.

Phase 2: PDC Administration & Target Engagement
  • Dosing: Administer PDC via oral gavage (or formulated in diet) daily for 4 weeks. (Note: If using C15:0 to rely on endogenous conversion, use a dose of 20-50 mg/kg/day[7]).

  • Validation Checkpoint 2 (Bioavailability & Conversion): At week 10 (2 weeks post-treatment initiation), collect 50 µL of blood. Isolate serum and perform LC-MS/MS targeted metabolomics for acylcarnitines.

    • Success Criteria: Confirm a statistically significant elevation of circulating PDC in the treatment group compared to the HFD vehicle group[3][4].

Phase 3: Phenotypic Readouts & Tissue Harvesting
  • In Vivo Assays (Week 11): Perform an Intraperitoneal Glucose Tolerance Test (IPGTT).

    • Causality: IPGTT directly assesses the systemic improvement in insulin sensitivity mediated by PDC's action on peripheral CB2 and AMPK pathways[5][8].

  • Necropsy (Week 12): Euthanize animals via CO2 asphyxiation. Rapidly excise and weigh the liver, epididymal white adipose tissue (eWAT), and brain.

  • Histopathology & Cytokine Profiling:

    • Homogenize a portion of the liver and eWAT to measure MCP-1 and IL-6 via ELISA. Causality: Validates the dose-dependent anti-inflammatory activities of PDC observed in primary human cell systems[1][8].

    • Perform H&E and Oil Red O staining on liver sections to quantify the attenuation of hepatic steatosis.

Conclusion

Pentadecanoyl-L-carnitine represents a critical evolutionary link between dietary odd-chain saturated fatty acids and the endocannabinoid system. By utilizing robust animal models—ranging from diet-induced obese mice to ischemic stroke models—researchers can systematically map PDC's pleiotropic effects. Strict adherence to self-validating protocols ensures that the observed anti-inflammatory, lipid-lowering, and neuroprotective phenomena are causally linked to PDC's unique receptor pharmacology.

References

  • Venn-Watson, S., Reiner, J., & Jensen, E. D. (2022). Pentadecanoylcarnitine is a newly discovered endocannabinoid with pleiotropic activities relevant to supporting physical and mental health. Scientific Reports, 12(1), 13717. Available at:[Link]

  • Venn-Watson, S., Lumpkin, R., & Dennis, E. A. (2020). Efficacy of dietary odd-chain saturated fatty acid pentadecanoic acid parallels broad associated health benefits in humans: could it be essential? Scientific Reports, 10(1), 8161. Available at:[Link]

  • Venn-Watson, S., & Schork, N. J. (2023). Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. Nutrients / MDPI. Available at:[Link]

  • Bivard, A., et al. (2022). Increased fatty acid metabolism and decreased glycolysis are hallmarks of metabolic reprogramming in the brain during recovery from experimental stroke. bioRxiv. Available at:[Link]

  • Project CBD. (2022). Dolphin Study Identifies Hitherto Unknown Endocannabinoid. Available at:[Link]

Sources

Application Note: Stable Isotope-Labeled Pentadecanoyl-L-Carnitine in Metabolic Tracing and Quantitative LC-MS/MS Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Stable isotope-labeled pentadecanoyl-L-carnitine (C15-carnitine) is a highly specialized analytical tool utilized in targeted metabolomics and metabolic flux analysis. Because odd-chain fatty acids are present in extremely low abundances in the human diet, they present minimal endogenous background interference[1]. By utilizing deuterium (e.g., d3) or carbon-13 (e.g., 13C) labeled variants, researchers can precisely quantify acylcarnitine profiles or trace the anaplerotic flux of propionyl-CoA into the tricarboxylic acid (TCA) cycle[2]. This application note provides a comprehensive, self-validating protocol for utilizing labeled C15-carnitine in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.

Mechanistic Framework: Odd-Chain Fatty Acid Metabolism

To utilize C15-carnitine effectively, one must understand its biological causality. Long-chain fatty acids cannot passively diffuse across the inner mitochondrial membrane. They are conjugated to carnitine by Carnitine Palmitoyltransferase 1 (CPT1), translocated by Carnitine-Acylcarnitine Translocase (CACT), and reconverted to acyl-CoAs by CPT2[3].

Once inside the mitochondrial matrix, the pentadecanoyl-CoA undergoes six cycles of β-oxidation. Unlike even-chain fatty acids that exclusively yield acetyl-CoA, odd-chain fatty acids yield six molecules of acetyl-CoA and one terminal molecule of propionyl-CoA[3]. Propionyl-CoA is subsequently converted to succinyl-CoA via propionyl-CoA carboxylase (PCC) and methylmalonyl-CoA mutase (MCM), serving as a direct anaplerotic feeder into the TCA cycle[2].

Pathway cluster_mito Mitochondrial Matrix C15 Stable Isotope-Labeled Pentadecanoic Acid C15_CoA Labeled Pentadecanoyl-CoA C15->C15_CoA Acyl-CoA Synthetase C15_Carn Labeled Pentadecanoyl-L-Carnitine (Tracer / Transport Form) C15_CoA->C15_Carn CPT1 BetaOx β-Oxidation (6 Cycles) C15_Carn->BetaOx CACT & CPT2 (Translocation & Conversion) Acetyl 6 Acetyl-CoA (Isotope Labeled) BetaOx->Acetyl Propionyl 1 Propionyl-CoA (Isotope Labeled) BetaOx->Propionyl Succinyl Succinyl-CoA (TCA Anaplerosis) Propionyl->Succinyl PCC & MCM

Figure 1: Metabolic fate of labeled pentadecanoyl-L-carnitine via β-oxidation and TCA anaplerosis.

Experimental Applications

Targeted Metabolomics (Internal Standardization)

In clinical metabolomics, particularly newborn screening and metabolic disorder profiling, quantifying endogenous acylcarnitines is critical. Labeled C15-carnitine acts as an ideal internal standard (IS) because its physicochemical properties perfectly mimic endogenous long-chain acylcarnitines, ensuring identical extraction recovery and ionization efficiency, while its mass shift allows distinct MS/MS detection[4].

Metabolic Flux Tracing

By introducing 13C-labeled C15-carnitine into cell culture models (e.g., cardiomyocytes or hepatocytes), researchers can trace the isotopic enrichment of downstream metabolites. The appearance of M+3 propionylcarnitine or M+4 succinate confirms the successful β-oxidation and subsequent anaplerotic entry of the odd-chain carbon skeleton[5].

Detailed LC-MS/MS Protocol & Methodology

Self-Validating System Design

To ensure trustworthiness, this protocol mandates the inclusion of a Matrix Blank and an IS-Only Spike .

  • Causality: If the IS-only sample shows a peak at the endogenous C15 transition (m/z 386.3), the isotope label contains unlabeled impurities. This self-validation step prevents the artificial inflation of endogenous quantification data.

Protocol S1 1. Sample Aliquot (50 µL Serum/Plasma) S2 2. Internal Standard Spike (d3-C15-Carnitine) S1->S2 S3 3. Protein Precipitation (Cold Methanol) S2->S3 S4 4. Centrifugation (14,000 x g, 10 min) S3->S4 S5 5. Supernatant Drying (Nitrogen Stream) S4->S5 S6 6. Reconstitution (Mobile Phase A) S5->S6 S7 7. LC-MS/MS (MRM Mode) S6->S7

Figure 2: Self-validating sample preparation and LC-MS/MS workflow for acylcarnitine quantification.

Sample Preparation (Protein Precipitation)

Causality for Solvent Choice: Acylcarnitines are amphipathic molecules possessing a zwitterionic headgroup and a hydrophobic tail. Cold methanol is the optimal solvent because its dielectric constant disrupts protein-metabolite binding while maintaining the solubility of the lipid tail, unlike purely aqueous or highly non-polar solvents.

  • Aliquot : Transfer 50 µL of serum, plasma, or cell lysate into a 1.5 mL microcentrifuge tube.

  • Spike : Add 10 µL of stable isotope-labeled C15-carnitine working solution (e.g., 5 µM d3-C15-carnitine in 50% methanol).

  • Precipitation : Add 200 µL of ice-cold methanol (-20°C). Vortex vigorously for 30 seconds to ensure complete protein denaturation.

  • Incubation : Incubate at -20°C for 20 minutes to maximize protein precipitation.

  • Centrifugation : Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Drying : Transfer the supernatant to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen. Causality: Removing methanol prevents peak shape distortion (solvent effects) during reversed-phase LC injection.

  • Reconstitution : Reconstitute in 100 µL of Initial Mobile Phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid).

LC-MS/MS Parameters

Chromatographic separation is typically achieved using a C18 reversed-phase column. MS/MS detection is performed in Multiple Reaction Monitoring (MRM) mode using positive electrospray ionization (ESI+)[4]. The characteristic product ion for acylcarnitines is m/z 85.0, which corresponds to the dehydrated carnitine backbone[4].

Table 1: LC-MS/MS MRM Transitions and Collision Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Fragmentor (V)Collision Energy (eV)Polarity
Endogenous C15-Carnitine386.385.013525Positive
d3-C15-Carnitine (IS)389.385.013525Positive
13C15-C15-Carnitine (Tracer)401.385.013525Positive
Data Processing and Quality Control
  • Peak Integration : Integrate the area under the curve (AUC) for both endogenous and labeled transitions.

  • Response Ratio : Calculate the ratio of Endogenous AUC / IS AUC.

  • Validation : Ensure the retention time of endogenous C15-carnitine perfectly matches the labeled IS (± 0.05 min). A shift indicates potential matrix interference or isobaric contamination.

References

  • Metabolic Pathways of Acylcarnitine Synthesis Source: PMC - NIH URL
  • Propionyl-CoA Source: Wikipedia URL
  • The Physiological and Pathological Role of Acyl-CoA Oxidation Source: MDPI URL
  • The metabolism of odd-chain fatty acid and propiogenic amino acids in the perfused hearts Source: ResearchGate URL
  • Combining data acquisition modes in liquid-chromatography–tandem mass spectrometry for comprehensive determination of acylcarnitines in human serum Source: PMC - NIH / Springer Nature URL

Sources

Application Note: In Vitro Models for Assessing Pentadecanoyl-L-Carnitine's Effect on Mitochondrial Respiration

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pentadecanoic acid (C15:0) is an odd-chain saturated fatty acid increasingly recognized for its role in reversing mitochondrial dysfunction and improving metabolic health[1]. Unlike even-chain fatty acids, the β-oxidation of C15:0 yields both acetyl-CoA and propionyl-CoA[2]. The latter serves as an anaplerotic substrate, replenishing the tricarboxylic acid (TCA) cycle via succinyl-CoA and driving mitochondrial respiration through Complex II (succinate dehydrogenase)[2]. This application note provides a comprehensive, self-validating in vitro methodology for evaluating these bioenergetic shifts using Pentadecanoyl-L-carnitine. By utilizing the carnitine ester, researchers can bypass the rate-limiting carnitine palmitoyltransferase 1 (CPT1) step, isolating the downstream mitochondrial oxidative capacity[3].

Mechanistic Rationale & Causality

Bypassing CPT1 with Pentadecanoyl-L-Carnitine

In standard cellular assays, the uptake of long-chain fatty acids into the mitochondrial matrix is strictly regulated by CPT1, an enzyme often down-regulated in metabolically compromised in vitro models[3]. By utilizing Pentadecanoyl-L-carnitine, the acylcarnitine form of C15:0, the molecule is directly translocated across the inner mitochondrial membrane via carnitine-acylcarnitine translocase (CACT) and converted back to Pentadecanoyl-CoA by CPT2[3]. This biochemical bypass is critical for experimental design: it eliminates cytosolic activation and CPT1 activity as confounding variables, allowing for the direct, unhindered assessment of β-oxidation and TCA cycle flux[4].

Anaplerosis and Complex II Activation

The catabolism of odd-chain fatty acids fundamentally alters the cellular bioenergetic landscape. While even-chain fatty acids exclusively produce acetyl-CoA, C15:0 undergoes β-oxidation to yield multiple molecules of acetyl-CoA and one terminal molecule of propionyl-CoA[5]. Propionyl-CoA is carboxylated by propionyl-CoA carboxylase to methylmalonyl-CoA, which is subsequently isomerized to succinyl-CoA[5]. This anaplerotic entry into the TCA cycle specifically elevates succinate levels, thereby increasing electron flux through Complex II and significantly boosting the Oxygen Consumption Rate (OCR)[2].

MetabolicPathway C15 Pentadecanoyl-L-carnitine (C15:0-carnitine) CPT2 CPT2 (Inner Mito Membrane) Converts to C15:0-CoA C15->CPT2 Bypasses CPT1 BetaOx β-Oxidation Cycle CPT2->BetaOx Acetyl Acetyl-CoA (2-Carbon) BetaOx->Acetyl Propionyl Propionyl-CoA (3-Carbon) BetaOx->Propionyl TCA TCA Cycle Acetyl->TCA Succinyl Succinyl-CoA (Anaplerosis) Propionyl->Succinyl Propionyl-CoA Carboxylase Succinyl->TCA ComplexII Complex II (Succinate Dehydrogenase) TCA->ComplexII Succinate Flux OCR Increased Oxygen Consumption Rate (OCR) ComplexII->OCR e- Transport Chain

Fig 1. Pentadecanoyl-L-carnitine bypasses CPT1, driving anaplerosis and Complex II-mediated OCR.

In Vitro Model Selection & Self-Validating Controls

To establish a robust experimental system, the choice of cell line and the inclusion of mechanistic controls are paramount.

  • Primary Models: HepG2 (human hepatoma) and C2C12 (murine myotubes) are ideal due to their high mitochondrial density and reliance on fatty acid oxidation under nutrient-restricted conditions.

  • Self-Validating System Controls:

    • Etomoxir (CPT1 Inhibitor): Used as a negative control for the bypass mechanism. Because Pentadecanoyl-L-carnitine enters downstream of CPT1, OCR should remain elevated despite Etomoxir treatment. If OCR drops, it indicates free fatty acid contamination or alternative pathway routing.

    • Malonate (Complex II Inhibitor): Used as a positive control for pathway validation. Malonate competitively inhibits succinate dehydrogenase. Its application should blunt the C15:0-carnitine-induced OCR spike, proving the respiration is driven by succinate anaplerosis[2].

Detailed Experimental Protocol: Extracellular Flux Analysis

The following protocol outlines the measurement of mitochondrial respiration using a Seahorse XFe96 Analyzer.

Workflow Seed 1. Cell Seeding (HepG2 / C2C12) Treat 2. C15:0-Carnitine Treatment (1-24h) Seed->Treat Wash 3. Media Exchange (Assay Medium) Treat->Wash Seahorse 4. Mito Stress Test (Oligo, FCCP, Rot/AA) Wash->Seahorse Analyze 5. Data Analysis (OCR vs. Time) Seahorse->Analyze

Fig 2. Step-by-step experimental workflow for assessing mitochondrial respiration via Seahorse XF.

Step 1: Cell Seeding and Preparation
  • Seed HepG2 or differentiated C2C12 cells at a density of 20,000 cells/well in a Seahorse XF96 cell culture microplate.

  • Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow adherence and recovery.

Step 2: Substrate Starvation and Treatment

Causality Note: Depleting endogenous glucose and glutamine ensures that the cells are forced to rely on the exogenously provided Pentadecanoyl-L-carnitine for oxidative phosphorylation.

  • Wash cells twice with Substrate-Limited Medium (DMEM base, 0.5 mM Glucose, 1 mM GlutaMAX, 0.5 mM Carnitine, pH 7.4).

  • Incubate cells in Substrate-Limited Medium for 12 hours.

  • Prepare treatment solutions in the assay medium:

    • Vehicle: 0.1% BSA (Fatty Acid Free).

    • Test Compound: 50 µM Pentadecanoyl-L-carnitine conjugated to 0.1% BSA.

    • Validation Control 1 (CPT1 Block): 50 µM Pentadecanoyl-L-carnitine + 40 µM Etomoxir.

    • Validation Control 2 (Complex II Block): 50 µM Pentadecanoyl-L-carnitine + 5 mM Malonate.

  • Treat cells for 4 hours prior to the extracellular flux assay.

Step 3: Seahorse XF Mito Stress Test Assay
  • Replace the treatment medium with Seahorse XF Assay Medium (supplemented with the respective treatments) and incubate in a non-CO₂ incubator at 37°C for 45 minutes to degas the plate.

  • Load the Seahorse XFe96 sensor cartridge with the following mitochondrial inhibitors:

    • Port A: Oligomycin (final well concentration: 1.5 µM) to inhibit ATP synthase (Complex V).

    • Port B: FCCP (final well concentration: 1.0 µM) to uncouple the ETC and induce maximal respiration.

    • Port C: Rotenone/Antimycin A (final well concentration: 0.5 µM each) to shut down Complex I and Complex III, revealing non-mitochondrial oxygen consumption.

  • Run the standard Mito Stress Test protocol (3 cycles of mix/wait/measure per injection).

Data Presentation & Expected Outcomes

The integration of Pentadecanoyl-L-carnitine into the TCA cycle fundamentally alters the bioenergetic profile of the cell. Because it bypasses CPT1 and directly feeds Complex II, researchers should expect a distinct phenotype characterized by elevated basal and maximal respiration that is insensitive to Etomoxir but highly sensitive to Malonate.

Table 1: Expected Quantitative OCR Data Profiles (Normalized to Vehicle)

Experimental ConditionBasal RespirationATP-Linked RespirationMaximal RespirationSpare Respiratory Capacity
Vehicle (0.1% BSA) 100% (Baseline)100%100%100%
Pentadecanoyl-L-carnitine (50 µM) 140% - 160%130% - 150%170% - 200%200% - 250%
C15:0-Carnitine + Etomoxir (40 µM) 135% - 155%125% - 145%165% - 195%190% - 240%
C15:0-Carnitine + Malonate (5 mM) 90% - 110%90% - 105%95% - 115%100% - 120%
Data Interpretation:
  • Etomoxir Insensitivity: The retention of elevated OCR in the presence of Etomoxir confirms that Pentadecanoyl-L-carnitine successfully utilizes the CACT/CPT2 bypass, validating the delivery mechanism[3].

  • Malonate Sensitivity: The collapse of the enhanced OCR profile upon Malonate administration isolates the mechanism of action to succinate-driven anaplerosis and Complex II activation[2].

Conclusion

Evaluating the metabolic impact of odd-chain acylcarnitines requires precise in vitro models that can isolate specific nodes of the mitochondrial electron transport chain. By utilizing Pentadecanoyl-L-carnitine in conjunction with targeted inhibitors like Etomoxir and Malonate, researchers can create a self-validating assay that definitively maps the anaplerotic flux of propionyl-CoA to succinyl-CoA. This protocol provides a robust, reproducible framework for drug development and mechanistic studies in metabolic and mitochondrial diseases.

References

  • Title : Molecular and cellular mechanisms of pentadecanoic acid Source : PMC - NIH URL :[Link]

  • Title : A pharmacological profile of triheptanoin for the treatment of long-chain fatty acid oxidation disorders Source : Taylor & Francis URL : [Link]

  • Title : Inborn Errors of Fatty Acid Oxidation (Chapter 34) - Liver Disease in Children Source : Cambridge University Press URL :[Link]

  • Title : Treatment of cardiomyopathy and rhabdomyolysis in long-chain fat oxidation disorders using an anaplerotic odd-chain triglyceride Source : Journal of Clinical Investigation (JCI) URL : [Link]

Sources

Application Note: Advanced Techniques for Measuring Pentadecanoyl-L-carnitine Uptake in Isolated Mitochondria

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation is a critical node in cellular energy metabolism. This process is facilitated by the carnitine shuttle system, and its rate can be a limiting factor in overall fatty acid oxidation. Pentadecanoyl-L-carnitine, an odd-chain acylcarnitine, serves as a key intermediate that is transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT). Measuring the uptake of pentadecanoyl-L-carnitine into isolated mitochondria provides a direct assessment of CACT activity and a crucial window into the regulation of fatty acid metabolism. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing both direct and indirect methodologies for quantifying this transport process. We emphasize the causality behind experimental choices, provide self-validating protocols, and ground the techniques in authoritative scientific literature.

Introduction: The Central Role of the Carnitine Shuttle

Mitochondria are the primary sites of fatty acid β-oxidation, a catabolic process that breaks down fatty acids to produce acetyl-CoA, NADH, and FADH₂. While short- and medium-chain fatty acids can diffuse freely across the mitochondrial membranes, long-chain fatty acids (LCFAs) cannot. Their entry into the mitochondrial matrix is dependent on the carnitine shuttle, a multi-enzyme transport system.[1][2][3]

The shuttle operates in three key steps:

  • CPT1: Long-chain fatty acyl-CoAs in the cytosol are converted to acylcarnitines by carnitine palmitoyltransferase 1 (CPT1), located on the outer mitochondrial membrane.[2][4]

  • CACT: The resulting acylcarnitine, such as pentadecanoyl-L-carnitine, is then transported across the inner mitochondrial membrane in exchange for a molecule of free carnitine by the carnitine-acylcarnitine translocase (CACT).[5][6]

  • CPT2: Once in the matrix, carnitine palmitoyltransferase 2 (CPT2) converts the acylcarnitine back to its acyl-CoA form, which can then enter the β-oxidation spiral.[4][5]

Measuring the uptake of pentadecanoyl-L-carnitine specifically interrogates the activity of the CACT transporter, a critical and potentially regulatory step in this pathway.[6]

CarnitineShuttle cluster_Cytosol Cytosol cluster_Mitochondrion Mitochondrion cluster_IMS Intermembrane Space cluster_Matrix Matrix LCFA Long-Chain Fatty Acyl-CoA CPT1 CPT1 LCFA->CPT1 Carnitine_cyto L-Carnitine Carnitine_cyto->CPT1 Acylcarnitine_ims Pentadecanoyl-L-carnitine CACT CACT Acylcarnitine_ims->CACT AcylCoA_matrix Pentadecanoyl-CoA BetaOx β-Oxidation AcylCoA_matrix->BetaOx Carnitine_matrix L-Carnitine Carnitine_matrix->CACT Antiport OMM Outer Mitochondrial Membrane (OMM) IMM Inner Mitochondrial Membrane (IMM) CPT1->Acylcarnitine_ims Forms Acylcarnitine CACT->AcylCoA_matrix Transport & Conversion by CPT2 CPT2 CPT2

Figure 1. The Carnitine Shuttle Pathway for Long-Chain Fatty Acid Transport.

Foundational Protocol: Isolation of Functional Mitochondria

The quality of any mitochondrial transport assay is wholly dependent on the quality of the isolated organelles. The goal is to obtain a pure fraction of mitochondria that are structurally intact, with a polarized inner membrane, and are capable of respiration.[7][8] Differential centrifugation is the most common and reliable method.[8][9]

Rationale: This procedure separates cellular components based on mass and density. Low-speed spins pellet heavy nuclei and intact cells, while a subsequent high-speed spin pellets the lighter mitochondria.[7][8]

Protocol 2.1: Mitochondrial Isolation from Tissue (e.g., Liver, Skeletal Muscle)

Reagent/BufferCompositionPurpose
Isolation Buffer (MIB) 220 mM Mannitol, 70 mM Sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4. Add 0.5% (w/v) fatty acid-free BSA just before use.Mannitol/Sucrose provide osmotic support to prevent swelling. HEPES buffers pH. EGTA chelates Ca²⁺ to inhibit proteases and permeability transition. BSA binds free fatty acids that can uncouple mitochondria.[9][10][11]
Wash Buffer 220 mM Mannitol, 70 mM Sucrose, 10 mM HEPES, pH 7.4A simplified buffer for washing the final mitochondrial pellet.

Step-by-Step Procedure:

  • Tissue Harvest: Euthanize the animal according to approved ethical protocols. Immediately excise the tissue (e.g., liver or vastus lateralis muscle) and place it in ice-cold MIB.[8]

  • Mincing & Homogenization: On a cold glass plate, finely mince the tissue with scissors. Transfer the minced tissue to a pre-chilled Dounce or Potter-Elvehjem homogenizer. Add 10 volumes of ice-cold MIB (with BSA). Homogenize with 5-10 slow strokes of the pestle.[8][9] Causality: Gentle homogenization is critical to break cell membranes without rupturing the more delicate mitochondrial membranes.

  • Differential Centrifugation: a. Transfer the homogenate to a centrifuge tube and spin at 700-1,000 x g for 10 minutes at 4°C. This pellets nuclei, unbroken cells, and large debris.[8] b. Carefully decant the supernatant into a new, pre-chilled tube. Discard the pellet. c. Centrifuge the supernatant at 10,000-12,000 x g for 15 minutes at 4°C. The resulting pellet contains the mitochondria.[7][8] d. Discard the supernatant. Gently resuspend the mitochondrial pellet in Wash Buffer. e. Repeat the high-speed spin (10,000 x g, 10 min, 4°C) to wash the mitochondria.

  • Final Preparation: Discard the supernatant. Resuspend the final, clean mitochondrial pellet in a minimal volume of the desired experimental buffer (e.g., MIB without EGTA or a respiration buffer).

  • Quantification: Determine the protein concentration of the mitochondrial suspension using a standard method like the BCA or Bradford assay.[9][11] Keep the preparation on ice and use within 3-4 hours for functional assays.[8]

Self-Validation (Quality Control):

  • Respiratory Control Ratio (RCR): Use an oxygen electrode or high-resolution respirometry to measure the ratio of State 3 (ADP-stimulated) to State 4 (resting) respiration. An RCR > 4 with substrates like glutamate/malate indicates well-coupled, healthy mitochondria.[8]

  • Cytochrome c Release: Assay the supernatant from the final mitochondrial pellet for cytochrome c via ELISA or Western blot. Low levels of released cytochrome c indicate high integrity of the outer mitochondrial membrane.[7]

Direct Measurement: Radiolabeled Substrate Uptake Assay

This method provides the most direct and quantitative measure of transport by tracking the accumulation of radiolabeled pentadecanoyl-L-carnitine inside the mitochondrial matrix.[12]

Principle: Isolated mitochondria are incubated with [³H]- or [¹⁴C]-pentadecanoyl-L-carnitine for a defined period. The reaction is then rapidly stopped, and mitochondria are separated from the external medium. The amount of radioactivity incorporated into the mitochondrial pellet is quantified by liquid scintillation counting.

DirectUptakeWorkflow cluster_Prep Preparation cluster_Assay Assay Execution cluster_Analysis Analysis IsolateMito Isolate Functional Mitochondria (Protocol 2.1) StartReaction Initiate Reaction: Add Mitochondria to Buffer IsolateMito->StartReaction PrepareMix Prepare Incubation Buffer (KCI, HEPES, Substrate) PrepareMix->StartReaction PrepareSubstrate Prepare Radiolabeled [3H]Pentadecanoyl-L-carnitine PrepareSubstrate->StartReaction Incubate Incubate at Controlled Temperature (e.g., 25°C) StartReaction->Incubate Time Course (e.g., 0.5-5 min) StopReaction Stop Transport: Add Inhibitor (Mersalyl) & Place on Ice Incubate->StopReaction Separate Separate Mitochondria (Rapid Filtration or Centrifugation) StopReaction->Separate Lyse Lyse Mitochondrial Pellet Separate->Lyse Quantify Quantify Radioactivity (Liquid Scintillation Counter) Lyse->Quantify Normalize Normalize to Protein (pmol/min/mg protein) Quantify->Normalize

Figure 2. Experimental Workflow for the Direct Radiolabeled Uptake Assay.

Protocol 3.1: Direct Uptake using Rapid Filtration

ParameterRecommended Value/CompositionRationale
Incubation Buffer 120 mM KCl, 20 mM HEPES, pH 7.2KCl-based medium mimics the ionic strength of the mitochondrial matrix.
Substrate 1-100 µM [³H] or [¹⁴C]-Pentadecanoyl-L-carnitineUse a concentration range to determine kinetic parameters (Km, Vmax).
Mitochondria 0.5-1.0 mg/mL mitochondrial proteinSufficient material for a robust signal without depleting the substrate too quickly.
Inhibitor Control 200 µM Mersalyl or N-EthylmaleimideThiol-reactive agents that potently inhibit the CACT transporter, used to determine non-specific binding.
Stop Buffer Ice-cold Incubation Buffer containing 5 mM MersalylImmediately halts transporter activity and washes away external substrate.

Step-by-Step Procedure:

  • Setup: Pre-warm incubation buffer to the desired temperature (e.g., 25°C). Prepare tubes for each time point and condition (e.g., total uptake vs. inhibitor control). Add the radiolabeled substrate to each tube. For control tubes, add the inhibitor.

  • Initiation: Start the reaction by adding the mitochondrial suspension to the tubes and vortexing gently. Start a timer immediately. Causality: Transport is rapid, so precise timing is essential for accurate kinetic measurements.

  • Termination & Filtration: At each designated time point (e.g., 30, 60, 120, 300 seconds), take an aliquot of the reaction and immediately add it to a vacuum filtration manifold fitted with a glass fiber filter (e.g., GF/C). Apply vacuum and wash the filter rapidly 2-3 times with ice-cold Stop Buffer.

  • Quantification: Place the filter into a scintillation vial, add an appropriate scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.

  • Calculation:

    • Subtract the counts from the inhibitor control (non-specific binding) from the total uptake counts to get specific uptake.

    • Convert counts per minute (CPM) to picomoles of substrate using the specific activity of the radiolabel.

    • Normalize the data to the amount of protein and the incubation time to express the uptake rate (e.g., pmol/min/mg protein).

Indirect Measurement: High-Resolution Respirometry

This functional assay measures the consequence of pentadecanoyl-L-carnitine uptake: its subsequent oxidation via the β-oxidation pathway, which is coupled to oxygen consumption.[9][13]

Principle: The oxygen consumption rate (OCR) of isolated mitochondria is monitored in real-time. The addition of pentadecanoyl-L-carnitine as a fuel source will stimulate respiration if it is successfully transported into the matrix and oxidized. This method is powerful for assessing the entire pathway from transport to oxidation.

Protocol 4.1: Substrate-Driven Respiration

Reagent/BufferCompositionPurpose
Respiration Medium (MAS) 220 mM Mannitol, 70 mM Sucrose, 10 mM KH₂PO₄, 5 mM MgCl₂, 2 mM HEPES, 1 mM EGTA, 0.2% fatty acid-free BSA, pH 7.2Provides osmotic support and essential ions (phosphate, magnesium) for oxidative phosphorylation.[11]
Substrates 5-20 µM Pentadecanoyl-L-carnitine, 2 mM MalatePentadecanoyl-L-carnitine is the substrate of interest. Malate is required to replenish TCA cycle intermediates and allow the acetyl-CoA produced from β-oxidation to be fully oxidized.[9]
ADP 1-2 mM ADPTo stimulate State 3 respiration (active oxidative phosphorylation).
Inhibitors 1 µM Rotenone, 2.5 µM Antimycin A, Etomoxir (CPT1 inhibitor, for control experiments)Used to confirm that respiration is mitochondrial and to dissect specific parts of the electron transport chain.

Step-by-Step Procedure:

  • Instrument Setup: Calibrate the high-resolution respirometer (e.g., Oroboros O2k, Seahorse XF) according to the manufacturer's instructions. Add respiration medium to the chambers and allow it to equilibrate to 37°C.

  • Mitochondria Loading: Add a known amount of isolated mitochondria (typically 25-100 µg protein per 2mL chamber) and allow the baseline OCR (State 1) to stabilize.

  • Substrate Addition (LEAK state): Inject malate first, followed by pentadecanoyl-L-carnitine. The resulting increase in OCR represents LEAK respiration (State 2), driven by the oxidation of the fatty acid in the absence of ADP. Causality: This measures respiration that is not coupled to ATP synthesis, reflecting proton leak across the inner membrane.

  • ADP Addition (OXPHOS state): Inject a saturating amount of ADP to stimulate maximal coupled respiration (State 3 or OXPHOS capacity). A robust increase in OCR indicates successful transport and oxidation of the substrate to fuel ATP synthesis.

  • Inhibitor Titration: (Optional but recommended for validation)

    • Add an inhibitor like Rotenone (Complex I inhibitor) to confirm that electrons are entering downstream.

    • Add Antimycin A (Complex III inhibitor) to shut down mitochondrial respiration and measure the residual oxygen consumption, which should be minimal.

RespirometryWorkflow cluster_Setup Setup cluster_Protocol Measurement Protocol cluster_Output Data Output Calibrate Calibrate Respirometer LoadMito Load Mitochondria into Chamber Calibrate->LoadMito State1 Establish Basal OCR (State 1) LoadMito->State1 State2 Inject Substrates (Malate + Pentadecanoyl- L-carnitine) -> LEAK State1->State2 State3 Inject ADP -> OXPHOS State2->State3 Inhibit Inject Inhibitors (e.g., Antimycin A) -> ROX State3->Inhibit Plot Plot OCR vs. Time Inhibit->Plot Calculate Calculate Respiration Rates (LEAK, OXPHOS) Plot->Calculate

Sources

Application Notes & Protocols: Leveraging Pentadecanoyl-L-carnitine in Fatty Acid Oxidation Research

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond Even-Chains – The Significance of Pentadecanoyl-L-carnitine

In the landscape of metabolic research, fatty acids are fundamental players in cellular energy homeostasis. While the catabolism of even-chain fatty acids is well-understood, terminating exclusively in the production of acetyl-CoA, the metabolism of odd-chain fatty acids (OCFAs) offers a unique and vital contribution to cellular physiology.[1][2] Pentadecanoic acid (C15:0), an odd-chain saturated fatty acid, and its metabolically active conjugate, Pentadecanoyl-L-carnitine (C15-carnitine), serve as powerful tools for investigating this distinct metabolic pathway.

Historically, OCFAs were considered of minor physiological significance, often used merely as internal standards in analytical chemistry due to their low plasma concentrations.[3][4] However, emerging evidence has linked circulating levels of OCFAs to a lower risk of cardiometabolic diseases, sparking renewed interest in their metabolic fate and function.[3][4][5]

This guide provides a comprehensive overview of the application of Pentadecanoyl-L-carnitine in fatty acid oxidation (FAO) research. We will delve into the unique biochemistry of OCFA metabolism, its anaplerotic role, and provide detailed protocols for its use as a substrate to probe mitochondrial function, diagnose metabolic disorders, and investigate therapeutic interventions.

The Metabolic Divergence: Anaplerosis via Odd-Chain Fatty Acid Oxidation

The catabolism of all fatty acids occurs primarily within the mitochondria via β-oxidation, a cyclical process that shortens the fatty acyl chain by two carbons per cycle, producing acetyl-CoA, NADH, and FADH2.[6][7] The critical distinction arises in the final cycle.

  • Even-Chain FAO: The final thiolysis step yields two molecules of acetyl-CoA.

  • Odd-Chain FAO: The final cycle yields one molecule of acetyl-CoA and one molecule of propionyl-CoA , a three-carbon acyl-CoA.[1][2][8][9]

This propionyl-CoA molecule is the cornerstone of the unique utility of OCFAs in metabolic research. It cannot directly enter the tricarboxylic acid (TCA) cycle. Instead, it undergoes a three-step enzymatic conversion to succinyl-CoA , a direct intermediate of the TCA cycle.[1][2]

  • Carboxylation: Propionyl-CoA is carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase to form methylmalonyl-CoA.[1]

  • Racemization: Methylmalonyl-CoA racemase converts the product to its L-isomer.[2]

  • Isomerization: The vitamin B12-dependent enzyme methylmalonyl-CoA mutase rearranges the molecule to form succinyl-CoA.[2]

This conversion process is termed anaplerosis , meaning 'to fill up'.[10][11] By feeding succinyl-CoA into the TCA cycle, OCFA oxidation replenishes the pool of cycle intermediates that may be depleted for other biosynthetic processes (cataplerosis).[10][12] This is a function that even-chain fatty acids, which only produce acetyl-CoA, cannot perform.[8]

OCFA_Metabolism cluster_Mitochondria Mitochondrial Matrix C15_Carnitine Pentadecanoyl-L-carnitine (C15-carnitine) BetaOx β-Oxidation (6 cycles) C15_Carnitine->BetaOx Enters β-oxidation AcetylCoA Acetyl-CoA (x6) BetaOx->AcetylCoA PropionylCoA Propionyl-CoA BetaOx->PropionylCoA Final cycle TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle Enters for oxidation PCC Propionyl-CoA Carboxylase PropionylCoA->PCC SuccinylCoA Succinyl-CoA SuccinylCoA->TCA_Cycle Anaplerosis MethylmalonylCoA Methylmalonyl-CoA PCC->MethylmalonylCoA MMCM Methylmalonyl-CoA Mutase MMCM->SuccinylCoA MethylmalonylCoA->MMCM

Figure 1: Metabolic fate of Pentadecanoyl-L-carnitine.

Pentadecanoyl-L-carnitine: A Precision Tool for Mitochondrial Research

To be oxidized, long-chain fatty acids must first be activated to acyl-CoAs in the cytosol and then transported into the mitochondrial matrix. This transport is mediated by the carnitine shuttle system, with carnitine palmitoyltransferase 1 (CPT1) being the rate-limiting enzyme.[7][13]

The Causality Behind Using an Acylcarnitine: By providing cells with Pentadecanoyl-L-carnitine, we directly introduce the fatty acid into the mitochondrial transport and oxidation machinery, bypassing the CPT1 regulatory checkpoint. This offers several advantages:

  • It allows for the direct assessment of mitochondrial β-oxidation capacity, independent of upstream transport and activation steps.[14]

  • It ensures the substrate is delivered specifically to the mitochondria for oxidation.

  • It helps maintain the intramitochondrial ratio of free CoA to acyl-CoA, which is crucial for metabolic regulation.[15][16]

Key Research Applications:

  • Investigating Inborn Errors of Metabolism: C15-carnitine is an invaluable substrate for studying disorders affecting the propionyl-CoA catabolic pathway, such as Propionic Acidemia (PA) , caused by a deficiency in propionyl-CoA carboxylase.[17][18] In cell models of PA, providing C15-carnitine will lead to an accumulation of propionyl-CoA, which can be measured as its carnitine ester, propionylcarnitine (C3-carnitine), providing a clear disease-specific metabolic signature.[19]

  • Studying Anaplerosis and TCA Cycle Dynamics: It serves as a precise tool to trace the anaplerotic contribution of fatty acids to the TCA cycle, which is vital for the function of tissues with high energy demands like the heart and skeletal muscle.[11][12]

  • Acylcarnitine Profiling and Biomarker Discovery: It can be used as a metabolic probe in cultured cells or model organisms. Subsequent acylcarnitine profiling via mass spectrometry can reveal the efficiency of OCFA oxidation and identify potential metabolic bottlenecks.[20][21][22]

Experimental Protocols

Protocol 1: Cellular Fatty Acid Oxidation Assay

This protocol describes how to measure the rate of fatty acid oxidation in live cells by monitoring oxygen consumption rates (OCR) after the addition of Pentadecanoyl-L-carnitine. This method is readily adaptable to platforms like the Seahorse XF Analyzer or fluorescence-based oxygen consumption assays.[23][24]

Workflow Diagram:

FAO_Workflow cluster_prep Day 1: Cell Preparation cluster_assay Day 2: Assay Execution node_style node_style step_style step_style Seed Seed cells in microplate (e.g., 5 x 10^4 cells/well) Incubate1 Incubate overnight (37°C, 5% CO2) Seed->Incubate1 Wash Wash cells with FAO Assay Medium AddMedia Add pre-warmed FAO Assay Medium Wash->AddMedia Equilibrate Equilibrate in non-CO2 incubator (37°C) AddMedia->Equilibrate Load Load injection ports with C15-carnitine & controls Equilibrate->Load Measure Measure baseline OCR Load->Measure Inject Inject C15-carnitine Measure->Inject Measure2 Measure OCR response Inject->Measure2 Inject2 Inject controls (e.g., FCCP, Etomoxir) Measure2->Inject2 Measure3 Measure final OCR Inject2->Measure3 LCMS_Workflow node_style node_style step_style step_style Treat Treat cells with C15-carnitine (or vehicle) for a defined time Harvest Harvest cells (e.g., trypsinize & wash) Treat->Harvest Extract Metabolite Extraction (e.g., cold methanol/acetonitrile) Harvest->Extract Dry Dry extract under N2 stream Extract->Dry Reconstitute Reconstitute in LC-MS compatible solvent Dry->Reconstitute Analyze Analyze by LC-MS/MS Reconstitute->Analyze Data Data Processing & Quantification of Acylcarnitines Analyze->Data

Figure 3: Workflow for Acylcarnitine Profiling.

A. Materials

  • Cultured cells (e.g., control vs. PA patient-derived fibroblasts)

  • Pentadecanoyl-L-carnitine (C15-carnitine)

  • Internal standards (e.g., deuterated carnitine/acylcarnitines)

  • Extraction Solvent (e.g., ice-cold 80:20 Methanol:Acetonitrile)

  • LC-MS/MS system

B. Step-by-Step Protocol

  • Cell Culture and Treatment:

    • Grow cells in 6-well plates to ~90% confluency.

    • Treat cells with a defined concentration of C15-carnitine (e.g., 100 µM) or vehicle control for a specified time (e.g., 4-24 hours). Include at least 3-6 biological replicates per condition.

  • Metabolite Extraction:

    • Aspirate the medium and quickly wash the cell monolayer twice with ice-cold PBS.

    • Immediately add 1 mL of ice-cold extraction solvent containing internal standards to each well.

    • Scrape the cells and collect the cell lysate/solvent mixture into a microcentrifuge tube.

    • Vortex vigorously and incubate at -20°C for 30 minutes to precipitate proteins.

    • Centrifuge at >13,000 x g for 10 minutes at 4°C.

  • Sample Preparation:

    • Transfer the supernatant to a new tube.

    • Dry the supernatant completely using a centrifugal evaporator or a gentle stream of nitrogen.

    • Reconstitute the dried metabolite pellet in a small, precise volume (e.g., 100 µL) of a solvent compatible with your LC method (e.g., 50% methanol).

  • LC-MS/MS Analysis:

    • Analyze the samples using a targeted LC-MS/MS method for acylcarnitine profiling. [20][21]This typically involves a reverse-phase chromatography column and a mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) to detect specific acylcarnitine species.

    • Key transitions to monitor include those for C15-carnitine (the substrate) and C3-carnitine (the product).

C. Data Interpretation

  • In Control Cells: Expect a significant increase in the C3-carnitine peak in cells treated with C15-carnitine compared to vehicle controls. This validates that the metabolic pathway is active.

  • In Disease Model Cells (e.g., Propionic Acidemia): Expect a dramatically higher accumulation of C3-carnitine compared to control cells. [19]This is because the deficient propionyl-CoA carboxylase enzyme creates a metabolic block, leading to the shunting of excess propionyl-CoA towards the formation of propionylcarnitine for cellular efflux. [18][19]The ratio of C3/C2 (propionylcarnitine/acetylcarnitine) is often used as a diagnostic marker. [25]

Conclusion

Pentadecanoyl-L-carnitine is more than just a metabolite; it is a precision tool that enables researchers to dissect a specific and crucial arm of fatty acid metabolism. Its ability to directly fuel the mitochondrial β-oxidation of an odd-chain fatty acid provides a unique window into the processes of anaplerosis and the pathophysiology of related inborn errors of metabolism. The protocols outlined here provide a robust framework for leveraging this compound to advance our understanding of mitochondrial function in both health and disease.

References

  • A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC. (2015, January 30). National Center for Biotechnology Information.[Link]

  • A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - OUCI. (n.d.). Omsk Scientific Bulletin.[Link]

  • Tridecanoic Acid (C13): The Odd-Chain Fatty Acid With Big Implications. (2025, July 3). News-Medical.net.[Link]

  • Role of Fatty Acids β-Oxidation in the Metabolic Interactions Between Organs. (2024, November 27). MDPI.[Link]

  • Odd chain fatty acid metabolism in mice after a high fat diet. (2022, February 15). Aston Research Explorer.[Link]

  • Fatty Acid Oxidation Assay. (n.d.). Creative Bioarray.[Link]

  • Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxidation Diseases. (2021, October 22). National Center for Biotechnology Information.[Link]

  • Lipidomic and Proteomic Alterations Induced by Even and Odd Medium-Chain Fatty Acids on Fibroblasts of Long-Chain Fatty Acid Oxidation Disorders. (2021, September 29). MDPI.[Link]

  • Acylcarnitine profiling by low-resolution LC-MS. (2019, August 15). PLOS One.[Link]

  • Role of 2-hydroxy acyl-CoA lyase HACL2 in odd-chain fatty acid production via α-oxidation in vivo. (2023, July 24). Molecular Biology of the Cell (MBoC).[Link]

  • Research Studies. (n.d.). Propionic Acidemia Foundation.[Link]

  • Conversion of fat to cellular fuel—Fatty acids -oxidation model. (2023, March 31). UNL Digital Commons.[Link]

  • Functional analysis of molecular and pharmacological modulators of mitochondrial fatty acid oxidation. (2020, January 29). National Center for Biotechnology Information.[Link]

  • Plasma Acylcarnitine Profiles Suggest Incomplete Long-Chain Fatty Acid b-Oxidation and Altered Tricarboxylic Acid. (2009, April 15). SciSpace.[Link]

  • Odd Chain Fatty Acid Oxidation. (n.d.). YIC.[Link]

  • The Role of TCA Cycle Anaplerosis in Ketosis and Fatty Liver in Periparturient Dairy Cows. (2015, August 18). National Center for Biotechnology Information.[Link]

  • Plasma acylcarnitine profiling indicates increased fatty acid oxidation relative to tricarboxylic acid cycle capacity in. (2001, October 24). Springer Link.[Link]

  • Pentadecanoylcarnitine is a newly discovered endocannabinoid with pleiotropic activities relevant to supporting physical and mental health. (2022, August 23). PubMed.[Link]

  • Oxidation of Odd Chain Fatty Acids. (n.d.). AK Lectures.[Link]

  • Measuring Fatty Acid Oxidation using the MitoXpress FAO Kit. (n.d.). Agilent.[Link]

  • CARNITINE TRANSPORT AND FATTY ACID OXIDATION. (n.d.). National Center for Biotechnology Information.[Link]

  • (PDF) Pentadecanoylcarnitine is a newly discovered endocannabinoid with pleiotropic activities relevant to supporting physical and mental health. (2022, August 8). ResearchGate.[Link]

  • L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine. (2025, October 16). National Center for Biotechnology Information.[Link]

  • Anaplerotic reactions. (n.d.). Wikipedia.[Link]

  • Anaplerosis of the muscle tricarboxylic acid cycle pool during contraction: does size matter?. (n.d.). The Physiological Society.[Link]

  • Fatty Acid Oxidation in Cell Fate Determination. (n.d.). National Center for Biotechnology Information.[Link]

  • Propionyl-CoA carboxylase – A review. (n.d.). ScienceDirect.[Link]

  • Defects of Fatty Acid Oxidation and the Carnitine Shuttle System. (n.d.). National Center for Biotechnology Information.[Link]

  • Nutritional Management of Patients with Fatty Acid Oxidation Disorders. (2024, August 14). MDPI.[Link]

  • Ins and Outs of the TCA Cycle: The Central Role of Anaplerosis. (2021, October 11). PubMed.[Link]

  • Fasting alleviates metabolic alterations in mice with propionyl-CoA carboxylase deficiency due to Pcca mutation. (2024, May 29). Duke Scholars.[Link]

  • 13C stable isotope tracing reveals distinct fatty acid oxidation pathways in proliferative versus oxidative cells. (n.d.). American Journal of Physiology.[Link]

  • The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation. (2022, February 28). MDPI.[Link]

  • Role of Carnitine in Non-alcoholic Fatty Liver Disease and Other Related Diseases: An Update. (2021, August 9). Frontiers.[Link]

  • Oral octanoylcarnitine alleviates exercise intolerance in mouse models of long-chain fatty acid oxidation disorders. (2025, October 16). JCI Insight.[Link]

  • L-carnitine enhances excretion of propionyl coenzyme A as propionylcarnitine in propionic acidemia. (n.d.). PubMed.[Link]

  • Involvement of impaired carnitine-induced fatty acid oxidation in experimental and human diabetic kidney disease. (2025, May 22). JCI Insight.[Link]

  • Propionate-induced changes in cardiac metabolism, notably CoA trapping, are not altered by L-carnitine. (2018, July 17). Organic Acidemia Association.[Link]

  • Fatty acid oxidation disorders. (n.d.). Annals of Translational Medicine.[Link]

  • L-Carnitine Improves Skeletal Muscle Fat Oxidation in Primary Carnitine Deficiency. (2018, December 1). The Journal of Clinical Endocrinology & Metabolism.[Link]

  • Anaplerotic Reactions: Key Mechanisms in the Citric Acid Cycle. (n.d.). Vedantu.[Link]

Sources

Application Note & Protocols: Characterizing the Receptor Binding Profile of Pentadecanoyl-L-carnitine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Pentadecanoyl-L-carnitine (PDC) is an endogenous N-acylcarnitine and a bioactive metabolite of pentadecanoic acid (C15:0), an essential odd-chain saturated fatty acid.[1] Emerging research has identified PDC as a pleiotropic signaling molecule with high affinity for multiple receptor systems, most notably as a full agonist for cannabinoid receptors CB1 and CB2.[1][2] This activity positions PDC as a newly discovered endocannabinoid with potential therapeutic implications for regulating inflammation, pain, mood, and sleep.[1][3] This guide provides a comprehensive overview and detailed, field-proven protocols for researchers, scientists, and drug development professionals to characterize the binding of Pentadecanoyl-L-carnitine to its primary receptor targets. We detail both traditional radioligand competition assays and modern non-radioactive fluorescence-based methods, supplemented with a functional assay to validate receptor activation.

Part 1: Scientific Background & Principles

Pentadecanoyl-L-carnitine: A Bioactive Endocannabinoid

Pentadecanoyl-L-carnitine is synthesized endogenously from C15:0, a dietary fatty acid found in sources like whole-fat dairy products.[4][5] The L-carnitine moiety is critical, as it facilitates the transport of fatty acids across the mitochondrial membrane for β-oxidation.[6][7] However, the esterification of C15:0 to carnitine creates a distinct molecule, PDC, with its own unique biological activities.[8] The most significant of these is its function as a full agonist at cannabinoid receptors, with EC50 values of 3.7 µM for CB1 and 3.2 µM for CB2.[1][2] This discovery expands the known endocannabinoid system and highlights a novel link between odd-chain fatty acid metabolism and cannabinoid signaling.

Primary Receptor Targets: Cannabinoid Receptors (CB1 & CB2)

CB1 and CB2 receptors are G protein-coupled receptors (GPCRs) that play crucial roles in regulating a vast array of physiological processes. CB1 receptors are predominantly expressed in the central nervous system, while CB2 receptors are primarily found in immune cells.[1] Both receptors couple to Gi/o proteins. Upon agonist binding, this coupling leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels and other signaling cascades like the MAPK pathway.[9] Characterizing the binding affinity (Ki) of PDC at these receptors is the first step in quantifying its potency and selectivity.

Other Potential Targets and Context

Beyond its potent cannabinoid activity, PDC has also been shown to be an agonist at serotonin 5-HT1A and 5-HT1B receptors and an antagonist at histamine H1 and H2 receptors.[1][2] Furthermore, its parent fatty acid, C15:0, is a partial agonist of Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARα and PPARδ, which are nuclear receptors critical for regulating metabolism and inflammation.[4][10][11] While the protocols herein focus on the primary CB1/CB2 targets, these secondary interactions are crucial for understanding the complete pharmacological profile of PDC.

The "Why" of Receptor Binding Assay Design

The core objective of a receptor binding assay is to quantify the interaction between a ligand (PDC) and its receptor (e.g., CB1). We do not simply follow steps; we design experiments to yield specific, trustworthy data.

  • Competition (Displacement) Assays: These are the workhorse for characterizing unlabeled compounds like PDC.[12][13] By measuring how effectively PDC "competes" with a high-affinity labeled ligand (a radioligand or fluorescent probe) for the receptor's binding site, we can determine its inhibitory constant (Ki). The Ki is an intrinsic measure of the ligand's affinity for the receptor.

  • Choice of Labeled Ligand: The probe must be specific, have high affinity, and low non-specific binding. For CB receptors, [³H]CP-55,940 is a classic, high-affinity agonist radioligand suitable for this purpose.

  • Separation of Bound vs. Free Ligand: The most critical—and often trickiest—step is separating the receptor-bound ligand from the unbound ligand in the solution. Rapid vacuum filtration is the gold standard for its speed and efficiency, minimizing the dissociation of the ligand-receptor complex during the wash steps.[14][15]

  • Functional Validation: Binding does not always equal activation. A compound can be an agonist, antagonist, or inverse agonist. Therefore, a binding assay must be followed by a functional assay. Since CB receptors are Gi/o-coupled, measuring the downstream inhibition of cAMP production provides direct evidence of PDC's agonism and quantifies its functional potency (EC50).[2][9]

Part 2: Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay for CB1/CB2 Receptors

This protocol describes a classic filtration-based competition assay to determine the binding affinity (Ki) of Pentadecanoyl-L-carnitine for human CB1 and CB2 receptors.

A. Materials & Reagents

Reagent/MaterialDescription
Receptor Source Cell membranes from HEK293 or CHO cells stably expressing human CB1 or CB2 receptors.
Radioligand [³H]CP-55,940 (a high-affinity CB1/CB2 agonist).
Test Compound Pentadecanoyl-L-carnitine (PDC) chloride salt.[16]
Non-Specific Binding (NSB) Control WIN 55,212-2 (a potent, structurally distinct cannabinoid agonist) at 10 µM.
Binding Buffer 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA (fatty acid-free), pH 7.4.
Wash Buffer Ice-cold 50 mM Tris-HCl, 0.05% BSA, pH 7.4.
Filtration Apparatus 96-well cell harvester (e.g., FilterMate™) and GF/B or GF/C glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI).
Detection Liquid scintillation counter and scintillation cocktail (e.g., Betaplate Scint).

B. Step-by-Step Methodology

  • Membrane Preparation:

    • Thaw frozen cell membrane aliquots on ice.

    • Homogenize the membranes in ice-cold Binding Buffer using a Dounce or Polytron homogenizer.

    • Determine the protein concentration using a BCA or Bradford assay.

    • Dilute the membranes in Binding Buffer to a final concentration that ensures <10% of the added radioligand is bound (determined via preliminary saturation binding experiments, typically 5-20 µg protein/well).[17]

  • Assay Plate Setup (96-well plate):

    • Prepare serial dilutions of Pentadecanoyl-L-carnitine in Binding Buffer (e.g., 11-point curve from 100 pM to 100 µM final concentration).

    • To appropriate wells, add 50 µL of:

      • Binding Buffer (for Total Binding).

      • 10 µM WIN 55,212-2 (for Non-Specific Binding).

      • PDC serial dilutions (for Competition).

    • Add 150 µL of the diluted membrane preparation to all wells.

    • Add 50 µL of [³H]CP-55,940 diluted in Binding Buffer to all wells. The final concentration should be at or near its Kd value (typically 0.5-2 nM).

    • The final assay volume is 250 µL .

  • Incubation:

    • Seal the plate and incubate at 30°C for 90 minutes with gentle agitation. This allows the binding reaction to reach equilibrium.[14]

  • Filtration and Washing:

    • Rapidly terminate the incubation by vacuum filtration onto the PEI-soaked glass fiber filter mat using a cell harvester.

    • Immediately wash the filters 4-5 times with 300 µL of ice-cold Wash Buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter mat completely (e.g., 30-60 min at 50°C or under a heat lamp).

    • Seal the filter in a sample bag, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

C. Data Analysis

  • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Convert the CPM values for the PDC competition wells to a percentage of maximum specific binding.

  • Plot the percentage of specific binding against the log concentration of PDC.

  • Use non-linear regression analysis (e.g., in GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of PDC that inhibits 50% of specific radioligand binding).[13]

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of radioligand used and Kd is its dissociation constant.[17]

Protocol 2: Non-Radioactive Fluorescence Polarization (FP) Binding Assay

This protocol offers a homogeneous (no-wash) alternative to radioligand assays, ideal for higher-throughput screening.

A. Principle & Materials

Fluorescence Polarization (FP) measures changes in the rotational speed of a fluorescent molecule.[18][19] A small, fluorescently-labeled ligand tumbles rapidly in solution, resulting in low polarization. When bound to a large receptor protein, its tumbling slows dramatically, increasing the polarization signal. An unlabeled competitor (PDC) displaces the fluorescent ligand, causing the signal to decrease.

Reagent/MaterialDescription
Receptor Source Purified, soluble CB1 or CB2 receptor protein (or membrane preparations).
Fluorescent Ligand A fluorescently-tagged CB1/CB2 ligand (e.g., a derivative of CP-55,940 or WIN 55,212-2 conjugated to a fluorophore like TAMRA).
Test Compound Pentadecanoyl-L-carnitine (PDC) chloride salt.
Assay Buffer Phosphate-Buffered Saline (PBS) with 0.01% Tween-20 or similar non-denaturing detergent.
Detection A plate reader capable of measuring fluorescence polarization.

B. Step-by-Step Methodology

  • Assay Plate Setup (Black, low-binding 384-well plate):

    • Add 10 µL of PDC serial dilutions to the wells.

    • Add 10 µL of the fluorescent ligand (at a concentration pre-determined to be optimal, typically near its Kd).

    • Initiate the reaction by adding 10 µL of the purified receptor protein.

    • The final assay volume is 30 µL .

  • Incubation:

    • Incubate the plate at room temperature for 1-2 hours, protected from light. The plate should be sealed to prevent evaporation.

  • Detection:

    • Measure the fluorescence polarization on a compatible plate reader according to the manufacturer's instructions for the specific fluorophore used.

C. Data Analysis

  • The raw data is typically in millipolarization units (mP).

  • Plot the mP values against the log concentration of PDC.

  • Use non-linear regression to fit the data and determine the IC50 value.

  • Calculate the Ki using the Cheng-Prusoff equation as described in Protocol 1.

Protocol 3: Functional Validation - cAMP Modulation Assay

This protocol validates that PDC binding to CB1/CB2 results in functional receptor activation (agonism) by measuring the inhibition of cAMP production. Homogeneous Time-Resolved Fluorescence (HTRF) is a common, robust method.

A. Principle & Materials

This is a competitive immunoassay.[20] After stimulating cells, they are lysed to release cAMP. The lysate is mixed with two HTRF reagents: a cAMP antibody labeled with a donor fluorophore (Europium cryptate) and cAMP labeled with an acceptor fluorophore (d2). Endogenous cAMP produced by the cells competes with the d2-labeled cAMP for binding to the antibody. High cellular cAMP leads to low FRET signal, while low cellular cAMP (the expected result of CB1/CB2 agonism) leads to a high FRET signal.

Reagent/MaterialDescription
Cell Line HEK293 or CHO cells expressing human CB1 or CB2.
Assay Kit A commercial HTRF cAMP assay kit (e.g., from Cisbio, Revvity).
Stimulant Forskolin (an adenylyl cyclase activator used to induce a high basal level of cAMP).
Test Compound Pentadecanoyl-L-carnitine (PDC) chloride salt.
Detection An HTRF-compatible plate reader.

B. Step-by-Step Methodology

  • Cell Plating:

    • Seed the CB1/CB2-expressing cells into a 384-well plate and grow overnight.

  • Compound Addition:

    • Prepare serial dilutions of PDC.

    • Add the PDC dilutions to the cells, followed by a fixed concentration of Forskolin (e.g., 1-10 µM, determined during assay optimization).

  • Incubation:

    • Incubate at 37°C for 30 minutes.

  • Lysis and Detection:

    • Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) directly to the wells according to the kit manufacturer's protocol.

    • Incubate at room temperature for 60 minutes, protected from light.

  • Measurement:

    • Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).

C. Data Analysis

  • Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

  • Plot the HTRF ratio against the log concentration of PDC.

  • Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 value (the concentration of PDC that produces 50% of the maximal response). The published EC50 values for PDC are ~3.7 µM for CB1 and ~3.2 µM for CB2.[2]

Part 3: Data Interpretation & Visualization

Quantitative Data Summary

The following table provides typical concentration ranges and parameters for the described assays.

ParameterProtocol 1 (Radioligand)Protocol 3 (cAMP)
Test Compound (PDC) 100 pM - 100 µM100 nM - 100 µM
Labeled Ligand [³H]CP-55,940 (~0.5-2 nM)N/A
Receptor Conc. 5-20 µ g/well ~5,000-20,000 cells/well
Incubation Time 90 min @ 30°C30 min @ 37°C
Primary Output IC50 (converted to Ki )EC50
Expected PDC Value Sub-micromolar to low micromolar Ki~3.2 - 3.7 µM EC50[1][2]
Experimental Workflow and Signaling Pathway Diagrams

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_detect Detection & Analysis prep_pdc 1. Prepare PDC Serial Dilutions assay_plate 4. Combine Reagents in 96-well Plate prep_pdc->assay_plate prep_mem 2. Prepare Receptor Membranes prep_mem->assay_plate prep_rad 3. Prepare Radioligand prep_rad->assay_plate incubate 5. Incubate to Equilibrium (90 min, 30°C) assay_plate->incubate filter 6. Rapid Vacuum Filtration incubate->filter wash 7. Wash to Remove Unbound Ligand filter->wash count 8. Scintillation Counting (CPM) wash->count analyze 9. Calculate Ki via Cheng-Prusoff count->analyze

Caption: Workflow for a Radioligand Competition Binding Assay.

CB1_Signaling_Pathway PDC Pentadecanoyl-L-carnitine (PDC) CB1 CB1/CB2 Receptor PDC->CB1 Binds & Activates Gi Gi/o Protein CB1->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Response Decreased Cellular Response cAMP->Response Leads to

Caption: PDC-Mediated CB1/CB2 Receptor Signaling Pathway.

Part 4: References

  • Lipid Labs. C15:0 - Exploring the Science and Potential of an Odd-Chain Fatty Acid. [Link]

  • PubMed. A rapid, homogeneous, fluorescence polarization binding assay for peroxisome proliferator-activated receptors alpha and gamma using a fluorescein-tagged dual PPARalpha/gamma activator. [Link]

  • Patsnap Synapse. What are GPR84 agonists and how do they work? [Link]

  • PMC. Agonists for G-protein-coupled receptor 84 (GPR84) alter cellular morphology and motility but do not induce pro-inflammatory responses in microglia. [Link]

  • PMC. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. [Link]

  • MDPI. Pentadecanoic Acid (C15:0) at Naturally Occurring Circulating Concentrations Has Selective Anticancer Activities Including Targeting B-Cell Lymphomas with CCND3 Oncogenic Alterations. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Xcode Life. C15 Fatty Acids: What The Experts Say. [Link]

  • Wikipedia. GPR84. [Link]

  • Preprints.org. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. [Link]

  • Frontiers. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages. [Link]

  • PLOS One. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems. [Link]

  • Oncodesign Services. Radioligand Binding Assay | In Vitro Biology. [Link]

  • ResearchGate. In vitro receptor binding assays: General methods and considerations. [Link]

  • NCBI. Receptor Binding Assays for HTS and Drug Discovery. [Link]

  • PubMed. Pentadecanoylcarnitine is a newly discovered endocannabinoid with pleiotropic activities relevant to supporting physical and mental health. [Link]

  • Oxford Academic. Peroxisome Proliferator-Activated Receptors: Nuclear Control of Metabolism*. [Link]

  • Discover C15:0. (Pentadecanoic Acid). [Link]

  • ResearchGate. (PDF) Pentadecanoylcarnitine is a newly discovered endocannabinoid with pleiotropic activities relevant to supporting physical and mental health. [Link]

  • Wikipedia. Ligand binding assay. [Link]

  • ResearchGate. Synthesis of pentadecanoylcarnitine using a 3-step process. [Link]

  • Biocompare. Nonradioactive Ligand-Binding Assays: Are Radiolabels PassÉ?. [Link]

  • PNAS. The peroxisome proliferator-activated receptor δ, an integrator of transcriptional repression and nuclear receptor signaling. [Link]

  • PMC. Activation of peroxisome proliferator-activated receptors (PPARs) by their ligands and protein kinase A activators. [Link]

  • Fatty15. Near-Term Benefits and Long-Term Gains. [Link]

  • PMC. SIGMA RECEPTOR BINDING ASSAYS. [Link]

  • The Medical Biochemistry Page. Peroxisome Proliferator-Activated Receptors, PPARs. [Link]

  • PMC. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. [Link]

  • PMC. Acylcarnitines activate proinflammatory signaling pathways. [Link]

  • ResearchGate. Genetic inactivation of the Carnitine/Acetyl-Carnitine mitochondrial carrier of Yarrowia lipolytica leads to enhanced odd-chain fatty acid production. [Link]

  • MDPI. The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation. [Link]

  • PMC. Therapeutic targets of L-carnitine against polycystic ovary syndrome and the underlying signaling mechanisms. [Link]

  • Biochimica et Biophysica Acta. Carnitine transport and fatty acid oxidation. [Link]

Sources

Application Note: The Dual Utility of Pentadecanoyl-L-Carnitine in the Study of Inborn Errors of Metabolism

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Dried Blood Spots (DBS), Plasma, Tissue Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Executive Summary

Pentadecanoyl-L-carnitine (C15-carnitine) occupies a highly specialized niche in the diagnostic and therapeutic landscape of Inborn Errors of Metabolism (IEMs). Traditionally, C15-carnitine has been utilized almost exclusively as an analytical internal standard (IS) due to its near-zero endogenous abundance in human plasma. However, recent advances in high-resolution metabolomics have unveiled a secondary, biological role for odd-chain acylcarnitines as bioactive lipids and critical biomarkers for propionyl-CoA metabolism[1].

This application note provides a comprehensive, expert-level guide synthesizing both the mechanistic biology of C15-carnitine and a self-validating LC-MS/MS protocol for its use in clinical research and drug development.

Mechanistic Insights: The Causality Behind C15-Carnitine Utilization

To design robust assays, researchers must understand the physiological and chemical causality dictating the use of specific metabolites. The utility of C15-carnitine is grounded in two distinct pillars:

A. Analytical Causality: The "Silent Background" Advantage

In tandem mass spectrometry (MS/MS) newborn screening, precise quantification relies on isotope dilution or structurally identical analogs. Odd-chain fatty acids (such as pentadecanoic acid, C15:0) are exceedingly rare in the human diet, present only in trace amounts within dairy fat or generated by the gut microbiome[2]. Consequently, endogenous C15-carnitine levels in human blood are negligible. This "silent background" makes synthetic Pentadecanoyl-L-carnitine an ideal, cost-effective internal standard for quantifying long-chain acylcarnitines (e.g., C14, C16) that are heavily implicated in Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) and Carnitine Palmitoyltransferase II (CPT II) deficiencies[3].

B. Biological Causality: The Propionate Pathway Link

Beyond its role as an analytical tool, C15-carnitine is a functional metabolic intermediate. The mitochondrial β-oxidation of odd-chain fatty acids yields acetyl-CoA (C2) and a terminal propionyl-CoA (C3)[1]. In IEMs such as Propionic Acidemia (PA)—caused by mutations in the PCCA or PCCB genes—the flux of odd-chain fatty acids is heavily scrutinized. During fasting states, the breakdown of odd-chain fatty acids can directly impact the accumulation of propionylcarnitine, a primary biomarker for PA[1]. Furthermore, emerging literature suggests that unlike even-chain long-chain acylcarnitines (which are often associated with insulin resistance), odd-chain species like C15-carnitine exhibit unique pleiotropic and anti-inflammatory properties[4].

MetabolicPathway C15 Pentadecanoic Acid (C15:0) C15_CoA Pentadecanoyl-CoA C15->C15_CoA Acyl-CoA Synthetase C15_Carn Pentadecanoyl-L-carnitine (C15-Carnitine) C15_CoA->C15_Carn CPT1 (Mitochondrial Shuttle) BetaOx Mitochondrial β-Oxidation C15_Carn->BetaOx CPT2 (Matrix Entry) PropCoA Propionyl-CoA (C3-CoA) BetaOx->PropCoA Terminal Cleavage AcetylCoA Acetyl-CoA (C2-CoA) BetaOx->AcetylCoA Successive Cleavages TCA TCA Cycle PropCoA->TCA via Methylmalonyl-CoA AcetylCoA->TCA

Metabolic routing of odd-chain fatty acids through C15-carnitine to the TCA cycle.

Self-Validating LC-MS/MS Protocol for Acylcarnitine Profiling

To ensure absolute trustworthiness and reproducibility, the following protocol integrates C15-carnitine into a self-validating framework designed for high-throughput Dried Blood Spot (DBS) analysis.

Self-Validation Design Criteria
  • Matrix Effect Control: Blank filter paper punches are processed alongside samples to quantify and subtract background ion suppression.

  • Extraction Efficiency Validation: Centers for Disease Control (CDC) reference Quality Control (QC) spots (low, medium, high) are mandatory per plate[5].

  • Chromatographic Integrity: Derivatization is employed to separate isobaric compounds that would otherwise cause false positives[6].

AnalyticalWorkflow DBS Dried Blood Spot (DBS) Sample Extract Solvent Extraction (MeOH/H2O) DBS->Extract Deriv Butanolic HCl Derivatization Extract->Deriv Supernatant IS C15-Carnitine Internal Standard IS->Extract Spike-in LCMS LC-MS/MS (MRM Mode) Deriv->LCMS Butyl Esters Quant Quantification & IEM Diagnosis LCMS->Quant m/z 85 fragment

Self-validating LC-MS/MS workflow utilizing C15-carnitine as an internal standard.

Step-by-Step Methodology

Step 1: Sample Preparation & Punching

  • Allow DBS cards to equilibrate to room temperature in a desiccator to prevent condensation, which can cause analyte hydrolysis.

  • Punch a 3.2 mm disk (equivalent to ~3.1 µL of whole blood at 50% hematocrit) from the center of the DBS into a 96-well polypropylene microplate[5].

  • Validation Check: Include 3 blank paper punches (negative control) and 3 CDC QC punches per plate.

Step 2: Internal Standard Spike & Extraction

  • Prepare an extraction solvent of 80:20 Methanol:Water (v/v) containing 0.1% formic acid.

  • Spike the extraction solvent with a working solution of Pentadecanoyl-L-carnitine (C15-carnitine) to a final concentration of 0.5 µM, alongside a broader panel of isotopically labeled standards (e.g., d3-C2, d9-C14)[3].

  • Add 100 µL of the IS-spiked extraction solvent to each well.

  • Seal the plate and incubate on a microplate shaker at 400 rpm for 30 minutes at 30°C.

Step 3: Protein Precipitation & Transfer

  • Transfer the supernatant to a new 96-well plate, carefully leaving the paper punch and precipitated proteins behind.

  • Evaporate the solvent completely under a gentle stream of nitrogen gas at 40°C.

Step 4: Derivatization (Critical Step) Causality Note: Esterification of the carboxylic acid group with n-butanol enhances the hydrophobicity of acylcarnitines. This significantly improves electrospray ionization (ESI) efficiency and allows the chromatographic separation of isobaric compounds (e.g., distinguishing hydroxybutyryl-carnitine from malonyl-carnitine)[6].

  • Add 50 µL of 3 N Butanolic-HCl to each dried well[5].

  • Seal securely and incubate at 60°C for 15 minutes.

  • Evaporate the derivatization reagent completely under nitrogen at 40°C.

Step 5: Reconstitution & LC-MS/MS Analysis

  • Reconstitute the dried butyl esters in 100 µL of 80:20 Acetonitrile:Water containing 0.1% formic acid.

  • Inject 2–5 µL into the LC-MS/MS system.

  • Operate the mass spectrometer in positive ESI mode utilizing Multiple Reaction Monitoring (MRM).

  • Detection Logic: All acylcarnitine butyl esters share a common product ion at m/z 85.0, which corresponds to the collision-induced loss of the carnitine backbone[3][6].

Quantitative Data Presentation

The following table summarizes the key target acylcarnitines quantified in this workflow, utilizing C15-carnitine as the baseline reference for long-chain species.

Target AnalyteAbbreviationPrecursor Ion (m/z)*Product Ion (m/z)Associated Inborn Error of Metabolism (IEM)
Free CarnitineC0218.285.0Primary Carnitine Deficiency (CUD)
PropionylcarnitineC3274.285.0Propionic Acidemia (PA), Methylmalonic Acidemia (MMA)
OctanoylcarnitineC8344.385.0Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency
TetradecanoylcarnitineC14428.485.0Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Deficiency
Pentadecanoylcarnitine C15 (IS) 442.4 85.0 N/A (Internal Standard / Odd-Chain Biomarker)
HexadecanoylcarnitineC16456.485.0Carnitine Palmitoyltransferase II (CPT II) Deficiency

*Note: Precursor m/z values reflect butylated derivatives ([M+H]+).

References

  • Combining data acquisition modes in liquid-chromatography–tandem mass spectrometry for comprehensive determination of acylcarnitines in human serum.
  • WO2023080939A1 - Pentadecanoylcarnitine for treatment of conditions related to the quality of aging and longevity.
  • Fasting alleviates metabolic alterations in mice with propionyl-CoA carboxylase deficiency due to Pcca mutation.
  • Comprehensive review of the expanding roles of the carnitine pool in metabolic physiology: beyond fatty acid oxidation.
  • Simultaneous Analysis of Amino Acids and Acylcarnitines in Dried Blood Spots. Agilent Technologies.
  • An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues.

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization & Handling of Long-Chain Acylcarnitines

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Pentadecanoyl-L-carnitine (C15:0 L-carnitine) Target Audience: Researchers, Scientists, and Assay Developers Prepared by: Senior Application Scientist, Lipidomics & Metabolic Assays

Welcome to the Technical Support Center. Working with long-chain acylcarnitines like Pentadecanoyl-L-carnitine presents unique biophysical challenges. Because this molecule possesses both a highly hydrophilic zwitterionic carnitine headgroup and a highly hydrophobic 15-carbon aliphatic tail, it exhibits strong amphiphilic behavior. When introduced into high-dielectric aqueous environments (like PBS or cell culture media), the hydrophobic tails rapidly undergo hydrophobic collapse, leading to micelle formation or outright precipitation [1].

This guide provides field-proven, causality-driven troubleshooting strategies to ensure stable, biologically compatible solubilization of Pentadecanoyl-L-carnitine.

🔬 Frequently Asked Questions & Troubleshooting

Q1: Why does my Pentadecanoyl-L-carnitine precipitate immediately when diluted from DMSO into my aqueous assay buffer?

The Causality: You are witnessing a solvent-shift precipitation. Pentadecanoyl-L-carnitine is supplied as a solid chloride salt and is only slightly soluble in pure DMSO (typically requiring warming) [1]. When you spike a concentrated DMSO stock directly into an aqueous buffer, the local dielectric constant drops rapidly. The 15-carbon lipid tails aggregate to minimize contact with water before they can evenly disperse. The Solution: Direct dilution is thermodynamically unstable for long-chain acylcarnitines. You must provide a "hydrophobic sink" in the aqueous phase to receive the lipid. In physiological systems, this role is fulfilled by carrier proteins, most notably Bovine Serum Albumin (BSA) [2].

Q2: What is the optimal method for solubilizing this compound for in vitro cell culture assays without causing solvent toxicity?

The Causality: To avoid the cytotoxic effects of organic solvents (DMSO/ethanol should be kept <0.1% final concentration in cell assays), you must conjugate the Pentadecanoyl-L-carnitine to Fatty Acid-Free BSA. BSA contains multiple high-affinity hydrophobic binding pockets that shield the C15:0 tail from the aqueous environment, preventing micellization and precipitation [3]. The Solution: Prepare a BSA-conjugated working solution. The critical self-validating metric here is the Molar Ratio . You must maintain a Lipid:BSA molar ratio between 3:1 and 5:1. Exceeding a 5:1 ratio will saturate the primary binding pockets of BSA, causing the excess acylcarnitine to crash out of solution [2].

Q3: How do I calculate and execute the BSA conjugation protocol?

The Causality: A standard 2% BSA solution equates to roughly 300 µM of BSA (assuming a molecular weight of ~66.5 kDa). At a conservative 3:1 molar ratio, a 2% BSA solution can safely carry up to 900 µM of Pentadecanoyl-L-carnitine.

Step-by-Step Methodology:

  • Prepare the Carrier: Dissolve Fatty Acid-Free BSA (e.g., 2% w/v) in your target aqueous buffer (e.g., PBS or serum-free DMEM). Warm this solution to 37°C in a water bath. Note: Do not shake vigorously to avoid foaming; use gentle inversion.

  • Prepare the Stock: Dissolve solid Pentadecanoyl-L-carnitine in 100% DMSO to a concentration of 10 mM to 50 mM. You may need to sonicate the glass vial for 1–2 minutes to achieve complete dissolution.

  • The Conjugation Step: While vortexing the 37°C BSA solution at a low speed, add the DMSO stock dropwise.

  • Thermal Equilibration: Incubate the combined solution at 37°C for 30 minutes, vortexing every 10 minutes. This thermal energy overcomes the activation barrier required for the lipid tail to intercalate into the BSA binding pockets [2].

  • Validation: The final solution should be optically clear. If it is cloudy, the CMC has been exceeded, or the BSA is saturated.

Q4: My assay is sensitive to BSA. What are my alternative solubilization strategies?

If carrier proteins interfere with your downstream readouts (e.g., certain fluorescence assays or mass spectrometry pipelines), you must rely on synthetic carriers or physical dispersion:

  • Cyclodextrins: 2-Hydroxypropyl-β-cyclodextrin (HPβCD) can encapsulate the C15 tail. Use a 10–20% (w/v) HPβCD aqueous solution instead of BSA.

  • Physical Dispersion (Short-term): If you must use a pure buffer, heat the buffer to 40°C and use a probe sonicator to force the acylcarnitine into metastable micelles. Warning: This is thermodynamically unstable; the compound will precipitate upon cooling to room temperature.

📊 Quantitative Summary of Solubilization Strategies

Solubilization StrategyPrimary Carrier/ReagentMax Stable Aqueous Conc.Biological CompatibilityKey Limitation
Direct Dilution DMSO or Ethanol< 10 µMLow (Solvent toxicity)Rapid precipitation; unpredictable bioavailability.
BSA Conjugation 2-5% Fatty Acid-Free BSA~1.5 mM (at 5% BSA)High (Gold Standard)BSA may bind other drugs/compounds in multiplex assays.
Cyclodextrin 10% HPβCD~500 µMMediumMay extract cholesterol from cell membranes.
Physical Dispersion Heat (40°C) + SonicationVariable (Metastable)Low (Inconsistent)Crashes out upon cooling; highly variable dosing.

⚙️ Workflow Visualization: BSA-Conjugation Pathway

Below is the logical workflow for achieving a stable, optically clear aqueous solution of Pentadecanoyl-L-carnitine.

BSA_Conjugation Start Weigh Pentadecanoyl-L-carnitine Solvent Dissolve in 100% DMSO (Stock: 10-50 mM) Start->Solvent Combine Add DMSO Stock Dropwise to BSA (Maintain 3:1 to 5:1 Lipid:BSA Ratio) Solvent->Combine BSAPrep Prepare 2-5% Fatty Acid-Free BSA in Aqueous Buffer at 37°C BSAPrep->Combine Vortex Incubate & Sonicate in 37°C Water Bath (30 Minutes) Combine->Vortex Check Visual Inspection Vortex->Check Clear Clear Solution (Ready for Biological Assay) Check->Clear  Optically Clear Cloudy Cloudy/Precipitate Detected (BSA Saturated or Poor Mixing) Check->Cloudy  Turbid Remediate Add More BSA Buffer or Increase Sonication Time Cloudy->Remediate Remediate->Vortex  Retry

Caption: Step-by-step decision matrix for the physiological solubilization of long-chain acylcarnitines.

📚 References

  • Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines. Huynh et al. Methods in Enzymology. URL:[Link]

  • Acylcarnitines: potential implications for skeletal muscle insulin resistance. Aguer et al. The FASEB Journal. URL:[Link]

Troubleshooting poor signal intensity of Pentadecanoyl-L-carnitine in mass spectrometry.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and resolve poor signal intensity issues when analyzing Pentadecanoyl-L-carnitine (C15 carnitine) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Pentadecanoyl-L-carnitine is a critical long-chain acylcarnitine (LCAC) often used as an internal standard or target biomarker in metabolic profiling. Its amphiphilic nature—combining a highly polar carnitine headgroup with a highly hydrophobic 15-carbon acyl chain—makes it uniquely susceptible to signal degradation.

Below is our definitive Q&A troubleshooting guide, engineered to provide not just the "how," but the mechanistic "why" behind every optimization.

FAQ 1: Mass Spectrometry & Ionization Optimization

Q: The absolute signal of my C15 carnitine is consistently low across all samples, including neat standards. What MS parameters should I verify?

A: If your neat standards are failing, the issue lies within your source conditions or MRM (Multiple Reaction Monitoring) transitions. Acylcarnitines readily form [M+H]+ ions in positive Electrospray Ionization (ESI+). The signature product ion for all acylcarnitines is m/z 85.0 , which corresponds to the +CH2​−CH=CH−COOH fragment derived from the carnitine backbone.

The Causality: If your Collision Energy (CE) is too low, the precursor ion (m/z 386.3) will not fragment efficiently, resulting in a low m/z 85.0 yield. Conversely, if the CE is too high, the m/z 85.0 fragment will undergo secondary fragmentation, destroying your signal. Furthermore, an unoptimized Declustering Potential (or Fragmentor Voltage) will fail to strip solvent molecules from the ion in the source, reducing the number of ions entering the quadrupole [1].

Validated MRM Parameters for Pentadecanoyl-L-carnitine (C15) [1]

ParameterOptimized ValueMechanistic Purpose
Precursor Ion (m/z) 386.3Intact [M+H]+ molecular ion.
Product Ion (m/z) 85.0Characteristic carnitine backbone fragment.
Collision Energy (CE) 25 eVOptimal energy to break the ester bond without destroying the m/z 85.0 fragment.
Fragmentor / DP 135 VPrevents in-source clustering while avoiding unintended in-source fragmentation.
Ionization Mode ESI PositiveCarnitine contains a quaternary amine, inherently carrying a positive charge.
FAQ 2: Sample Preparation & Extraction Recovery

Q: My neat standards look fine, but my extracted biological samples (e.g., plasma, dried blood spots) show terrible C15 signal. Is my extraction failing?

A: Your extraction is likely causing analyte degradation rather than failing to extract it. Traditional metabolomics workflows often include an "evaporation to dryness" step under nitrogen gas to concentrate the sample. However, long-chain acylcarnitines like C15 are highly susceptible to two failure modes during evaporation:

  • Non-Specific Binding: The hydrophobic 15-carbon chain adheres to the walls of plastic microcentrifuge tubes or glass vials.

  • Hydrolysis: Concentrating the matrix salts and residual water alters the local pH, promoting the hydrolysis of the delicate acyl ester bond, cleaving C15 back into free carnitine and pentadecanoic acid.

Eliminating the evaporation step and using a narrow MS scan range significantly improves the detection and recovery of long-chain acylcarnitines [3].

Optimized Single-Step Extraction Protocol (No-Dryness Method)

This protocol is a self-validating system: by skipping the drying step, you inherently protect the ester bond, ensuring that what you extract is exactly what you inject [2].

  • Sample Aliquoting: Transfer 20 µL of plasma (or one 3.2 mm Dried Blood Spot center punch) into a clean microcentrifuge tube.

  • Protein Precipitation: Add 175 µL of extraction solvent (80% Methanol in LC-MS grade water, buffered with 5 mM ammonium formate at pH 9.0) spiked with your isotopically labeled internal standard (e.g., C15-d3).

  • Agitation: Vortex vigorously for 2 minutes to ensure complete disruption of the biological matrix.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to firmly pellet the precipitated proteins.

  • Direct Transfer (Critical Step): Carefully transfer 100 µL of the supernatant directly into an autosampler vial equipped with a glass insert. Do not evaporate.

  • Analysis: Inject 2-5 µL directly into the LC-MS/MS system.

SamplePrep Step1 Collect Sample (Plasma / DBS) Step2 Add Extraction Solvent (80% MeOH + IS) Step1->Step2 Step3 Vortex & Centrifuge (14,000 x g, 10 min) Step2->Step3 Decision Evaporate to Dryness? Step3->Decision PathA Yes: High Risk of Hydrolysis & Non-Specific Binding Decision->PathA Traditional PathB No: Direct Transfer to Autosampler Vial Decision->PathB Optimized Step4 LC-MS/MS Analysis (Narrow Scan Range) PathA->Step4 PathB->Step4

Workflow comparing traditional and optimized acylcarnitine extraction methods.

FAQ 3: Chromatography & Matrix Effects (Ion Suppression)

Q: I am seeing a fluctuating signal and poor peak shape for C15 carnitine. How do I resolve this?

A: You are likely experiencing severe ion suppression due to co-eluting matrix components (specifically phospholipids).

The Causality: Because C15 is highly hydrophobic, it retains strongly on standard C18 reversed-phase columns. It often elutes late in the gradient—exactly where highly concentrated endogenous phospholipids wash off the column. In the ESI source, these abundant phospholipids outcompete the C15 carnitine for the limited charge available in the electrospray droplets, effectively "quenching" your signal.

To troubleshoot this, you must implement a Post-Column Infusion test. This acts as a self-validating diagnostic tool to map exactly where ion suppression occurs in your specific chromatographic gradient. If the C15 signal dips at the exact retention time your analyte is supposed to elute, you must adjust your LC gradient to separate the C15 peak from the suppression zone, or switch to a biphasic/HILIC column [2].

MatrixEffect Start Start Post-Column Infusion of C15 Inject Inject Blank Matrix Extract Start->Inject Monitor Monitor m/z 386.3 -> 85.0 Signal Intensity Inject->Monitor Decision Is Signal Stable Across RT? Monitor->Decision Good No Ion Suppression (Proceed) Decision->Good Yes Bad Ion Suppression (Modify LC Gradient) Decision->Bad No

Post-column infusion workflow to self-validate chromatography and detect ion suppression.

FAQ 4: To Derivatize or Not to Derivatize?

Q: Should I butylate my samples to boost the signal of Pentadecanoyl-L-carnitine?

A: For modern, highly sensitive LC-MS/MS systems, no . Historically, researchers derivatized acylcarnitines using n-butanol and HCl to convert the carboxylic acid group into a butyl ester. This increased the hydrophobicity of short-chain carnitines, boosting their ESI+ ionization efficiency. However, the acidic and thermal conditions required for butylation frequently cause acid-catalyzed hydrolysis of the endogenous ester bond in long-chain acylcarnitines like C15. This artificially lowers your C15 quantification while simultaneously creating false elevations in free carnitine. Utilizing the optimized, non-derivatized single-step extraction (detailed in FAQ 2) preserves the scientific integrity of the sample [2].

References
  • Luque-Córdoba, D., et al. "Combining data acquisition modes in liquid-chromatography–tandem mass spectrometry for comprehensive determination of acylcarnitines in human serum." Analytical and Bioanalytical Chemistry, 2022. Available at:[Link]

  • Restek Corporation. "Improved Screening Method for Acylcarnitines and Amino Acids in Dried Blood Spots by LC-MS/MS." Restek Resource Hub, 2021. Available at:[Link]

  • medRxiv. "Bridging the polar and hydrophobic metabolome in single-run untargeted liquid chromatography-mass spectrometry dried blood spot metabolomics for clinical purposes." medRxiv Preprints, 2021. Available at:[Link]

Optimizing the storage conditions for long-term stability of Pentadecanoyl-L-carnitine.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pentadecanoyl-L-carnitine (C15:0 Carnitine). As an odd-chain acylcarnitine widely used as a biomarker in metabolic research and mass spectrometry (LC-MS/MS), its structural integrity is paramount.

This guide provides drug development professionals and analytical scientists with field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to prevent the degradation of Pentadecanoyl-L-carnitine during long-term storage and experimental handling.

Part 1: Core FAQs – Chemical Properties & Stability Mechanisms

Q1: What is the primary mechanism of degradation for Pentadecanoyl-L-carnitine during storage? A: The primary degradation pathway is the hydrolysis of the ester bond , which cleaves the molecule into free L-carnitine and pentadecanoic acid. Because carnitine derivatives contain a quaternary ammonium group and a carboxylate, they are highly zwitterionic and inherently hygroscopic. If the solid powder absorbs atmospheric moisture, the introduced water acts as a reactant for hydrolysis. This reaction is highly temperature-dependent and catalyzed by extremes in pH, particularly alkaline conditions (1)[1].

Q2: What are the optimal long-term storage conditions for the solid powder? A: Solid Pentadecanoyl-L-carnitine chloride should be stored in a tightly sealed container inside a desiccator at -20°C to -80°C . Under these conditions, the solid remains stable for at least 4 years (2)[2]. It is critical to allow the vial to equilibrate to room temperature before opening to prevent condensation of ambient moisture onto the hygroscopic powder.

Q3: How stable are acylcarnitines in biological matrices (e.g., plasma, dried blood spots)? A: In biological matrices stored at -18°C or lower, acylcarnitines are stable for at least 330 days. However, if stored at room temperature for prolonged periods (>14 days), they undergo logarithmic decay as they hydrolyze into free carnitine. The velocity of this decay depends on the acyl chain length, though long-chain derivatives like C15:0 are slightly more resilient than short-chain variants (3)[3].

Part 2: Troubleshooting Guide – Common Experimental Issues

Issue: Progressive loss of LC-MS/MS signal intensity in standard solutions over time.

  • Causality: Repeated freeze-thaw cycles or storage in unpurged solvents introduces oxygen and moisture, leading to gradual ester hydrolysis. Furthermore, acylcarnitines in aqueous solutions are highly unstable at basic pH (pH > 9) (1)[1].

  • Resolution: Prepare stock solutions in anhydrous solvents (e.g., dry DMSO or Methanol), purge the headspace with an inert gas (Argon or Nitrogen), and aliquot into single-use vials before freezing at -80°C (2)[2].

Issue: Inconsistent quantification of Pentadecanoyl-L-carnitine in plasma samples.

  • Causality: Matrix effects (ion suppression) in the MS source or endogenous enzymatic degradation (esterases) in the plasma prior to protein precipitation.

  • Resolution: Utilize a self-validating extraction protocol. Always spike the sample with a stable isotope-labeled internal standard (e.g., d3-Pentadecanoyl-L-carnitine) before any extraction steps. This ensures that any degradation or ion suppression affects both the analyte and the standard equally, maintaining a reliable quantitative ratio (4)[4].

Part 3: Data Presentation & Visualizations

Quantitative Stability Profile

The following table synthesizes the degradation kinetics of acylcarnitines across various environmental conditions based on authoritative stability studies (5)[5], (6)[6].

Storage ConditionMatrix / StateObserved StabilityCausality / Mechanism
-20°C to -80°C Solid Powder (Desiccated)> 4 Years Absence of moisture and thermal energy halts hydrolysis.
-18°C Biological Matrix (Blood/Plasma)> 330 Days Enzymatic activity suspended; spontaneous hydrolysis minimized.
Room Temp (25°C) Biological Matrix< 14 Days Logarithmic decay via ester bond hydrolysis into free carnitine.
Aqueous, pH < 7 Standard Solution~30 Days (at 4°C) Acidic/neutral conditions limit nucleophilic attack on the ester bond.
Aqueous, pH > 9 Standard Solution< 1 Hour Base-catalyzed hydrolysis rapidly cleaves the ester linkage.
Mechanistic & Workflow Diagrams

degradation_pathway PLC Pentadecanoyl-L-carnitine (Intact Ester) Hydrolysis Ester Bond Hydrolysis PLC->Hydrolysis Conditions Stress Factors: High Temp (>25°C) Alkaline pH (>9) Moisture Conditions->Hydrolysis Catalyzes LC L-Carnitine Hydrolysis->LC PA Pentadecanoic Acid (C15:0) Hydrolysis->PA

Caption: Mechanism of Pentadecanoyl-L-carnitine ester bond hydrolysis under environmental stress.

storage_workflow Solid Solid Pentadecanoyl-L-carnitine (Hygroscopic Powder) Desiccator Store in Desiccator at -20°C to -80°C Solid->Desiccator Receipt & Long-Term Solvent Dissolve in Dry Solvent (e.g., Anhydrous Methanol) Solid->Solvent Stock Prep Aliquots Create Single-Use Aliquots (Avoid Freeze-Thaw) Solvent->Aliquots Storage Long-Term Storage (-80°C, Argon Purged) Aliquots->Storage Analysis Thaw on Ice & Analyze (LC-MS/MS) Storage->Analysis Prior to Use

Caption: Optimal workflow for the preparation, aliquoting, and long-term storage of standard solutions.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By incorporating internal standards at step one, any downstream degradation or recovery loss is mathematically normalized.

Protocol A: Preparation of LC-MS/MS Stock Solutions

Objective: Create stable, long-term analytical standards while preventing moisture-induced hydrolysis.

  • Equilibration: Remove the sealed vial of solid Pentadecanoyl-L-carnitine from the -20°C desiccator. Crucial: Allow the vial to sit at room temperature for at least 30 minutes before opening to prevent condensation.

  • Dissolution: Weigh the required mass and immediately dissolve it in an anhydrous solvent (e.g., dry Methanol or DMSO) to a stock concentration (e.g., 10 mM). Do not use aqueous buffers for long-term stock storage.

  • Inert Gas Purging: Gently blow a stream of Argon or Nitrogen gas over the top of the solution to displace atmospheric oxygen and moisture.

  • Aliquoting: Divide the stock into single-use aliquots (e.g., 50 µL per vial) in amber glass or low-bind microcentrifuge tubes.

  • Storage: Cap tightly and store immediately at -80°C.

  • Validation Step: Before running a batch analysis, thaw one aliquot on ice and inject a known dilution alongside a freshly prepared calibration curve. A deviation of >5% indicates stock degradation.

Protocol B: Extraction from Plasma/Serum (Protein Precipitation)

Objective: Extract Pentadecanoyl-L-carnitine from biological matrices while arresting enzymatic and spontaneous hydrolysis.

  • Sample Thawing: Thaw plasma samples strictly on ice.

  • Internal Standard Spiking (The Validation Core): Transfer 50 µL of plasma to a tube. Immediately add 10 µL of a stable isotope-labeled internal standard (e.g., d3-Pentadecanoyl-L-carnitine at a known concentration). Causality: Spiking before extraction ensures that any subsequent loss of the target analyte is mirrored by the internal standard, allowing the final ratio to remain accurate.

  • Protein Precipitation: Add 200 µL of ice-cold Methanol (containing 0.1% Formic Acid to maintain an acidic pH and prevent base-catalyzed hydrolysis).

  • Agitation: Vortex vigorously for 10 minutes at 4°C to fully precipitate plasma esterases and proteins.

  • Centrifugation: Spin at 14,000 × g for 15 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to an LC vial for immediate LC-MS/MS analysis, or evaporate under nitrogen and reconstitute in the mobile phase.

References

  • Stability of Acylcarnitines and Free Carnitine in Dried Blood Samples: Implications for Retrospective Diagnosis of Inborn Errors of Metabolism and Neonatal Screening for Carnitine Transporter Deficiency - researchgate.net -3

  • Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism and neonatal screening for carnitine transporter deficiency - nih.gov -5

  • Stability of acetyl-l-carnitine in 5% dextrose using a high-performance liquid chromatography-mass spectrometry times 2 method - nih.gov - 1

  • Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using o - core.ac.uk - 6

  • MassChrom® Amino Acids and Acylcarnitines from Dried Blood - kaanmed.com.tr - 4

  • PRODUCT INFORMATION: Pentadecanoyl-L-carnitine (chloride) - caymanchem.com - 2

Sources

Technical Support Center: Preventing Pentadecanoyl-L-carnitine Degradation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Topic: Stabilization and Validation of Odd-Chain Acylcarnitines (C15:0) for In Vitro Assays

Overview

Pentadecanoyl-L-carnitine (C15:0 carnitine) is an odd-chain acylcarnitine essential for studying mitochondrial fatty acid β-oxidation and identifying1[1]. However, like all acylcarnitines, its molecular structure contains a highly labile ester bond. When introduced into standard in vitro cell culture environments, this ester bond is highly susceptible to hydrolysis, leading to rapid degradation into L-carnitine and pentadecanoic acid. This guide provides field-proven troubleshooting strategies to maintain the structural integrity of C15:0 carnitine during your experiments.

Core Troubleshooting Q&A

Q1: Why is my Pentadecanoyl-L-carnitine degrading so rapidly in standard DMEM supplemented with 10% FBS? A: The degradation is driven by a combination of chemical and enzymatic hydrolysis.

  • Chemical Hydrolysis (pH & Temperature): The ester bond of acylcarnitines is highly sensitive to 2[2]. While stable at acidic pH (3.0–6.0), the physiological pH of standard culture media (7.2–7.4) combined with a 37°C incubation temperature accelerates base-catalyzed hydrolysis[3].

  • Enzymatic Cleavage (Serum Esterases): Fetal Bovine Serum (FBS) contains a high concentration of active hydrolases and carboxylesterases (such as APT1/lysophospholipases) that cleave ester bonds[4]. These serum esterases actively recognize and cleave the ester bonds of lipid-like molecules, drastically reducing the half-life of C15:0 carnitine in 5[5].

Q2: How should I prepare and store my stock solutions to maximize their half-life? A: The solid form of C15:0 carnitine is highly hygroscopic and must be stored at -20°C in a desiccated container[2]. When preparing aqueous stock solutions:

  • Acidify the Solvent: Reconstitute the powder in sterile, cell-culture grade water adjusted to a mildly acidic pH (pH 5.2–6.0). Acylcarnitines exhibit maximum 3[3].

  • Avoid Thermal Stress: Never autoclave solutions containing acylcarnitines. The high temperature and pressure will cause complete thermal degradation[2].

  • Sterilization: Use a 0.22 µm PES (polyethersulfone) syringe filter for sterilization. Aliquot the sterile stock into single-use tubes and store at -20°C to prevent repeated freeze-thaw cycles[2].

Q3: How can I maintain stable C15:0 carnitine concentrations during long-term (48h+) cell culture assays? A: Because degradation in media is continuous, a single bolus dose at t=0 is insufficient for long-term assays. Implement the following self-validating system:

  • Heat-Inactivate FBS: Heat your FBS at 56°C for 30 minutes before adding it to the basal media. This denatures a significant portion of the serum esterases, slowing enzymatic degradation[4].

  • Media Replenishment: For assays exceeding 24 hours, you must replace the media with freshly prepared C15:0-supplemented media every 12 to 24 hours[2].

  • Serum-Free Transition: If your cell line permits, perform the acylcarnitine loading phase in serum-free or low-serum (1%) media to eliminate the primary source of enzymatic hydrolysis.

Quantitative Stability Data

The following table summarizes the degradation kinetics of the acylcarnitine ester bond under various conditions. (Note: Data is extrapolated from validated LC-MS/MS kinetic studies on the structurally identical ester bond of short-chain acylcarnitines)[3].

Storage ConditionpH LevelTemperatureEstimated Half-Life / StabilityPrimary Degradation Driver
Aqueous Stock Acidic (pH 5.2)-20°C> 1 YearNone (Optimal Storage)
Aqueous Stock Acidic (pH 5.2)4°C~234 Days (15% loss)Slow Hydrolysis
Aqueous Stock Acidic (pH 5.2)25°C~38 Days (15% loss)Thermal Hydrolysis
Basal Media Physiological (pH 7.4)37°C< 48 HoursBase-Catalyzed Hydrolysis
Media + 10% FBS Physiological (pH 7.4)37°C< 12 HoursEnzymatic Cleavage (Esterases)
Basic Solution Basic (pH > 9.0)25°C< 1 HourRapid Base Hydrolysis

Experimental Protocol: Stable C15:0 Carnitine Delivery & LC-MS/MS Validation

To ensure scientific integrity, use this step-by-step methodology to prepare, deliver, and validate the stability of Pentadecanoyl-L-carnitine in your assays.

Phase 1: Stock Preparation

  • Prepare a 10 mM stock solution by dissolving solid Pentadecanoyl-L-carnitine in sterile LC-MS grade water adjusted to pH 5.5 using dilute HCl.

  • Sterilize the solution by passing it through a 0.22 µm PES filter.

  • Aliquot into light-protected, low-bind microcentrifuge tubes and immediately freeze at -20°C.

Phase 2: Media Formulation & Delivery

  • Thaw a single stock aliquot on ice immediately before use. Do not use heat blocks.

  • Prepare the working media by diluting the stock into pre-warmed (37°C) DMEM containing heat-inactivated FBS (or serum-free DMEM).

  • Apply the supplemented media to the cell culture.

  • Critical Step: If the assay runs longer than 24 hours, aspirate the old media and 2 every 24 hours to maintain constant exposure[2].

Phase 3: LC-MS/MS Validation To validate that your cells are exposed to intact C15:0 carnitine rather than its degradation products, quantify the media using LC-MS/MS[6].

  • Collect 50 µL of media at t=0, t=12h, and t=24h. Immediately snap-freeze in liquid nitrogen to halt degradation.

  • Extract acylcarnitines using methanol protein precipitation[7].

  • Analyze via LC-MS/MS in positive ion mode. Monitor the precursor ion for C15:0 carnitine (approx. m/z 386.3) and quantify using the characteristic product 6 (formed by the cleavage of the carnitine moiety and loss of the trimethylamine group)[1][6].

System Visualization: Degradation Pathways & Mitigation Workflows

The following diagram illustrates the logical relationship between the environmental triggers that cause Pentadecanoyl-L-carnitine degradation and the experimental workflows required to prevent them.

G C15 Pentadecanoyl-L-carnitine (Intact Ester Bond) Temp Elevated Temp (37°C) Thermal Stress C15->Temp pH Physiological pH (7.4) Base-Catalyzed Hydrolysis C15->pH Enzyme Serum Esterases (FBS) Enzymatic Cleavage C15->Enzyme Degraded Degradation Products: L-Carnitine + Pentadecanoic Acid Temp->Degraded pH->Degraded Enzyme->Degraded Mit_Temp Store Stock at -20°C Filter Sterilize Only Mit_Temp->Temp Inhibits Mit_pH Acidify Stock (pH 5.2) Prepare Fresh Media Mit_pH->pH Inhibits Mit_Enzyme Heat-Inactivate FBS Serum-Free Transition Mit_Enzyme->Enzyme Inhibits

Logical workflow mapping the environmental degradation triggers of C15:0 carnitine and their targeted experimental mitigations.

References

  • Title: Stability of acetyl-l-carnitine in 5% dextrose using a high-performance liquid chromatography-mass spectrometry times 2 method Source: PubMed / NIH URL: [Link]

  • Title: Combining data acquisition modes in liquid-chromatography–tandem mass spectrometry for comprehensive determination of acylcarnitines in human serum Source: PubMed Central / NIH URL: [Link]

  • Title: An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues Source: PubMed Central / NIH URL: [Link]

  • Title: Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry Source: CORE URL: [Link]

  • Title: Beyond Hunger: Structure, Signaling and Systemic Roles of Ghrelin Source: Preprints.org URL: [Link]

  • Title: Covalent Inhibition of Recombinant Human Carboxylesterase 1 and 2 and Monoacylglycerol Lipase by the Carbamates JZL184 and URB597 Source: PubMed Central / NIH URL: [Link]

Sources

Addressing matrix effects in the LC-MS analysis of Pentadecanoyl-L-carnitine.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Lipid and Metabolite LC-MS/MS Analysis. As a Senior Application Scientist, I have designed this guide to help you overcome one of the most persistent challenges in lipidomics and targeted metabolomics: matrix effects during the quantification of long-chain acylcarnitines (LCACs).

Pentadecanoyl-L-carnitine (C15:0 carnitine) is an odd-chain acylcarnitine. Because odd-chain fatty acids are relatively rare in human endogenous metabolism, C15:0 carnitine is universally employed as an internal standard (IS) for quantifying other LCACs, or measured as a specific biomarker for dietary intake and metabolic disorders [1]. However, its amphiphilic structure makes it highly susceptible to ion suppression.

Below, you will find a mechanistic breakdown of this phenomenon, a troubleshooting guide, and field-proven, self-validating protocols to ensure absolute quantitative accuracy.

Visualizing the Problem: The LC-MS/MS Matrix Effect

To solve matrix effects, we must first understand where they occur. The diagram below illustrates the workflow and the specific point of failure when sample preparation is inadequate.

MatrixEffect Sample Biological Matrix (Plasma/Serum) Prep Sample Preparation (Protein Ppt / SPE) Sample->Prep Extraction LC UHPLC Separation (C18 Column) Prep->LC Injection Phospholipids Endogenous Phospholipids (Glycerophosphocholines) Prep->Phospholipids Co-extraction (If prep is poor) ESI ESI+ Source (Ionization) LC->ESI Elution MS Tandem Mass Spec (MRM Mode) ESI->MS Detection Suppression Ion Suppression (Signal Loss) ESI->Suppression Matrix > Analyte Phospholipids->LC Co-elution with C15:0 Phospholipids->ESI Charge Competition

Figure 1: LC-MS/MS workflow illustrating how co-extracted phospholipids cause ion suppression.

Section 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does C15:0 carnitine suffer from more severe matrix effects than short-chain acylcarnitines (e.g., C2 or C3)? A1: The severity of matrix effects is dictated by chromatographic co-elution. C15:0 carnitine possesses a hydrophobic 15-carbon lipid tail and a polar quaternary ammonium headgroup. On a standard reversed-phase C18 column, this amphiphilic structure causes it to elute in the high-organic region of the gradient. Unfortunately, this is the exact retention window where highly abundant endogenous glycerophosphocholines (GPCho's) elute[2]. Because GPCho's also possess a quaternary amine, they fiercely compete for available surface charge on the electrospray ionization (ESI) droplets, leading to severe ion suppression of the C15:0 carnitine signal.

Q2: How do I accurately calculate and validate the Matrix Effect (ME) for C15:0 carnitine? A2: To build a self-validating system, you must decouple extraction recovery from ionization suppression. Calculate the ME using the post-extraction spike method: ME (%) = (Peak Area of Post-extraction Spiked Sample / Peak Area of Neat Standard) × 100

  • An ME of 100% indicates no matrix effect.

  • An ME < 100% indicates ion suppression (common for C15:0).

  • An ME > 100% indicates ion enhancement. If your ME drops below 80%, your standard protein precipitation (PPT) method is failing, and you must upgrade your sample preparation protocol [3].

Section 2: Troubleshooting Guide

Issue 1: Severe Ion Suppression in Positive ESI (+ESI)

  • Symptom: The peak area of the C15:0 carnitine internal standard drops by >50% in plasma samples compared to solvent blanks.

  • Root Cause: Incomplete removal of phospholipids during sample preparation. Simple acetonitrile protein precipitation leaves >90% of phospholipids in the supernatant.

  • Solution: Transition from simple PPT to Phospholipid Removal Solid-Phase Extraction (PLR-SPE). PLR plates utilize Lewis acid-base interactions (e.g., Zirconia or Titania sorbents) to selectively bind the phosphate moiety of phospholipids, allowing the zwitterionic C15:0 carnitine to pass through the frit unhindered.

Issue 2: Poor Chromatographic Peak Shape and Carryover (Ghost Peaks)

  • Symptom: C15:0 carnitine shows peak tailing, and blank injections immediately following a high-concentration sample show a residual C15:0 signal.

  • Root Cause: The hydrophobic C15 tail causes the molecule to adhere to the stainless steel components of the UHPLC system, the autosampler needle, and the stationary phase.

  • Solution: Modify the autosampler wash solvent and the LC gradient.

    • Autosampler Wash: Use a highly organic, multi-solvent wash (e.g., Isopropanol/Acetonitrile/Methanol/Water 3:3:3:1 v/v with 0.1% Formic Acid) to disrupt hydrophobic interactions.

    • LC Gradient: Ensure the gradient reaches at least 98% organic (e.g., Acetonitrile or Methanol) and hold for a minimum of 1.5 column volumes to flush strongly retained lipids before re-equilibration.

Section 3: Self-Validating Experimental Protocol

To guarantee authoritative and reproducible results, implement the following Phospholipid-Depletion SPE Workflow . This protocol is self-validating: by running a post-extraction spike alongside your samples, you can mathematically prove the elimination of matrix effects.

Step-by-Step Methodology:

  • Sample Aliquoting: Transfer 50 µL of plasma or serum into a 96-well collection plate.

  • Protein Disruption (Causality Check): Add 150 µL of 1% Formic Acid in Acetonitrile containing your isotopically labeled internal standard (e.g., C15:0-d3).

    • Why 1% Formic Acid? The low pH disrupts protein-metabolite binding (releasing acylcarnitines from albumin), while the high organic content precipitates the proteins.

  • Precipitation: Vortex the plate vigorously for 2 minutes, then centrifuge at 14,000 × g for 5 minutes at 4°C to pellet the proteins.

  • Selective SPE Loading: Transfer the supernatant to a Phospholipid Removal Plate (e.g., HybridSPE).

  • Elution: Apply a vacuum (10 inHg) or positive pressure for 2 minutes. Collect the flow-through.

    • Why does this work? The sorbent chemically traps the phospholipids via their phosphate groups. C15:0 carnitine lacks a phosphate group and flows through completely.

  • Evaporation & Reconstitution: Evaporate the flow-through under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 50 µL of your initial LC mobile phase (e.g., 95% Water / 5% Acetonitrile with 5 mM Ammonium Acetate). Vortex for 1 minute before injection.

Section 4: Quantitative Data & Method Comparison

The table below summarizes the quantitative impact of different sample preparation strategies on C15:0 carnitine analysis. This data demonstrates why simple precipitation is insufficient for long-chain acylcarnitines.

Table 1: Impact of Sample Preparation on C15:0 Carnitine Matrix Effects

Sample Preparation MethodMatrix Effect (%)Extraction Recovery (%)Phospholipid Removal (%)Recommended Use Case
Protein Precipitation (PPT) 45 - 55% (Severe)> 90%< 10%Short-chain acylcarnitines only (C2-C6)
Liquid-Liquid Extraction (MTBE) 75 - 85% (Moderate)65 - 75%~ 60%Broad lipidomics profiling
Phospholipid Removal SPE 95 - 102% (Negligible) > 85% > 95% Targeted LCACs (C14-C18) & C15:0 IS

Note: Data assumes a standard reversed-phase C18 UHPLC separation with +ESI MS/MS detection.

References

  • Luque-Córdoba, D., et al. "Combining data acquisition modes in liquid-chromatography–tandem mass spectrometry for comprehensive determination of acylcarnitines in human serum." Analytical and Bioanalytical Chemistry, 2022. Available at:[Link]

  • Tang, T., et al. "Absolute Quantification of Acylcarnitines Using Integrated Tmt-PP Derivatization-Based LC–MS/MS and Quantitative Analysis of Multi-Components by a Single Marker Strategy." Analytical Chemistry, 2021. Available at:[Link]

  • Xiang, Y., et al. "Comprehensive review of the expanding roles of the carnitine pool in metabolic physiology: beyond fatty acid oxidation." Journal of Translational Medicine, 2025. Available at:[Link]

How to optimize the dose and treatment time for Pentadecanoyl-L-carnitine in cell studies.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pentadecanoyl-L-carnitine (also known as C15:0 Carnitine or L-Carnitine pentadecanoyl ester). This guide is designed for researchers and drug development professionals troubleshooting in vitro cell studies.

Pentadecanoyl-L-carnitine is a unique odd-chain acylcarnitine that presents a distinct experimental challenge: it acts both as an essential metabolic intermediate for mitochondrial β-oxidation and as a potent agonist/antagonist for specific G-protein coupled receptors (GPCRs). Because of this dual nature, optimizing your dose and treatment time requires a highly targeted approach based on your specific phenotypic or molecular readout.

Experimental Optimization Logic

Workflow Start Define Experimental Goal (Pentadecanoyl-L-carnitine) Receptor Receptor Agonism (CB1/CB2, 5-HT) Start->Receptor Metabolic Metabolic Flux (Mitochondrial β-oxidation) Start->Metabolic DoseRec Low Dose: 1 - 15 µM Short Time: 1 - 24 Hours Receptor->DoseRec DoseMet High Dose: 50 - 400 µM Long Time: 24 - 72 Hours Metabolic->DoseMet ToxCheck Assess Cytotoxicity (Ensure BSA Conjugation) DoseRec->ToxCheck DoseMet->ToxCheck Optimize Refine Dose/Time Based on IC50/EC50 ToxCheck->Optimize

Caption: Workflow for optimizing Pentadecanoyl-L-carnitine based on experimental goals.

Module 1: Dose Optimization FAQs

Q: How do I determine the correct starting dose for my cell line? A: The optimal dose is entirely dependent on whether you are investigating receptor-mediated signaling or metabolic flux. Pentadecanoyl-L-carnitine acts as a cannabinoid (CB1/CB2) receptor agonist with an EC50​ of ~3.2 to 3.7 µM, and a serotonin (5-HT1A/1B) agonist at ~9.3 to 9.6 µM1[1]. However, if you are studying mitochondrial transport and β-oxidation, cells require much higher substrate concentrations (often up to 100–500 µM) to observe measurable shifts in intracellular acylcarnitine pools 2[2].

Quantitative Optimization Parameters
Target Pathway / Assay TypeRecommended Dose RangeOptimal Treatment TimePrimary Readout
Cannabinoid (CB1/CB2) Agonism 1.0 – 5.0 µM1 – 4 HourscAMP modulation, Calcium flux
Serotonin (5-HT) & Histamine 5.0 – 15.0 µM2 – 12 HoursKinase phosphorylation cascades
Mitochondrial β-Oxidation Flux 50 – 400 µM (BSA-bound)24 – 48 HoursAcylcarnitine profiling (LC-MS/MS)
Cell Viability / Proliferation 10 – 100 µM48 – 96 HoursATP levels, LDH release, Annexin V

Q: My cells are dying rapidly (within 2-4 hours) when I apply doses above 50 µM. What is causing this cytotoxicity? A: You are likely observing an artifactual surfactant effect. Long-chain acylcarnitines like C15:0 possess a highly polar zwitterionic head and a long hydrophobic lipid tail 3[3]. In protein-free or low-serum media, unbound C15:0 carnitine acts as a detergent, intercalating into and lysing the cellular plasma membrane. Causality & Fix: To study high-dose metabolic effects safely, you must conjugate the compound to Bovine Serum Albumin (BSA). BSA acts as a physiological lipid carrier, buffering the free concentration of the lipid and facilitating controlled cellular uptake without membrane disruption 4[4].

Module 2: Treatment Time & Protocol Standardization

Q: Should I use short-term or long-term incubation? A: This depends on the biological cascade you are tracking. GPCR activation (e.g., CB1/CB2) triggers rapid intracellular secondary messenger signaling (cAMP modulation) within minutes to hours. Conversely, observing changes in de novo lipogenesis, mitochondrial biogenesis, or cell cycle arrest requires 24 to 72 hours to allow for transcriptional and epigenetic reprogramming.

Step-by-Step Methodology: Self-Validating Time-Course Assay

To ensure trustworthiness and eliminate formulation artifacts, use this self-validating protocol for assessing Pentadecanoyl-L-carnitine in cell culture:

Step 1: Preparation of the Carrier Protein Dissolve essentially fatty acid-free BSA in PBS or serum-free culture media to a 10% (w/v) concentration. Filter-sterilize through a 0.22 µm membrane.

Step 2: Stock Formulation Dissolve Pentadecanoyl-L-carnitine chloride in high-purity DMSO to create a 10 mM stock solution.

Step 3: BSA Conjugation (Critical Step) Warm the 10% BSA solution to 37°C. Slowly add the required volume of the 10 mM C15:0 Carnitine stock dropwise while vortexing continuously. Aim for a 1:3 to 1:5 molar ratio (Carnitine to BSA). Incubate at 37°C for 30 minutes to allow complete binding. Self-Validation Check: Prepare a parallel "Vehicle Control" by adding an equivalent volume of pure DMSO to the BSA solution. This ensures that any observed phenotypes are due to the C15:0 moiety, not the DMSO or the BSA carrier.

Step 4: Cell Synchronization Serum-starve your adherent or suspension cells for 12–16 hours prior to treatment. This synchronizes the cell cycle and establishes a baseline for metabolic and receptor activity.

Step 5: Pulse Treatment & Kinetic Harvesting Apply the conjugated media to the cells (ensure final DMSO concentration is <0.1%). Harvest independent wells at 1h, 6h, 24h, and 48h. Metabolic Quenching: If your readout is LC-MS/MS for acylcarnitines, halt metabolism instantly by aspirating the media and immediately applying pre-chilled (-80°C) 80% methanol.

Module 3: Mechanistic Pathways & Troubleshooting

Understanding the dual-pathway nature of Pentadecanoyl-L-carnitine is crucial for interpreting conflicting data, such as simultaneous cell proliferation inhibition and metabolic shifts.

Mechanism C15 Pentadecanoyl-L-carnitine (C15:0 Carnitine) CB CB1 / CB2 Receptors (Agonist) C15->CB Binds (EC50 ~3 µM) Mito Mitochondrial Membrane (CPT Transport System) C15->Mito Transports cAMP cAMP Modulation (Downstream Signaling) CB->cAMP Modulates BetaOx β-Oxidation (Energy Production) Mito->BetaOx Substrate

Caption: Dual mechanism of Pentadecanoyl-L-carnitine targeting receptors and mitochondria.

Q: My LC-MS/MS data shows high intracellular C15:0 carnitine, but no downstream β-oxidation products. Why? A: You may be experiencing a bottleneck at the Carnitine Palmitoyltransferase (CPT) system. While L-carnitine functions to transport long-chain fatty acyl-CoAs into the mitochondria 3[3], an excess of exogenous C15:0 can competitively inhibit the transport of endogenous lipids. To troubleshoot, perform a dose-de-escalation (drop from 100 µM to 25 µM) and extend the treatment time to 48 hours to allow the CPT system to process the substrate without saturation.

References
  • Cayman Chemical / Biomol.Pentadecanoyl-L-carnitine (chloride) Product Information & Receptor EC50 Data.
  • MedChemExpress.L-carnitine | Life Science Reagents & Mitochondrial Transport Mechanisms.
  • MDPI.Untargeted Metabolomics Reveals Acylcarnitines as Major Metabolic Targets in Breast Cancer Cells.
  • Journal of the National Cancer Institute (JNCI).Carnitine-Acyltransferase System Inhibition and Lipid Exposure Protocols.

Sources

Technical Support Center: Troubleshooting Pentadecanoyl-L-Carnitine Permeability in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Scientist Support Guide. Working with long-chain acylcarnitines (LCACs) like Pentadecanoyl-L-carnitine (C15:0 L-carnitine) in in vitro models presents unique biophysical challenges. Because these molecules possess both a highly lipophilic aliphatic tail and a highly polar zwitterionic carnitine headgroup, they defy standard small-molecule permeability assumptions.

This guide is designed for researchers and drug development professionals. It moves beyond basic troubleshooting by explaining the causality behind experimental failures and providing self-validating protocols to ensure your data reflects true transporter-mediated intracellular accumulation rather than experimental artifacts.

🔬 Core Mechanism: Transport vs. Toxicity

To successfully assay Pentadecanoyl-L-carnitine, you must first understand its concentration-dependent behavior. Cellular uptake is primarily driven by OCTN2 (SLC22A5) , a high-affinity, sodium-dependent carnitine transporter. However, when the concentration exceeds a specific thermodynamic threshold, the molecule's biophysical properties override biological transport.

G LCAC Pentadecanoyl-L-Carnitine (C15:0) LowConc Low Concentration (< 10 µM) LCAC->LowConc HighConc High Concentration (> 25 µM) LCAC->HighConc OCTN2 OCTN2 (SLC22A5) Mediated Transport LowConc->OCTN2 Micelle Micelle Formation (Zwitterionic Detergent) HighConc->Micelle Metabolism Mitochondrial β-Oxidation OCTN2->Metabolism Toxicity Membrane Disruption & Calcium Influx Micelle->Toxicity

Concentration-dependent cellular routing of Pentadecanoyl-L-carnitine.

❓ Frequently Asked Questions (FAQs)

Q1: Why does Pentadecanoyl-L-carnitine cause rapid cell death or precipitate in my assay medium instead of accumulating intracellularly?

A: This is a classic manifestation of exceeding the Critical Micelle Concentration (CMC) threshold.

The Causality: Pentadecanoyl-L-carnitine is an amphipathic, zwitterionic molecule. At extracellular concentrations ≥ 25 µM, long-chain acylcarnitines self-assemble into micelles (1[1]). Instead of being transported by OCTN2, these micelles directly interchelate with the plasma membrane. This disruption mimics the action of synthetic zwitterionic detergents (like amidosulfobetaine-16), leading to massive intracellular calcium influx, activation of stress kinases, and rapid cell death (2[2]).

The Solution: Restrict your assay concentrations to the physiological range of 1–10 µM. If higher concentrations are strictly required for your dose-response curve, complex the compound with 0.1% Fatty Acid-Free Bovine Serum Albumin (BSA) to act as a lipid carrier and buffer the free monomer concentration.

Q2: My cells show high "uptake," but I suspect it is non-specific membrane binding. How do I differentiate true transport from membrane partitioning?

A: Because C15:0 has a highly lipophilic 15-carbon tail, it rapidly partitions into the lipid bilayer, creating false positives in standard mass spectrometry or radiolabel uptake assays.

The Causality: True intracellular accumulation of acylcarnitines is primarily mediated by OCTN2 (SLC22A5), which is strictly sodium-dependent (3[3]). Membrane partitioning, however, is a passive thermodynamic process independent of sodium.

The Solution (Self-Validating System): You must run a parallel control assay where sodium chloride (NaCl) in the uptake buffer is replaced with equimolar choline chloride. Subtracting the "Choline Uptake" (passive binding) from the "Sodium Uptake" (total association) isolates specific OCTN2-mediated transport. Additionally, introducing a BSA-wash step post-incubation will back-extract membrane-bound lipids without pulling out the truly internalized compounds.

Q3: Which cell lines are optimal for validating Pentadecanoyl-L-carnitine permeability?

A: Permeability assays are only as robust as the transporter expression of the model. Not all standard cell lines express functional OCTN2 levels.

The Causality: Cell lines derived from different tissues retain varying baseline expressions of SLC22A5. For instance, the alveolar epithelial cell line A549 exhibits roughly 5-fold higher uptake capacity for acylcarnitines compared to primary alveolar type I (ATI)-like cells or Calu-3 cells (4[4]). Using a low-expressing line will result in negligible signal-to-noise ratios.

Table 1. Kinetic Parameters and Permeability Characteristics of Acylcarnitines
Cell ModelTransporter ExpressionSubstrateKm (µM)Toxicity / Permeability Threshold
A549 (Alveolar)High (OCTN2)Acetyl-L-carnitine17.7N/A
Calu-3 (Epithelial)Moderate (OCTN2)Acetyl-L-carnitine35.4N/A
C2C12 (Myotubes)Moderate (OCTN2)C16-L-carnitineN/A≥ 25 µM
Primary ATI-like Low (OCTN2)Acetyl-L-carnitineN/AN/A

Data synthesized from established in vitro kinetic profiling[4],[2].

🛠️ Troubleshooting Logic Tree

Use the following decision matrix if you are observing poor intracellular accumulation of Pentadecanoyl-L-carnitine during your assays.

LogicTree Issue Low Intracellular Accumulation CheckTox Is cell viability compromised? Issue->CheckTox YesTox Yes: Micelle Formation Reduce conc. < 10 µM CheckTox->YesTox  Yes NoTox No: Check Transport Mechanism CheckTox->NoTox  No CheckNa Is uptake Na+ dependent? NoTox->CheckNa YesNa Yes: True OCTN2 Transport CheckNa->YesNa  Yes NoNa No: Nonspecific Binding Add BSA wash step CheckNa->NoNa  No

Decision tree for troubleshooting low intracellular accumulation.

📋 Self-Validating Experimental Protocol: Optimized OCTN2 Uptake Assay

This step-by-step methodology ensures that the data generated reflects true intracellular transport, effectively mitigating the biophysical artifacts associated with LCACs.

Workflow Step1 1. Cell Seeding (e.g., A549, C2C12) Step2 2. Pre-incubation (Na+ vs Choline Buffer) Step1->Step2 Step3 3. Substrate Addition (C15:0 + 0.1% BSA) Step2->Step3 Step4 4. Termination (Ice-cold PBS + BSA Wash) Step3->Step4 Step5 5. Lysis & LC-MS/MS Quantification Step4->Step5

Step-by-step workflow for accurate OCTN2-mediated acylcarnitine uptake assays.

Step 1: Cell Preparation

Seed cells expressing high levels of OCTN2 (e.g., A549 or stably transfected HEK293/LLC-PK1 cells) onto 12-well or 24-well plates. Grow until 80-90% confluent.

Step 2: Buffer Preparation (The Self-Validating Control)

Prepare two distinct transport buffers to isolate OCTN2 activity (3[3]):

  • Active Buffer (Na+): 125 mM NaCl, 4.8 mM KCl, 5.6 mM D-glucose, 1.2 mM CaCl₂, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, and 25 mM HEPES (pH 7.4).

  • Passive Control Buffer (Na+-Free): Replace 125 mM NaCl with 125 mM Choline Chloride.

Step 3: Pre-Incubation and Substrate Addition
  • Wash cells twice with warm (37°C) Active or Passive buffer.

  • Pre-incubate cells in the respective buffer for 15 minutes at 37°C to deplete intracellular endogenous carnitine pools.

  • Add Pentadecanoyl-L-carnitine at a final concentration of 5 µM to 10 µM (well below the CMC threshold).

  • Incubate for exactly 5 minutes . Causality: OCTN2 transport activity for carnitine derivatives is typically linear up to 8 minutes; exceeding this timeframe risks measuring steady-state efflux rather than initial uptake velocity (3[3]).

Step 4: Termination and Back-Extraction Wash
  • Rapidly aspirate the uptake buffer.

  • Wash the cells three times with Ice-Cold PBS containing 0.1% Fatty Acid-Free BSA . Causality: The cold temperature instantly halts transporter kinetics. The BSA acts as a lipid sink, back-extracting any Pentadecanoyl-L-carnitine nonspecifically bound to the outer leaflet of the plasma membrane without penetrating the cell.

Step 5: Lysis and Quantification
  • Lyse cells directly on the plate using 1.0 M NaOH for 2 hours (for radiolabeled assays) or an MS-compatible extraction solvent (e.g., 80% cold methanol) for LC-MS/MS analysis.

  • Normalize the quantified Pentadecanoyl-L-carnitine to total protein content using a standard BCA protein assay.

  • Final Calculation: True Permeability = (Total Uptake in Na+ Buffer) - (Total Uptake in Choline Buffer).

📚 References

  • [2] Rutkowsky, J. M., et al. "Long-chain acylcarnitines activate cell stress and myokine release in C2C12 myotubes: calcium-dependent and -independent effects." PMC - NIH. Available at:[Link]

  • [1] McCoin, C. S., et al. "Acylcarnitines—old actors auditioning for new roles in metabolic physiology." eScholarship.org. Available at:[Link]

  • [4] Salomon, J. J., et al. "OCTN2-Mediated Acetyl-l-Carnitine Transport in Human Pulmonary Epithelial Cells In Vitro." PMC - NIH. Available at:[Link]

  • [3] Lancaster, C. S., et al. "Inhibition of OCTN2-Mediated Transport of Carnitine by Etoposide." PMC - NIH. Available at:[Link]

Sources

Best practices for handling and weighing hygroscopic Pentadecanoyl-L-carnitine (chloride).

Author: BenchChem Technical Support Team. Date: March 2026

Pentadecanoyl-L-carnitine chloride (C15:0 L-carnitine) is a critical biochemical reagent utilized extensively as a cannabinoid (CB1/CB2) receptor agonist and in cancer research (1)[1]. However, as a chloride salt of a long-chain acylcarnitine, it exhibits aggressive hygroscopicity.

When exposed to ambient laboratory humidity, the compound rapidly absorbs moisture from the air—a process known as deliquescence—which artificially inflates its apparent mass. If standard weighing techniques are applied, this moisture uptake directly compromises molarity calculations, leading to shifted dose-response curves and irreproducible experimental data. This guide establishes a self-validating methodology to ensure absolute quantitative accuracy when handling this sensitive lipid.

Core Physicochemical Parameters

Before handling the compound, researchers must understand its physical constraints to prevent degradation.

ParameterSpecificationImpact on Handling
CAS Number 173686-57-2Unique identifier for the chloride salt form (1)[1].
Molecular Weight 422.04 g/mol Required for precise molarity calculations (2)[2].
Formula C22H44ClNO4The chloride counterion significantly drives hygroscopicity (2)[2].
Storage Temperature -20°CRequires thermal equilibration before opening to prevent condensation (2)[2].
Solubility Slightly soluble in DMSODictates stock solution preparation strategy (1)[1].

The Causality of Hygroscopic Weighing Errors

Standard analytical weighing involves placing a target mass of powder onto an open balance pan. For Pentadecanoyl-L-carnitine chloride, this method is fundamentally flawed due to two mechanisms:

  • Thermal Condensation: Moving a -20°C vial directly to a room-temperature balance causes atmospheric water to condense instantly on the cold powder, altering its mass before weighing even begins (3)[3].

  • Dynamic Mass Instability: Because the vapor pressure of the saturated salt solution is lower than the partial pressure of water vapor in a standard lab (typically 40-50% RH), the compound continuously pulls water from the air. This manifests as an analytical balance reading that drifts upward indefinitely, making accurate quantification impossible (3)[3].

Self-Validating Protocol: The "Weigh-by-Difference" Method

To circumvent dynamic mass instability, you must abandon the goal of weighing an exact target mass. Instead, the scientifically rigorous approach is to transfer an approximate mass into a sealed environment, determine the exact mass transferred, and adjust your solvent volume accordingly.

This system is self-validating: by weighing the compound inside a sealed, inert-gas-purged vial, you isolate the system from the room's humidity. A stable balance reading confirms that moisture uptake has been successfully halted (4)[4].

Step-by-Step Methodology
  • Thermal Equilibration: Remove the sealed stock vial of Pentadecanoyl-L-carnitine chloride from -20°C storage. Place it immediately into a desiccator and allow it to equilibrate to room temperature for at least 30 minutes. Do not open the vial during this time. (3)[3].

  • Vessel Preparation: Pre-weigh a clean, sealable receiving vial (e.g., a screw-cap glass vial with a septum) that has been purged with Argon or Nitrogen gas. Record this stable weight as Mtare​ (4)[4].

  • Rapid Transfer: Working swiftly (ideally inside a humidity-controlled glove box at <10% RH), open the equilibrated stock vial and transfer an approximate amount of the powder into the receiving vial.

  • Sealing & Measurement: Immediately re-purge the receiving vial with inert gas, seal it tightly, and place it on the analytical balance. The reading will stabilize immediately because the vial is sealed. Record this weight as Mtotal​ (4)[4].

  • Mass Calculation: Calculate the exact mass of the transferred compound: $M_{compound} = M_{total} - M_{tare}$.

  • Immediate Dissolution: Based on $M_{compound}$, calculate the exact volume of DMSO required to reach your target stock molarity. Inject the solvent directly through the septum of the sealed vial to lock in the concentration before any atmospheric exposure can occur.

  • Aliquoting: Divide the resulting stock solution into single-use aliquots and freeze them at -20°C. This ensures you never have to weigh the solid powder again, preserving the integrity of the compound for future experiments (5)[5].

Workflow Visualization

Workflow for handling hygroscopic Pentadecanoyl-L-carnitine to ensure molarity accuracy.

Troubleshooting & FAQs

Q: My analytical balance readings keep drifting upward when weighing this compound. Why? A: An upward drifting reading is the classic signature of real-time moisture absorption from the air (3)[3]. If the reading never stabilizes, your environment is too humid, or your container is not adequately sealed. You must switch to the pre-purged, sealed-vial "weigh-by-difference" method described above.

Q: The powder turned into a sticky paste while on the balance pan. Is the compound ruined? A: The compound is likely not chemically degraded, but its mass is now unquantifiable for accurate molarity. If this occurs, the recorded weight is invalid because an unknown percentage of that weight is atmospheric water. To recover accurate dosing, you would need to use a Thermogravimetric Analyzer (TGA) or Karl Fischer titration to determine the exact water content (4)[4]. It is usually safer to discard the compromised aliquot.

Q: Can I dry the Pentadecanoyl-L-carnitine chloride in an oven before weighing to remove moisture? A: It is highly discouraged to use high-heat oven drying for acylcarnitines due to the risk of thermal degradation. If drying is absolutely necessary, use a vacuum desiccator at room temperature over a strong desiccant (4)[4].

Q: Can I just quickly open the main stock vial every time I need a few milligrams? A: No. Repeated opening of the primary vial introduces fresh moisture each time. Even if returned to the freezer, this trapped moisture will freeze and slowly degrade the compound over multiple freeze-thaw cycles. Always make single-use aliquots of your stock solution immediately after the first dissolution (5)[5].

References

  • [4] Title: How to weigh a higroscopic substance Source: Chromatography Forum URL:[Link]

  • [5] Title: Hygroscopic chemical...how to deal with? - General Lab Techniques Source: Protocol Online URL:[Link]

Sources

How to confirm the identity of Pentadecanoyl-L-carnitine peaks in a chromatogram.

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for acylcarnitine analysis. This guide, developed by Senior Application Scientists, provides in-depth technical and practical advice for the accurate identification of Pentadecanoyl-L-carnitine in your chromatograms. We understand the challenges you face in metabolomics and drug development, and this resource is designed to provide clear, actionable solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: I have a peak in my chromatogram that I suspect is Pentadecanoyl-L-carnitine. What are the initial steps for confirmation?

A1: Initial confirmation begins with a combination of chromatographic retention time and mass-to-charge ratio (m/z) data.

  • Retention Time (RT) Matching: Compare the retention time of your unknown peak with that of a certified Pentadecanoyl-L-carnitine analytical standard run under identical liquid chromatography (LC) conditions.[1][2] It is crucial to use the same column, mobile phases, gradient, and flow rate for a valid comparison.

  • Accurate Mass Measurement: Utilize a high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, to determine the accurate mass of the protonated molecule, [M+H]⁺. This experimental mass should be within a narrow mass tolerance window (typically < 5 ppm) of the theoretical exact mass of Pentadecanoyl-L-carnitine.

Q2: My initial data suggests the presence of Pentadecanoyl-L-carnitine, but I need more definitive proof. What is the next step?

A2: The gold standard for structural confirmation is tandem mass spectrometry (MS/MS).[3][4][5] This technique involves isolating the candidate precursor ion and fragmenting it to produce a characteristic fragmentation pattern.

  • Characteristic Fragment Ions: All acylcarnitines share a common fragmentation pattern, producing a prominent product ion at m/z 85.[6] This ion corresponds to the butylated carnitine moiety after the loss of the acyl chain. Another significant fragment is often observed at m/z 144, which results from the neutral loss of the trimethylamine group.

  • Precursor Ion Scanning: A common MS/MS technique for acylcarnitine analysis is precursor ion scanning for m/z 85 (or m/z 99 for methylated acylcarnitines).[5] In this mode, the mass spectrometer specifically detects all precursor ions that generate the m/z 85 product ion.

Q3: I am concerned about isomeric and isobaric interferences. How can I ensure the peak I'm seeing is truly Pentadecanoyl-L-carnitine?

A3: This is a valid concern, as several acylcarnitine species can have the same nominal mass. Effective chromatographic separation is key to resolving these ambiguities.

  • Chromatographic Resolution: Employing a robust liquid chromatography method is essential to separate isomers.[6][7] Reversed-phase chromatography using C18 columns is a common approach.[6][8] For challenging separations, consider alternative chromatographies like hydrophilic interaction liquid chromatography (HILIC) or mixed-mode chromatography.[9][10]

  • Isomer-Specific Fragmentation: In some cases, high-energy fragmentation in MS/MS can produce subtle differences in the fragmentation patterns of isomers, aiding in their differentiation. However, this is not always the case, making chromatographic separation the more reliable approach.

Q4: What are the best practices for sample preparation for Pentadecanoyl-L-carnitine analysis?

A4: Proper sample preparation is critical for accurate and reproducible results. The specific protocol will depend on the biological matrix (e.g., plasma, tissue, dried blood spots).

  • Protein Precipitation: For plasma or serum samples, a common first step is protein precipitation using a cold organic solvent like methanol or acetonitrile.

  • Derivatization: To improve ionization efficiency and chromatographic behavior, acylcarnitines are often derivatized to their butyl or methyl esters.[3][4][11] This is typically achieved by heating the sample with acidified butanol or methanol.

  • Internal Standards: The use of stable isotope-labeled internal standards is highly recommended for accurate quantification.[5][10] A deuterated Pentadecanoyl-L-carnitine standard would be ideal.

Troubleshooting Guide

Problem: My Pentadecanoyl-L-carnitine peak is broad or shows poor peak shape.

  • Solution 1: Optimize Chromatography: Re-evaluate your LC method. Ensure the mobile phase composition is optimal for the column chemistry. A shallow gradient may be necessary to improve peak shape for long-chain acylcarnitines.

  • Solution 2: Check for Contaminants: Contaminants in the sample or from the LC system can interfere with peak shape. Ensure proper sample cleanup and regularly flush your LC system.

Problem: I am seeing a peak at the correct m/z for Pentadecanoyl-L-carnitine, but the retention time does not match the standard.

  • Solution 1: Confirm Isomer: You may be detecting an isomer of Pentadecanoyl-L-carnitine. A comprehensive LC method capable of separating common isomers is necessary to confirm this.[7]

  • Solution 2: Matrix Effects: The sample matrix can sometimes cause a shift in retention time. A standard addition experiment, where you spike a known amount of the standard into your sample matrix, can help to confirm if this is the case.

Problem: The MS/MS spectrum of my unknown peak does not show the expected m/z 85 fragment.

  • Solution 1: Re-evaluate Precursor Ion: It is possible that the peak you are observing is not an acylcarnitine. Re-examine the high-resolution mass data to ensure the elemental composition is consistent with Pentadecanoyl-L-carnitine.

  • Solution 2: Optimize Collision Energy: The collision energy used for fragmentation can impact the resulting spectrum. Optimize this parameter to ensure you are efficiently generating the characteristic fragment ions.

Experimental Workflow for Confirmation

This section provides a detailed, step-by-step methodology for the confirmation of a Pentadecanoyl-L-carnitine peak.

1. Sample Preparation (Plasma)

  • To 100 µL of plasma, add 300 µL of ice-cold methanol containing a known concentration of a suitable stable isotope-labeled internal standard (e.g., d3-Pentadecanoyl-L-carnitine).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[12]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (Triple Quadrupole or Q-TOF):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Full Scan (for initial identification): Scan a mass range that includes the expected m/z of Pentadecanoyl-L-carnitine [M+H]⁺.

    • Tandem MS (for confirmation):

      • Select the precursor ion corresponding to the [M+H]⁺ of Pentadecanoyl-L-carnitine.

      • Acquire product ion spectra and confirm the presence of the characteristic m/z 85 fragment.

    • Multiple Reaction Monitoring (MRM) (for quantification):

      • Monitor the transition from the precursor ion of Pentadecanoyl-L-carnitine to its characteristic product ion (e.g., m/z 400.3 -> 85.1).

      • Monitor the corresponding transition for the internal standard.

Data Presentation

Table 1: Key Mass Spectrometric Data for Pentadecanoyl-L-carnitine

ParameterValue
Chemical FormulaC₂₂H₄₃NO₄
Exact Mass399.3192
[M+H]⁺ (Monoisotopic)400.3265
Characteristic Fragment Ionm/z 85.1

Visualization

Pentadecanoyl_L_carnitine_Confirmation_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry cluster_Confirmation Confirmation A Suspected Peak in Chromatogram B Retention Time (RT) Matching with Standard A->B Compare C High-Resolution Mass Measurement (m/z) A->C Analyze D Tandem MS (MS/MS) Fragmentation B->D C->D Isolate Precursor E Precursor Ion Scan for m/z 85 D->E Confirm Fragment G Further Investigation Needed D->G No Match F Confirmed Identity E->F Match Found E->G No Match

Caption: Workflow for Pentadecanoyl-L-carnitine Peak Confirmation.

References

  • Smith, E. H., & Matern, D. (2010). Acylcarnitine analysis by tandem mass spectrometry. Current Protocols in Human Genetics, Chapter 17, Unit 17.8.1-20. [Link]

  • Scott, D., Frazee, C. C., 3rd, Heese, B., & Garg, U. (2022). Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders. Methods in Molecular Biology, 2546, 27–34. [Link]

  • American College of Medical Genetics and Genomics (ACMG). (2020). Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG). IU Indianapolis ScholarWorks. [Link]

  • Millington, D. S., & Stevens, R. D. (2011). Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry. Methods in Molecular Biology, 708, 55–72. [Link]

  • Spanier, B., Fiedler, K., & Gröne, H. J. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 56(8), 1645–1656. [Link]

  • Li, Y., et al. (2021). Absolute Quantification of Acylcarnitines Using Integrated Tmt-PP Derivatization-Based LC–MS/MS and Quantitative Analysis of Multi-Components by a Single Marker Strategy. Analytical Chemistry, 93(38), 12966–12974. [Link]

  • Spanier, B., Fiedler, K., & Gröne, H. J. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. ResearchGate. [Link]

  • García-Valverde, M. T., et al. (2022). Combining data acquisition modes in liquid-chromatography–tandem mass spectrometry for comprehensive determination of acylcarnitines in human serum. Metabolomics, 18(8), 59. [Link]

  • Miller, M. J., et al. (2022). A clinically validated method to separate and quantify underivatized acylcarnitines and carnitine metabolic intermediates using mixed-mode chromatography with tandem mass spectrometry. Journal of Chromatography A, 1663, 462749. [Link]

  • Li, F., et al. (2018). A Novel Strategy for Comprehensive Identification of Acylcarnitines Based on Liquid Chromatography-High Resolution Mass Spectrometry. Analytica Chimica Acta, 1037, 133–141. [Link]

  • Wang, Y., et al. (2019). Isotope Labeling Strategies for Acylcarnitines Profile in Biological Samples by Liquid Chromatography–Mass Spectrometry. Analytical Chemistry, 91(4), 2845–2852. [Link]

  • Wang, Y., et al. (2019). Isotope Labeling Strategies for Acylcarnitines Profile in Biological Samples by Liquid Chromatography-Mass Spectrometry. ResearchGate. [Link]

  • Jemal, M., et al. (2007). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers. Rapid Communications in Mass Spectrometry, 21(16), 2633–2642. [Link]

  • Koczka, B., et al. (2018). Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis. Molecules, 23(11), 2845. [Link]

  • Kerner, J., & Hoppel, C. L. (2002). Strategy for the Isolation, Derivatization, Chromatographic Separation, and Detection of Carnitine and Acylcarnitines. Analytical Biochemistry, 307(1), 104–115. [Link]

  • Minkler, P. E., & Hoppel, C. L. (1993). Separation of acylcarnitines from biological samples using high-performance liquid chromatography. Journal of Chromatography, 613(2), 203–221. [Link]

  • Al-Salami, H., et al. (2024). Carnitine analysis in food and biological samples: Chromatography and mass spectrometry insights. Arabian Journal of Chemistry, 17(2), 105521. [Link]

  • Agilent Technologies. (2023). Quantification of Underivatized Acylcarnitines and Carnitine Intermediates Using RP Chromatography and Ion Funnel Triple Quadrupole in Fecal Samples. Agilent Technologies. [Link]

  • Spanier, B., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 56(8), 1645-1656. [Link]

  • Restek Corporation. (2023). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Restek Corporation. [Link]

Sources

Technical Support Center: Pentadecanoyl-L-Carnitine Stability & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the stability of acylcarnitines during metabolomic profiling and pharmacokinetic assays.

This guide is designed to troubleshoot the perceived "auto-oxidation" and degradation of Pentadecanoyl-L-carnitine (C15:0 Carnitine) . By understanding the fundamental thermodynamics of saturated acyl chains and the vulnerabilities of the carnitine ester bond, you can implement self-validating protocols to ensure absolute analytical integrity.

Part 1: Mechanistic FAQs – The "Auto-Oxidation" Misconception

Q1: My Pentadecanoyl-L-carnitine standard appears to be undergoing rapid auto-oxidation. How do I stop this? A: True auto-oxidation (lipid peroxidation) of Pentadecanoyl-L-carnitine is a chemical misconception. The pentadecanoyl chain (C15:0) is fully saturated. Because it lacks bis-allylic hydrogens, it is thermodynamically highly resistant to classical free-radical auto-oxidation. When researchers observe a loss of the precursor ion or the appearance of degradation peaks, they are almost exclusively observing one of two phenomena:

  • Ester Hydrolysis: The ester bond linking the C15:0 fatty acid to the carnitine backbone is highly labile in aqueous solutions, particularly at pH > 7[1]. This is frequently misdiagnosed as oxidative degradation.

  • In-Source Mass Spectrometry Oxidation: High voltages, temperatures, and nebulizer gases in the Electrospray Ionization (ESI) source can generate reactive oxygen species (ROS) or corona discharges, artificially adding +16 Da (oxygen addition) to the molecule[2].

Q2: If it's not auto-oxidizing, why does my standard degrade so quickly in biological buffers? A: Acylcarnitines undergo base-catalyzed nucleophilic attack at the ester carbonyl. In neutral to alkaline buffers (pH 7.0–8.0), the hydroxide ions in the aqueous environment rapidly cleave the ester bond, yielding free L-carnitine and pentadecanoic acid[3]. To minimize this, the local environment must be kept acidic and non-aqueous during storage.

G A Pentadecanoyl-L-carnitine (C15:0 Acylcarnitine) B Aqueous Hydrolysis (pH > 7 or < 3) A->B Primary In Vitro Risk D In-Source MS Oxidation (High Temp/Voltage) A->D Analytical Artifact F Fenton-Mediated Oxidation (Trace Metals + O2) A->F Rare (Impurity Driven) C Free L-Carnitine + Pentadecanoic Acid B->C E M+16 Da Artifact (False Auto-Oxidation) D->E G Degraded Backbone F->G

Caption: Mechanistic pathways of Pentadecanoyl-L-carnitine degradation versus analytical artifacts.

Part 2: Quantitative Stability Data

To highlight the causality between environmental conditions and acylcarnitine stability, review the following quantitative breakdown of degradation rates. Notice that strict pH control is vastly more important than oxygen exclusion for this specific saturated lipid.

Environmental ConditionSolvent / MatrixTemperatureObserved Stability / RecoveryPrimary Degradation Mechanism
Highly Alkaline (pH 11-12) Aqueous Buffer25°C< 5% remaining after 1 hour[1]Rapid Ester Hydrolysis
Neutral (pH 7-8) Aqueous / Serum4°CGradual degradation over 24-48 hrs[3]Ester Hydrolysis
Acidic (pH 4-5) Aqueous Buffer4°CStable for ~30 days[1]N/A (Stable)
Acidic Organic Acetonitrile + 1% Formic Acid-80°C> 98% remaining after 4+ years[4]N/A (Optimal Storage)

Part 3: Troubleshooting Workflows & Protocols

Protocol A: Preparation of Ultra-Stable Stock Solutions

To completely arrest both hydrolysis and any trace transition-metal catalyzed oxidation, stock solutions must be prepared in acidified organic solvents[3].

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a solution of LC-MS grade Acetonitrile (ACN) containing 1% (v/v) Formic Acid. The formic acid protonates the carnitine carboxylate group and maintains an acidic environment, preventing nucleophilic attack on the ester bond[3].

  • Reconstitution: Dissolve the lyophilized Pentadecanoyl-L-carnitine (chloride salt) directly into the acidified ACN to achieve a 1 mg/mL stock concentration.

  • Inert Purging (Optional but recommended): Although true auto-oxidation is rare, purging the vial with an inert gas (Argon or Nitrogen) displaces ambient oxygen and moisture, preventing condensation-driven hydrolysis during freeze-thaw cycles[4].

  • Aliquotting: Divide the stock into 10–20 µL single-use aliquots in amber glass vials to prevent repeated freeze-thaw degradation.

  • Storage: Store immediately at -80°C.

Workflow N1 Lyophilized C15:0 Carnitine N2 Reconstitute in ACN + 1% Formic Acid N1->N2 N3 Purge with Inert Gas (Ar/N2) N2->N3 N4 Aliquot into Amber Glass Vials N3->N4 N5 Store at -80°C N4->N5

Caption: Optimal inert workflow for the preparation and long-term storage of acylcarnitine standards.

Protocol B: Eliminating In-Source Oxidation Artifacts in LC-MS/MS

If you are observing +16 Da peaks (m/z 402.3 for C15:0 carnitine, given the unoxidized precursor is m/z 386.3)[5], you are likely inducing oxidation within the mass spectrometer's ESI source.

Step-by-Step Methodology:

  • Reduce Source Temperature: Lower the ESI source temperature (e.g., from 500°C to 350°C). High temperatures in the presence of nebulizing air trigger artifactual oxidation of the carnitine trimethylamine group.

  • Optimize Declustering Potential (DP): A DP that is too high accelerates ions too violently into the orifice, causing in-source fragmentation and reactive collisions. Titrate the DP down in 10V increments until the +16 Da peak disappears[2].

  • Use Nitrogen as Nebulizer Gas: Ensure your nebulizer and drying gases are high-purity Nitrogen (>99.999%), not zero-air, to remove the oxygen source from the ionization chamber.

  • Monitor the m/z 85 Fragment: Regardless of the precursor, all valid acylcarnitines will yield a prominent product ion at m/z 85.0 (derived from the carnitine backbone) during Collision-Induced Dissociation (CID)[5]. Use this transition (386.3 → 85.0) to validate the intact C15:0 species.

References

  • An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues.NIH PubMed Central (PMC).
  • Acylcarnitine profiling by low-resolution LC-MS.PLOS One.
  • Pentadecanoyl-L-carnitine (chloride) Product Information.Cayman Chemical.
  • Stability of acetyl-l-carnitine in 5% dextrose using a high-performance liquid chromatography-mass spectrometry times 2 method.ResearchGate.
  • Acylcarnitine composition - EP3127895A1.Google Patents.

Sources

Improving the extraction efficiency of Pentadecanoyl-L-carnitine from tissue samples.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Acylcarnitine Analysis . As a Senior Application Scientist, I have designed this guide to help you overcome the unique biochemical and analytical challenges associated with extracting Pentadecanoyl-L-carnitine (C15:0-CN) from complex tissue matrices.

Because C15:0-CN is an amphiphilic molecule—possessing a highly polar carnitine moiety and a hydrophobic odd-chain fatty acid tail—it is highly susceptible to protein binding, matrix suppression, and enzymatic hydrolysis. This center provides field-proven, self-validating methodologies and mechanistic troubleshooting to ensure absolute scientific integrity in your LC-MS/MS workflows.

Biological Context & Mechanism

To extract a molecule efficiently, you must first understand its biological localization and physical properties. Pentadecanoyl-L-carnitine acts as a mitochondrial shuttle for odd-chain fatty acids (OCFAs) derived from diet or branched-chain amino acid catabolism[1].

Pathway OCFA Pentadecanoic Acid (C15:0) AcylCoA C15:0-CoA OCFA->AcylCoA Acyl-CoA Synthetase CPT1 CPT1 (Outer Membrane) AcylCoA->CPT1 C15Carn Pentadecanoyl-L-carnitine (C15:0-CN) CPT1->C15Carn Carnitine Conjugation CPT2 CPT2 (Inner Membrane) C15Carn->CPT2 Translocation BetaOx Mitochondrial Beta-Oxidation CPT2->BetaOx Energy Production

Mitochondrial transport pathway of odd-chain fatty acids via Pentadecanoyl-L-carnitine.

The Self-Validating Extraction Protocol

A robust protocol must be self-validating. By introducing stable isotope-labeled (SIL) internal standards before matrix disruption, any downstream losses are analytically accounted for, ensuring absolute quantification[2].

Step-by-Step Methodology:

  • Cryogenic Tissue Disruption: Weigh 10–20 mg of snap-frozen tissue (e.g., liver, muscle).

    • Causality: Tissues must remain strictly frozen. Thawing activates endogenous esterases that will rapidly hydrolyze the C15:0-CN ester bond, yielding false-low recoveries[1].

  • Solvent Addition & SIL Spiking: Add 400 µL of pre-cooled Isopropanol (IPA) containing 0.5% (v/v) acetic acid, immediately followed by your SIL internal standard (e.g., C15:0-d3 carnitine)[2].

    • Causality: Acetic acid keeps the carboxylate group of the carnitine protonated, neutralizing its charge and drastically improving its solubility in the organic phase[2].

  • Mechanical Homogenization: Homogenize using a bead-beater (e.g., TissueLyser) at 20 Hz for 3 minutes[2].

    • Causality: High-frequency mechanical shearing in a denaturing solvent simultaneously bursts mitochondrial membranes and strips the acylcarnitines from lipid-binding proteins.

  • Protein Precipitation & Sonication: Sonicate the homogenate in an ice bath for 5 minutes, then centrifuge at 16,000 × g for 10 minutes at 4°C[2].

    • Causality: Sonication ensures complete solvent penetration into fibrous tissues. High-speed centrifugation forces the denatured proteins into a tight pellet, separating them from the metabolite-rich supernatant.

  • Supernatant Recovery & Drying: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen gas[2].

    • Causality: Removing the extraction solvent prevents "solvent effects" (peak broadening and fronting) during subsequent reversed-phase liquid chromatography.

  • Reconstitution: Reconstitute the dried extract in 40 µL of 90% (v/v) Methanol or your initial LC mobile phase[2].

Workflow Step1 1. Tissue Collection (Snap Freeze in LN2) Step2 2. Cryogenic Homogenization (Bead-beating at 20 Hz) Step1->Step2 Prevents esterase activity Step3 3. Solvent Extraction (IPA + 0.5% Acetic Acid) Step2->Step3 Add SIL Internal Standards Step4 4. Protein Precipitation (Incubation & Sonication) Step3->Step4 Disrupts lipid-protein bonds Step5 5. Centrifugation (16,000 x g, 4°C) Step4->Step5 Phase separation Step6 6. Supernatant Drying (N2 Stream) Step5->Step6 Isolate C15:0-CN Step7 7. Reconstitution (90% MeOH) Step6->Step7 Concentrate analytes Step8 8. LC-MS/MS Analysis (MRM Mode) Step7->Step8 Injection

Workflow for the extraction of Pentadecanoyl-L-carnitine from tissue matrices.

Data Presentation: Optimizing the Extraction Solvent

Choosing the correct solvent dictates the balance between extraction efficiency and matrix suppression. Below is a comparative synthesis of standard protein precipitation (PPT) solvents used for acylcarnitines.

Table 1: Evaluation of Extraction Solvents for Tissue Acylcarnitines

Solvent SystemProtein Precipitation EfficiencyMatrix Effect (Ion Suppression)Relative Recovery of Long/Odd-Chain ACsMechanism & Causality
100% Methanol (MeOH) ModerateHighGoodDisrupts hydrogen bonds effectively but co-extracts high levels of phospholipids, leading to ion suppression in ESI[1].
100% Acetonitrile (ACN) HighLowModerateAggressively dehydrates proteins. Excellent for serum/plasma[3], but struggles to penetrate tough fibrous tissues.
IPA + 0.5% Acetic Acid HighModerateExcellent High lipophilicity of IPA dissolves long/odd-chain ACs perfectly. Acid protonates carboxyl groups, enhancing organic partitioning[2].

Troubleshooting Guide & FAQs

Q: I am seeing high variance in C15:0-CN recovery across my liver tissue replicates. How do I fix this? A: High variance in metabolically active tissues (like liver) is almost always an artifact of localized enzymatic degradation. Causality: Liver tissue is rich in esterases. If the tissue thaws even slightly before the denaturing solvent is applied, these enzymes will hydrolyze C15:0-CN into free carnitine and pentadecanoic acid. Solution: Ensure samples are strictly kept on dry ice or liquid nitrogen. Use a pre-chilled homogenization system and homogenize directly into the cold extraction solvent[1].

Q: My LC-MS/MS signal for C15:0-CN is heavily suppressed. What is causing this? A: Ion suppression in acylcarnitine analysis is typically caused by co-eluting phospholipids (e.g., phosphatidylcholines) from the tissue matrix. Causality: Phospholipids have a high proton affinity and will outcompete the amphiphilic C15:0-CN for charge droplets in the Electrospray Ionization (ESI) source. Solution: If using a 100% Methanol extraction, switch to an Acetonitrile (ACN) or Isopropanol (IPA) based extraction[2],[3]. ACN leaves highly lipophilic phospholipids behind in the pellet. Alternatively, implement a Solid-Phase Extraction (SPE) cleanup step prior to drying.

Q: Should I derivatize my samples for C15:0-CN analysis? A: It depends on your required Limit of Detection (LOD) and chromatographic setup. Causality: Derivatization (e.g., using n-butanol and acetyl chloride at 60°C for 20 min) converts the free carboxylic acid of the carnitine moiety into a butyl ester[1]. This masks the polar group, drastically increasing the molecule's hydrophobicity. This improves retention on standard Reversed-Phase (C18) columns and increases ionization efficiency in positive ESI mode[1]. Solution: If you are struggling with sensitivity for low-abundance odd-chain acylcarnitines, implement butyl ester derivatization[1]. If you are using HILIC chromatography, underivatized analysis is preferred.

Q: What MRM transitions should I use for C15:0-CN? A: In positive ESI mode, underivatized Pentadecanoyl-L-carnitine typically forms a [M+H]+ precursor ion at m/z 386.3[4]. Causality: Applying collision energy causes the cleavage of the carnitine moiety and the loss of trimethylamine, yielding a highly stable and characteristic product ion at m/z 85.0 ( [C4​H5​O2​]+ ). The recommended MRM transition is therefore 386.3 85.0[4].

Sources

How to choose the right internal standard for Pentadecanoyl-L-carnitine quantification.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Acylcarnitine LC-MS/MS Quantification Knowledge Base Article: Choosing the Right Internal Standard for Pentadecanoyl-L-carnitine (C15-Carnitine)

Welcome to the Technical Support Center. This troubleshooting guide is designed for researchers and drug development professionals optimizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows for odd-chain acylcarnitines.

Part 1: Troubleshooting FAQs & Causality

Q1: I am quantifying Pentadecanoyl-L-carnitine (C15-carnitine) in human plasma. Can I use unlabelled C15-carnitine as my internal standard? A: No. While unlabelled C15-carnitine is frequently used as an internal standard (IS) for even-chain acylcarnitines due to its low natural abundance, it cannot be used if C15-carnitine itself is your target analyte. Human plasma contains trace endogenous levels of C15-carnitine derived from dietary dairy fats and gut microbiome metabolism. Using it as an IS will create a variable background signal, invalidating your calibration curve. You must use a stable isotope-labeled internal standard (SIL-IS) and employ background subtraction methods for accurate endogenous quantification[1].

Q2: I cannot source Pentadecanoyl-L-carnitine-d3. What is the next best alternative for accurate quantification? A: If the exact matched SIL-IS (C15-d3) is unavailable or cost-prohibitive, you must use a surrogate SIL-IS that closely mimics the retention time and ionization efficiency of C15-carnitine. Palmitoyl-L-carnitine-d3 (C16-d3) or Myristoyl-L-carnitine-d9 (C14-d9) are the industry-standard surrogates[2]. Matrix effects—specifically ion suppression from co-eluting phospholipids—are highly retention-time dependent. Choosing a surrogate that elutes within ±0.2 minutes of your C15-carnitine peak ensures the IS experiences the exact same matrix environment, allowing for accurate normalization.

Q3: Should I derivatize my samples before LC-MS/MS analysis? A: It depends on your required sensitivity and chromatographic setup. Acylcarnitines can be analyzed underivatized using Hydrophilic Interaction Liquid Chromatography (HILIC). However, derivatizing the samples with butanol-HCl to form butyl esters significantly increases the hydrophobicity of the molecules[3]. This enhances retention on standard Reversed-Phase (C18) columns and dramatically improves electrospray ionization (ESI+) efficiency. Regardless of derivatization, acylcarnitines share a common fragmentation pattern, yielding a prominent product ion at m/z 85 (corresponding to the loss of the acyl chain and trimethylamine group), which is universally monitored in Multiple Reaction Monitoring (MRM) mode[4].

Part 2: Quantitative Data Presentation

To configure your mass spectrometer accurately, refer to the quantitative Multiple Reaction Monitoring (MRM) transitions for C15-carnitine and its appropriate internal standards.

Table 1: Quantitative MRM Transitions for Butylated C15-Carnitine and Surrogate Internal Standards

Analyte / Internal StandardDerivatization StatePrecursor Ion (m/z)Product Ion (m/z)Retention Time Match Quality
Pentadecanoyl-L-carnitine (C15) Butylated386.385.0N/A (Target Analyte)
Pentadecanoyl-L-carnitine-d3 (C15-d3) Butylated389.385.0Optimal (Exact co-elution)
Palmitoyl-L-carnitine-d3 (C16-d3) Butylated403.485.0High (Elutes slightly later)
Myristoyl-L-carnitine-d9 (C14-d9) Butylated381.385.0High (Elutes slightly earlier)

(Note: Precursor masses are based on the addition of the butyl group (+56 Da) during derivatization[2],[4].)

Part 3: Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol incorporates a "Matrix Blank" validation step to confirm the absence of isotopic impurities in your chosen internal standard.

Step-by-Step Methodology: Plasma Extraction and Derivatization

  • System Validation (The Matrix Blank): Before processing actual samples, prepare a "Matrix Blank" (plasma spiked with your chosen SIL-IS, e.g., C16-d3, but NO target C15-carnitine). Run this through the LC-MS/MS to ensure the SIL-IS does not produce a false-positive peak at the m/z 386.3 → 85.0 transition due to isotopic impurities.

  • Sample Spiking: Aliquot 50 µL of human plasma into a microcentrifuge tube. Add 10 µL of the working SIL-IS solution (e.g., 5 µM C16-d3 in methanol).

  • Protein Precipitation: Add 200 µL of ice-cold methanol/acetonitrile (1:1, v/v) to the sample to precipitate proteins. Vortex vigorously for 30 seconds, then centrifuge at 15,000 × g for 10 minutes at 4°C.

  • Evaporation: Transfer the supernatant to a clean glass vial and evaporate to complete dryness under a gentle stream of nitrogen gas at 40°C.

  • Butanol-HCl Derivatization: Add 50 µL of 3N butanol-HCl to the dried residue. Incubate the capped vials at 65°C for 20 minutes to convert acylcarnitines into their butyl ester derivatives[3].

  • Reconstitution: Evaporate the excess butanol-HCl under nitrogen. Reconstitute the derivatized sample in 100 µL of initial LC mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid).

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 Reversed-Phase column. Monitor the m/z 85 product ion for both the target and the IS. Quantify by normalizing the C15 peak area to the SIL-IS peak area.

Part 4: Workflow Visualization

IS_Selection Start Target Analyte: Pentadecanoyl-L-carnitine (C15) CheckSIL Is exact SIL-IS (C15-d3) available? Start->CheckSIL UseC15 Use C15-d3 (Optimal Co-elution) CheckSIL->UseC15 Yes UseSurrogate Use Surrogate SIL-IS (e.g., C14-d9 or C16-d3) CheckSIL->UseSurrogate No SamplePrep Sample Prep: Protein Precipitation (± Butanol-HCl Derivatization) UseC15->SamplePrep UseSurrogate->SamplePrep LC Chromatography: Reversed-Phase or HILIC SamplePrep->LC MS MS/MS Detection: MRM (Precursor -> m/z 85) LC->MS Quant Quantification: Normalize to IS Peak Area MS->Quant

Decision tree for selecting the internal standard and LC-MS/MS workflow for C15-carnitine.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Simultaneous Analysis of Amino Acids, Acylcarnitines, and Succinylacetone in Dried Blood Spots for Research Using Nonderivatized and Derivatized Methods Source: Thermo Fisher Scientific URL

Sources

Technical Support Center: Dealing with Isomeric Interference in the Analysis of Acylcarnitines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for acylcarnitine analysis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of isomeric interference in their experimental workflows. Here, you will find in-depth troubleshooting guidance and frequently asked questions to ensure the accuracy and reliability of your results.

Troubleshooting Guide

This section addresses specific issues you may encounter during the analysis of acylcarnitines, providing explanations and actionable solutions.

Q1: Why am I observing a single peak for what should be two or more isomeric acylcarnitines in my LC-MS/MS analysis?

If you are not achieving baseline separation of isomeric acylcarnitines, several factors related to your chromatographic method could be at play. Standard flow-injection tandem mass spectrometry (MS/MS) methods, while rapid, cannot distinguish between isobaric compounds—molecules with the same mass but different structures.[1] To resolve isomers, chromatographic separation is essential.[1][2][3]

Causality and Recommended Actions:

  • Insufficient Chromatographic Resolution: Your current liquid chromatography (LC) method may not have the resolving power to separate structurally similar isomers.

    • Solution 1: Optimize Your LC Gradient. A shallower, longer gradient can often improve the separation of closely eluting compounds. Experiment with different gradient profiles and solvent compositions. For example, a methanol/water gradient with a C18 column has been shown to be effective for separating C4 and C5 acylcarnitine isomers.[1][4]

    • Solution 2: Evaluate Different Column Chemistries. Not all columns are created equal for this separation. Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful alternative to reversed-phase chromatography for separating these polar compounds without derivatization.[2] Reversed-phase C18 columns are also commonly used with success.[1][4]

    • Solution 3: Consider Ion-Pairing Agents. The addition of a low concentration of an ion-pairing agent, such as heptafluorobutyric acid (HFBA), to the mobile phase can enhance peak shape and improve the separation of acylcarnitines.[5]

  • Inappropriate Sample Preparation: The way you prepare your samples can impact the final separation.

    • Solution: Consider Derivatization. Derivatizing the acylcarnitines can alter their chromatographic properties, often leading to better separation. Butanolic HCl is a common derivatizing agent that converts acylcarnitines to their butyl esters.[1][4][6] This process can also improve ionization efficiency, especially for dicarboxylic species.[5][7] Another option is derivatization with pentafluorophenacyl trifluoromethanesulfonate.[8][9]

Workflow for Optimizing Isomer Separation

Caption: Troubleshooting workflow for resolving co-eluting acylcarnitine isomers.

Q2: My quantitation of dicarboxylic acylcarnitines is inconsistent and shows poor sensitivity. What could be the cause?

Dicarboxylic acylcarnitines can be particularly challenging to analyze due to their polarity and potential for poor ionization efficiency.

Causality and Recommended Actions:

  • Poor Ionization Efficiency: In their native state, dicarboxylic acylcarnitines may not ionize well in the mass spectrometer.

    • Solution: Butylation. Derivatization to their butyl esters can significantly increase the ionization efficiency of dicarboxylic acylcarnitines.[5][7]

  • Interference from Isobaric Species: Your method may not be adequately separating dicarboxylic acylcarnitines from other isobaric compounds. For example, malonylcarnitine (C3-DC) can be interfered with by isobaric species like hydroxybutyrylcarnitine (C4-OH).[10]

    • Solution: Enhance Chromatographic Separation. A robust LC method is crucial for resolving these interferences.[10] Methods have been developed that can separate most acylcarnitine isomers, including dicarboxylics, allowing for more accurate quantification.[11]

Q3: I'm seeing unexpected acylcarnitine peaks in my samples that are not present in my standards. How can I identify them?

The presence of unknown peaks can arise from various sources, including matrix effects, contaminants, or the presence of rare or unexpected acylcarnitine isomers.

Causality and Recommended Actions:

  • Matrix Interferences: Components of the biological matrix (e.g., plasma, urine) can sometimes be misidentified as acylcarnitines, leading to false positives.[5][12]

    • Solution: High-Resolution Mass Spectrometry. Using high-resolution mass spectrometry can help to differentiate between true acylcarnitines and interfering matrix components by providing more accurate mass information.

    • Solution: Information-Dependent Acquisition (IDA). This technique, linked to an enhanced product ion scan mode, can be used to identify acylcarnitines for which you do not have pure standards.[13]

  • Exogenous Sources: Certain medications or dietary supplements can lead to the presence of unusual acylcarnitines. For example, pivalic acid-containing antibiotics can lead to the formation of pivaloylcarnitine, which is isomeric with other C5-acylcarnitines.[1][4]

    • Solution: Review Sample History. If possible, review the clinical or experimental history of the samples to identify any potential external sources of these compounds.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the analysis of acylcarnitine isomers.

What are the most common isomeric interferences in acylcarnitine profiling?

Several groups of acylcarnitine isomers are of clinical and research significance and require careful analytical separation for accurate diagnosis and interpretation.

Acylcarnitine GroupCommon IsomersClinical/Research Significance
C4-Acylcarnitines Butyrylcarnitine, IsobutyrylcarnitineDifferential diagnosis of short-chain acyl-CoA dehydrogenase (SCAD) deficiency and isobutyryl-CoA dehydrogenase (IBD) deficiency.[1][4][14]
C5-Acylcarnitines Valerylcarnitine, Isovalerylcarnitine, 2-Methylbutyrylcarnitine, PivaloylcarnitineDifferential diagnosis of isovaleric acidemia (IVA) and 2-methylbutyryl-CoA dehydrogenase (2-MBCD) deficiency.[1][4] Pivaloylcarnitine can indicate exposure to pivalate-containing prodrugs.[1][4] Three C5 isomers can be separated chromatographically.[15][16]
C5-OH-Acylcarnitines Multiple isomersImportant for the differential diagnosis of various organic acidemias.[15]
Dicarboxylic Acylcarnitines Methylmalonylcarnitine, GlutarylcarnitineThese are important biomarkers for organic acidemias such as methylmalonic acidemia and glutaric acidemia type I.[11][13] Malonylcarnitine (C3-DC) is a biomarker for peroxisome biogenesis disorders.[10]
What are the advantages of using derivatization for separating acylcarnitine isomers?

Derivatization is a chemical modification of the analyte to enhance its analytical properties. For acylcarnitines, this typically involves esterification of the carboxyl group.

  • Improved Chromatographic Separation: Derivatization can alter the polarity and volatility of acylcarnitines, often leading to better separation of isomers on a chromatographic column.[8][9] For instance, derivatization with 3-nitrophenylhydrazine (3NPH) can lead to a linear elution profile on a reversed-phase column.[16][17]

  • Enhanced Mass Spectrometric Detection: The process can improve the ionization efficiency of certain acylcarnitines, particularly dicarboxylic species, resulting in higher sensitivity.[5][7] Some derivatization strategies can also increase the signal intensity of acylcarnitines.[16][17]

  • Increased Specificity: Derivatization can help to reduce matrix effects and improve the overall selectivity of the assay.[8][9]

Experimental Protocol: Butanolic HCl Derivatization

This protocol is a common method for preparing acylcarnitine samples for LC-MS/MS analysis.[1][4][6]

  • Sample Preparation:

    • For dried blood spots, punch a 3 mm spot into a 96-well plate.

    • For plasma or serum, aliquot a specific volume (e.g., 10 µL) into a microcentrifuge tube.[6]

  • Extraction:

    • Add a methanol solution containing deuterated internal standards to each sample.

    • Vortex and centrifuge to precipitate proteins.[1]

  • Derivatization:

    • Transfer the supernatant to a new plate or tube and dry under a stream of nitrogen.[6]

    • Reconstitute the dried extract in butanolic HCl (typically 3N).

    • Incubate at 65°C for 15-20 minutes.[6]

  • Final Preparation:

    • Dry the sample again under nitrogen.

    • Reconstitute in the initial mobile phase for LC-MS/MS analysis.[6]

Logical Relationship of Derivatization in the Analytical Workflow

G cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis A Biological Sample (Plasma, DBS) B Protein Precipitation & Extraction with Internal Standards A->B C Evaporation to Dryness B->C D Addition of Derivatizing Agent (e.g., Butanolic HCl) C->D E Incubation (e.g., 65°C) D->E F Evaporation to Dryness E->F G Reconstitution in Mobile Phase F->G H LC-MS/MS Analysis G->H

Caption: Workflow illustrating the role of derivatization in acylcarnitine analysis.

Can tandem mass spectrometry alone differentiate acylcarnitine isomers?

Standard tandem mass spectrometry (MS/MS) without prior chromatographic separation generally cannot differentiate between isomeric acylcarnitines.[12][18] This is because isomers have the same mass-to-charge ratio (m/z) and often produce similar fragment ions. While some specific fragmentation patterns might offer clues, reliable differentiation requires a separation step.

The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of acylcarnitine isomers.[2][5][15] This approach physically separates the isomers before they enter the mass spectrometer, allowing for their individual detection and quantification.[19]

References

  • Li, Y., et al. (2013). Separation and identification of underivatized plasma acylcarnitine isomers using liquid chromatography-tandem mass spectrometry for the differential diagnosis of organic acidemias and fatty acid oxidation defects. Journal of Chromatography A, 1319, 97-106. [Link]

  • Minkler, P. E., et al. (2005). Strategy for the isolation, derivatization, chromatographic separation, and detection of carnitine and acylcarnitines. Analytical Biochemistry, 338(1), 124-140. [Link]

  • Forni, S., et al. (2007). Separation and identification of plasma short-chain acylcarnitine isomers by HPLC/MS/MS for the differential diagnosis of fatty acid oxidation defects and organic acidemias. Journal of Chromatography B, 860(1), 121-126. [Link]

  • Minkler, P. E., et al. (2005). Strategy for the Isolation, Derivatization, Chromatographic Separation, and Detection of Carnitine and Acylcarnitines. ResearchGate. [Link]

  • Ferdinando, S., et al. (2010). Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS as a second tier test following flow-injection MS/MS acylcarnitine profile analysis. Molecular Genetics and Metabolism, 101(1), 25-33. [Link]

  • Maeda, Y., et al. (2006). Simultaneous quantification of acylcarnitine isomers containing dicarboxylic acylcarnitines in human serum and urine by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(4), 585-592. [Link]

  • Giesbertz, P., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 56(10), 2029-2039. [Link]

  • Wang, Y., et al. (2021). Absolute Quantification of Acylcarnitines Using Integrated Tmt-PP Derivatization-Based LC–MS/MS and Quantitative Analysis of Multi-Components by a Single Marker Strategy. Analytical Chemistry, 93(38), 12947-12955. [Link]

  • Spiekerkoetter, U., et al. (2004). Pitfalls of neonatal screening for very-long-chain acyl-COA dehydrogenase deficiency using tandem mass spectrometry. The Journal of Pediatrics, 145(2), 270-272. [Link]

  • Shajiei, A., et al. (2021). Mass spectrometry with derivatization method for concurrent measurement of amino acids and acylcarnitines in plasma of diabetic type 2 patients with diabetic nephropathy. BMC Endocrine Disorders, 21(1), 1-10. [Link]

  • Giesbertz, P., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. ResearchGate. [Link]

  • Meierhofer, D. (2019). Acylcarnitine profiling by low-resolution LC-MS. PLOS ONE, 14(8), e0221342. [Link]

  • Minkler, P. E., et al. (2015). Quantitative acylcarnitine determination by UHPLC-MS/MS--Going beyond tandem MS acylcarnitine "profiles". Molecular Genetics and Metabolism, 116(4), 231-241. [Link]

  • Ferdinando, S., et al. (2010). Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS as a second tier test following flow-injection MS/MS acylcarnitine profile analysis. Semantic Scholar. [Link]

  • Ferdinando, S., et al. (2010). Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS as a second tier test following flow-injection MS/MS acylcarnitine profile analysis. University of Texas Southwestern Medical Center. [Link]

  • Minkler, P. E., et al. (2008). Quantification of Carnitine and Acylcarnitines in Biological Matrices by HPLC Electrospray Ionization-Mass Spectrometry. ResearchGate. [Link]

  • Gaskell, S. J., et al. (1986). Differentiation of isomeric acylcarnitines using tandem mass spectrometry. Analytical Chemistry, 58(13), 2801-2805. [Link]

  • Thewamit, R., et al. (2019). Dicarboxylic acylcarnitine biomarkers in peroxisome biogenesis disorders. Molecular Genetics and Metabolism, 126(2), 151-157. [Link]

  • Meierhofer, D. (2019). Acylcarnitine profiling by low-resolution LC-MS. PLOS. [Link]

  • Waters Corporation. (n.d.). Comprehensive Clinical Acylcarnitines by LC-MS/MS. Retrieved from [Link]

Sources

How to assess and control for lot-to-lot variability of commercial Pentadecanoyl-L-carnitine.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pentadecanoyl-L-carnitine (C15-carnitine). As an odd-chain acylcarnitine, C15-carnitine is universally deployed as an internal standard (IS) in LC-MS/MS workflows for newborn screening, metabolomics, and pharmacokinetic profiling[1]. Recently, it has also been identified as a bioactive lipid with endocannabinoid-like properties[2].

Because of its dual role as an analytical standard and a bioactive reagent, controlling lot-to-lot variability is critical. This guide provides drug development professionals and analytical scientists with the mechanistic reasoning and self-validating protocols necessary to bridge new lots seamlessly.

Lot Bridging Workflow

The following decision tree outlines the mandatory lifecycle for onboarding a new lot of C15-carnitine to ensure compliance with bioanalytical regulatory standards.

BridgingWorkflow Start New C15-Carnitine Lot COA CoA Verification (Purity, Moisture, Salt) Start->COA Prep Anhydrous Gravimetric Prep (Argon Purge) COA->Prep Split Prepare QC Samples Prep->Split OldLot Old Lot IS (Reference) Split->OldLot NewLot New Lot IS (Test) Split->NewLot LCMS LC-MS/MS Analysis OldLot->LCMS NewLot->LCMS Eval Calculate Peak Area Ratios (Analyte/IS) LCMS->Eval Decision Variance ≤ ±15%? Eval->Decision Pass Accept Lot Update SOP Decision->Pass Yes Fail Reject/Recalibrate Adjust IS Concentration Decision->Fail No

Workflow for validating and bridging new lots of Pentadecanoyl-L-carnitine internal standards.

Frequently Asked Questions (Mechanisms & Causality)

Q: Why does my C15-carnitine standard exhibit varying MS/MS response factors between different lots? A: The primary culprit is hygroscopicity combined with salt form variations . Commercial Pentadecanoyl-L-carnitine is typically supplied as a solid chloride salt or an inner salt[2]. Both forms readily absorb atmospheric moisture. If a new lot has a higher water content than the previous lot, weighing the same absolute mass will result in fewer moles of the active C15-carnitine. Consequently, the internal standard (IS) response drops, which artificially inflates the calculated concentration of your target analytes. Furthermore, trace impurities like free L-carnitine or adjacent acylcarnitines (C14 or C16) left over from chemical synthesis can cause unpredictable ion suppression in the MS source[1].

Q: How does enantiomeric purity (L- vs. D-isomer) affect my downstream assays? A: Biological enzymes are highly stereospecific to the L-isomer. Pentadecanoyl-L-carnitine is biologically active, functioning as a cannabinoid (CB1/CB2) receptor agonist and modulating T-cell proliferation[2]. If you are using C15-carnitine in cell-based assays or mitochondrial transport studies, contamination with the D-isomer acts as an inactive diluent or competitive inhibitor, skewing your dose-response curves. For LC-MS/MS analytical workflows, L- and D-isomers co-elute on standard C18 reversed-phase columns. While this does not strictly affect mass spectrometry quantification, it introduces an unknown variable if the standard is used to build calibration curves for biological samples that exclusively contain the L-isomer.

Q: What are the regulatory requirements for bridging a new lot of internal standard? A: The3 mandates strict control over reference standards[4][3]. When transitioning to a new lot of internal standard, a bridging study must be performed. The new lot must not alter the calculated concentrations of established Quality Control (QC) samples by more than ±15% of their nominal values[4]. Failure to bridge lots properly can invalidate an entire clinical cohort's data.

Step-by-Step Troubleshooting Protocols

Protocol A: Gravimetric Preparation and Moisture Control

Objective: Eliminate gravimetric errors caused by lot-to-lot moisture variability. Causality: Because C15-carnitine is highly hygroscopic, water absorption is rapid upon exposure to ambient air. Controlling the micro-environment during weighing ensures the molarity of the stock solution is absolute and reproducible.

  • Equilibration: Remove the sealed C15-carnitine vial from -20°C storage[2] and place it in a desiccator at room temperature for at least 2 hours. Causality: This prevents condensation from forming on the cold powder when opened.

  • Controlled Weighing: In a low-humidity environment (Relative Humidity < 30%), rapidly weigh the target mass using a calibrated microbalance.

  • Purity Correction (Self-Validation Check): Calculate the actual solvent volume needed based on the specific lot's Certificate of Analysis (CoA). Do not assume 100% purity. Formula:Adjusted Mass = Weighed Mass × Chemical Purity % × (1 - Moisture Content %)

  • Reconstitution: Dissolve immediately in an anhydrous solvent. Pentadecanoyl-L-carnitine is slightly soluble in DMSO and highly soluble in methanol[2].

  • Storage: Purge the vial headspace with inert Argon gas to displace ambient moisture and oxygen, then seal tightly and store at -20°C[2].

Protocol B: LC-MS/MS Lot Bridging Workflow

Objective: Empirically validate the new IS lot against the old lot using a self-validating system. System Design: By running the old lot and new lot in parallel against the exact same QC samples, any systematic bias introduced by the new lot is immediately quantified and isolated from instrument drift.

  • Matrix Preparation: Pool biological matrix (e.g., plasma) depleted of endogenous C15-carnitine, or use a validated surrogate matrix.

  • QC Spiking: Prepare Low, Mid, and High Quality Control (QC) samples spiked with known concentrations of target analytes[1].

  • Parallel Extraction:

    • Group A (Control): Extract 3 replicates of each QC level using the Old Lot of C15-carnitine as the internal standard.

    • Group B (Test): Extract 3 replicates of each QC level using the New Lot of C15-carnitine as the internal standard.

  • Analysis: Run both groups in a single, continuous LC-MS/MS batch to eliminate inter-day instrument variance.

  • Self-Validation Check: Calculate the target analyte concentrations for Group B using the calibration curve generated by Group A. The new lot is validated and accepted into the SOP only if the mean accuracy of Group B QCs is within ±15% of the nominal values established by Group A[4].

Quantitative Data & Acceptance Criteria

To maintain assay integrity across multi-year drug development programs, new lots of Pentadecanoyl-L-carnitine must meet the following analytical thresholds before being cleared for use.

Critical Quality Attribute (CQA)Analytical MethodAcceptance CriteriaMechanistic Rationale
Chemical Purity LC-UV or LC-MS/MS≥ 98%[2]Ensures minimal ion suppression and interference from shorter/longer chain acylcarnitines (e.g., C14 or C16).
Moisture Content Karl Fischer Titration< 2.0%Prevents significant gravimetric errors during stock solution preparation due to hygroscopicity.
Isotopic Purity (If using labeled d3-C15)High-Res Mass Spec≥ 99% isotopic enrichmentPrevents cross-talk (M+0 contribution) between the internal standard and the endogenous unlabeled analyte.
Lot-to-Lot Variance LC-MS/MS Bridging≤ ±15% deviation in QCsEnsures longitudinal data consistency across bioanalytical studies, compliant with FDA BMV guidelines[4].

References

  • 2018 Bioanalytical Method Validation Guidance: Key Changes and Considerations Source: IQVIA URL
  • Source: FDA.
  • Source: SigmaAldrich.
  • Source: CaymanChem.
  • Source: NIH.

Sources

Optimizing fragmentation parameters for MS/MS analysis of Pentadecanoyl-L-carnitine.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing MS/MS Analysis of Pentadecanoyl-L-carnitine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the MS/MS analysis of Pentadecanoyl-L-carnitine (C15:0). It is designed to address common challenges and provide robust, field-proven solutions to optimize experimental parameters and ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: What are the characteristic product ions of Pentadecanoyl-L-carnitine in positive ion ESI-MS/MS?

A1: In positive ion electrospray ionization tandem mass spectrometry (ESI-MS/MS), all acylcarnitines, including Pentadecanoyl-L-carnitine, exhibit a characteristic fragmentation pattern. The most prominent and commonly used product ion for identification and quantification is at a mass-to-charge ratio (m/z) of 85.[1][2][3] This ion corresponds to the [C4H5O2]+ fragment from the carnitine moiety.[2] Another significant fragmentation event is the neutral loss of trimethylamine (59 Da), which is also a hallmark of acylcarnitine structure.[4][5]

Q2: Why is a precursor ion scan of m/z 85 the standard method for acylcarnitine profiling?

A2: A precursor ion scan of m/z 85 is a powerful and widely adopted technique for the analysis of acylcarnitines in complex biological matrices.[3][6][7] This method selectively detects all precursor ions that fragment to produce the common m/z 85 product ion. Since this fragment is characteristic of the carnitine backbone, this scan mode allows for the specific identification of a wide range of acylcarnitines in a single analysis, making it highly efficient for profiling studies.

Q3: What are common sources of in-source fragmentation for acylcarnitines, and how can they be minimized?

A3: In-source fragmentation can occur when the energy in the ionization source is too high, causing molecules to fragment before they enter the mass analyzer. For acylcarnitines, this can lead to the premature formation of the m/z 85 fragment and an underestimation of the precursor ion intensity. To minimize this, it is crucial to optimize the cone voltage (or declustering potential). Start with a low cone voltage and gradually increase it while monitoring the precursor ion signal to find the optimal balance between efficient ionization and minimal fragmentation.

Troubleshooting Guide

This section addresses specific issues that may arise during the MS/MS analysis of Pentadecanoyl-L-carnitine.

Problem: Low Precursor Ion Intensity for Pentadecanoyl-L-carnitine

Potential Causes & Solutions:

  • Suboptimal Ionization Source Parameters: The efficiency of electrospray ionization is highly dependent on parameters such as spray voltage, gas temperatures, and gas flow rates.

    • Action: Systematically optimize these parameters. Begin with the manufacturer's recommended settings and adjust one parameter at a time while infusing a standard solution of Pentadecanoyl-L-carnitine. Taking the time to adjust the sprayer voltage can lead to vast improvements in MS sensitivity.[8]

  • Inefficient Sample Preparation: Poor extraction efficiency or the presence of ion-suppressing matrix components can significantly reduce signal intensity.

    • Action: Evaluate your sample preparation method. For biological matrices, protein precipitation followed by solid-phase extraction (SPE) can effectively remove interfering substances.[9] A matrix effect study can help determine if signal suppression is an issue.[9]

  • Inappropriate Mobile Phase Composition: The pH and organic content of the mobile phase can affect the ionization efficiency of Pentadecanoyl-L-carnitine.

    • Action: Ensure the mobile phase pH is acidic (e.g., using 0.1% formic acid) to promote protonation and enhance the positive ion signal. Optimize the gradient to ensure proper elution and separation from potentially interfering compounds.

  • Instrument Contamination: Buildup of non-volatile salts or other contaminants in the ion source or mass spectrometer can lead to a general loss of sensitivity.[10]

    • Action: If a gradual or sudden decrease in signal is observed across all analytes, follow the manufacturer's protocol for cleaning the ion source, transfer optics, and mass analyzer.[10][11]

Problem: Inconsistent Fragmentation Pattern or Poor Reproducibility

Potential Causes & Solutions:

  • Fluctuating Collision Energy: The collision energy is a critical parameter that directly influences the fragmentation pattern. Inconsistent collision energy will lead to variable product ion ratios.

    • Action: Ensure the collision energy setting is stable and reproducible. Perform a collision energy optimization experiment to determine the optimal energy for the desired fragmentation.

  • Unstable Spray: An unstable electrospray can cause fluctuations in ion intensity and, consequently, poor reproducibility.

    • Action: Visually inspect the spray needle for any blockages or irregularities. Ensure a consistent flow of mobile phase and sample. Check for leaks in the LC system.[11]

  • Matrix Effects: Co-eluting matrix components can interfere with the fragmentation process, leading to inconsistent results.

    • Action: Improve chromatographic separation to resolve Pentadecanoyl-L-carnitine from interfering compounds.[12] Consider using a more rigorous sample cleanup method to remove matrix components.

Problem: Co-eluting Isobaric Interferences

Potential Causes & Solutions:

  • Presence of Isomeric Acylcarnitines: Other acylcarnitines with the same nominal mass as Pentadecanoyl-L-carnitine can co-elute and interfere with quantification, especially when using direct infusion methods.[1]

    • Action: Implement a robust liquid chromatography (LC) method to separate isomeric and isobaric compounds.[13] A C18 reversed-phase column is commonly used for acylcarnitine separation.[1]

  • Non-Acylcarnitine Interferences: Other compounds in the sample may have the same precursor mass and produce a fragment at m/z 85, leading to false positives.[14]

    • Action: In addition to the m/z 85 transition, monitor a second, less intense but still characteristic, product ion transition for confirmation. This adds a layer of specificity to the analysis. The use of high-resolution mass spectrometry can also help to distinguish between compounds with the same nominal mass but different elemental compositions.

Experimental Protocols

Protocol 1: Optimization of Collision Energy for Pentadecanoyl-L-carnitine

This protocol outlines the steps to determine the optimal collision energy (CE) for maximizing the signal of the characteristic m/z 85 product ion from the Pentadecanoyl-L-carnitine precursor ion.

Materials:

  • Pentadecanoyl-L-carnitine standard solution (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid)

  • Syringe pump

  • Tandem mass spectrometer with an ESI source

Procedure:

  • Instrument Setup: Configure the mass spectrometer to operate in positive ESI mode. Set the instrument to monitor the transition for Pentadecanoyl-L-carnitine (precursor m/z -> product m/z 85). The exact precursor m/z will depend on the instrument's mass accuracy.

  • Infusion: Infuse the Pentadecanoyl-L-carnitine standard solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 10 µL/min).

  • Collision Energy Ramp: Create a method that ramps the collision energy over a range of values (e.g., from 5 eV to 50 eV in 2 eV increments).

  • Data Acquisition: Acquire data for a sufficient amount of time at each CE value to obtain a stable signal.

  • Data Analysis: Plot the intensity of the m/z 85 product ion as a function of the collision energy. The optimal collision energy is the value that produces the highest intensity for the m/z 85 fragment.

Data Presentation:

Collision Energy (eV)Product Ion (m/z 85) Intensity (Arbitrary Units)
51.2 x 10^4
105.8 x 10^4
151.5 x 10^5
203.2 x 10^5
254.5 x 10^5
304.1 x 10^5
353.0 x 10^5
401.8 x 10^5
459.5 x 10^4
504.2 x 10^4

Note: The optimal collision energy will vary depending on the instrument and specific experimental conditions.

Visualizations

Fragmentation_Pathway cluster_precursor Precursor Ion cluster_fragments Product Ions Pentadecanoyl-L-carnitine Pentadecanoyl-L-carnitine (Precursor Ion) Fragment_85 m/z 85 [C4H5O2]+ Pentadecanoyl-L-carnitine->Fragment_85 Collision-Induced Dissociation (CID) Neutral_Loss_59 Neutral Loss of 59 Da (Trimethylamine) Pentadecanoyl-L-carnitine->Neutral_Loss_59 CID

Caption: Fragmentation pathway of Pentadecanoyl-L-carnitine in MS/MS.

Troubleshooting_Workflow Start Low Signal Intensity Check_Source Optimize Ion Source Parameters? Start->Check_Source Check_Sample_Prep Improve Sample Preparation? Check_Source->Check_Sample_Prep No Improvement End Signal Restored Check_Source->End Improvement Check_Mobile_Phase Adjust Mobile Phase? Check_Sample_Prep->Check_Mobile_Phase No Improvement Check_Sample_Prep->End Improvement Clean_Instrument Clean Instrument? Check_Mobile_Phase->Clean_Instrument No Improvement Check_Mobile_Phase->End Improvement Clean_Instrument->End Improvement

Caption: Workflow for troubleshooting low signal intensity.

References

Sources

Validation & Comparative

Comparing the effects of Pentadecanoyl-L-carnitine to Palmitoyl-L-carnitine on mitochondrial function.

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Comparative Effects of Pentadecanoyl-L-carnitine and Palmitoyl-L-carnitine on Mitochondrial Function

Introduction: The Central Role of Acylcarnitines in Mitochondrial Energy Metabolism

Mitochondria are the primary sites of cellular energy production, orchestrating the conversion of substrates into ATP. Fatty acid β-oxidation (FAO) is a critical metabolic pathway for this process, particularly in high-energy-demand tissues like the heart and skeletal muscle.[1] However, the inner mitochondrial membrane is impermeable to long-chain fatty acids (LCFAs).[2] This barrier is overcome by the carnitine shuttle system, which facilitates their transport into the mitochondrial matrix for oxidation.

The process begins with the activation of LCFAs to their acyl-CoA esters. Carnitine palmitoyltransferase 1 (CPT1), an enzyme on the outer mitochondrial membrane, then catalyzes the conversion of these acyl-CoAs and L-carnitine into acylcarnitines.[3][4] These molecules are transported into the matrix by the carnitine-acylcarnitine translocase (CACT), where carnitine palmitoyltransferase 2 (CPT2) converts them back to acyl-CoAs, which can then enter the β-oxidation spiral.[5][6]

This guide provides a comparative analysis of two specific acylcarnitines: Palmitoyl-L-carnitine (C16), derived from an even-chain saturated fatty acid, and Pentadecanoyl-L-carnitine (C15), from an odd-chain saturated fatty acid. Their structural difference—a single carbon—belies a significant divergence in their metabolic fates and ultimate effects on mitochondrial function, bioenergetics, and integrity.

Metabolic Fates: A Tale of Two Acylcarnitines

The fundamental difference between Pentadecanoyl-L-carnitine and Palmitoyl-L-carnitine lies in the end-products of their respective β-oxidation pathways.

  • Palmitoyl-L-carnitine (Even-Chain Metabolism): The β-oxidation of palmitoyl-CoA proceeds through multiple cycles, with each cycle cleaving a two-carbon unit to produce one molecule of acetyl-CoA.[7] For palmitate (C16), this process yields eight molecules of acetyl-CoA, which then enter the tricarboxylic acid (TCA) cycle for complete oxidation.

  • Pentadecanoyl-L-carnitine (Odd-Chain Metabolism): The β-oxidation of pentadecanoyl-CoA also produces acetyl-CoA in each cycle. However, the final cycle yields one molecule of acetyl-CoA and one molecule of propionyl-CoA (a three-carbon unit).[8][9] This propionyl-CoA is then converted to succinyl-CoA, an intermediate of the TCA cycle.[8] This process is known as anaplerosis—the replenishment of TCA cycle intermediates.

This anaplerotic potential is the key metabolic distinction. While the acetyl-CoA from palmitate oxidation requires existing oxaloacetate to enter the TCA cycle, the succinyl-CoA from pentadecanoate oxidation directly feeds into the cycle, augmenting its capacity.

cluster_0 Palmitoyl-L-carnitine (C16) Pathway cluster_1 Pentadecanoyl-L-carnitine (C15) Pathway PLC Palmitoyl-L-carnitine PCoA Palmitoyl-CoA PLC->PCoA CPT2 BetaOx_Even β-Oxidation Cycles PCoA->BetaOx_Even AcetylCoA_Even 8x Acetyl-CoA BetaOx_Even->AcetylCoA_Even TCA TCA Cycle AcetylCoA_Even->TCA PeLC Pentadecanoyl-L-carnitine PeCoA Pentadecanoyl-CoA PeLC->PeCoA CPT2 BetaOx_Odd β-Oxidation Cycles PeCoA->BetaOx_Odd AcetylCoA_Odd 6x Acetyl-CoA BetaOx_Odd->AcetylCoA_Odd PropionylCoA 1x Propionyl-CoA BetaOx_Odd->PropionylCoA AcetylCoA_Odd->TCA SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA Carboxylation & Isomerization SuccinylCoA->TCA Anaplerotic Entry

Diagram 1: Divergent metabolic fates of even- and odd-chain acylcarnitines.

Comparative Effects on Mitochondrial Bioenergetics

The distinct metabolic end-products of these two acylcarnitines translate into different effects on mitochondrial energy production and membrane potential.

ParameterPalmitoyl-L-carnitine (C16)Pentadecanoyl-L-carnitine (C15)Rationale & Causality
Oxygen Consumption Rate (OCR) Dose-dependent: Substrate at low concentrations, but can be inhibitory at high concentrations.Sustained substrate for respiration.High levels of palmitoyl-CoA can lead to an oversupply of acetyl-CoA and NADH, potentially inhibiting respiratory chain complexes. The anaplerotic nature of pentadecanoate metabolism may sustain TCA cycle flux, promoting more stable respiration.
ATP Production Efficient at physiological levels, but impaired at supra-physiological concentrations.Potentially more robust and sustained ATP synthesis.Pathological accumulation of Palmitoyl-L-carnitine uncouples oxidative phosphorylation.[2] Pentadecanoyl-L-carnitine's ability to replenish the TCA cycle supports continuous electron transport and ATP synthesis.
Mitochondrial Membrane Potential (Δψm) Biphasic effect: Slight hyperpolarization at low concentrations (1-5 µM), but significant depolarization at high concentrations (>10 µM).[10]Likely maintains or supports a stable Δψm.The initial hyperpolarization with low Palmitoyl-L-carnitine indicates efficient substrate use.[2][10] High concentrations cause depolarization due to ROS production and mPTP opening.[10][11] The non-toxic metabolic fate of Pentadecanoyl-L-carnitine is less likely to induce such damage.

Impact on Mitochondrial Integrity and Oxidative Stress

The accumulation of fatty acid metabolites can be toxic to mitochondria, a phenomenon known as lipotoxicity. This is particularly pronounced with even-chain saturated fatty acids like palmitate.

ParameterPalmitoyl-L-carnitine (C16)Pentadecanoyl-L-carnitine (C15)Rationale & Causality
Reactive Oxygen Species (ROS) Production Significant increase at high concentrations (>10 µM).[10][11]Likely minimal ROS production compared to palmitate.The accumulation of Palmitoyl-L-carnitine can lead to inhibition of the electron transport chain, causing electron leakage and superoxide formation.[11] The anaplerotic effect of pentadecanoate metabolism helps maintain TCA cycle efficiency, potentially reducing the conditions that favor ROS generation.
Mitochondrial Permeability Transition Pore (mPTP) Opening Potent inducer at high concentrations, leading to mitochondrial swelling and collapse of Δψm.[2][10]Unlikely to induce mPTP opening.mPTP opening is a key event in palmitate-induced lipotoxicity, often triggered by oxidative stress and calcium overload.[12][13] The different metabolic handling of Pentadecanoyl-L-carnitine makes it a less probable trigger for this pathological event.

Experimental Protocols

Accurate assessment of mitochondrial function relies on robust and well-validated experimental methodologies. The following protocols are standard in the field for quantifying the parameters discussed above.

Measurement of Oxygen Consumption Rate (OCR)

The Seahorse XF Analyzer is the industry standard for real-time measurement of cellular respiration.[14][15]

Principle: This technology uses oxygen- and proton-sensitive fluorophores to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in live cells or isolated mitochondria. By sequentially injecting specific mitochondrial inhibitors, a complete profile of respiratory function can be obtained.

Step-by-Step Methodology:

  • Cell/Mitochondria Plating: Plate isolated mitochondria or permeabilized cells onto a Seahorse XF microplate.

  • Substrate Addition: The assay medium (e.g., MAS buffer) is supplemented with either Pentadecanoyl-L-carnitine or Palmitoyl-L-carnitine, along with a co-substrate like malate to ensure the TCA cycle can initiate.

  • Instrument Setup: Hydrate a Seahorse XF cartridge and load the mitochondrial inhibitors:

    • Port A: Oligomycin (ATP synthase inhibitor)

    • Port B: FCCP (a protonophore that uncouples the electron transport chain, inducing maximal respiration)

    • Port C: Rotenone/Antimycin A (Complex I and III inhibitors, respectively, to shut down mitochondrial respiration)

  • Assay Execution: The Seahorse analyzer performs cycles of mixing, waiting, and measuring to determine OCR at baseline and after each injection.

  • Data Analysis: Key parameters are calculated from the OCR profile: Basal Respiration, ATP-Linked Respiration, Maximal Respiration, and Spare Respiratory Capacity.

A Plate Cells or Isolated Mitochondria B Add Assay Medium + Acylcarnitine + Malate A->B C Equilibrate in Seahorse Analyzer B->C D Measure Basal OCR C->D E Inject Oligomycin (Measure ATP-linked OCR) D->E F Inject FCCP (Measure Maximal OCR) E->F G Inject Rotenone/Antimycin A (Measure Non-Mitochondrial OCR) F->G H Calculate Respiratory Parameters G->H

Diagram 2: Experimental workflow for measuring OCR with a Seahorse XF Analyzer.
Measurement of Mitochondrial ATP Production

Bioluminescence-based assays are highly sensitive for quantifying ATP levels.[16][17]

Principle: This assay utilizes the enzyme luciferase, which catalyzes the reaction of luciferin and ATP to produce light. The amount of light emitted is directly proportional to the ATP concentration.

Step-by-Step Methodology:

  • Sample Preparation: Isolate mitochondria from cells or tissue.

  • Permeabilization (for whole cells): If using cultured cells, permeabilize the plasma membrane with a gentle agent like streptolysin O to allow substrates and reagents access to the mitochondria without damaging them.[18]

  • Reaction Setup: In a microplate, add isolated mitochondria or permeabilized cells to a reaction buffer containing ADP, phosphate, and the substrate (Pentadecanoyl-L-carnitine or Palmitoyl-L-carnitine plus malate).

  • Initiate Reaction: Add a solution containing luciferase and luciferin.

  • Detection: Immediately measure the luminescence using a plate-reading luminometer. The rate of increase in luminescence reflects the rate of mitochondrial ATP synthesis.

  • Standard Curve: Generate a standard curve using known concentrations of ATP to quantify the results.

Diagram 3: Workflow for the bioluminescence-based mitochondrial ATP production assay.
Measurement of Mitochondrial Reactive Oxygen Species (ROS)

Fluorescent probes are commonly used to detect the production of specific ROS, such as hydrogen peroxide (H₂O₂).[19][20]

Principle: The Amplex™ Red assay is a highly sensitive and specific method for detecting H₂O₂. In the presence of horseradish peroxidase (HRP), Amplex Red reacts with H₂O₂ to produce the highly fluorescent compound resorufin.

Step-by-Step Methodology:

  • Sample Preparation: Isolate mitochondria and determine protein concentration for normalization.

  • Reaction Setup: In a microplate, add isolated mitochondria to a reaction buffer.

  • Substrate Addition: Add the substrate of interest (Pentadecanoyl-L-carnitine or Palmitoyl-L-carnitine plus malate) to initiate respiration.

  • Probe Addition: Add the Amplex Red reagent and HRP to the wells. It is also common to add superoxide dismutase (SOD) to ensure that any superoxide produced is converted to H₂O₂, the species detected by the probe.[21]

  • Detection: Measure the fluorescence (Excitation: ~530-560 nm, Emission: ~590 nm) over time using a fluorescence plate reader. The rate of increase in fluorescence is proportional to the rate of H₂O₂ production.

  • Standard Curve: Use a standard curve of known H₂O₂ concentrations to quantify the rate of ROS production.

A Isolate Mitochondria B Add Reaction Buffer + Mitochondria to Microplate A->B C Add Substrate (Acylcarnitine + Malate) B->C D Add Amplex Red, HRP, and SOD C->D E Measure Fluorescence Kinetically D->E F Quantify H₂O₂ Rate using Standard Curve E->F

Diagram 4: Workflow for measuring mitochondrial H₂O₂ production with Amplex Red.

Conclusion and Future Directions

The comparison between Pentadecanoyl-L-carnitine and Palmitoyl-L-carnitine reveals a critical principle of mitochondrial metabolism: the structure of a fuel source dictates its functional impact.

  • Palmitoyl-L-carnitine , as the primary even-chain acylcarnitine, is an essential energy substrate. However, its metabolic pathway can lead to an oversupply of acetyl-CoA, and its accumulation under pathological conditions is clearly linked to mitochondrial dysfunction, characterized by increased ROS production, membrane depolarization, and induction of the mitochondrial permeability transition pore.[2][10][11]

  • Pentadecanoyl-L-carnitine , by contrast, offers a distinct metabolic advantage. Its β-oxidation yields propionyl-CoA, which is converted to the anaplerotic substrate succinyl-CoA.[8] This replenishment of the TCA cycle can sustain a more robust and stable energy production, likely avoiding the lipotoxic effects associated with high concentrations of its even-chain counterpart.

For researchers and drug development professionals, this comparison underscores the potential therapeutic value of odd-chain fatty acids. While Palmitoyl-L-carnitine serves as a model for studying lipotoxicity-induced mitochondrial damage, Pentadecanoyl-L-carnitine represents a class of molecules that may support mitochondrial function more effectively, particularly in states of metabolic stress. Further direct, side-by-side experimental comparisons are warranted to fully elucidate the potential of odd-chain acylcarnitines in preserving mitochondrial health.

References

  • Tominaga, H., et al. (2008). Different effects of palmitoyl-L-carnitine and palmitoyl-CoA on mitochondrial function in rat ventricular myocytes. American Journal of Physiology-Heart and Circulatory Physiology. Available at: [Link]

  • Starkov, A. A. (2010). Measurement of Mitochondrial ROS Production. In: Mitochondrial Medicine. Methods in Molecular Biology, vol 648. Humana Press. Available at: [Link]

  • Choi, J., et al. (2025). Carnitine palmitoyltransferase 1 facilitates fatty acid oxidation in a non-cell-autonomous manner. Cell Reports. Available at: [Link]

  • Tominaga, H., et al. (2008). Different effects of palmitoyl-l-carnitine and palmitoyl-CoA on mitochondrial function in rat ventricular myocytes. PubMed. Available at: [Link]

  • Atlas: School AI Assistant. β-Oxidation of Odd Chain Fatty Acids. Available at: [Link]

  • Wikipedia. Carnitine palmitoyltransferase I. Available at: [Link]

  • Agilent. Seahorse XF Real-Time ATP Rate Assay Kit. Available at: [Link]

  • Fujikawa, M., & Imai, Y. (2010). A sensitive, simple assay of mitochondrial ATP synthesis of cultured mammalian cells suitable for high-throughput analysis. Journal of biomolecular screening. Available at: [Link]

  • Nury, T., et al. (2012). Determination of mitochondrial reactive oxygen species: methodological aspects. Journal of biological physics and chemistry. Available at: [Link]

  • McGarry, J. D., & Foster, D. W. (1976). Carnitine and carnitine palmitoyltransferase in fatty acid oxidation and ketosis. PubMed. Available at: [Link]

  • Brand, M. D. (2002). Measuring mitochondrial reactive oxygen species. Methods in molecular biology. Available at: [Link]

  • Yoon, G., et al. (2024). Palmitoyl-L-carnitine induces tau phosphorylation and mitochondrial dysfunction in neuronal cells. PLOS ONE. Available at: [Link]

  • Tominaga, H., et al. (2008). Different effects of palmitoyl-l-carnitine and palmitoyl-CoA on mitochondrial function in rat ventricular myocytes. American Physiological Society Journal. Available at: [Link]

  • Houten, S. M., et al. (2010). A general introduction to the biochemistry of mitochondrial fatty acid β-oxidation. Journal of inherited metabolic disease. Available at: [Link]

  • Bruce, C. R., et al. (2009). Overexpression of Carnitine Palmitoyltransferase-1 in Skeletal Muscle Is Sufficient to Enhance Fatty Acid Oxidation and Improve High-Fat Diet–Induced Insulin Resistance. Diabetes. Available at: [Link]

  • Choi, J., et al. (2024). Carnitine palmitoyltransferase 1 facilitates fatty acid oxidation in a non-cell-autonomous manner. Johns Hopkins University. Available at: [Link]

  • Drew, B., & Leeuwenburgh, C. (2003). Method for measuring ATP production in isolated mitochondria: ATP production in brain and liver mitochondria of Fischer-344 rats with age and caloric restriction. American Physiological Society Journal. Available at: [Link]

  • Yoon, G., et al. (2024). Palmitoyl-L-carnitine induces tau phosphorylation and mitochondrial dysfunction in neuronal cells. PubMed. Available at: [Link]

  • Starkov, A. A. (2009). Measurement of Mitochondrial ROS Production. ResearchGate. Available at: [Link]

  • Rogers, G. W., et al. (2011). Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode. Humana Press. Available at: [Link]

  • Peçanha, F. L., et al. (2024). Extracellular Oxygen Consumption Assay for mitochondrial function in cell culture. Protocols.io. Available at: [Link]

  • Bio-protocol. Determination of mitochondrial oxygen consumption rate. Available at: [Link]

  • Tucci, S. (2021). Mitochondrial Metabolism of Fatty Acids. MDPI. Available at: [Link]

  • Elabscience. Fluorescence-Based Mitochondrial Function Assays. Available at: [Link]

  • Rogers, G. W., et al. (2011). Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode. PMC. Available at: [Link]

  • STAR Protocols. (2024). Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer. DOI. Available at: [Link]

  • Yoon, G., et al. (2024). Palmitoyl-L-carnitine induces tau phosphorylation and mitochondrial dysfunction in neuronal cells. PMC. Available at: [Link]

  • AOCS. Fatty Acid beta-Oxidation. Available at: [Link]

  • Al-Khelaifi, F., et al. (2015). Even is better than odd: one fat may conceal another. American Journal of Physiology-Heart and Circulatory Physiology. Available at: [Link]

  • Taylor & Francis. Odd-chain fatty acids – Knowledge and References. Available at: [Link]

  • Jenkins, B., et al. (2015). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. Molecules. Available at: [Link]

  • Wikipedia. Fatty acid metabolism. Available at: [Link]

  • Kalpage, H., et al. (2024). Critical Role of Mitochondrial Fatty Acid Metabolism in Normal Cell Function and Pathological Conditions. MDPI. Available at: [Link]

  • Marcovina, S. M., et al. (2010). CARNITINE HOMEOSTASIS, MITOCHONDRIAL FUNCTION, AND CARDIOVASCULAR DISEASE. PMC. Available at: [Link]

  • Wikipedia. Palmitoylcarnitine. Available at: [Link]

  • Adeva-Andany, M. M., et al. (2022). The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation. PubMed. Available at: [Link]

  • Adeva-Andany, M. M., et al. (2022). The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation. PMC. Available at: [Link]

  • Adeva-Andany, M. M., et al. (2022). L-Carnitine in Mitochondria. MDPI. Available at: [Link]

Sources

Comparative Guide: Differential Effects of Odd-Chain vs. Even-Chain Acylcarnitines in Metabolic Studies

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context: The Carnitine Shuttle and Metabolic Flexibility

Acylcarnitines are fatty acyl esters of L-carnitine that serve as obligate carriers for transporting long-chain fatty acids across the inner mitochondrial membrane via the carnitine shuttle[1]. Once inside the mitochondrial matrix, these fatty acids undergo β-oxidation to generate ATP[2]. While historically viewed merely as intermediate transport vehicles, acylcarnitines are now recognized as critical signaling molecules and diagnostic biomarkers for mitochondrial dysfunction, insulin resistance, and metabolic flexibility[3][4].

The physiological impact and metabolic fate of an acylcarnitine are fundamentally dictated by the carbon chain length and saturation of its fatty acyl moiety. In metabolic studies, a critical biochemical dichotomy exists between even-chain and odd-chain acylcarnitines, which originate from different sources and exert divergent downstream effects on cellular energy homeostasis[5][6].

Mechanistic Divergence: Even-Chain vs. Odd-Chain Metabolism

Even-Chain Acylcarnitines: Markers of Lipotoxicity

Even-chain acylcarnitines (e.g., C14, C16, C18) are predominantly derived from typical dietary lipids and endogenous de novo lipogenesis[7].

  • Pathological Accumulation: In states of metabolic overload (e.g., obesity, type 2 diabetes) or inherited fatty acid oxidation disorders (FAODs), the accumulation of long even-chain acylcarnitines indicates a severe bottleneck in mitochondrial β-oxidation[1][4].

  • Causality of Dysfunction: This incomplete oxidation leads to the accumulation of lipotoxic lipid intermediates in the cytosol, which activates inflammatory kinases, generates reactive oxygen species (ROS), and directly disrupts insulin receptor signaling[4][8]. Elevated circulating even-chain acylcarnitines are robustly associated with adverse cardiovascular outcomes, impaired myocardial contractility, and increased all-cause mortality[2][9].

Odd-Chain Acylcarnitines: Anaplerosis and BCAA Catabolism

Odd-chain acylcarnitines exhibit a multifaceted metabolic profile depending on their specific chain length:

  • Medium/Long Odd-Chain (C15, C17): These species originate primarily from dairy fat consumption, gut microbiota metabolism, and endogenous α-oxidation[10][11]. Unlike even-chain fatty acids, the terminal step of β-oxidation for odd-chain fatty acids yields one molecule of acetyl-CoA and one molecule of propionyl-CoA [5][12]. Propionyl-CoA is highly anaplerotic; it is carboxylated to methylmalonyl-CoA and isomerized to succinyl-CoA, which directly replenishes depleted tricarboxylic acid (TCA) cycle intermediates[5][6]. Because this anaplerosis enhances overall mitochondrial respiratory capacity, higher circulating levels of C15 and C17 acylcarnitines are inversely associated with the risk of cardiometabolic diseases[10][11].

  • Short Odd-Chain (C3, C5): Conversely, short odd-chain species (C3 propionylcarnitine and C5 isovalerylcarnitine) are primary byproducts of branched-chain amino acid (BCAA) catabolism (valine, isoleucine, and leucine)[6]. Elevated C3 and C5 levels serve as validated biomarkers for BCAA dysregulation, a hallmark of early-stage insulin resistance[6][9].

MetabolicPathway Even Even-Chain Acylcarnitines (e.g., C16, C18) BetaOx Mitochondrial β-Oxidation Even->BetaOx Odd Odd-Chain Acylcarnitines (e.g., C15, C17) Odd->BetaOx Acetyl Acetyl-CoA BetaOx->Acetyl Both Pathways Propionyl Propionyl-CoA (Anaplerotic) BetaOx->Propionyl Odd-Chain Terminal Step TCA TCA Cycle Acetyl->TCA Succinyl Succinyl-CoA Propionyl->Succinyl Carboxylation Succinyl->TCA Replenishes Intermediates

Metabolic divergence of even-chain vs. odd-chain acylcarnitines during β-oxidation.

Comparative Data Summary

The following table summarizes the distinct physiological roles and diagnostic utility of different acylcarnitine classes in metabolic research.

Acylcarnitine ClassExample SpeciesPrimary Biological SourcesTerminal Metabolic FateClinical & Metabolic Implications
Long Even-Chain C14, C16, C18Dietary fats, de novo lipogenesisAcetyl-CoAAccumulation indicates incomplete β-oxidation, mitochondrial dysfunction, and lipotoxic insulin resistance.
Short Even-Chain C2, C4Glycolysis, general FA oxidationAcetyl-CoAReflects the overall acetyl-CoA pool and mitochondrial flux.
Long/Medium Odd-Chain C15, C17Dairy fats, gut microbiome, α-oxidationAcetyl-CoA + Propionyl-CoAAnaplerotic (replenishes the TCA cycle); inversely associated with cardiometabolic disease risk.
Short Odd-Chain C3, C5BCAA catabolism (Valine, Isoleucine, Leucine)Propionyl-CoA, Isovaleryl-CoAElevated levels serve as early biomarkers for BCAA dysregulation and systemic insulin resistance.

Drug Development Implications: Anaplerotic Therapies

Understanding the differential metabolism of odd-chain fatty acids has directly informed novel therapeutic strategies. For instance, Triheptanoin , a synthetic medium odd-chain (C7) triglyceride, is currently utilized in the management of long-chain fatty acid oxidation disorders (LC-FAOD)[5]. By bypassing the defective long-chain transport machinery, triheptanoin provides a direct, readily oxidizable source of propionyl-CoA. This restores TCA cycle flux via anaplerosis, alleviating the chronic energy deficit and preventing the severe hypoglycemia and cardiomyopathy characteristic of these genetic disorders[5].

Self-Validating Experimental Workflow: LC-MS/MS Acylcarnitine Profiling

To accurately distinguish between these metabolic states, researchers must employ high-resolution analytical techniques. While direct infusion electrospray ionization tandem mass spectrometry (ESI-MS/MS) is commonly used for rapid newborn screening, it fails to separate isomeric species (e.g., distinguishing C4-isomers or C5-isomers)[13]. Therefore, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for comprehensive, targeted acylcarnitine profiling[13][14][15].

The following protocol is designed as a self-validating system , ensuring that experimental artifacts do not compromise quantitative integrity.

Step-by-Step Methodology
  • Sample Preparation & Protein Precipitation:

    • Action: Aliquot 50 µL of biological sample (plasma or tissue homogenate) and add 300 µL of cold extraction solvent (e.g., 80% acetonitrile/methanol)[14][15].

    • Causality: Organic solvents rapidly denature and precipitate proteins. Removing these macromolecules is critical, as they would otherwise irreversibly bind to the LC column and cause severe ion suppression in the MS source, destroying signal fidelity[15].

  • Internal Standard Spiking (The Self-Validation Mechanism):

    • Action: Spike the extraction solvent with a defined concentration of stable isotope-labeled internal standards (e.g., d3-palmitoylcarnitine for long even-chains, d3-propionylcarnitine for short odd-chains) prior to extraction[14][15].

    • Causality: Isotope-labeled standards are chemically identical to the target analytes but differ in mass. They co-elute with their endogenous counterparts, experiencing the exact same matrix effects and ion suppression. By quantifying the ratio of the endogenous analyte signal to the internal standard signal, the assay mathematically self-corrects for any sample loss during extraction or ionization variability[13][15].

  • Chromatographic Separation (UHPLC):

    • Action: Centrifuge the mixture at 10,000 x g for 10 minutes. Inject the supernatant into a UHPLC system equipped with a reversed-phase C18 column[14][15].

    • Causality: The hydrophobic C18 stationary phase retains acylcarnitines based on their carbon chain length and hydrophobicity. This step is critical for resolving isobaric and isomeric species (e.g., distinguishing the BCAA-derived isovalerylcarnitine from straight-chain valerylcarnitine), which is impossible with direct-infusion methods[13][14].

  • Tandem Mass Spectrometry (MRM Detection):

    • Action: Analyze the eluent using a triple quadrupole mass spectrometer in positive electrospray ionization (+ESI) mode, utilizing Multiple Reaction Monitoring (MRM)[13][16].

    • Causality: MRM targets specific precursor-to-product ion transitions. For acylcarnitines, the mass spectrometer isolates the intact precursor ion in the first quadrupole, fragments it, and specifically detects the highly characteristic 85 m/z product ion (corresponding to the dehydrated carnitine backbone) in the third quadrupole. This dual-filter approach provides unparalleled analytical specificity[13][16].

LCMSWorkflow Sample Biological Sample (Plasma/Tissue) Extraction Protein Precipitation (ACN/MeOH) Sample->Extraction LC UHPLC Separation (C18 Column) Extraction->LC Supernatant Spike Spike Internal Standards (Isotope-Labeled) Spike->Extraction Self-Validation MS ESI-MS/MS Detection (MRM Mode) LC->MS Resolves Isomers Data Quantification & Data Analysis MS->Data

Self-validating LC-MS/MS workflow for targeted quantification of acylcarnitine species.

Sources

Validating the specificity of Pentadecanoyl-L-carnitine's biological activity.

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Specificity of Pentadecanoyl-L-carnitine: A Comparative Guide for Preclinical Development

Introduction: The Emergence of Odd-Chain Acylcarnitines

In the landscape of metabolic pharmacology, acylcarnitines have historically been viewed through a monolithic lens—primarily as intermediate shuttles for fatty acid oxidation. However, recent advancements have necessitated a paradigm shift. While long even-chain acylcarnitines (e.g., Palmitoyl-L-carnitine, C16:0) are frequently identified as biomarkers of mitochondrial overload and insulin resistance[1], odd-chain variants exhibit highly specific, therapeutic biological activities.

Pentadecanoyl-L-carnitine (PDC, or C15:0 carnitine) is the active metabolite of pentadecanoic acid, an essential odd-chain saturated fatty acid[2]. As a Senior Application Scientist, I approach PDC not merely as a lipid intermediate, but as a pleiotropic signaling molecule. It demonstrates potent receptor pharmacology and metabolic reprogramming capabilities, making it a highly compelling candidate for longevity and anti-inflammatory drug development[3][4].

Mechanistic Specificity: Why C15:0 Outperforms Even-Chain Counterparts

To validate PDC's specificity, we must map the causality of its biological effects. Its distinct structural conformation (a 15-carbon aliphatic tail) allows it to interact with specific G-protein coupled receptors (GPCRs) and metabolic kinases that even-chain lipids fail to activate.

  • Targeted Receptor Pharmacology: PDC acts as a full agonist at cannabinoid receptors (CB1 and CB2) with EC50 values of 3.7 µM and 3.2 µM, respectively[5]. It also exhibits agonism at serotonin receptors (5-HT1A/1B) and antagonism at histamine receptors (H1/H2)[2][5].

  • AMPK/mTOR Axis Modulation: Similar to established longevity compounds, PDC activates AMP-activated protein kinase (AMPK) while simultaneously inhibiting the mechanistic target of rapamycin (mTOR)[4]. This dual action promotes cellular homeostasis and suppresses pro-inflammatory cytokine release[3].

  • Mitochondrial Anaplerosis: Even-chain fatty acids exclusively yield acetyl-CoA during β-oxidation, which can bottleneck the TCA cycle during metabolic dysfunction[6]. Conversely, the terminal cleavage of odd-chain C15:0 yields propionyl-CoA. This intermediate is converted into succinyl-CoA, directly replenishing the TCA cycle (anaplerosis) and bypassing the acetyl-CoA entry point, thereby rescuing mitochondrial function[3].

Pathway PDC Pentadecanoyl-L-carnitine (C15:0) CB CB1 / CB2 Receptors PDC->CB Agonist (EC50 ~3.2 µM) AMPK AMPK Activation PDC->AMPK Phosphorylation Mito Mitochondrial Anaplerosis PDC->Mito Succinyl-CoA Entry Inflam Anti-inflammatory Response CB->Inflam Modulates mTOR mTOR Inhibition AMPK->mTOR Inhibits mTOR->Inflam Suppresses

Pentadecanoyl-L-carnitine signaling via CB receptors and AMPK/mTOR pathways.

Comparative Performance Data

When evaluating PDC for preclinical workflows, it is crucial to benchmark it against both its even-chain structural analog and leading small-molecule longevity therapeutics.

Table 1: Comparative Biological Activity Profile

CompoundPrimary Receptor TargetsKinase ModulationMitochondrial ImpactClinical Correlate
Pentadecanoyl-L-carnitine (C15:0) CB1/CB2, 5-HT1A/1BAMPK (+), mTOR (-)Anaplerotic (via Propionyl-CoA)Longevity, Anti-inflammatory
Palmitoyl-L-carnitine (C16:0) None specificPromotes Insulin ResistanceOverload / ROS generationMetabolic Syndrome
Rapamycin FKBP12 (Intracellular)mTOR (-)NeutralImmunosuppression, Longevity
Metformin None specificAMPK (+)Mild Complex I inhibitionGlycemic control

Data synthesized from 5[5] and 4[4].

Experimental Validation Protocols

To ensure scientific integrity, any claim of biological specificity must be backed by a self-validating experimental system. Below are the optimized, step-by-step methodologies to validate PDC's activity in your laboratory.

Workflow Prep Cell/Tissue Preparation Incubate C15:0 Carnitine Treatment Prep->Incubate Assay1 cAMP TR-FRET (Receptor Assay) Incubate->Assay1 Assay2 High-Res Respirometry (Mitochondrial Flux) Incubate->Assay2 Data Data Analysis & Validation Assay1->Data Assay2->Data

Step-by-step experimental workflow for validating C15:0 carnitine activity.

Protocol A: Validating CB1/CB2 Receptor Agonism via cAMP Modulation

The Causality: Cannabinoid receptors (CB1/CB2) are Gi/o-coupled. Their activation inherently inhibits adenylyl cyclase, lowering intracellular cAMP. Therefore, to measure agonism, we must first artificially spike cAMP levels using forskolin; a true agonist will dose-dependently suppress this spike.

  • Cell Preparation: Plate CHO cells stably expressing human CB1 or CB2 receptors at 10,000 cells/well in a 384-well microplate.

  • Baseline Stimulation: Add 10 µM Forskolin to all test wells to stimulate baseline adenylyl cyclase activity.

  • Compound Titration: Treat cells with PDC in a 10-point concentration-response curve (ranging from 0.1 µM to 50 µM).

  • Self-Validating Control: In a parallel set of wells, pre-incubate cells with 1 µM Rimonabant (a selective CB1 inverse agonist/antagonist) prior to PDC treatment. If PDC is specific, Rimonabant will block the cAMP suppression.

  • Detection: Lyse cells and measure cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

  • Analysis: Calculate the EC50. Validated PDC batches should yield an EC50 of ~3.2 to 3.7 µM[5].

Protocol B: Evaluating Mitochondrial Anaplerosis via High-Resolution Respirometry

The Causality: Even-chain acylcarnitines often cause incomplete β-oxidation and mitochondrial uncoupling in metabolic syndrome models[1][6]. Odd-chain variants bypass this by yielding propionyl-CoA. High-resolution respirometry isolates this anaplerotic flux by measuring State 3 oxygen consumption without increasing the non-phosphorylating leak state.

  • Tissue Preparation: Prepare permeabilized skeletal muscle fibers (e.g., soleus or EDL) or cultured C2C12 myotubes.

  • Buffer Setup: Place samples in a respirometer (e.g., Oroboros O2k) containing mitochondrial respiration medium (MiR05).

  • Substrate Addition: Add 2 mM Malate to prime the TCA cycle.

  • Comparative Treatment: Inject 50 µM PDC into Chamber A, and 50 µM Palmitoyl-L-carnitine (C16:0) into Chamber B.

  • State 3 Respiration: Add saturating ADP (2.5 mM) to stimulate oxidative phosphorylation (OXPHOS).

  • Validation: PDC will sustain a high, stable Oxygen Consumption Rate (OCR) due to efficient succinyl-CoA entry[3]. Chamber B (C16:0) will likely show a rapid initial spike followed by a decline, indicative of acetyl-CoA bottlenecking and ROS-induced impairment[6].

References[5] Pentadecanoyl-L-carnitine (chloride) (CAS 173686-57-2) - Cayman Chemical. Caymanchem.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH923FgCUNKu-0kte1LDfQ9lxN75qwffXObatLWeluopfsFCGTk5KTB2uNuo9AUztFulgbJ01n7YjOctcOgnrcEbTDfHw48I90eqW63v-JYDsAwJaFtIDsuC3V9zm35vQA1tir7oW4y0qQYvN7zmXsUQW0UeJ0PXX_RSekAp9ve_BxPI2JWaw==[2] Mechanism Fact Sheet - Discover C15:0. Discoverc15.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEF8kPz7s-rRvnpFLDBVi8eR-XK4HNXCV6KzjdBGlnEs-ebpo1oiMrZFyDSSmj-EYJBMJrLDF62YuD6JGc2B3jKrWPXjUN1WvbuKjLdxjnrE8ZEOmtKme09eLhV9iQp-t8TCCcOtpLfcZzzqs1MZpbBkzyx85P9Bo8seJovHnTFgAe3b0tY7NXjwS5mp2Ln2Z6lASqAHBI=[3] Molecular and cellular mechanisms of pentadecanoic acid - PMC. Nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBJ0MDlTHApt9AbiJ-O1SMcm_DYRBV6uyFJW4Im6cEaN0hLtY3g4AMyKUXS4lFvfEo5fWLlCVqQkXVOv4_7lLG0d8uEpcwIEgX4fnZdkPSE40I3gmq-0KS_jJ3UuijWt2jYQSU3enLvS1ift-s[1] Metabolic Impairment in Coronary Artery Disease: Elevated Serum Acylcarnitines Under the Spotlights. Frontiersin.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSSxHIomkJj6wy3hKImMk5MpgkBEEsP3kxEDHRFWkCPLLLtt0dtpVoiLxwMQYl7LIciTz2Uo4K_NxJjZRI8laGVTES46nZM--ib--ga0lQuJJjQV6mPaT9ELAknQ5aVYUTnwl-vdAoO13a_BKl_r0NxmRoePOecII286MB_bZ_KXPDqlBQsukKihxYgv7w7OBSP5uoi5ysdUjzaOsNKA==[6] Early mitochondrial dysfunction in glycolytic muscle, but not oxidative muscle, of the fructose-fed insulin-resistant rat. Physiology.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFn57tN4Ak4bkvld9k9P7eOlzdInfbVoQpfCrOOzCafv5MF6dxhKFYkrAiXnSNcropIojsS2G4pqanb8UYvWbT7YOl0ytQsdouNkn18-h_QOnE1RMuG1bVZAh88gjCfB52-fHcTLWOXovqCfr245wYVANAlpOwkAQ9WS6uWv0=[4] Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. Dntb.gov.ua. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGSgCRP78PYWOveDsg1o91hP4pAvYaSxa6En11PBRz3sE60M4zp26rgZZDaZjpRpQr8vyvN5dZHaTCFdO736dJElWs41Tw76JuIWDSjHnfqvc0AXZXTd9SvezkFJzM6usCgit6kmk=

Sources

Cross-Validation of Analytical Methods for Pentadecanoyl-L-Carnitine Measurement: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Diagnostic Significance of Pentadecanoyl-L-Carnitine

Pentadecanoyl-L-carnitine (C15-carnitine) is a critical odd-chain acylcarnitine that serves as an essential biomarker in metabolomics and clinical diagnostics. Acylcarnitines are intermediates formed by the action of carnitine acyltransferases, facilitating the transport of activated fatty acids (acyl-CoAs) across the inner mitochondrial membrane for β -oxidation [1][1].

While even-chain acylcarnitines are standard products of lipid metabolism, odd-chain variants like C15-carnitine are specifically linked to propionate metabolism, peroxisomal oxidation, and dietary intake of specific polyunsaturated fatty acids. Accurate quantification of C15-carnitine is challenging due to its low endogenous abundance and the presence of isobaric matrix interferences in biological fluids [2][2]. This guide cross-validates the primary analytical methodologies used for its measurement, providing researchers with evidence-based protocols for robust experimental design.

CarnitineShuttle Cytosol Cytosol (Acyl-CoA + Carnitine) CPT1 CPT1 (Outer Membrane) Cytosol->CPT1 Conversion IMS Intermembrane Space (Acylcarnitine) CPT1->IMS Transport CACT CACT (Inner Membrane) IMS->CACT Translocation Matrix Mitochondrial Matrix (Acyl-CoA + Carnitine) CACT->Matrix CPT2 Conversion BetaOx Beta-Oxidation (Energy Production) Matrix->BetaOx Substrate

The Carnitine Shuttle mechanism transporting long-chain and odd-chain fatty acids into mitochondria.

Cross-Validation of Analytical Modalities

To establish a self-validating analytical system, it is crucial to understand the mechanistic advantages and limitations of each platform.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the undisputed gold standard for acylcarnitine profiling. It combines the chromatographic separation of isomers with the high sensitivity and specificity of multiple reaction monitoring (MRM) [1][1].

  • Ionization Causality: Acylcarnitines are analyzed in positive Electrospray Ionization (ESI+) mode. The universal hallmark of acylcarnitine fragmentation is the product ion at m/z 85.0. This corresponds to the [C4​H5​O2​]+ fragment, which is generated by the cleavage of the carnitine moiety and the neutral loss of the trimethylamine group [3][3].

  • Derivatization vs. Native Analysis: While direct analysis (native) allows for rapid, high-throughput screening, derivatization with 3-nitrophenylhydrazine (3NPH) or butylation can significantly increase ionization efficiency and allow for precise prediction of elution times based strictly on carbon chain length [4][4].

Gas Chromatography-Mass Spectrometry (GC-MS)

While GC-MS offers excellent resolution, acylcarnitines are non-volatile and thermally labile. They require extensive, multi-step derivatization (e.g., esterification and acylation) prior to injection. This increases sample preparation time and introduces the risk of artifact formation or analyte degradation during heating, making it inferior to LC-MS/MS for intact C15-carnitine quantification.

High-Performance Liquid Chromatography (HPLC-UV/FL)

HPLC coupled with Ultraviolet (UV) or Fluorescence (FL) detection requires pre-column derivatization to introduce a chromophore, as acylcarnitines lack strong native UV absorbance. This method suffers from lower sensitivity (micromolar range) and lacks the mass-to-charge specificity of MS, leading to potential overestimation of C15-carnitine due to co-eluting isobaric matrix interferences [2][2].

Comparative Performance Data

The following table synthesizes the quantitative performance metrics across different analytical platforms for acylcarnitine measurement.

Analytical MethodSensitivity (LOD)Specificity / ResolutionSample Prep ComplexityThroughputMatrix Effect Susceptibility
LC-MS/MS (Native) ~2 nMHigh (MRM transitions)Low (Protein Precipitation)High (<5 min/run)Moderate (Requires IS correction)
LC-MS/MS (3NPH Deriv.) <1 nMVery High (Isomer separation)ModerateMedium (~15 min/run)Low
GC-MS ~50 nMHighHigh (Extensive derivatization)LowLow
HPLC-UV/FL ~2 μ MLow (Prone to co-elution)High (Chromophore tagging)LowHigh

Data synthesized from cross-validation studies comparing ionization efficiencies and limits of detection [5][5].

Standardized LC-MS/MS Experimental Protocol

To ensure a self-validating system, this protocol utilizes isotope-labeled internal standards (IS) to correct for matrix effects and ion suppression. The lack of a free-analyte matrix necessitates this approach for accurate calibration [5][5].

LCMSWorkflow Sample Biological Sample (Plasma/Serum/Tissue) Spike Internal Standard Spiking (e.g., C16-d3) Sample->Spike Extraction Protein Precipitation / SPE (Acetonitrile extraction) Spike->Extraction Deriv Optional Derivatization (3NPH or Butylation) Extraction->Deriv LC LC Separation (C18 Reverse-Phase Column) Deriv->LC MS Tandem MS (ESI+) MRM: m/z 386.3 -> 85.0 LC->MS Data Data Analysis (IS Normalization & Validation) MS->Data

Standardized high-throughput LC-MS/MS workflow for Pentadecanoyl-L-carnitine quantification.

Step-by-Step Methodology

Phase 1: Sample Preparation & Extraction

  • Thawing: Thaw plasma/serum samples on ice to prevent thermal degradation of acylcarnitines [3][3].

  • Aliquoting & Spiking: Transfer 20 μ L of the biological sample into a microcentrifuge tube. Spike with 5 μ L of deuterated internal standard solution (e.g., C16​−d3​ or C14​−d9​ at 400 ng/mL) to enable downstream matrix effect correction [3][3].

  • Protein Precipitation: Add 175 μ L of Acetonitrile (ACN) containing 5 mM ammonium formate (pH 9.0). Causality: ACN effectively precipitates matrix proteins while keeping the hydrophobic acylcarnitines in solution.

  • Centrifugation: Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to an LC-MS vial.

Phase 2: Liquid Chromatography (LC) Separation

  • Column: Reverse-phase C18 column (e.g., 1.9 μ m, 150 x 2 mm) maintained at 40°C.

  • Mobile Phase A: 2 mM ammonium acetate adjusted to pH 4.0 with formic acid. Causality: The acidic pH ensures the carnitine moiety remains fully protonated, which is critical for overcoming the naturally poor ionization of fatty acid derivatives [5][5].

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Gradient: Flow rate of 0.45 mL/min. Start at 60% A for 0.5 min, ramp down to 10% A from 0.7–2.5 min, and return to 60% B for re-equilibration [5][5].

Phase 3: Mass Spectrometry (MS/MS) Detection

  • Source: Electrospray Ionization in positive mode (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • Transitions: For Pentadecanoyl-L-carnitine (C15), monitor the specific precursor-to-product transition of m/z 386.3 85.0 [3][3].

  • Parameters: Set collision energy (CE) to 25 eV and fragmentor voltage to 135 V to optimize the yield of the m/z 85.0 fragment [3][3].

References

  • Acylcarnitine Functions and Analysis Methods Cre
  • Combining data acquisition modes in liquid-chromatography–tandem mass spectrometry for comprehensive determination of acylcarnitines in human serum NIH PMC (Luque-Córdoba et al., 2022)
  • LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma NIH PMC
  • An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues NIH PMC
  • Acylcarnitine profiling by low-resolution LC-MS PLoS One (Meierhofer D., 2019)

Sources

How does the activity of Pentadecanoyl-L-carnitine compare to its free fatty acid, pentadecanoic acid?

Author: BenchChem Technical Support Team. Date: March 2026

Title : Comparative Activity Guide: Pentadecanoyl-L-Carnitine vs. Pentadecanoic Acid (C15:0)

Executive Summary

As a Senior Application Scientist, evaluating lipid-based therapeutics requires a rigorous understanding of molecular transport and receptor pharmacology. is an essential, odd-chain saturated fatty acid known for its robust metabolic benefits, including AMPK activation and mitochondrial complex II support[1]. However, its endogenous metabolite, (C15:0-carnitine), exhibits a profoundly different pharmacological profile[2]. By conjugating the fatty acyl chain to carnitine, the molecule not only bypasses rate-limiting mitochondrial transport steps but also gains novel pleiotropic activity as a fully-acting endocannabinoid[2],[3].

This guide objectively compares the biological activity, transport kinetics, and receptor pharmacology of C15:0 and C15:0-carnitine, providing self-validating experimental protocols to empirically differentiate their mechanisms.

Mechanistic Divergence: Transport and Pharmacology

Pentadecanoic Acid (C15:0): The Metabolic Modulator Free C15:0 must undergo activation by acyl-CoA synthetase in the cytosol. To enter the mitochondrial matrix for β -oxidation, it relies entirely on, the rate-limiting enzyme of the carnitine shuttle[1],[4]. Once inside, its oxidation yields propionyl-CoA, an anaplerotic substrate that replenishes the TCA cycle via succinyl-CoA, thereby enhancing cellular bioenergetics[1].

Pentadecanoyl-L-Carnitine: The Endocannabinoid Bypass C15:0-carnitine is pre-conjugated. It directly traverses the inner mitochondrial membrane via the, completely bypassing CPT1 regulation[4]. Beyond mitochondrial transport, C15:0-carnitine acts extracellularly as a potent G-protein coupled receptor (GPCR) ligand. It is a full agonist at and serotonin receptors (5-HT1A and 5-HT1B), while antagonizing histamine H1 and H2 receptors[2],[3].

Quantitative Performance & Pharmacological Profile

The following table summarizes the divergent target affinities and transport dependencies of the two molecules.

Property / TargetPentadecanoic Acid (C15:0)Pentadecanoyl-L-CarnitineCausality / Mechanism
Mitochondrial Entry CPT1-DependentCPT1-Independent (CACT)Carnitine conjugation bypasses the rate-limiting CPT1 step[4].
CB1 Receptor InactiveAgonist ( EC50​=3.7μM )Acylcarnitine structure mimics endogenous cannabinoids[2].
CB2 Receptor InactiveAgonist ( EC50​=3.2μM )Drives anti-inflammatory signaling and vasodilation[2],[3].
5-HT1A / 5-HT1B InactiveAgonist ( ∼9.5μM )Modulates serotonergic pathways linked to mood regulation[2].
Histamine H1 / H2 InactiveAntagonist ( 10.9/6.1μM )Blunts histamine-induced permeability and inflammation[2].
AMPK Activation Strong ActivatorDownstream / IndirectC15:0 directly alters AMP/ATP ratios to stimulate AMPK[1].

Experimental Workflows & Self-Validating Protocols

To validate these differences in a controlled laboratory setting, we employ two orthogonal self-validating assay systems.

Protocol A: Isolating CPT1-Independent Mitochondrial Oxidation

Objective : To empirically prove that C15:0-carnitine bypasses CPT1 for mitochondrial entry. Rationale (Causality) : By utilizing Etomoxir, an irreversible inhibitor of CPT1, we create a metabolic bottleneck. If C15:0-carnitine oxidation persists while free C15:0 oxidation is abolished, the CPT1-bypass mechanism is validated.

Step-by-Step Methodology :

  • Cell Preparation : Seed HepG2 cells in a Seahorse XF96 microplate at 2×104 cells/well. Incubate overnight.

  • Substrate Starvation : Wash cells and replace media with substrate-limited assay medium (0.5 mM Glucose, 1 mM GlutaMAX, 0.5 mM Carnitine). Incubate for 24 hours to deplete endogenous lipids.

  • Inhibitor Addition (The Self-Validating Step) : Inject Etomoxir ( 40μM ) into half of the wells 15 minutes prior to the assay to block CPT1. The untreated wells serve as the baseline control.

  • Substrate Injection : Inject BSA-conjugated C15:0 ( 200μM ) or C15:0-carnitine ( 200μM ) into the respective wells.

  • Measurement : Measure Oxygen Consumption Rate (OCR) using the Agilent Seahorse XF Analyzer.

  • Data Interpretation : C15:0 + Etomoxir will show baseline OCR (transport blocked). C15:0-carnitine + Etomoxir will show a rapid spike in OCR, proving direct entry via CACT.

G C15 Pentadecanoic Acid (C15:0) AcylCoA C15:0-CoA (Cytosol) C15->AcylCoA Acyl-CoA Synthetase CPT1 CPT1 Transporter (Rate-Limiting) AcylCoA->CPT1 CACT CACT Transporter (Inner Mito Membrane) CPT1->CACT Endogenous Conjugation C15Car Pentadecanoyl-L-carnitine (Exogenous or Cytosolic) C15Car->CACT Direct Entry (Bypasses CPT1) MitoCar Pentadecanoyl-L-carnitine (Mitochondrial Matrix) CACT->MitoCar CPT2 CPT2 Enzyme MitoCar->CPT2 BetaOx Beta-Oxidation (Propionyl-CoA Production) CPT2->BetaOx C15:0-CoA Regeneration

Mitochondrial transport pathway comparing C15:0 (CPT1-dependent) and C15:0-carnitine (CPT1-bypass).

Protocol B: GPCR Activation & cAMP Modulation Assay

Objective : To quantify the endocannabinoid activity of C15:0-carnitine at CB1/CB2 receptors[2]. Rationale (Causality) : CB1 and CB2 are Gi/o​ -coupled receptors. Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. By artificially spiking cAMP with Forskolin, we can measure the dose-dependent reduction in cAMP caused by C15:0-carnitine, validating its agonist activity.

Step-by-Step Methodology :

  • Cell Culture : Plate CHO-K1 cells stably expressing human CB1 or CB2 receptors in a 384-well plate.

  • Forskolin Stimulation (Positive Control) : Treat cells with 10μM Forskolin to stimulate adenylyl cyclase and establish a maximum cAMP baseline.

  • Compound Treatment : Add serial dilutions of C15:0-carnitine (from 0.1μM to 50μM ) and free C15:0 (negative control).

  • Lysis and Detection : After 30 minutes, lyse the cells and add TR-FRET cAMP detection reagents (e.g., Eu-cAMP tracer and ULight-anti-cAMP).

  • Readout : Measure the TR-FRET signal (665 nm / 615 nm ratio). A higher TR-FRET signal correlates with lower intracellular cAMP.

  • Data Interpretation : C15:0-carnitine will yield a dose-dependent decrease in cAMP (calculating to an EC50​ of ∼3.2−3.7μM ), whereas free C15:0 will show no effect, confirming the unique GPCR pharmacology of the carnitine conjugate.

G Cell Cell Culture (CHO-K1 CB1/CB2) Stim Forskolin Stimulation Cell->Stim Trt Compound Treatment (C15:0 vs Carnitine) Stim->Trt Lysis Cell Lysis & cAMP Extraction Trt->Lysis Read TR-FRET Readout Lysis->Read

Step-by-step experimental workflow for evaluating GPCR-mediated cAMP modulation via TR-FRET.

References

  • [1] Title: Molecular and cellular mechanisms of pentadecanoic acid. Source: World Journal of Biological Chemistry (via NIH PMC). URL: [Link]

  • [3] Title: Pentadecanoic acid (C15:0) and cardiovascular disease: A narrative review. Source: NIH PMC (Citing Venn-Watson et al., Sci Rep 2022). URL: [Link]

  • [4] Title: Carnitine palmitoyltransferase 1 facilitates fatty acid oxidation in a non-cell-autonomous manner. Source: Cell Reports. URL: [Link]

Sources

Comparative Analysis of Pentadecanoyl-L-Carnitine (C15:0) Levels in Healthy vs. Diseased States

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Acylcarnitine Paradigm Shift

Historically, long-chain acylcarnitines (LCACs) have been universally categorized as monolithic biomarkers of mitochondrial dysfunction and lipotoxicity1[1]. However, high-resolution metabolomics has catalyzed a paradigm shift, revealing that odd-chain acylcarnitines—specifically Pentadecanoyl-L-carnitine (C15-carnitine)—exhibit distinct, pleiotropic bioactivities that diverge sharply from their even-chain counterparts (e.g., C14, C16)[1]. For researchers and drug development professionals, distinguishing C15-carnitine from the broader LCAC pool is critical for accurate biomarker profiling in metabolic syndrome, neurodegeneration, and oncology.

Mechanistic Divergence: Even-Chain vs. Odd-Chain LCACs

Even-chain LCACs (like palmitoylcarnitine, C16:0) accumulate intracellularly and in plasma due to incomplete mitochondrial β-oxidation, acting as primary drivers of insulin resistance and cellular stress[1]. In contrast, C15-carnitine is primarily derived from dietary odd-chain fatty acids (e.g., dairy) or gut microbiota metabolism. Recent evidence demonstrates that C15-carnitine possesses potent anti-inflammatory properties and supports metabolic flexibility, actively counteracting the pathological effects of even-chain LCACs 1[1].

Pathway Mito Mitochondrial β-Oxidation C16 Even-Chain LCACs (e.g., C16-Carnitine) Mito->C16 Incomplete Oxidation C15 Odd-Chain LCACs (e.g., C15-Carnitine) Mito->C15 Dietary/Gut Origin Lipotox Lipotoxicity & Insulin Resistance C16->Lipotox Pathological Accumulation AntiInflam Anti-inflammatory & Metabolic Flexibility C15->AntiInflam Protective Signaling

Divergent physiological pathways of odd-chain (C15) vs. even-chain (C16) acylcarnitines.

Comparative Biomarker Profiling

The quantitative ratio of C15-carnitine to even-chain LCACs serves as a high-fidelity indicator of disease state. The table below synthesizes the relative levels and physiological implications across various clinical models.

Table 1: Clinical Biomarker Status of Acylcarnitines

Clinical State / PathologyC15-Carnitine (Odd-Chain) StatusC16-Carnitine (Even-Chain) StatusMechanistic Implication
Healthy / Homeostasis Maintained / ElevatedBaselineEfficient β-oxidation; active anti-inflammatory signaling[1].
Metabolic Syndrome / T2D DepletedHighly ElevatedIncomplete β-oxidation leads to even-chain accumulation and lipotoxicity[1].
Alzheimer's Disease (APOE4) Elevated (Compensatory)ElevatedDysregulated lipid bioenergetics; C15 elevation observed as a potential compensatory response in APOE4 models 2[2].
Therapy-Resistant Cancer AlteredElevatedReliance on de novo lipogenesis and lipid droplet formation to prevent lipotoxicity in drug-tolerant persister cells3[3].

Analytical Methodology: Self-Validating LC-MS/MS Protocol

To accurately quantify C15-carnitine without isobaric interference, a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow combining Data-Independent Acquisition (DIA) and Data-Dependent Acquisition (DDA) is required4[4].

LCMS_Workflow S1 1. Plasma/Serum Collection (Addition of C16-d3 IS) S2 2. Protein Precipitation (Cold Acetonitrile) S1->S2 S3 3. Automated SPE (pH 9.0 Wash) S2->S3 S4 4. LC-MS/MS Analysis (DIA/DDA Modes) S3->S4 S5 5. MRM Quantification (m/z 386.3 -> 85.0) S4->S5

Self-validating LC-MS/MS workflow for the absolute quantification of C15-carnitine.

Step-by-Step Protocol:
  • Step 1: Isotope-Spiked Protein Precipitation

    • Procedure: Aliquot 100 µL of human serum. Add 400 µL of cold acetonitrile spiked with stable isotope-labeled internal standards (e.g., C16-d3 or C14-d9)[4].

    • Causality & Validation: Cold organic solvent instantly denatures and precipitates matrix proteins, preventing column degradation. The inclusion of C16-d3 prior to extraction creates a self-validating system; it normalizes recovery variations and corrects for matrix-induced ion suppression during electrospray ionization (ESI)[4].

  • Step 2: Automated Solid-Phase Extraction (SPE)

    • Procedure: Load the supernatant onto a strong anion exchanger (SAX) cartridge. Wash with 5 mM ammonium formate buffer (pH 9.0), followed by Milli-Q water, and elute with the mobile phase[4].

    • Causality & Validation: At pH 9.0, the carboxylic acid moiety of the carnitine backbone is fully deprotonated. This specific charge state allows selective retention on the SAX resin, effectively washing away neutral lipid interferences and drastically improving the signal-to-noise ratio for low-abundance odd-chain species like C15[4].

  • Step 3: Chromatographic Separation

    • Procedure: Inject onto a reversed-phase LC column maintained at 30 °C. Apply a multi-step gradient from 60% to 100% mobile phase B at a flow rate of 300 µL/min[4].

    • Causality & Validation: The multi-step gradient resolves structural isomers and separates C15-carnitine from closely eluting even-chain species, preventing MS signal overlap[4].

  • Step 4: MRM Detection and Quantification

    • Procedure: Operate the MS in positive ESI mode. Monitor the specific Multiple Reaction Monitoring (MRM) transition for Pentadecanoyl-L-carnitine: precursor m/z 386.3 → product m/z 85.0 (Collision Energy: 25 eV)[4].

    • Causality & Validation: The m/z 85.0 product ion is the definitive[C4H5O2]+ fragment formed by the cleavage of the carnitine moiety and loss of trimethylamine5[5]. Monitoring this exact transition ensures absolute molecular specificity, eliminating false positives from non-carnitine isobaric lipids[5].

Table 2: Quantitative LC-MS/MS Parameters for Acylcarnitine Profiling

AnalyteChain TypeRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Internal Standard
Pentadecanoyl-L-carnitine (C15) Odd-Chain9.51386.385.025C16-d3
Hexadecatetraenoyl-L-carnitine (C16:4) Even-Chain7.25392.485.025C14-d9
Hexadecatrienoyl-L-carnitine (C16:3) Even-Chain7.95394.385.025C14-d9
(Data derived from validated clinical metabolomics parameters[4])

Conclusion

The analytical isolation of Pentadecanoyl-L-carnitine from the broader LCAC pool reveals its unique role as a protective, anti-inflammatory biomarker[1]. By employing rigorous, self-validating LC-MS/MS protocols[4], researchers can accurately map C15-carnitine dynamics, offering novel prognostic insights into metabolic and neurodegenerative diseases[2].

References

  • Xiang et al. "Comprehensive review of the expanding roles of the carnitine pool in metabolic physiology: beyond fatty acid oxidation." Journal of Translational Medicine (2025). URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECZVLI8DAKJINIRwl_qGjwBD0tXusQGJsEDQJJVrfcYJHC_QQm4W654BqXtXZtNmA269sJMMgl-9sed_ML862Ix47UmruQXXhzlBeGJ0HOXgMLpuC_b0ikQIsB8msL21sEH0aGSt-VuPe8Q34J]
  • Luque-Córdoba et al. "Combining data acquisition modes in liquid-chromatography–tandem mass spectrometry for comprehensive determination of acylcarnitines in human serum." Metabolomics (2022). URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNfYFeb3vFEZGjKPCZnHh9WtjO8osdMBAdpwcyZViF-4PuW5EbSOpNh09GNZq1w7X3jDw8p2UHh9AOUSiZ7QTay3AwCLM4_yv5JoxBWKERQSwJdOMvSjEgKFUNhCfKF1dtQO3mhmBt62Bqk8I=]
  • Jog et al. "Inhibiting de novo lipogenesis identifies a therapeutic vulnerability in therapy-resistant colorectal cancer." Neoplasia (2021). URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGs1AooV43cv9-64VRQwlqB9DjMUchl9JNVh184K6LeZAg6TfBqsNwLzsZNYDQQWQYgWnLNlfRQm122GP7nOe5xEPoubD6XOHJjL-SWFRqEufKLeE2h7P32BByM-G2Qaa5g6oKMHlq7Gs2PBNs=]
  • "Characterization of Lipid Bioenergetic Markers in Alzheimer's Disease (AD) in Apolipoprotein E4 (APOE)." Open Research Online. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxJdBKEX1t1uwRlucZe9Mf1mjEqTRdtlcMhWasylqMmDRlVg-nZyEg5pJXyYFzRT6SbEovOjddmPGr8ThjPbnaaPbzzucbDFRvhhyNPQgKP1gMBZUkEgGHdTlaZAw4nm8Ly4_VN7Svgbz4]

Sources

Evaluating Pentadecanoyl-L-carnitine: A Novel Biomarker for Metabolic Health in Comparison to Established Clinical Markers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Evolving Landscape of Metabolic Biomarkers

The global rise of metabolic diseases, including insulin resistance, type 2 diabetes mellitus (T2DM), and cardiovascular disease, presents a formidable challenge to public health. For decades, clinicians have relied on a core set of biomarkers—fasting glucose, HbA1c, and the lipid panel—to diagnose and manage these conditions. While indispensable, these markers often reflect a state of established pathophysiology, limiting their utility in identifying at-risk individuals before the disease process is well underway.[1] This clinical gap has fueled the search for novel biomarkers that can offer earlier detection and deeper mechanistic insights.

The field of metabolomics, which provides a snapshot of downstream biochemical activity, has emerged as a powerful engine for this discovery process.[2][3] By analyzing small molecules in biological fluids, researchers can identify subtle metabolic shifts that precede overt disease.[4] Among the promising candidates to emerge from this field is pentadecanoyl-L-carnitine (C15:0-carnitine), an endogenous metabolite linked to the metabolism of odd-chain fatty acids.

This guide provides an in-depth technical evaluation of pentadecanoyl-L-carnitine, critically comparing its potential as a next-generation biomarker against the established, conventional markers of metabolic health. We will explore the underlying biochemistry, present a head-to-head performance comparison, detail the necessary experimental protocols for its quantification and validation, and discuss its potential to refine risk stratification and therapeutic monitoring in metabolic disease.

Section 1: Understanding the Contenders

A meaningful comparison requires a thorough understanding of both the established standards and the novel challenger. This section deconstructs the biochemical basis and clinical application of each.

The Incumbents: Established Metabolic Markers

The current standard of care relies on a panel of biomarkers that assess glucose homeostasis and dyslipidemia. While clinically validated and widely accessible, they each possess inherent limitations.

BiomarkerWhat It MeasuresClinical UtilityKey Limitations
Fasting Plasma Glucose (FPG) Glucose concentration in the blood after an overnight fast.Diagnosis and monitoring of diabetes.High day-to-day variability; reflects only a single point in time.
Hemoglobin A1c (HbA1c) Glycated hemoglobin, reflecting average blood glucose over ~3 months.Long-term glycemic control monitoring; diagnosis of diabetes.Can be affected by conditions altering red blood cell turnover; less sensitive for detecting early-stage insulin resistance.
Insulin & HOMA-IR Fasting insulin levels, used to calculate the Homeostatic Model Assessment for Insulin Resistance.Assessment of insulin sensitivity, a key factor in pre-diabetes and T2DM.Lack of assay standardization; pulsatile nature of insulin secretion can affect results.
Lipid Panel (TC, TG, HDL-C, LDL-C) Total Cholesterol, Triglycerides, High-Density Lipoprotein, Low-Density Lipoprotein.Assesses cardiovascular disease risk associated with dyslipidemia.[5]Indirectly related to the core pathophysiology of insulin resistance; can be normal in some insulin-resistant individuals.
The Challenger: Pentadecanoyl-L-carnitine (C15:0-Carnitine)

Pentadecanoyl-L-carnitine is an acylcarnitine, a class of molecules essential for the transport of fatty acids into the mitochondria for beta-oxidation.[6][7] Its unique "odd-chain" structure, with 15 carbon atoms, sets it apart from the more common even-chain fatty acids and may be key to its biological significance.

Biochemical Origins and a Plausible Mechanism: C15:0-carnitine is derived from pentadecanoic acid (C15:0), an odd-chain saturated fatty acid obtained from dietary sources like dairy fat and also produced endogenously.[8][9] Epidemiological studies have repeatedly shown an inverse association between circulating levels of odd-chain fatty acids and the risk of T2DM and cardiovascular disease.[8][9]

The prevailing hypothesis for this protective effect lies in its unique metabolic fate. Unlike even-chain fatty acids that break down completely into acetyl-CoA, the final product of C15:0 beta-oxidation is one molecule of propionyl-CoA .[8] Propionyl-CoA is then converted to succinyl-CoA, which directly enters and replenishes the Krebs cycle—a process known as anaplerosis .[8] By bolstering Krebs cycle intermediates, C15:0 metabolism may enhance mitochondrial capacity and function, particularly under conditions of high metabolic stress. This direct link to mitochondrial function is a key differentiator from traditional markers.

More recently, a surprising pleiotropic role for C15:0-carnitine has been discovered. Research has identified it as a full-acting agonist of cannabinoid receptors (CB1 and CB2), revealing it as a novel endocannabinoid with potent anti-inflammatory activities.[10][11] This dual role—as a mitochondrial substrate and a signaling molecule—suggests a multifaceted mechanism of action relevant to the low-grade inflammation characteristic of metabolic disease.

cluster_Mitochondria Mitochondrial Matrix cluster_Cytosol Cytosol / Intermembrane Space C15_CoA Pentadecanoyl-CoA BetaOx β-Oxidation Cascade C15_CoA->BetaOx PropCoA Propionyl-CoA BetaOx->PropCoA Final Cycle SuccCoA Succinyl-CoA PropCoA->SuccCoA Carboxylation TCA Krebs Cycle (TCA) SuccCoA->TCA Anaplerosis C15_0 Pentadecanoic Acid (C15:0) CPT1 CPT1 C15_0->CPT1 Carnitine L-Carnitine Carnitine->CPT1 C15_Carnitine Pentadecanoyl-L-carnitine (C15:0-Carnitine) CACT CACT C15_Carnitine->CACT Translocates across inner membrane CPT1->C15_Carnitine CPT2 CPT2 CACT->CPT2 CPT2->C15_CoA CPT2->Carnitine Recycled

Caption: Metabolic pathway of Pentadecanoyl-L-carnitine.

Section 2: Head-to-Head Comparison: Performance Metrics

Evaluating a novel biomarker requires a multidimensional assessment against the current standards. The following table synthesizes performance characteristics based on underlying biological principles and analytical practicalities.

Performance MetricEstablished Markers (Glucose, HbA1c, Lipids)Pentadecanoyl-L-carnitine (C15:0-Carnitine)Rationale & Justification
Biological Mechanism Reflect systemic dysregulation (hyperglycemia, dyslipidemia); often downstream consequences of disease.Directly reflects mitochondrial substrate flux, odd-chain fatty acid metabolism, and cellular energy homeostasis.[8] Possesses direct anti-inflammatory signaling activity.[10][11]Offers a potential window into upstream cellular events (mitochondrial dysfunction) rather than just the systemic outcome.
Potential for Early Detection Limited. FPG and lipids can be normal in early insulin resistance. HbA1c changes occur after prolonged hyperglycemia.High. Alterations in acylcarnitine profiles are known to precede the onset of T2DM.[4] Reflects metabolic inflexibility, an early hallmark of disease.Metabolomic changes often represent the earliest detectable response to physiological stress, before clinical symptoms appear.[1]
Sensitivity & Specificity High for established disease (e.g., diabetes diagnosis) but lower for predicting future risk in normoglycemic individuals.Potentially high for identifying metabolic inflexibility. Specificity for predicting conversion to T2DM requires large-scale validation studies.The unique origin from C15:0 provides specificity to a distinct metabolic pathway not captured by other markers.
Response to Intervention Gold standard for monitoring therapeutic efficacy (e.g., glucose-lowering drugs).Hypothesized to be responsive to dietary and lifestyle interventions that improve mitochondrial function. However, some metabolomic markers fail to track treatment responses.[12]Its responsiveness needs to be validated in dedicated intervention studies. A marker that normalizes with effective therapy is highly valuable.
Analytical Considerations Mature, low-cost, high-throughput, automated assays (e.g., enzymatic, immunoassay). Standardized across clinical labs.Requires specialized instrumentation (LC-MS/MS). Higher cost, lower throughput, and requires specialized technical expertise.[13][14]The analytical complexity is a significant barrier to widespread clinical adoption but is standard in research and drug development settings.

Section 3: Experimental Protocols & Validation

The trustworthiness of any biomarker is fundamentally dependent on the robustness and validity of its measurement. This section details the state-of-the-art methodology for quantifying C15:0-carnitine and the principles for its analytical validation.

Protocol: Quantification of Pentadecanoyl-L-carnitine in Human Plasma via LC-MS/MS

This protocol is a representative workflow for the targeted quantification of acylcarnitines, grounded in established methodologies.[6][13][14] The core principle is the use of liquid chromatography (LC) to separate analytes in a complex mixture, followed by tandem mass spectrometry (MS/MS) for highly specific and sensitive detection.

Experimental Workflow:

  • Sample Preparation (in a 96-well plate format for efficiency):

    • Step 1: Aliquot Plasma: Transfer 10 µL of human plasma (or standard/QC) into a well of a 96-well plate.

      • Causality: A small sample volume minimizes matrix effects and is suitable for high-sensitivity mass spectrometers.

    • Step 2: Add Internal Standard (IS): Add 100 µL of an ice-cold protein precipitation solution (e.g., methanol) containing a known concentration of a stable isotope-labeled internal standard (e.g., Pentadecanoyl-d3-L-carnitine).

      • Causality: The IS is chemically identical to the analyte but has a different mass. It is added first to account for variability in every subsequent step (extraction, injection, ionization), ensuring high accuracy and precision. Cold solvent enhances protein precipitation.

    • Step 3: Precipitate & Extract: Seal the plate, vortex for 2 minutes, and incubate at -20°C for 20 minutes to facilitate protein precipitation.

      • Causality: Vortexing ensures thorough mixing of the sample with the extraction solvent. Low-temperature incubation maximizes the precipitation of proteins, which would otherwise interfere with the analysis.

    • Step 4: Centrifugation: Centrifuge the plate at 4000 x g for 15 minutes at 4°C.

      • Causality: This step pellets the precipitated proteins, leaving the supernatant containing the target analytes.

    • Step 5: Supernatant Transfer: Carefully transfer 80 µL of the supernatant to a new 96-well plate, avoiding the protein pellet.

      • Causality: Isolates the extracted analytes for analysis.

    • Step 6: Injection: The plate is placed in an autosampler coupled to the LC-MS/MS system for injection (typically 5-10 µL).

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC): Separation is typically achieved on a C18 reversed-phase column with a gradient elution using mobile phases of water and acetonitrile/methanol, both containing a small amount of formic acid.

      • Causality: The C18 column separates molecules based on hydrophobicity. The gradient elution allows for the separation of a wide range of acylcarnitines in a single run. Formic acid aids in the positive ionization of the analytes.

    • Tandem Mass Spectrometry (MS/MS): The mass spectrometer is operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

      • Causality: MRM provides exceptional specificity. A specific precursor ion (the mass of C15:0-carnitine) is selected in the first quadrupole, fragmented, and a specific product ion is monitored in the third quadrupole. This precursor-product pair is unique to the analyte. For most acylcarnitines, the characteristic product ion is m/z 85.[6]

cluster_Prep Sample Preparation cluster_Analysis Instrumental Analysis Plasma 1. Plasma Sample (10 µL) IS 2. Add Internal Standard in Methanol (100 µL) Plasma->IS Vortex 3. Vortex & Incubate IS->Vortex Centrifuge 4. Centrifuge (4000g) Vortex->Centrifuge Supernatant 5. Transfer Supernatant Centrifuge->Supernatant Autosampler 6. Autosampler Injection Supernatant->Autosampler LC 7. HPLC Separation (C18 Column) Autosampler->LC MS 8. MS/MS Detection (MRM Mode) LC->MS Data 9. Data Processing MS->Data Start Biomarker Assay Development Purpose Define Context of Use (COU) (e.g., Exploratory, Pivotal Trial) Start->Purpose Validation Perform Fit-for-Purpose Validation Purpose->Validation Selectivity Selectivity/ Specificity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy & Precision Validation->Accuracy Stability Stability Validation->Stability Report Generate Validation Report Selectivity->Report Linearity->Report Accuracy->Report Stability->Report Analysis Proceed to Sample Analysis Report->Analysis

Caption: Fit-for-purpose biomarker validation workflow.

Section 4: Synthesis & Future Directions

Pentadecanoyl-L-carnitine presents a compelling case as a next-generation biomarker for metabolic health. Its primary strength lies in its mechanistic relevance, offering a potential window into mitochondrial function, odd-chain fatty acid metabolism, and inflammatory signaling—domains not directly interrogated by established markers. This could translate into a superior ability to detect metabolic dysfunction at its earliest stages, long before the onset of hyperglycemia.

However, the path to clinical implementation is rigorous and requires addressing significant challenges. The analytical complexity and cost of LC-MS/MS currently restrict its use to specialized research and development environments. Furthermore, while biologically plausible, the clinical utility of C15:0-carnitine is not yet proven.

The critical next steps for advancing this biomarker include:

  • Large-Scale Prospective Cohort Studies: To establish definitive associations with disease incidence and progression, and to define normative reference ranges across diverse populations.

  • Clinical Intervention Trials: To determine if C15:0-carnitine levels respond to therapeutic interventions (e.g., diet, exercise, pharmaceuticals) and if these changes correlate with clinical outcomes.

  • Assay Standardization and Simplification: Efforts to standardize LC-MS/MS methods across laboratories and explore more accessible analytical platforms will be crucial for broader adoption.

References

  • Giesbertz, P., Ecker, J., Haag, A., Spanier, B., & Daniel, H. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research. [Link]

  • Restek Corporation. (2023). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Restek. [Link]

  • Newgard, C. B. (2014). Towards metabolic biomarkers of insulin resistance and type 2 diabetes: progress from the metabolome. Diabetologia. [Link]

  • Liss, P., Morville, T., & Clemmensen, K. K. (2024). Biomarkers of insulin resistance and their performance as predictors of treatment response in adults with risk factors for type 2 diabetes. Scientific Reports. [Link]

  • Veloxity Labs. (2026). Navigating the 2025 FDA Biomarker Guidance: Key Insights for Successful Validation. Veloxity Labs. [Link]

  • Agilent Technologies. (n.d.). Quantification of Underivatized Acylcarnitines and Carnitine Intermediates Using RP Chromatography and Ion Funnel Triple Quadrupole in Fecal Samples. Agilent Technologies. [Link]

  • Timm, U., & Roth, K. (2010). Approval of novel biomarkers: FDA's perspective and major requests. Expert Review of Molecular Diagnostics. [Link]

  • Giesbertz, P., Ecker, J., Haag, A., Spanier, B., & Daniel, H. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research. [Link]

  • SCIEX. (n.d.). High sensitivity quantification of acylcarnitines using the SCIEX 7500 system. SCIEX. [Link]

  • Lee, J. W., Figeys, D., & Vasilescu, J. (2007). Validation of Analytical Methods for Biomarkers Employed in Drug Development. Pharmaceutical Research. [Link]

  • Hughes, N. (2018). Biomarker Assay Validations – A Time for Change?. Drug Development and Delivery. [Link]

  • Menni, C., et al. (2013). Biomarkers for Type 2 Diabetes and Impaired Fasting Glucose Using a Nontargeted Metabolomics Approach. Diabetes. [Link]

  • R&D World. (2025). Enhancing biomarker validation by defining what ‘enough’ looks like. R&D World. [Link]

  • Newgard, C. B. (2014). Towards metabolic biomarkers of insulin resistance and type 2 diabetes: Progress from the metabolome. ResearchGate. [Link]

  • Scilit. (2026). Clinical Significance of Emerging Metabolic Biomarkers in Early Prediction of Insulin Resistance and Type 2 Diabetes Mellitus: A review study. Scilit. [Link]

  • Pfeuffer, M., & Jaudszus, A. (2016). Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids. Advances in Nutrition. [Link]

  • Jenkins, B., West, J. A., & Koulman, A. (2015). A review of odd-chain fatty acid metabolism and the role of pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) in health and disease. Molecules. [Link]

  • Wang, Y., et al. (2024). Carnitine analysis in food and biological samples: Chromatography and mass spectrometry insights. Arabian Journal of Chemistry. [Link]

  • Venn-Watson, S., & Schutt, L. (2022). Pentadecanoylcarnitine is a newly discovered endocannabinoid with pleiotropic activities relevant to supporting physical and mental health. Scientific Reports. [Link]

  • Venn-Watson, S., & Schutt, L. (2022). Pentadecanoylcarnitine is a newly discovered endocannabinoid with pleiotropic activities relevant to supporting physical and mental health. PubMed. [Link]

  • Adeva-Andany, M. M., et al. (2019). L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine. Metabolites. [Link]

  • Adeva-Andany, M. M., et al. (2022). The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation. Molecules. [Link]

  • Sangwong, J., et al. (2020). L-Carnitine's Effect on the Biomarkers of Metabolic Syndrome: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. Nutrients. [Link]

  • Adeva-Andany, M. M., et al. (2019). L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine. MDPI. [Link]

  • Askarpour, M., et al. (2022). The effect of L-carnitine supplementation on lipid profile in adults: an umbrella meta-analysis on interventional meta-analyses. Frontiers in Nutrition. [Link]

Sources

Head-to-head comparison of Pentadecanoyl-L-carnitine with synthetic cannabinoid agonists.

Author: BenchChem Technical Support Team. Date: March 2026

The Endocannabinoid Paradigm Shift: Pentadecanoyl-L-carnitine vs. Synthetic Cannabinoid Agonists in Therapeutic Development

As drug development professionals, we have long grappled with the therapeutic window of the endocannabinoid system (ECS). Historically, the pharmaceutical industry focused on developing synthetic cannabinoids (e.g., CP-55,940, JWH-018) engineered for maximum receptor affinity. However, these xenobiotics frequently fail in clinical settings due to severe on-target toxicity and rapid receptor desensitization ()[1].

The recent identification of Pentadecanoyl-L-carnitine (PDLC) —an endogenous metabolite of the odd-chain saturated fatty acid pentadecanoic acid (C15:0)—represents a critical paradigm shift ()[2]. PDLC is only the second known endogenous molecule capable of acting as a full agonist at both Cannabinoid 1 (CB1) and Cannabinoid 2 (CB2) receptors[3]. This guide objectively compares the pharmacological profiles, mechanistic pathways, and experimental validation protocols of PDLC versus traditional synthetic agonists.

Pharmacological Profiling & Receptor Kinetics

When evaluating receptor kinetics, we must look beyond raw binding affinity. Synthetic cannabinoids were designed to bind the CB1/CB2 pockets with low-nanomolar to sub-nanomolar affinity[1]. While this yields impressive in vitro binding curves, in vivo, it forces the receptor into a hyper-active conformation. This triggers massive β -arrestin recruitment, rapid receptor internalization, and the profound toxicity (e.g., psychosis, tachycardia) characteristic of synthetic cannabinoids[1].

Conversely, PDLC exhibits an EC50​ of 3.7 µM for CB1 and 3.2 µM for CB2 ()[4]. As an application scientist, I view this micromolar affinity as an evolutionary design for safety. It provides sufficient physiological tone to achieve full agonism (111% and 106% Emax​ relative to CP-55,940) without triggering catastrophic desensitization cascades[5]. Furthermore, PDLC is uniquely pleiotropic: it acts as an agonist at serotonin 5-HT1A/1B receptors and an antagonist at histamine H1/H2 receptors, providing a balanced, multi-target approach to cellular homeostasis[2].

Table 1: Quantitative Pharmacological Comparison
ParameterPentadecanoyl-L-carnitine (PDLC)Synthetic Cannabinoids (e.g., JWH-018, CP-55,940)
Origin Endogenous C15:0 metabolite[6]Synthetic xenobiotic[1]
CB1 Affinity ( EC50​ ) 3.7 µM[4]Low nanomolar (e.g., <10 nM)[1]
CB2 Affinity ( EC50​ ) 3.2 µM[4]Low nanomolar[1]
Efficacy ( Emax​ ) Full Agonist (111% CB1, 106% CB2)[5]Full Agonist (100% reference)[5]
Secondary Targets 5-HT1A/1B (Agonist), H1/H2 (Antagonist)[2]Highly selective for CB receptors[1]
Physiological Outcome Anti-inflammatory, mood support[2]Psychosis, tachycardia, severe withdrawal[1]
Desensitization Risk Low (micromolar affinity maintains tone)High (rapid β -arrestin recruitment)[1]

Mechanistic Pathways

The divergence in clinical outcomes between PDLC and synthetic cannabinoids is rooted in their signaling networks. Synthetics act as rigid "monotarget" hammers, whereas PDLC functions as a metabolic integrator, modulating multiple G-protein coupled receptors (GPCRs) simultaneously to resolve inflammation and stabilize mood[7].

G PDLC Pentadecanoyl-L-carnitine (Pleiotropic Endocannabinoid) CB_Bal CB1 & CB2 Receptors (Balanced Activation) PDLC->CB_Bal Serotonin 5-HT1A/1B Receptors (Agonism) PDLC->Serotonin Histamine H1/H2 Receptors (Antagonism) PDLC->Histamine Sync Synthetic Cannabinoids (e.g., CP-55,940, JWH-018) CB_Hyp CB1 Receptor (Hyper-Activation) Sync->CB_Hyp Homeostasis Cellular Homeostasis (Anti-inflammatory, Mood) CB_Bal->Homeostasis Toxicity Toxicity & Psychosis (Receptor Desensitization) CB_Hyp->Toxicity Serotonin->Homeostasis Histamine->Homeostasis

Fig 1. Divergent receptor signaling pathways of PDLC versus synthetic cannabinoids.

Experimental Methodologies: Self-Validating cAMP Modulation Assay

To objectively verify the efficacy of PDLC against a synthetic standard like CP-55,940, we must measure downstream second messengers. Because CB1 and CB2 are Gi/o​ -coupled receptors, their activation inhibits adenylyl cyclase[5]. Therefore, measuring their activity requires a precisely calibrated environment where baseline cAMP is artificially elevated.

The following Homogeneous Time-Resolved Fluorescence (TR-FRET) protocol is designed as a self-validating system . By incorporating specific controls, the assay internally verifies cell health, receptor responsiveness, and solvent neutrality.

Step-by-Step Methodology:
  • Cell Preparation: Plate CHO-K1 cells stably expressing human CB1 or CB2 receptors in a 384-well microplate (5,000 cells/well) using an assay buffer (HBSS + 20 mM HEPES + 0.1% BSA).

  • Ligand & Forskolin Co-Stimulation:

    • Causality Note: To observe Gi​ -mediated cAMP suppression, we must stimulate adenylyl cyclase using Forskolin (500 nM). Furthermore, to prevent the rapid degradation of cAMP by endogenous phosphodiesterases (PDEs), the broad-spectrum PDE inhibitor IBMX (0.5 mM) must be included in the buffer.

    • Prepare serial dilutions of PDLC (test compound) and CP-55,940 (positive control) in the Forskolin/IBMX buffer.

  • Incubation: Add the ligand mixtures to the cells and incubate at room temperature for exactly 30 minutes. This window captures peak equilibrium before compensatory cellular mechanisms alter the cAMP pool.

  • Lysis & Detection: Add TR-FRET cAMP detection reagents (cAMP-d2 conjugate and anti-cAMP Cryptate). Incubate for 1 hour in the dark.

  • Self-Validation Checks:

    • Basal Control (Buffer only): Validates that resting cells have low cAMP.

    • Vehicle Control (DMSO + Forskolin): Establishes the 0% inhibition baseline (maximum cAMP).

    • Positive Control (CP-55,940 + Forskolin): Validates receptor functionality and establishes the 100% Emax​ reference[5].

  • Quantification: Read the plate on a time-resolved fluorescence microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio to determine the EC50​ .

Workflow Step1 1. Cell Prep CHO-K1 expressing CB1/CB2 Step2 2. Stimulation Ligand + Forskolin (30 min incubation) Step1->Step2 Step3 3. Lysis cAMP Extraction Buffer addition Step2->Step3 Step4 4. Detection TR-FRET Assay (665/620 nm ratio) Step3->Step4 Step5 5. Analysis EC50 & Emax Calculation Step4->Step5

Fig 2. Self-validating TR-FRET cAMP modulation assay workflow.

Conclusion & Translational Outlook

The experimental data clearly delineates the therapeutic boundaries of these two classes. Synthetic cannabinoids, while potent, are effectively dead-ends for chronic systemic therapies due to their narrow therapeutic index and propensity to induce severe adverse effects[1].

Pentadecanoyl-L-carnitine overcomes these limitations by mimicking natural endocannabinoid tone. Its ability to fully activate CB1/CB2 receptors while simultaneously modulating serotonin and histamine pathways results in dose-dependent reductions in pro-inflammatory cytokines (IL-1 α , MCP-1, IP-10) across primary human cell systems[2]. For drug development professionals targeting complex, multi-pathway conditions like metabolic syndrome or chronic neuroinflammation, PDLC offers a vastly superior, biologically balanced scaffold compared to synthetic alternatives[7].

References

  • Venn-Watson, S., Reiner, J., & Jensen, E.D. (2022). Pentadecanoylcarnitine is a newly discovered endocannabinoid with pleiotropic activities relevant to supporting physical and mental health. Scientific Reports, 12(1), 13717. URL:[Link]

  • Cohen, K., & Weinstein, A. (2018). Synthetic and Non-synthetic Cannabinoid Drugs and Their Adverse Effects-A Review From Public Health Prospective. Frontiers in Psychiatry, 8:156. URL:[Link]

Sources

A Researcher's Guide to Pentadecanoyl-L-carnitine: A Framework for Assessing Reproducibility of its Cellular Effects

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond a Simple Metabolite

Pentadecanoyl-L-carnitine is an endogenous metabolite of pentadecanoic acid (C15:0), an odd-chain saturated fatty acid gaining recognition for its potential health benefits. Acylcarnitines, in general, are pivotal for cellular energy metabolism, acting as carrier molecules that facilitate the transport of long-chain fatty acids across the inner mitochondrial membrane for β-oxidation.[1][2][3] This process is fundamental for ATP production, particularly in high-energy-demand tissues like the heart and skeletal muscle.[4] However, recent research has unveiled a more complex and nuanced role for Pentadecanoyl-L-carnitine, suggesting it possesses pleiotropic activities that extend far beyond simple fatty acid transport.

Emerging studies have identified Pentadecanoyl-L-carnitine as a full-acting agonist for cannabinoid receptors (CB1 and CB2) and have shown it to interact with serotonin (5-HT1A, 5-HT1B) and histamine (H1, H2) receptors.[5][6][7] These findings position it as a potential signaling molecule with broad, systemic effects, including anti-inflammatory, mood-regulating, and antiproliferative activities.[5][8]

This dual role—a key player in core metabolism and a multi-receptor signaling molecule—implies that its effects could be highly dependent on the specific metabolic phenotype and receptor expression profile of a given cell type. For researchers and drug development professionals, this presents a critical challenge: ensuring the reproducibility of its effects across different cellular models. This guide provides a comprehensive framework for systematically evaluating and comparing the cellular impacts of Pentadecanoyl-L-carnitine, with a focus on establishing robust, reproducible findings. We will delve into the underlying mechanisms, provide detailed experimental protocols, and offer a logical workflow for a comparative analysis across diverse cell lines.

Pillar 1: Understanding the Core Mechanisms

To design meaningful experiments, one must first grasp the primary pathways through which Pentadecanoyl-L-carnitine exerts its effects. Its actions can be broadly categorized into two areas: metabolic and signaling.

A. The Metabolic Engine: The Carnitine Shuttle and Fatty Acid Oxidation (FAO)

The canonical function of any long-chain acylcarnitine is to serve as a substrate for mitochondrial β-oxidation. Pentadecanoyl-L-carnitine is transported into the mitochondrial matrix via the carnitine-acylcarnitine translocase (CACT). Inside the matrix, carnitine palmitoyltransferase 2 (CPT2) converts it back to Pentadecanoyl-CoA, which then enters the β-oxidation spiral to produce acetyl-CoA and propionyl-CoA.[9][10][11][12] This pathway is crucial for ATP production.[13][14] The dependence of a cell line on FAO for energy is a key determinant of its response to Pentadecanoyl-L-carnitine. For instance, many cancer cells exhibit metabolic reprogramming and may be more or less reliant on FAO compared to normal cells.[4][14]

CarnitineShuttle cluster_cytosol Cytosol cluster_mito Mitochondrion cluster_omm Outer Membrane cluster_ims Intermembrane Space cluster_imm Inner Membrane cluster_matrix Matrix LCFA Long-Chain Fatty Acid (Pentadecanoic Acid) AcylCoA Pentadecanoyl-CoA LCFA->AcylCoA ACS CPT1 CPT1 AcylCoA->CPT1 Carnitine_cyto L-Carnitine Carnitine_cyto->CPT1 AcylCarnitine_ims Pentadecanoyl-L-carnitine CPT1->AcylCarnitine_ims CACT CACT AcylCarnitine_ims->CACT Carnitine_ims L-Carnitine Carnitine_ims->CACT CPT2 CPT2 CACT->CPT2 CPT2->Carnitine_ims Releases AcylCoA_matrix Pentadecanoyl-CoA CPT2->AcylCoA_matrix BetaOx β-Oxidation AcylCoA_matrix->BetaOx ATP ATP BetaOx->ATP

Caption: A multi-tiered workflow for assessing Pentadecanoyl-L-carnitine's effects.

Recommended Cell Lines for Initial Screening:
  • FAO-Dependent Cancer Line: PC-3 (Prostate Cancer) or MCF-7 (Breast Cancer).

  • Glycolytic Cancer Line: HCT 116 (Colorectal Cancer) [15]or A549 (Lung Cancer).

  • Non-Malignant Line: HUVEC (Human Umbilical Vein Endothelial Cells) or IMR-90 (Human Fibroblast).

  • Immune Cell Line: Jurkat (T-lymphocyte) [16]or THP-1 (Monocyte, can be differentiated into macrophages).

Pillar 3: Standardized Protocols for Reproducible Data

The cornerstone of any comparative study is the use of rigorously standardized protocols. The following methodologies are detailed to ensure high-quality, comparable data across different labs and experiments.

Protocol 1: Cell Viability Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of viable cells, serving as an indicator of cytotoxicity and proliferation. [17][18][19] Rationale: The reduction of the yellow tetrazolium salt MTT to purple formazan crystals is accomplished by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells. [17]The intensity of the resulting color is proportional to the number of viable cells.

Materials:

  • 96-well flat-bottom plates

  • Pentadecanoyl-L-carnitine stock solution (in a suitable solvent like DMSO or ethanol)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filtered. [17][18]* Solubilization Solution: DMSO or 10% SDS in 0.01M HCl. [20]* Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Prepare serial dilutions of Pentadecanoyl-L-carnitine in complete medium. Remove the old medium from the wells and add 100 µL of the treatment medium. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. [18][19]5. Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple precipitate is visible.

  • Solubilization: Carefully remove the medium. Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals. [17]Shake on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. [18][19]8. Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Analysis of Mitochondrial Respiration via Seahorse XF Cell Mito Stress Test

This assay provides a real-time measurement of a cell's oxygen consumption rate (OCR), offering direct insight into mitochondrial function. [21][22][23][24] Rationale: By sequentially injecting mitochondrial inhibitors, this test reveals key parameters of mitochondrial respiration: basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. [22]This allows for a detailed assessment of how Pentadecanoyl-L-carnitine affects cellular bioenergetics.

Materials:

  • Seahorse XF Analyzer (e.g., XFp or XF96)

  • Seahorse XF Cell Culture Microplates and Sensor Cartridges

  • Seahorse XF Calibrant

  • Seahorse XF Assay Medium (supplemented with glucose, pyruvate, and glutamine as required)

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A) [22]* Pentadecanoyl-L-carnitine

Procedure:

  • Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO₂ incubator at 37°C overnight.

  • Cell Seeding: Seed cells in a Seahorse XF microplate at an optimal density and allow them to adhere overnight.

  • Assay Preparation: On the day of the assay, wash the cells and replace the culture medium with pre-warmed Seahorse XF assay medium. Incubate the plate in a non-CO₂ incubator at 37°C for 1 hour.

  • Compound Loading: Load the injector ports of the hydrated sensor cartridge with the mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) and Pentadecanoyl-L-carnitine (or vehicle) for acute treatment experiments. For chronic treatment, cells would have been pre-incubated.

  • Assay Execution: Calibrate the instrument and run the Mito Stress Test protocol. The analyzer will measure basal OCR and then sequentially inject the compounds to measure changes in OCR. [24]6. Data Normalization and Analysis: After the run, normalize the data to cell number or protein concentration per well. Use the Seahorse XF Report Generator to automatically calculate the key mitochondrial parameters. [22]

Protocol 3: Detection of Apoptosis Markers by Western Blot

This technique is used to detect specific proteins and is essential for determining if cell death is occurring via apoptosis. [25] Rationale: The cleavage of Caspase-3 and its substrate, PARP, are hallmark events of the apoptotic cascade. [25]Detecting the cleaved fragments of these proteins provides strong evidence for the induction of apoptosis.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cleaved Caspase-3, anti-Cleaved PARP, anti-GAPDH/β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: Treat cells with Pentadecanoyl-L-carnitine for the desired time. Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer. [26]2. Protein Quantification: Centrifuge the lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay. [26]3. Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli buffer and boil at 95°C for 5-10 minutes. [26]4. SDS-PAGE: Load samples onto an SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. 7. Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by washing and incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Perform densitometric analysis of the bands, normalizing the target protein signal to the loading control (e.g., GAPDH). [26]

Data Presentation and Interpretation

For effective comparison, quantitative data should be summarized in clear, well-structured tables.

Table 1: Comparative Cytotoxicity (IC₅₀ Values) of Pentadecanoyl-L-carnitine

Cell LineTypeMetabolic PhenotypeIC₅₀ (µM) after 48h
PC-3Prostate CancerHigh FAOValue ± SD
HCT 116Colorectal CancerGlycolyticValue ± SD
HUVECEndothelialBalancedValue ± SD
JurkatT-lymphocyteQuiescent/ActivatedValue ± SD

Table 2: Summary of Mitochondrial Function Changes (Fold Change vs. Control)

Cell LineBasal RespirationATP ProductionMaximal RespirationSpare Capacity
PC-3Value ± SDValue ± SDValue ± SDValue ± SD
HCT 116Value ± SDValue ± SDValue ± SDValue ± SD
HUVECValue ± SDValue ± SDValue ± SDValue ± SD

Interpreting the Results:

  • Selective Cytotoxicity: If Pentadecanoyl-L-carnitine shows significantly lower IC₅₀ values in high-FAO cells (like PC-3) compared to glycolytic cells (HCT 116) or normal cells, this would strongly suggest its cytotoxic effects are linked to its role in fatty acid metabolism.

  • Mitochondrial Effects: An increase in basal and maximal respiration after treatment would indicate that Pentadecanoyl-L-carnitine is being utilized as a fuel source. Conversely, a decrease could suggest mitochondrial toxicity.

  • Apoptosis Induction: The appearance of cleaved Caspase-3 and cleaved PARP bands in cytotoxic-sensitive cell lines would confirm that the mechanism of cell death is apoptosis.

  • Discrepancies: If a cell line shows a strong response (e.g., anti-inflammatory cytokine reduction) without a corresponding change in metabolism, this points towards a signaling-dominant effect. This would warrant further investigation into the expression levels of cannabinoid, serotonin, and histamine receptors.

Conclusion

The reproducibility of Pentadecanoyl-L-carnitine's effects is intrinsically linked to the cellular context. Its dual nature as both a metabolic substrate and a signaling molecule necessitates a multi-faceted and standardized approach to its study. By systematically applying the workflow and protocols outlined in this guide—assessing viability, dissecting metabolic function, and investigating mechanistic pathways like apoptosis—researchers can build a robust and comparable dataset. This framework will not only help in validating findings across different cell lines but will also provide deeper insights into the specific conditions under which Pentadecanoyl-L-carnitine exerts its potent biological effects, paving the way for its potential therapeutic applications.

References

  • Venn-Watson, S., et al. (2022). Pentadecanoylcarnitine is a newly discovered endocannabinoid with pleiotropic activities relevant to supporting physical and mental health. Scientific Reports. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • University of California, Riverside. Live-Metabolic Assays (Seahorse Analyzer). Available at: [Link]

  • Agilent. Mitochondrial Respiration XF Cell Mito Stress Test. Available at: [Link]

  • Venn-Watson, S., et al. (2022). Pentadecanoylcarnitine is a newly discovered endocannabinoid with pleiotropic activities relevant to supporting physical and mental health. PubMed. Available at: [Link]

  • Gapsam, R. M., et al. (2018). Measurement of Oxidative Stress: Mitochondrial Function Using the Seahorse System. Methods in Molecular Biology.
  • Kim, J., & Lee, S. (2024). Extracellular flux assay (Seahorse assay): Diverse applications in metabolic research across biological disciplines. Experimental & Molecular Medicine. Available at: [Link]

  • Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis. Available at: [Link]

  • Agilent. How Agilent Seahorse XF Analyzers Work. Available at: [Link]

  • ResearchGate. (2022). Synthesis of pentadecanoylcarnitine using a 3-step process. Available at: [Link]

  • Ko, Y.-H., et al. (2023). Clinical Significance of Carnitine in the Treatment of Cancer: From Traffic to the Regulation. Cancers. Available at: [Link]

  • Ko, Y.-H., et al. (2023).
  • ResearchGate. (2022). (PDF) Pentadecanoylcarnitine is a newly discovered endocannabinoid with pleiotropic activities relevant to supporting physical and mental health. Available at: [Link]

  • Virmani, M. A., & Cirulli, M. (2022). The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation. Molecules. Available at: [Link]

  • Mazza, T., et al. (2025). l-Carnitine and Acetyl-l-Carnitine Induce Metabolism Alteration and Mitophagy-Related Cell Death in Colorectal Cancer Cells. International Journal of Molecular Sciences. Available at: [Link]

  • Console, L., et al. (2020). Carnitine Traffic in Cells. Link With Cancer. Frontiers in Cell and Developmental Biology. Available at: [Link]

  • Li, N., et al. (2021). Carnitine Palmitoyltransferase System: A New Target for Anti-Inflammatory and Anticancer Therapy? Frontiers in Pharmacology. Available at: [Link]

  • Huang, H., et al. (2012). L-Carnitine Is an Endogenous HDAC Inhibitor Selectively Inhibiting Cancer Cell Growth In Vivo and In Vitro. PLOS ONE. Available at: [Link]

  • Adeva-Andany, M. M., et al. (2021). L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine. Metabolites.
  • Laviano, A., & Molfino, A. (2011). l-carnitine and cancer cachexia: Clinical and experimental aspects. springermedizin.de. Available at: [Link]

  • Linus Pauling Institute. L-Carnitine. Available at: [Link]

  • ResearchGate. Schematic representation of the roles of CPT1, CPT2, and carnitine À acylcarnitine translocase (CACT) in shuttling long chain acyl-CoA derivatives through the mitochondrial membrane. Available at: [Link]

  • Chen, Y., et al. (2025). Comprehensive review of the expanding roles of the carnitine pool in metabolic physiology: beyond fatty acid oxidation. Journal of Translational Medicine. Available at: [Link]

  • Iafstore. (2021). Carnitine and Acetyl L-Carnitine. Differences, functions and method of use. Available at: [Link]

  • Li, J., et al. (2012). Effects of L-carnitine against oxidative stress in human hepatocytes: involvement of peroxisome proliferator-activated receptor alpha. Journal of Biomedical Science. Available at: [Link]

  • Linus Pauling Institute. Acetyl-L-carnitine supplementation reverses the age-related decline in carnitine palmitoyltransferase 1 (CPT1) activity in interfibrillar mitochondria without changing the L-carnitine content in the rat heart. Available at: [Link]

  • Li, N., et al. (2023). Mitochondrial CPT1A: Insights into structure, function, and basis for drug development. Frontiers in Physiology. Available at: [Link]

  • Legere Pharmaceuticals. (2022). L-Carnitine's role in metabolism. Available at: [Link]

  • Al-Majd, L. A., et al. (2022). Biomedical role of L-carnitine in several organ systems, cellular tissues, and COVID-19. Brazilian Journal of Biology. Available at: [Link]

  • Taylor & Francis. Carnitine palmitoyltransferase – Knowledge and References. Available at: [Link]

  • Taylor MD Formulations. Acetyl-L-Carnitine and L-Carnitine: Their Benefits and Differences. Available at: [Link]

  • Liu, J., et al. (2004). Comparison of the effects of L-carnitine and acetyl-L-carnitine on carnitine levels, ambulatory activity, and oxidative stress biomarkers in the brain of old rats. PubMed. Available at: [Link]

  • Jones, L. L., et al. (2021). L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine. PMC. Available at: [Link]

Sources

A Tale of Two Worlds: Bridging the In Vitro Promise of Pentadecanoyl-L-carnitine with the In Vivo Efficacy of its Precursor, C15:0

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of nutritional science and pharmacology, the journey of a bioactive compound from a petri dish to a physiological system is often fraught with complexity and unforeseen divergences. This guide offers a comprehensive comparison of the known biological effects of Pentadecanoyl-L-carnitine (PDC), a recently discovered endocannabinoid, within two distinct yet interconnected realms: the controlled environment of in vitro cell-based assays and the dynamic, systemic context of in vivo studies of its dietary precursor, pentadecanoic acid (C15:0). As direct in vivo data for PDC is not yet available in the public domain, this guide will bridge the existing knowledge gap by juxtaposing the demonstrated cellular activities of PDC with the observed physiological outcomes of C15:0 supplementation, thereby illuminating the potential role of PDC as a key mediator of its precursor's health benefits.

Introduction: The Emergence of Pentadecanoyl-L-carnitine

Pentadecanoyl-L-carnitine (PDC) is an endogenous metabolite of pentadecanoic acid (C15:0), an odd-chain saturated fatty acid gaining recognition as an essential nutrient.[1][2] The discovery that C15:0 is metabolized to PDC has opened new avenues of research, particularly given PDC's intriguing pharmacological profile identified through extensive in vitro screening.[1][2] This guide will dissect the reported cellular and molecular activities of PDC and place them in the broader context of the systemic effects observed with C15:0 administration, providing a foundational reference for researchers exploring the therapeutic potential of this novel endocannabinoid.

The In Vitro Profile of Pentadecanoyl-L-carnitine: A Multifaceted Modulator

In vitro studies have been instrumental in characterizing the bioactivity of PDC, revealing a pleiotropic molecule with potent anti-inflammatory and receptor-modulating properties. These cell-based assays provide a controlled environment to elucidate direct molecular interactions and cellular responses.

Potent Anti-Inflammatory Effects

Across a variety of human primary cell systems designed to mimic disease states, PDC has demonstrated consistent, dose-dependent anti-inflammatory activity.[1][3][4] Specifically, PDC has been shown to significantly reduce the levels of several key pro-inflammatory cytokines and chemokines.[1][3][4]

Key Anti-Inflammatory Actions of PDC (In Vitro):

Biomarker ReducedRelevant Disease Models
Interleukin-1 alpha (IL-1α)Cardiovascular, Immune, Neoplastic, Pulmonary, Skin Diseases
Monocyte Chemoattractant Protein-1 (MCP-1)Cardiovascular, Immune, Neoplastic, Pulmonary, Skin Diseases
Interferon-inducible T-cell alpha chemoattractant (ITAC)Cardiovascular, Immune, Neoplastic, Pulmonary, Skin Diseases
Interferon-inducible protein 10 (IP-10)Cardiovascular, Immune, Neoplastic, Pulmonary, Skin Diseases

These findings suggest a broad therapeutic potential for PDC in a range of inflammatory conditions. The consistent reduction of these inflammatory mediators across different cell types underscores the robustness of its anti-inflammatory profile at the cellular level.

A Novel Endocannabinoid with Diverse Receptor Interactions

A pivotal discovery from in vitro research is the identification of PDC as a full-acting agonist of both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[1][3][4] This dual agonism is a significant finding, as the endocannabinoid system is a key regulator of numerous physiological processes, including pain, mood, and inflammation.

Beyond its cannabinoid receptor activity, PDC has been shown to interact with other important receptor systems:

  • Serotonin Receptors: PDC acts as a dose-dependent agonist of the serotonin 5-HT1A and 5-HT1B receptors, suggesting a potential role in modulating mood and behavior.[1][3][4]

  • Histamine Receptors: It functions as a dose-dependent antagonist of both histamine H1 and H2 receptors, indicating a potential role as an antihistamine.[1][3][4]

The multifaceted receptor activity of PDC, summarized in the table below, positions it as a molecule of significant interest for its potential to influence a wide array of physiological and pathological processes.

Receptor Activity of Pentadecanoyl-L-carnitine (In Vitro):

Receptor TargetActivityEC50 / Potency
Cannabinoid Receptor 1 (CB1)Full AgonistEC50 3.7 µM
Cannabinoid Receptor 2 (CB2)Full AgonistEC50 3.2 µM
Serotonin Receptor 5-HT1AAgonistDose-dependent
Serotonin Receptor 5-HT1BAgonistDose-dependent
Histamine Receptor H1AntagonistDose-dependent
Histamine Receptor H2AntagonistDose-dependent

These in vitro findings provide a detailed mechanistic framework for the potential physiological effects of PDC. The following sections will explore how these cellular activities may translate to the systemic effects observed with its precursor, C15:0.

The In Vivo Landscape: Effects of the Precursor, Pentadecanoic Acid (C15:0)

While direct in vivo studies on PDC are pending, a growing body of evidence from animal and human studies demonstrates the health benefits of its dietary precursor, C15:0. These studies provide crucial context for understanding the potential physiological relevance of PDC.

Metabolic Health and Anti-Inflammatory Effects in Animal Models

In animal models of obesity and metabolic syndrome, dietary supplementation with C15:0 has been shown to yield significant improvements in several key health markers. Obese mice supplemented with C15:0 for 12 weeks exhibited marked reductions in pro-inflammatory cytokines, including MCP-1, IL-6, and TNFα.[3] Furthermore, C15:0 supplementation has been associated with lower glucose, cholesterol, and triglycerides, as well as attenuation of anemia and liver fibrosis in models of nonalcoholic fatty liver disease.[1]

Cardiovascular and Red Blood Cell Health

Higher circulating levels of C15:0 are consistently associated with a lower incidence of cardiovascular disease and type 2 diabetes in prospective human cohort studies.[3] In animal models, C15:0 supplementation has been shown to improve red blood cell stability and reduce hemolysis, which can enhance oxygen-carrying capacity and reduce the burden on the heart.[3]

Human Studies: Safety and Metabolic Improvements

A recent clinical trial in obese participants demonstrated that daily supplementation with 200 mg of C15:0 for 12 weeks was well-tolerated and led to a significant increase in circulating C15:0 levels.[4] Participants with a more substantial increase in plasma C15:0 also showed a significant decrease in the liver enzymes alanine aminotransferase (ALT) and aspartate aminotransferase (AST), along with an increase in hemoglobin.[4]

Bridging the Gap: Connecting PDC's In Vitro Actions to C15:0's In Vivo Benefits

The striking parallels between the in vitro anti-inflammatory effects of PDC and the in vivo anti-inflammatory and metabolic benefits of C15:0 strongly suggest that PDC may be a key mediator of its precursor's activity.

Hypothesized Mechanistic Link:

C15_0 Dietary C15:0 Supplementation Metabolism In Vivo Metabolism C15_0->Metabolism PDC Pentadecanoyl-L-carnitine (PDC) Metabolism->PDC InVivo_Effects Observed In Vivo Effects: - Reduced Inflammation - Improved Metabolic Profile - Enhanced Cardiovascular Health PDC->InVivo_Effects Hypothesized Mediator InVitro_Effects Demonstrated In Vitro Effects of PDC: - Anti-inflammatory (↓IL-1α, MCP-1) - CB1/CB2 Agonism - 5-HT1A/1B Agonism PDC->InVitro_Effects Directly Measured

Caption: Metabolic conversion of C15:0 to PDC and its potential role in mediating in vivo effects.

The dose-dependent reduction of pro-inflammatory cytokines like MCP-1 by PDC in vitro aligns with the observed decrease in circulating inflammatory markers in animals supplemented with C15:0. Similarly, the endocannabinoid and serotonergic activities of PDC could contribute to the broader systemic benefits on metabolic regulation and overall well-being that are beginning to be uncovered for C15:0.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key in vitro assays are provided below, based on established protocols.

Protocol: In Vitro Anti-Inflammatory Cytokine Assay

Objective: To determine the dose-dependent effect of Pentadecanoyl-L-carnitine on the production of pro-inflammatory cytokines in a human primary cell system.

Methodology:

  • Cell Culture: Culture a relevant human primary cell line (e.g., peripheral blood mononuclear cells [PBMCs] or specific endothelial cells) in the appropriate growth medium until confluent.

  • Cell Stimulation: Induce an inflammatory response by treating the cells with a known inflammatory stimulus (e.g., lipopolysaccharide [LPS] or a cytokine cocktail).

  • Treatment: Concurrently with stimulation, treat the cells with a range of concentrations of Pentadecanoyl-L-carnitine (e.g., 0.1 µM to 20 µM) and a vehicle control.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24 hours) at 37°C and 5% CO2.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of target cytokines (e.g., IL-1α, MCP-1, ITAC, IP-10) in the supernatant using a multiplex immunoassay (e.g., Luminex) or enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Normalize the cytokine concentrations to the vehicle control and determine the dose-response relationship.

Protocol: Cannabinoid Receptor Agonist Assay

Objective: To determine the agonist activity of Pentadecanoyl-L-carnitine at the CB1 and CB2 receptors.

Methodology:

  • Cell Line: Utilize a cell line stably expressing the human CB1 or CB2 receptor and a reporter system (e.g., aequorin luminescence or cAMP-dependent reporter gene).

  • Cell Plating: Plate the cells in a suitable microplate and allow them to adhere.

  • Compound Addition: Add varying concentrations of Pentadecanoyl-L-carnitine, a known CB1/CB2 agonist (positive control), and a vehicle control to the wells.

  • Incubation: Incubate the plate for a specific duration to allow for receptor activation and signal generation.

  • Signal Detection: Measure the reporter signal (e.g., luminescence or fluorescence) using a plate reader.

  • Data Analysis: Calculate the dose-response curve and determine the EC50 value for Pentadecanoyl-L-carnitine.

Signaling Pathways and Logical Relationships

The following diagram illustrates the known signaling pathways activated by Pentadecanoyl-L-carnitine in vitro.

cluster_receptors Receptor Targets cluster_effects Downstream Cellular Effects PDC Pentadecanoyl-L-carnitine (PDC) CB1 CB1 Receptor PDC->CB1 Agonist CB2 CB2 Receptor PDC->CB2 Agonist HT1A 5-HT1A Receptor PDC->HT1A Agonist HT1B 5-HT1B Receptor PDC->HT1B Agonist Anti_Inflammatory Anti-inflammatory Response (↓ IL-1α, MCP-1, etc.) CB2->Anti_Inflammatory Mood_Modulation Potential Mood Modulation HT1A->Mood_Modulation HT1B->Mood_Modulation

Caption: In Vitro Signaling Pathways of Pentadecanoyl-L-carnitine.

Conclusion and Future Directions

The extensive in vitro characterization of Pentadecanoyl-L-carnitine reveals a molecule with significant therapeutic potential, particularly in the realms of inflammation and neuromodulation. While direct in vivo evidence for PDC is still emerging, the compelling parallels with the observed health benefits of its precursor, C15:0, provide a strong rationale for further investigation. Future research should prioritize in vivo studies involving direct administration of PDC to animal models to elucidate its pharmacokinetics, safety profile, and systemic efficacy. Such studies will be critical in validating the translation of its promising in vitro activities to tangible therapeutic applications and confirming its role as a key bioactive metabolite of C15:0.

References

  • Venn-Watson, S., et al. (2022). Pentadecanoylcarnitine is a newly discovered endocannabinoid with pleiotropic activities relevant to supporting physical and mental health. Scientific Reports, 12(1), 13717. [Link]

  • Venn-Watson, S., & Butterworth, C. (2022). Pentadecanoic acid (C15:0) and cardiovascular disease: A narrative review. World Journal of Cardiology, 14(3), 170-179. [Link]

  • Schwimmer, J. B., et al. (2024). A randomized controlled trial of the pure odd-chain saturated fatty acid, pentadecanoic acid (C15:0), in obese adults. The Journal of Nutrition. [Link]

  • Nutritional Outlook. (2022). New study finds pentadecanoic acid metabolizes into full-acting endogenous cannabinoid called pentadecanoylcarnitine. [Link]

Sources

How does the safety profile of Pentadecanoyl-L-carnitine compare to other long-chain acylcarnitines?

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Double-Edged Sword of Long-Chain Acylcarnitines

Long-chain acylcarnitines (LCACs) are essential intermediates in cellular energy metabolism, serving as the transport vehicle for long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation.[1][2] This process is fundamental to energy production, particularly in high-energy-demand tissues like the heart and skeletal muscle.[1] However, an accumulation of LCACs, often resulting from metabolic imbalances or mitochondrial dysfunction, is increasingly recognized as a pathogenic factor.[3][4] Elevated levels of specific LCACs are linked to cellular toxicity, particularly cardiotoxicity, by impairing mitochondrial function, disrupting calcium homeostasis, and promoting oxidative stress.[5][6][7]

This guide provides a comparative analysis of the safety profile of Pentadecanoyl-L-carnitine (C15:0-carnitine) against other prevalent long-chain acylcarnitines, namely Palmitoyl-L-carnitine (C16:0-carnitine), Stearoyl-L-carnitine (C18:0-carnitine), and Oleoyl-L-carnitine (C18:1-carnitine). For researchers and drug development professionals, understanding the nuanced differences in the safety and biological activity of these molecules is critical for designing robust experiments and developing novel therapeutic strategies.

Comparative Safety Profiles: From Chemical Hazard to Biological Impact

The safety profile of a compound can be viewed through two lenses: its inherent chemical hazards as detailed in Safety Data Sheets (SDS), and its biological effects as demonstrated through experimental data. This section synthesizes both aspects for a comprehensive comparison.

Pentadecanoyl-L-carnitine (C15:0)

Pentadecanoyl-L-carnitine stands out due to its remarkably benign chemical safety profile and emerging evidence of beneficial biological activities.

  • Chemical Safety: The Safety Data Sheet for Pentadecanoyl-L-carnitine (chloride) indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS). It holds NFPA and HMIS ratings of '0' for health, fire, and reactivity, signifying minimal risk. Standard first aid measures are minimal, and the compound is generally not considered a skin irritant.

  • Biological Activity & Safety: Far from being merely an inert metabolite, recent studies have identified Pentadecanoylcarnitine as a newly discovered endocannabinoid with pleiotropic activities.[8][9] Research has demonstrated its function as a full agonist for cannabinoid receptors CB1 and CB2, along with antagonist activity at histamine receptors and agonist activity at serotonin receptors.[8][9] These activities are associated with dose-dependent anti-inflammatory effects, suggesting a biologically active profile that may support, rather than detract from, cellular health.[8]

Palmitoyl-L-carnitine (C16:0)

A saturated LCAC, Palmitoyl-L-carnitine is one of the most studied in the context of cellular toxicity.

  • Chemical Safety: While specific GHS classification can vary by supplier, it is handled with standard laboratory precautions.

  • Biological Activity & Safety: The accumulation of Palmitoyl-L-carnitine is strongly implicated in cardiotoxicity.[5] It has been shown to induce mitochondrial dysfunction by disrupting the mitochondrial membrane potential, increasing reactive oxygen species (ROS) production, and opening the mitochondrial permeability transition pore (mPTP).[6] Furthermore, it disrupts cellular calcium homeostasis, leading to Ca2+ overload, cardiomyocyte hypercontracture, and eventual cell death.[6] Studies have also linked it to the disruption of energy metabolism and mitochondrial fragmentation.[10]

Stearoyl-L-carnitine (C18:0)

Another major saturated LCAC, Stearoyl-L-carnitine shares many of the toxicological concerns associated with Palmitoyl-L-carnitine.

  • Chemical Safety: There is some discrepancy in its classification. One SDS classifies Stearoyl-L-carnitine chloride as harmful if swallowed and very toxic to aquatic life.[11] Another supplier's SDS states it is not a hazardous substance.[12] This highlights the importance of consulting supplier-specific documentation.

  • Biological Activity & Safety: In vivo studies using zebrafish embryos have demonstrated that treatment with Stearoyl-L-carnitine interferes with mitochondrial function, leading to diminished ATP production and significant cardiac dysfunction, including pericardial edema.[1][2][13]

Oleoyl-L-carnitine (C18:1)

As a monounsaturated LCAC, Oleoyl-L-carnitine presents a more complex profile.

  • Chemical Safety: The SDS for Oleoyl-L-carnitine indicates it is not classified as a hazardous substance, with NFPA and HMIS ratings of '0' for health, fire, and reactivity.

  • Biological Activity & Safety: Despite its benign chemical safety rating, elevated plasma levels of Oleoyl-L-carnitine are associated with increased cardiovascular mortality in patients with end-stage renal disease.[14] Similar to Stearoyl-L-carnitine, it has been shown to induce cardiac dysfunction in zebrafish models by interfering with mitochondrial ATP production.[1][2][13] It also functions as an inhibitor of the glycine transporter GlyT2, indicating specific off-target activities that must be considered in experimental design.[14][15]

Data Summary: A Head-to-Head Comparison

FeaturePentadecanoyl-L-carnitine (C15:0)Palmitoyl-L-carnitine (C16:0)Stearoyl-L-carnitine (C18:0)Oleoyl-L-carnitine (C18:1)
GHS Hazard Classification Not classified as hazardousVaries; handle with careDiscrepant: "Harmful if swallowed"[11] vs. "Not hazardous"[12]Not classified as hazardous
Primary Biological Concern None identified; emerging beneficial effects[8]Cardiotoxicity, mitochondrial dysfunction[5][6]Cardiotoxicity, mitochondrial dysfunction[1][2][13]Cardiotoxicity, mitochondrial dysfunction[1][13]
Mitochondrial Effects Not reported as detrimentalInduces mPTP, ROS production, disrupts membrane potential[6]Interferes with ATP production[1][2]Interferes with ATP production[1][2]
Cellular Effects Anti-inflammatory, endocannabinoid activity[8][9]Disrupts Ca2+ homeostasis, induces apoptosis[6]Induces cardiac phenotype in zebrafish[1]Induces cardiac phenotype in zebrafish[1]
Specific Organ Toxicity None documentedCardiotoxicity[5][6]Cardiotoxicity (in model organisms)[1]Cardiotoxicity (in model organisms)[1]

Visualizing the Mechanism: LCAC-Induced Mitochondrial Dysfunction

The accumulation of pathogenic LCACs like palmitoyl- and stearoyl-carnitine disrupts the core function of mitochondria. The following diagram illustrates this general mechanism.

LCAC_Toxicity cluster_cytosol Cytosol cluster_mito Mitochondrion cluster_matrix Matrix LCAC_pool Elevated LCAC Pool (e.g., Palmitoyl-, Stearoyl-Carnitine) ETC Electron Transport Chain (ETC) LCAC_pool->ETC Direct Inhibition CPT2 CPT-II LCAC_pool->CPT2 Transport via CPT-II Beta_Ox β-Oxidation TCA TCA Cycle Beta_Ox->TCA Acetyl-CoA ROS Reactive Oxygen Species (ROS) Beta_Ox->ROS Overload leads to electron leakage TCA->ETC NADH, FADH2 ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ETC->ROS ATP ATP (Energy) ATP_Synthase->ATP mPTP mPTP Opening ROS->mPTP Induces CPT2->Beta_Ox Conversion to Acyl-CoA

Caption: General mechanism of LCAC-induced mitochondrial toxicity.

Experimental Protocol: Assessing Acylcarnitine Cytotoxicity via MTT Assay

To provide actionable guidance, this section details a standard protocol for evaluating the cytotoxic effects of various acylcarnitines on a relevant cell line, such as H9c2 cardio-myoblasts. This assay quantifies metabolic activity as an indicator of cell viability.

Objective: To determine the dose-dependent cytotoxic effect of Pentadecanoyl-L-carnitine compared to Palmitoyl-L-carnitine.

Materials:

  • H9c2 cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Pentadecanoyl-L-carnitine, Palmitoyl-L-carnitine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

Methodology:

  • Cell Seeding:

    • Culture H9c2 cells in DMEM + 10% FBS at 37°C, 5% CO2.

    • Trypsinize and count cells. Seed 1 x 10^4 cells per well in a 96-well plate.

    • Allow cells to adhere and grow for 24 hours. Causality: This density ensures cells are in a logarithmic growth phase and form a sub-confluent monolayer, making them responsive to treatment.

  • Acylcarnitine Treatment:

    • Prepare stock solutions of each acylcarnitine in a suitable vehicle (e.g., ethanol or DMSO).

    • Prepare serial dilutions in serum-free DMEM to achieve final concentrations ranging from 1 µM to 100 µM. Include a vehicle-only control.

    • Remove the growth medium from the cells and replace it with 100 µL of the prepared acylcarnitine dilutions.

    • Incubate for 24 hours. Causality: A 24-hour incubation is a standard duration to observe significant cytotoxic effects without causing widespread, non-specific cell death.

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells: (Absorbance of treated cells / Absorbance of control cells) * 100.

  • Data Analysis:

    • Plot cell viability against acylcarnitine concentration to generate dose-response curves.

    • Calculate the IC50 (half-maximal inhibitory concentration) for each compound.

Workflow Visualization: In Vitro Safety Assessment

Assay_Workflow start Start: Cell Culture (e.g., H9c2) seed Seed 96-well Plates start->seed adhere 24h Incubation (Adhesion) seed->adhere treat Treat with Acylcarnitines (Dose-Response) adhere->treat incubate_treat 24h Treatment Incubation treat->incubate_treat assay Perform Cytotoxicity Assay (e.g., MTT, LDH) incubate_treat->assay read Measure Signal (e.g., Absorbance) assay->read analyze Data Analysis (% Viability, IC50) read->analyze end End: Comparative Profile analyze->end

Caption: Standard workflow for in vitro cytotoxicity testing of acylcarnitines.

Conclusion and Future Directions

The comparative analysis reveals a distinct divergence in the safety profiles of Pentadecanoyl-L-carnitine and other common long-chain acylcarnitines. While all are handled with standard laboratory precautions, their biological implications differ significantly.

  • Pentadecanoyl-L-carnitine emerges with a superior safety profile, characterized by a non-hazardous chemical classification and, more importantly, beneficial pleiotropic activities, including anti-inflammatory and endocannabinoid functions.[8]

  • Palmitoyl-L-carnitine and Stearoyl-L-carnitine are consistently associated with deleterious effects in experimental models, primarily through the induction of mitochondrial dysfunction and subsequent cardiotoxicity.[1][5][6]

  • Oleoyl-L-carnitine occupies an intermediate space, with a safe chemical profile but demonstrated bioactivity that is linked to negative cardiovascular outcomes in some contexts.[14]

For the research community, these findings underscore a critical principle: not all long-chain acylcarnitines are biologically equivalent. The assumption that LCACs are a homogenous class of potentially toxic metabolites is an oversimplification. The unique, beneficial properties of Pentadecanoylcarnitine warrant further investigation and suggest it may be a valuable molecule in nutritional and therapeutic research, distinct from its potentially harmful long-chain cousins. Future studies should focus on direct, side-by-side in vivo comparisons to fully elucidate the mechanisms that differentiate the safety and bioactivity of these closely related compounds.

References

  • Cayman Chemical. (2024, November 13). Pentadecanoyl-L-carnitine (chloride)
  • Schleicher, J., D'Souza, K., et al. (2021, August 6). Long-Chain Acyl-Carnitines Interfere with Mitochondrial ATP Production Leading to Cardiac Dysfunction in Zebrafish. MDPI. [Link]

  • Cayman Chemical. (2025, September 5).
  • McGill, M. R., et al. Circulating Acylcarnitines as Biomarkers of Mitochondrial Dysfunction after Acetaminophen Overdose in Mice and Humans. PMC. [Link]

  • Wajner, M., & Amaral, A. U. (2016). Mitochondrial dysfunction in fatty acid oxidation disorders: insights from human and animal studies. ResearchGate. [Link]

  • McCoin, C. S., et al. (2025, March 15). EPA and DHA acylcarnitines are less cardiotoxic than are saturated and monounsaturated long-chain acylcarnitines. PubMed. [Link]

  • Schleicher, J., et al. (2021, August 6). Long-Chain Acyl-Carnitines Interfere with Mitochondrial ATP Production Leading to Cardiac Dysfunction in Zebrafish. Semantic Scholar. [Link]

  • Kabaria, S., et al. (2020, July). Acylcarnitine Abnormalities Implicate Mitochondrial Dysfunction in Patients With Neovascular Age-Related Macular Degeneration. ResearchGate. [Link]

  • Schleicher, J., et al. (2021, August 20). Long-Chain Acyl-Carnitines. Encyclopedia MDPI. [Link]

  • DC Chemicals. (2024, January 1). Stearoyl-L-carnitine chloride | 32350-57-5 | MSDS. [Link]

  • Kalim, S., et al. (2013). A plasma long-chain acylcarnitine predicts cardiovascular mortality in incident dialysis patients.
  • Carland, J.E., et al. (2013). Oleoyl-L-carnitine inhibits glycine transport by GlyT2. British Journal of Pharmacology.
  • National Center for Biotechnology Information. Oleoyllevocarnitine. PubChem. [Link]

  • Liepinsh, E., et al. (2019). Long-chain acylcarnitines determine ischemia-reperfusion induced damage in heart mitochondria. ResearchGate. [Link]

  • Vennavaram, S., et al. (2022, August 23). Pentadecanoylcarnitine is a newly discovered endocannabinoid with pleiotropic activities relevant to supporting physical and mental health. PubMed. [Link]

  • Vennavaram, S., et al. (2022, August 8). (PDF) Pentadecanoylcarnitine is a newly discovered endocannabinoid with pleiotropic activities relevant to supporting physical and mental health. ResearchGate. [Link]

  • Chemdor Chemicals. (2026, March 11). Stearoyl-L-carnitine Safety Data Sheet (SDS) | CAS: 25597-09-5. [Link]

  • Semenova, E. A., et al. (2020, October 10). Dissecting Cellular Mechanisms of Long-Chain Acylcarnitines-Driven Cardiotoxicity: Disturbance of Calcium Homeostasis, Activation of Ca2+-Dependent Phospholipases, and Mitochondrial Energetics Collapse. MDPI. [Link]

  • Simre, K., et al. (2018). Acylcarnitines: Nomenclature, Biomarkers, Therapeutic Potential, Drug Targets, and Clinical Trials. Pharmacological Reviews.
  • Nyman, K., et al. (2019, July 11). Hydroxylated Long-Chain Acylcarnitines are Biomarkers of Mitochondrial Myopathy. The Journal of Clinical Endocrinology & Metabolism. [Link]

Sources

The Nexus of Metabolism: A Guide to Correlating Pentadecanoyl-L-carnitine with Metabolomic and Lipidomic Data

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate tapestry of cellular metabolism, the long-chain acylcarnitine, Pentadecanoyl-L-carnitine (C15:0-carnitine), is emerging as a molecule of significant interest. Its position at the crossroads of odd-chain fatty acid metabolism and its recently discovered pleiotropic activities, including endocannabinoid signaling and anti-inflammatory effects, make it a compelling analyte for researchers in drug development and life sciences.[1][2][3] This guide provides a comprehensive framework for correlating Pentadecanoyl-L-carnitine levels with broader metabolomic and lipidomic datasets, offering insights into experimental design, analytical methodologies, and data interpretation to unlock a deeper understanding of its biological significance.

The Biological Significance of Pentadecanoyl-L-carnitine: Beyond a Simple Metabolic Intermediate

Pentadecanoyl-L-carnitine is the carnitine ester of pentadecanoic acid, a saturated odd-chain fatty acid. The metabolism of odd-chain fatty acids differs from their even-chain counterparts in that their final beta-oxidation product is propionyl-CoA, which can enter the Krebs cycle via succinyl-CoA, rather than acetyl-CoA. This anaplerotic role has implications for cellular energy and substrate utilization.

Recent research has unveiled a more complex and nuanced role for Pentadecanoyl-L-carnitine. Studies have demonstrated its function as a full agonist of cannabinoid receptors CB1 and CB2, classifying it as a newly discovered endocannabinoid.[1][3] This activity, coupled with its observed anti-inflammatory properties, such as the reduction of pro-inflammatory cytokines, positions Pentadecanoyl-L-carnitine as a potential modulator of various physiological and pathological processes.[1][2]

Correlating the levels of this specific acylcarnitine with the broader metabolome and lipidome can, therefore, provide a window into the interplay between fatty acid metabolism, signaling pathways, and the overall metabolic health of a biological system.

Analytical Strategies for Quantifying Pentadecanoyl-L-carnitine and Profiling the Metabolome/Lipidome

A robust analytical strategy is the cornerstone of any meaningful correlation study. The choice of methodology will depend on the specific research question, sample type, and desired level of quantitative accuracy.

Targeted vs. Untargeted Approaches

A key decision in designing your experiment is whether to employ a targeted or untargeted metabolomics approach.

  • Targeted Metabolomics: This hypothesis-driven approach focuses on the accurate quantification of a predefined set of metabolites, including Pentadecanoyl-L-carnitine and other known acylcarnitines.[4][5] It offers high sensitivity, specificity, and quantitative accuracy, making it ideal for validation studies or when investigating specific metabolic pathways.

  • Untargeted Metabolomics: This discovery-oriented approach aims to capture a global snapshot of all detectable metabolites in a sample.[4][5] While providing a broader view of metabolic perturbations, it is generally less quantitative than targeted methods. Untargeted analysis is invaluable for generating new hypotheses and identifying unexpected correlations.

For a comprehensive understanding, a hybrid approach, often termed "widely-targeted" or "semi-targeted" metabolomics, can be employed to combine the breadth of untargeted analysis with the quantitative rigor of targeted methods for specific analytes of interest like Pentadecanoyl-L-carnitine.

Analytical Platforms: A Comparative Overview

Mass spectrometry (MS) coupled with a separation technique like liquid chromatography (LC) is the gold standard for acylcarnitine analysis and broader metabolomics and lipidomics.

Analytical PlatformStrengthsWeaknessesBest Suited For
LC-MS/MS (Triple Quadrupole) High sensitivity and specificity, excellent for quantification (targeted analysis).[6][7]Limited to pre-selected analytes.Validating and quantifying known acylcarnitines and other metabolites.
High-Resolution MS (e.g., Q-TOF, Orbitrap) High mass accuracy and resolution, enabling confident identification of unknown compounds (untargeted analysis).Can be less sensitive than triple quadrupoles for targeted quantification without optimization.Discovery of novel correlations and global metabolic profiling.
Gas Chromatography-Mass Spectrometry (GC-MS) Excellent for volatile and thermally stable compounds like some fatty acids and sterols.[8]Requires derivatization for non-volatile compounds like acylcarnitines, which can introduce variability.[8]Analysis of specific classes of metabolites that are amenable to gas chromatography.

Experimental Protocol: Targeted Quantification of Pentadecanoyl-L-carnitine by LC-MS/MS

  • Sample Preparation:

    • Thaw biological samples (e.g., plasma, tissue homogenate) on ice.

    • Perform protein precipitation by adding a 3:1 (v/v) ratio of ice-cold acetonitrile containing a known concentration of an appropriate internal standard (e.g., ¹³C-labeled Pentadecanoyl-L-carnitine).

    • Vortex thoroughly and incubate at -20°C for 20 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and dry under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent (e.g., 50:50 acetonitrile:water) for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC System: A reverse-phase C18 column is typically used for the separation of acylcarnitines.[9]

    • Mobile Phases: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is commonly employed.

    • MS System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for Pentadecanoyl-L-carnitine and its internal standard. The precursor ion will be the [M+H]⁺ of the molecule, and the product ion is typically the fragment corresponding to the carnitine moiety (m/z 85).

Weaving the Data Together: A Guide to Correlation Analysis

Once quantitative data for Pentadecanoyl-L-carnitine and the broader metabolome/lipidome have been acquired, the next critical step is to identify meaningful correlations.

Data Processing and Analysis Platforms

Several powerful software platforms are available to process raw MS data and perform statistical analysis.

PlatformKey FeaturesStrengthsConsiderations
MetaboAnalyst A user-friendly web-based platform for a wide range of metabolomics data analysis, including statistical analysis, pathway analysis, and data visualization.[10][11]Comprehensive and accessible to researchers with limited bioinformatics expertise.May have limitations for very large and complex datasets compared to command-line tools.
XCMS Online A cloud-based platform for processing and aligning raw LC-MS data, identifying features, and performing statistical analysis.[12][13]Powerful for untargeted data processing and feature detection.The combination with MetaboAnalyst is often required for comprehensive downstream analysis.[13][14]
Compound Discoverer A commercial software solution that offers an all-in-one workflow for untargeted metabolomics data processing.[13][14]Streamlined and user-friendly for specific instrument platforms.Can be less flexible than open-source tools.
R (with packages like xcms and MetaboAnalystR) A highly flexible and powerful programming language for customized data analysis and visualization.Offers the highest degree of customization and control over the analysis pipeline.Requires programming skills.

Workflow for Correlation Analysis

Caption: A generalized workflow for correlating metabolomic and lipidomic data.

Statistical Approaches to Uncover Relationships
  • Pearson or Spearman Correlation: These methods can be used to calculate the correlation coefficient between the abundance of Pentadecanoyl-L-carnitine and every other measured metabolite or lipid. This provides a direct measure of the strength and direction of the linear or monotonic relationship.

  • Partial Least Squares-Discriminant Analysis (PLS-DA): This multivariate statistical method is particularly useful for identifying variables (metabolites/lipids) that are highly correlated with a particular condition or grouping variable, which could be defined by high vs. low levels of Pentadecanoyl-L-carnitine.

  • Network Analysis: Correlation networks can be constructed to visualize the complex relationships between Pentadecanoyl-L-carnitine and other molecules. In these networks, nodes represent metabolites, and the edges represent significant correlations. This can reveal clusters of co-regulated molecules.

Biological Interpretation: From Correlation to Causality

Identifying a statistically significant correlation is only the first step. The ultimate goal is to understand the underlying biological mechanisms.

Metabolic Pathway of Pentadecanoyl-L-carnitine and its Potential Interconnections

Pentadecanoyl_L_carnitine_Metabolism Pentadecanoic Acid (C15:0) Pentadecanoic Acid (C15:0) Pentadecanoyl-CoA Pentadecanoyl-CoA Pentadecanoic Acid (C15:0)->Pentadecanoyl-CoA Acyl-CoA Synthetase Pentadecanoyl-L-carnitine Pentadecanoyl-L-carnitine Pentadecanoyl-CoA->Pentadecanoyl-L-carnitine CPT1 Beta-Oxidation Beta-Oxidation Pentadecanoyl-CoA->Beta-Oxidation Mitochondrial Matrix Mitochondrial Matrix Pentadecanoyl-L-carnitine->Mitochondrial Matrix CACT Endocannabinoid System Endocannabinoid System Pentadecanoyl-L-carnitine->Endocannabinoid System Agonist Activity Inflammatory Pathways Inflammatory Pathways Pentadecanoyl-L-carnitine->Inflammatory Pathways Modulation Sphingolipid Metabolism Sphingolipid Metabolism Pentadecanoyl-L-carnitine->Sphingolipid Metabolism Potential Crosstalk Mitochondrial Matrix->Pentadecanoyl-CoA CPT2 Propionyl-CoA Propionyl-CoA Beta-Oxidation->Propionyl-CoA Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA Krebs Cycle Krebs Cycle Succinyl-CoA->Krebs Cycle

Sources

Safety Operating Guide

Personal protective equipment for handling Pentadecanoyl-L-carnitine (chloride)

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling Pentadecanoyl-L-carnitine (chloride)

As a Senior Application Scientist, I recognize that handling biologically active research chemicals requires moving beyond basic compliance. While Pentadecanoyl-L-carnitine (chloride) is not formally classified as a hazardous substance under the Globally Harmonized System (GHS), its potent pharmacological profile demands rigorous laboratory safety protocols. This guide bridges the gap between standard Safety Data Sheets (SDS) and field-proven laboratory practices, ensuring both personnel safety and experimental integrity.

Compound Profiling & Risk Assessment

Pentadecanoyl-L-carnitine (chloride) (CAS: 173686-57-2) is a synthetic acylcarnitine derivative[1]. In a laboratory setting, the primary risk vector is not acute chemical toxicity, but rather accidental exposure to its potent immunomodulatory and neuroreceptor-modulating effects[1].

Expertise & Experience Insight: The lack of a GHS classification is due to an absence of comprehensive in vivo toxicity data, not a guarantee of safety[2]. Because this compound inhibits T-cell proliferation and is typically reconstituted in Dimethyl Sulfoxide (DMSO)—a solvent renowned for enhancing dermal penetration—the risk profile shifts dramatically once the solid is dissolved. Standard handling must assume potential biological hazard[2].

Quantitative Data Summary

Table 1: Physicochemical Properties

Property Specification
Formal Name (R)-3-carboxy-N,N,N-trimethyl-2-[(1-oxopentadecyl)oxy]-1-propanaminium, monochloride
Molecular Formula C₂₂H₄₄NO₄ • Cl
Formula Weight 422.0 g/mol
Physical State Solid (Lyophilized powder)
Solubility Slightly soluble in DMSO
Storage Temperature -20°C

| Shelf Life | ≥4 years (when stored properly) |

Data sourced from Cayman Chemical Product Specifications[1][2].

Table 2: Pharmacological Activity Profile

Target Receptor Pharmacological Action EC₅₀ (µM)
CB2 (Cannabinoid) Agonist 3.2
CB1 (Cannabinoid) Agonist 3.7
H2 (Histamine) Antagonist 6.1
5-HT1B (Serotonin) Agonist 9.3
5-HT1A (Serotonin) Agonist 9.6

| H1 (Histamine) | Antagonist | 10.9 |

Data sourced from Cayman Chemical biological assays[1][3].

Biological Mechanism & Workflow Visualization

Understanding the compound's mechanism of action is critical for risk assessment. Accidental systemic exposure could theoretically trigger the pathways outlined below, emphasizing the need for strict barrier protection.

G cluster_targets Primary Receptor Targets cluster_effects Downstream Immunomodulation PLC Pentadecanoyl-L-carnitine (chloride) CB CB1 / CB2 Receptors (Agonist) PLC->CB EC50: 3.2-3.7 µM HT 5-HT1A / 5-HT1B Receptors (Agonist) PLC->HT EC50: 9.3-9.6 µM H H1 / H2 Receptors (Antagonist) PLC->H EC50: 6.1-10.9 µM TCell Inhibition of T-cell Proliferation CB->TCell CCL2 Reduction of CCL2 Chemokine Levels CB->CCL2 HT->TCell

Fig 1: Pharmacological pathways and downstream immunomodulatory effects of Pentadecanoyl-L-carnitine.

Mandatory Personal Protective Equipment (PPE)

To create a self-validating safety system, PPE must be selected based on the specific physical state of the chemical during the workflow.

  • Hand Protection (Critical): Wear double-layered nitrile gloves .

    • Causality: Pentadecanoyl-L-carnitine is reconstituted in DMSO[2]. DMSO degrades standard latex rapidly and acts as a molecular Trojan horse, carrying dissolved solutes through the dermal barrier. Double-gloving ensures that if the outer glove is compromised, the inner glove provides a temporary barrier while you safely deglove and wash your hands.

  • Eye Protection: ANSI-approved chemical splash goggles.

    • Causality: Standard safety glasses leave the orbital cavity exposed to solvent micro-splashes during pipetting.

  • Body Protection: A fully buttoned, flame-retardant laboratory coat. Ensure cuffs are tucked under the outer nitrile glove to prevent wrist exposure.

  • Respiratory Protection: Handling must be performed inside a certified Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood. If a hood is unavailable, an N95 or P100 particulate respirator is required during the weighing of the lyophilized powder to prevent inhalation of aerosolized micro-particles.

Operational Plan: Reconstitution Protocol

The following methodology ensures both the safety of the operator and the chemical integrity of the compound.

Step 1: Environmental Preparation Clear the fume hood of unnecessary items. Lay down a fresh, absorbent bench pad with a polyethylene backing to catch any accidental powder dispersion or solvent drips.

Step 2: Thermal Equilibration Remove the vial of Pentadecanoyl-L-carnitine (chloride) from -20°C storage and allow it to sit at room temperature for at least 30 minutes before opening[2].

  • Causality: Opening a cold vial causes ambient humidity to condense on the powder. Because this compound is an ester, introduced moisture can initiate slow hydrolysis, degrading the sample and artificially inflating the weight during molarity calculations.

Step 3: Weighing Using a static-free micro-spatula, carefully weigh the desired amount of solid. Avoid rapid movements that could aerosolize the powder.

Step 4: Reconstitution & Purging

  • Add the calculated volume of anhydrous DMSO to achieve your desired stock concentration (Note: The compound is only slightly soluble in DMSO, so gentle vortexing or sonication may be required)[2].

  • Crucial Step: Purge the headspace of the vial with an inert gas (Argon or Nitrogen) before sealing[2].

  • Causality: The pentadecanoyl chain is susceptible to oxidative degradation over time. Displacing oxygen with an inert gas ensures the compound maintains its ≥4-year stability profile.

Step 5: Aliquoting Divide the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles. Store immediately at -20°C[2].

Spill Management & Disposal Plan

Standard operating procedures for unclassified, biologically active research chemicals apply.

For Dry Powder Spills:

  • Do not use water. Water may partially solubilize the compound and spread it.

  • Pick up the powder mechanically using a damp paper towel or a dedicated hazardous waste sweeping tool.

  • Place the contaminated materials into a sealed, clearly labeled hazardous waste container.

For Solution (DMSO) Spills:

  • Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or clean sand).

  • Use a scraper to collect the saturated absorbent and transfer it to a hazardous waste container.

  • Wash the affected surface thoroughly with soap and water to remove any residual DMSO.

Disposal: Do not allow the product, even in diluted forms, to enter sewers, surface water, or groundwater. Pentadecanoyl-L-carnitine (chloride) must be disposed of via a licensed hazardous waste contractor for high-temperature incineration.

References

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。